Product packaging for 3-Bromo-2-nitrobenzaldehyde(Cat. No.:CAS No. 882772-99-8)

3-Bromo-2-nitrobenzaldehyde

Cat. No.: B145937
CAS No.: 882772-99-8
M. Wt: 230.02 g/mol
InChI Key: DAZQBQQNIUAQAV-UHFFFAOYSA-N
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Description

3-Bromo-2-nitrobenzaldehyde is a useful research compound. Its molecular formula is C7H4BrNO3 and its molecular weight is 230.02 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4BrNO3 B145937 3-Bromo-2-nitrobenzaldehyde CAS No. 882772-99-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO3/c8-6-3-1-2-5(4-10)7(6)9(11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAZQBQQNIUAQAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10610816
Record name 3-Bromo-2-nitrobenzaldehyde
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Molecular Weight

230.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882772-99-8
Record name 3-Bromo-2-nitrobenzaldehyde
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Record name 3-bromo-2-nitrobenzaldehyde
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Foundational & Exploratory

3-Bromo-2-nitrobenzaldehyde CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Bromo-2-nitrobenzaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Authored by a Senior Application Scientist

Introduction: this compound is a highly functionalized aromatic carbonyl compound that serves as a pivotal building block in modern organic synthesis. Its strategic substitution pattern—featuring an aldehyde, a nitro group, and a bromine atom in a specific ortho/meta arrangement—renders it a versatile precursor for the construction of complex molecular architectures. The electron-withdrawing nature of the ortho-nitro group significantly activates the aldehyde for nucleophilic attack, while the bromine atom provides a reactive handle for cross-coupling reactions. This guide provides an in-depth analysis of this compound, consolidating its physicochemical properties, validated synthesis protocols, reactivity profile, and critical applications for professionals in pharmaceutical research and chemical development.

Physicochemical and Spectroscopic Data

The accurate identification and characterization of a reagent are fundamental to its effective use in research and development. This compound is a distinct, stable solid at room temperature.

Core Compound Properties

Quantitative data for this compound has been consolidated from multiple authoritative sources to ensure accuracy for experimental design.

PropertyValueSource(s)
CAS Number 882772-99-8[1][2]
Molecular Formula C₇H₄BrNO₃[1]
Molecular Weight 230.02 g/mol [1]
IUPAC Name This compound[2]
Appearance White to Yellow Solid[2]
Melting Point 75-77 °C
Boiling Point 298.7 ± 25.0 °C (Predicted)
Density 1.781 ± 0.06 g/cm³ (Predicted)
Solubility Sparingly soluble in water; soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone.General Chemical Principles
Spectroscopic Signature

While public spectral database entries are limited, the compound's structure has been unequivocally confirmed through standard spectroscopic methods as cited in synthetic literature. The expected spectral features are dictated by its functional groups.

  • ¹H NMR: The spectrum is characterized by a highly deshielded aldehyde proton signal (typically δ > 10 ppm) and distinct signals in the aromatic region, with coupling patterns consistent with a 1,2,3-trisubstituted benzene ring.

  • ¹³C NMR: The spectrum will show a carbonyl carbon signal (typically δ > 185 ppm), and six distinct aromatic carbon signals, including those directly attached to the electron-withdrawing nitro group and the bromine atom.

  • IR Spectroscopy: Key vibrational bands are expected for the C=O stretch of the aldehyde (approx. 1700-1720 cm⁻¹), and asymmetric and symmetric stretches for the C-NO₂ group (approx. 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively).

Note: The characterization of this compound by NMR has been reported in the scientific literature, confirming its structural identity through these expected features.

Synthesis Protocol: Electrophilic Nitration

The most direct and reliable synthesis of this compound is achieved through the regioselective electrophilic nitration of 3-bromobenzaldehyde. The bromine atom is a weak deactivating group but directs electrophiles to the ortho and para positions. The aldehyde is a meta-directing group. The ortho position relative to the bromine is sterically hindered and electronically deactivated by the aldehyde, leading to preferential nitration at the C2 position.

Experimental Methodology

The following protocol is adapted from a validated procedure described in the doctoral thesis of Dr. Jean-François Brière.

Reaction: Electrophilic Nitration of 3-Bromobenzaldehyde

Materials:

  • 3-Bromobenzaldehyde

  • Fuming Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Ice

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (1.4 mL).

  • Cooling: Cool the flask in an ice-water bath to 0 °C.

  • Substrate Addition: Slowly add 3-bromobenzaldehyde (315 µL, 2.7 mmol) to the cold sulfuric acid over a period of 20 minutes, ensuring the temperature remains at 0 °C.

  • Nitrating Mixture: To the dropping funnel, add fuming nitric acid (100 µL).

  • Nitration: Add the nitric acid dropwise to the reaction mixture, maintaining a temperature of 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture over crushed ice. A precipitate will form.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 20 mL).

  • Neutralization: Combine the organic layers and wash carefully with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford this compound as a yellow solid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Nitration cluster_workup Work-up & Purification A Cool H₂SO₄ to 0 °C B Add 3-Bromobenzaldehyde A->B C Dropwise addition of fuming HNO₃ at 0 °C B->C D Stir for 1h Monitor by TLC C->D E Quench on ice D->E F Extract with CH₂Cl₂ E->F G Wash with NaHCO₃/Brine F->G H Dry & Concentrate G->H I Column Chromatography H->I J J I->J Yields This compound

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the interplay of its three functional groups.

  • Aldehyde Group: The aldehyde is the primary site for nucleophilic addition. The powerful electron-withdrawing effect of the adjacent nitro group makes the carbonyl carbon exceptionally electrophilic, facilitating reactions like Wittig olefination, Grignard additions, and reductive aminations.

  • Nitro Group: The nitro group is readily reduced to an amine using various reagents (e.g., SnCl₂, H₂/Pd-C, iron powder). This transformation is fundamental to its use in heterocyclic synthesis, as the resulting 2-amino-3-bromobenzaldehyde is a precursor to quinazolines and other fused ring systems.

  • Bromo Group: The bromine atom is a versatile handle for forming new carbon-carbon or carbon-heteroatom bonds via transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for late-stage diversification of molecules derived from the aldehyde or nitro group.

Application in Heterocyclic Synthesis: A Gateway to Bioactive Scaffolds

A paramount application of this compound in drug discovery is its use as a starting material for the synthesis of quinazolines. The quinazoline scaffold is a well-known "privileged structure" found in numerous approved drugs, including kinase inhibitors for cancer therapy.

Representative Protocol: Synthesis of an 8-Bromo-substituted Quinazoline

This protocol illustrates the conversion of this compound into a quinazoline core structure through a reductive cyclization strategy. This is a representative method based on established chemical transformations.

Objective: To synthesize an 8-bromo-2-substituted-quinazoline derivative.

Step A: Reductive Amination

  • Dissolve this compound (1.0 eq) and a primary amine (R-NH₂, 1.1 eq) in a suitable solvent like methanol or dichloroethane.

  • Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise at room temperature.

  • Stir the reaction for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract with an organic solvent. The resulting secondary amine is often used in the next step without extensive purification.

Step B: Nitro Group Reduction and Cyclization

  • Dissolve the crude secondary amine from Step A in ethanol or acetic acid.

  • Add a reducing agent for the nitro group, such as tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq).

  • Heat the mixture to reflux (approx. 80 °C) for 2-4 hours. The reduction of the nitro group to an amine is followed by spontaneous intramolecular cyclization with the in-situ formed iminium ion (or its equivalent) to form the dihydroquinazoline, which then oxidizes to the aromatic quinazoline.

  • Cool the reaction, neutralize with a base (e.g., saturated NaHCO₃), and extract with ethyl acetate.

  • Purify the product by column chromatography to yield the target 8-bromoquinazoline.

Application Workflow Diagram

Application_Workflow cluster_step1 Step A: Reductive Amination cluster_step2 Step B: Reductive Cyclization A This compound B React with R-NH₂ + NaBH(OAc)₃ A->B C Intermediate: N-((3-bromo-2-nitrophenyl)methyl)amine B->C D Reduce with SnCl₂ Heat to reflux C->D E 8-Bromo-2-R-Quinazoline D->E

Caption: Reductive cyclization pathway to 8-bromoquinazolines.

Safety and Handling

This compound must be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Hazard ClassStatementPictogram
Acute Toxicity, Oral H302: Harmful if swallowedGHS07 (Exclamation Mark)
Skin Irritation H315: Causes skin irritationGHS07 (Exclamation Mark)
Eye Irritation H319: Causes serious eye irritationGHS07 (Exclamation Mark)
STOT SE 3 H335: May cause respiratory irritationGHS07 (Exclamation Mark)

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Store in a tightly sealed container in a cool, dry place under an inert atmosphere.

Conclusion

This compound is a chemical intermediate of significant value, particularly for the pharmaceutical and fine chemical industries. Its well-defined physicochemical properties and reliable synthetic protocols make it a dependable reagent. The compound’s true utility is realized in its reactivity, offering three distinct functional handles that can be manipulated to create diverse and complex molecular scaffolds. Its role as a precursor to quinazolines highlights its importance in modern medicinal chemistry, providing a direct route to a class of compounds with proven therapeutic relevance. This guide serves as a foundational resource for scientists looking to leverage the unique chemical potential of this compound in their research endeavors.

References

  • Benzimidazolyl Palladium Complexes as Highly Active Bifunctional Catalysts for Sustainable Cross-Coupling, C–H Functionalization and Pharmaceutical Ingredient Synthesis.
  • Chemical synthesis method of this compound.

Sources

An In-depth Technical Guide to 3-Bromo-2-nitrobenzaldehyde: Molecular Structure, Properties, and Synthetic Pathways

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-bromo-2-nitrobenzaldehyde, a key chemical intermediate in the synthesis of pharmaceuticals and other fine chemicals. We will delve into its molecular structure, physicochemical properties, established synthetic protocols, and its role as a versatile building block in medicinal chemistry.

Core Molecular Attributes of this compound

This compound, with the chemical formula C₇H₄BrNO₃, is a substituted aromatic aldehyde.[1][2] The strategic placement of the bromo and nitro groups on the benzaldehyde ring significantly influences its reactivity, making it a valuable precursor in various organic syntheses. The electron-withdrawing nature of the nitro group and the aldehyde functionality, combined with the steric and electronic effects of the bromine atom, creates a unique chemical entity for further molecular elaboration.

Physicochemical and Computed Properties

A summary of the key properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

PropertyValueSource
Molecular Formula C₇H₄BrNO₃PubChem[1]
Molecular Weight 230.02 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 882772-99-8PubChem[1]
Canonical SMILES C1=CC(=C(C(=C1)Br)[O-])C=OPubChem[1]
InChI Key DAZQBQQNIUAQAV-UHFFFAOYSA-NPubChem[1]
Appearance Solid (powder form for related isomers)N/A
XLogP3-AA 1.9PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 2PubChem[1]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a multi-step process, starting from 1,3-dibromo-2-nitrobenzene. A patented method outlines a reliable pathway to obtain this important intermediate.[3] An alternative final step involves the oxidation of 3-bromo-2-nitrobenzyl alcohol.

Synthetic Pathway Overview

The following diagram illustrates a common synthetic route to this compound.

Synthesis_Workflow cluster_0 Step 1: Substitution cluster_1 Step 2: Decarboxylation cluster_2 Step 3: Oxidation to Carboxylic Acid cluster_3 Step 4: Reduction to Alcohol cluster_4 Step 5: Final Oxidation to Aldehyde A 1,3-Dibromo-2-nitrobenzene C 2-(this compound)- dimethyl malonate A->C + K₂CO₃ B Dimethyl Malonate B->C D 2-(this compound)-acetic acid C->D + HCl E 3-Bromo-2-nitrobenzoic acid D->E + KMnO₄, NaOH F 3-Bromo-2-nitrobenzyl alcohol E->F + Borane THF G This compound F->G + MnO₂

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is adapted from a patented synthesis method.[3]

Step 1: Synthesis of 2-(this compound)-dimethyl malonate

  • To a three-necked flask, add 150 mL of N,N-dimethylformamide.

  • Add 30.0 g of 1,3-dibromo-2-nitrobenzene and 28.0 g of dimethyl malonate to the solvent and stir until dissolved.

  • Add 18.0 g of potassium carbonate to the mixture.

  • Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC).

Step 2: Synthesis of 2-(this compound)-acetic acid

  • Dissolve the 2-(this compound)-dimethyl malonate obtained in the previous step in a suitable solvent such as tetrahydrofuran or acetone.

  • Add a 10M hydrochloric acid solution to the mixture.

  • Heat the reaction to reflux and monitor by TLC until the reaction is complete.

Step 3: Synthesis of 3-bromo-2-nitrobenzoic acid

  • To the 2-(this compound)-acetic acid, add a sodium hydroxide solution and potassium permanganate.

  • Allow the reaction to proceed to completion.

Step 4: Synthesis of 3-bromo-2-nitrobenzyl alcohol

  • Dissolve the 3-bromo-2-nitrobenzoic acid in tetrahydrofuran.

  • Add borane tetrahydrofuran complex to the solution to reduce the carboxylic acid to an alcohol.

Step 5: Synthesis of this compound

  • In a three-necked flask, dissolve 14.0 g of 3-bromo-2-nitrobenzyl alcohol in 150 mL of dichloromethane.

  • Add 42.0 g of manganese dioxide to the solution.

  • Heat the mixture to reflux.

  • After the reaction is complete, filter the mixture through diatomaceous earth.

  • Concentrate the filtrate and purify by column chromatography to yield this compound.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the three protons on the benzene ring, with their chemical shifts and coupling patterns influenced by the bromo, nitro, and aldehyde groups. A characteristic singlet for the aldehyde proton would be observed at a downfield chemical shift, typically between 9 and 10 ppm.

  • ¹³C NMR: The carbon NMR spectrum will display seven distinct signals. The carbonyl carbon of the aldehyde group will appear at a significantly downfield chemical shift (around 190 ppm). The remaining six signals will correspond to the carbons of the benzene ring, with their chemical shifts determined by the attached substituents.

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the functional groups present. A strong carbonyl (C=O) stretching vibration for the aldehyde is expected around 1700 cm⁻¹. The nitro group (NO₂) will show two strong stretching vibrations, typically around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric). C-H stretching vibrations for the aromatic ring will be observed above 3000 cm⁻¹, and C-Br stretching will appear in the fingerprint region.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) will result in a characteristic M+2 peak of similar intensity to the molecular ion peak.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of pharmaceuticals, particularly in the development of cardiovascular and anticancer drugs.[3] The presence of three distinct functional groups—aldehyde, bromo, and nitro—on the aromatic ring allows for a wide range of chemical transformations.

  • The aldehyde group is a versatile handle for forming carbon-carbon and carbon-nitrogen bonds through reactions such as Wittig reactions, aldol condensations, and reductive aminations.

  • The bromo substituent can be readily functionalized via cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce new carbon-carbon bonds and build molecular complexity.

  • The nitro group can be reduced to an amine, which can then be further modified, for example, through acylation or diazotization reactions.

This trifunctional nature makes this compound an attractive starting material for the synthesis of complex heterocyclic compounds and other scaffolds of interest in drug discovery. Related isomers, such as 3-bromo-4-nitrobenzaldehyde, are utilized as key intermediates in the preparation of small-molecule inhibitors targeting protein-protein interactions.[4]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and storage. In general, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

References

  • PubChem. This compound. National Center for Biotechnology Information.
  • Google Patents. CN103880683A - Chemical synthesis method of this compound.
  • Doron Scientific. This compound.

Sources

Physical and chemical properties of 3-Bromo-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Bromo-2-nitrobenzaldehyde

Executive Summary: This document provides a comprehensive technical overview of this compound (CAS No. 882772-99-8), a key chemical intermediate in the pharmaceutical and fine chemical industries.[1] Its unique trifunctional structure, featuring aldehyde, nitro, and bromo groups, makes it a versatile building block for complex molecular synthesis. This guide details its physicochemical properties, spectroscopic characteristics, a validated synthesis protocol, chemical reactivity, and essential safety and handling procedures, tailored for researchers, scientists, and professionals in drug development.

Compound Identification and Structure

Proper identification is critical for regulatory compliance and experimental reproducibility. This compound is an aromatic compound with a distinct substitution pattern on the benzene ring that dictates its chemical behavior.

  • IUPAC Name: this compound[2]

  • CAS Number: 882772-99-8[2][3]

  • Molecular Formula: C₇H₄BrNO₃[2][3]

  • Canonical SMILES: C1=CC(=C(C(=C1)Br)[O-])C=O[2]

The spatial arrangement of the electron-withdrawing nitro group ortho to the aldehyde, and the bromine atom meta to the aldehyde, creates a unique electronic environment that influences the compound's reactivity.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

Understanding the physical and chemical properties is fundamental for designing experiments, developing purification strategies, and ensuring safe handling. The data presented below is compiled from authoritative chemical databases.

PropertyValueSource
Molecular Weight 230.02 g/mol [2][3][4]
Appearance Expected to be a solid, likely pale brown or yellowInferred from isomers[5]
Melting Point Data not available; isomers melt in the 92-108 °C range[6][7]
Boiling Point 311.6 ± 27.0 °C (Predicted for isomer)[6]
Solubility Sparingly soluble in water; soluble in organic solvents like DCM, acetone, and THFInferred from related compounds[1][8][9]
XLogP3-AA 1.9[2]

Synthesis and Purification

This compound is an important pharmaceutical intermediate, particularly in the development of cardiovascular and anticancer drugs.[1] A common and effective method for its preparation involves the oxidation of the corresponding alcohol, 3-bromo-2-nitrobenzyl alcohol. This final step is crucial and requires a controlled oxidative agent to prevent over-oxidation to the carboxylic acid.

G cluster_0 Oxidation Protocol start 3-Bromo-2-nitrobenzyl alcohol in Dichloromethane reaction Heat to Reflux start->reaction reagent Manganese Dioxide (MnO₂) reagent->reaction Oxidizing Agent filtration Filter through Diatomaceous Earth reaction->filtration Post-Reaction concentration Concentrate Filtrate filtration->concentration purification Column Chromatography concentration->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocol: Oxidation of 3-Bromo-2-nitrobenzyl Alcohol

This protocol is adapted from a patented synthesis method, demonstrating a field-proven approach.[1] The use of manganese dioxide (MnO₂) is a classic choice for oxidizing benzylic alcohols to aldehydes due to its mildness and selectivity.

  • Reaction Setup: In a three-necked flask equipped with a reflux condenser and magnetic stirrer, add 3-bromo-2-nitrobenzyl alcohol (14.0 g).

  • Solvent Addition: Add dichloromethane (150 mL) to the flask and stir to dissolve the starting material.

  • Oxidant Addition: Carefully add manganese dioxide (42.0 g) to the solution. MnO₂ is the oxidizing agent that will convert the alcohol to an aldehyde.

  • Reaction Execution: Heat the mixture to reflux. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add diatomaceous earth and filter the suspension to remove the manganese salts and excess reagent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the resulting crude solid by column chromatography to yield pure this compound (yields of approximately 65-68% have been reported).[1]

Chemical Reactivity and Applications

The utility of this compound in drug development stems from the distinct reactivity of its three functional groups:

  • Aldehyde Group: This group is a primary site for nucleophilic addition and condensation reactions. It readily participates in Wittig reactions to form alkenes, reductive amination to form amines, and aldol condensations, providing a gateway to extend the carbon skeleton.

  • Nitro Group: The strongly electron-withdrawing nitro group can be readily reduced to an amine (—NH₂). This transformation is fundamental for introducing a nucleophilic site, often used in the formation of heterocyclic rings or amide bonds, which are prevalent in pharmacologically active molecules.

  • Bromo Group: The bromine atom can be substituted or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds. This allows for the strategic connection of different molecular fragments, a cornerstone of modern medicinal chemistry.

This trifecta of reactivity makes this compound a powerful synthon for building complex molecular architectures required for novel therapeutics.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound possesses specific hazards that require stringent safety protocols.

GHS Hazard Classification

According to the Globally Harmonized System (GHS), this compound is classified as:

  • H302: Harmful if swallowed[2]

  • H312: Harmful in contact with skin[2]

  • H315: Causes skin irritation[2]

  • H319: Causes serious eye irritation[2]

  • H332: Harmful if inhaled[2]

Recommended Safety Precautions
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[10][11] Ensure that eyewash stations and safety showers are readily accessible.[11]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[11][12]

    • Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).[11]

    • Skin and Body Protection: Wear a lab coat and other protective clothing to prevent skin contact.[11]

  • Handling and Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[10][13] Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[10][11]

  • First-Aid Measures:

    • In case of eye contact: Rinse cautiously with water for several minutes.[10][12]

    • In case of skin contact: Wash off immediately with plenty of soap and water.[10]

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.[10]

    • If swallowed: Rinse mouth and call a POISON CENTER or doctor if you feel unwell.[10][12]

Conclusion

This compound is a high-value chemical intermediate with a well-defined profile of physical, chemical, and safety properties. Its strategic importance in the synthesis of pharmaceuticals, particularly for cardiovascular and oncological applications, is underscored by its versatile reactivity. The synthetic protocol detailed herein provides a reliable method for its preparation. Adherence to the outlined safety procedures is essential for mitigating the risks associated with its handling. This guide serves as a critical resource for scientists and researchers leveraging this compound in their synthetic endeavors.

References

  • Title: this compound | C7H4BrNO3 | CID 21106434 - PubChem Source: PubChem URL:[Link]
  • Title: CN103880683A - Chemical synthesis method of this compound - Google Patents Source: Google Patents URL
  • Title: this compound - Doron Scientific Source: Doron Scientific URL:[Link]
  • Title: 2-Bromo-3-nitrobenzaldehyde | C7H4BrNO3 | CID 13162408 - PubChem Source: PubChem URL:[Link]
  • Title: 5-Bromo-2-nitrobenzaldehyde | C7H4BrNO3 | CID 97233 - PubChem Source: PubChem URL:[Link]
  • Title: SAFETY DATA SHEET - Alfa Aesar Source: Alfa Aesar URL:[Link]
  • Title: 3-Nitrobenzaldehyde - Home Sunshine Pharma Source: Home Sunshine Pharma URL:[Link]
  • Title: 3-Nitrobenzaldehyde - Solubility of Things Source: Solubility of Things URL:[Link]

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Solubility Profile of 3-Bromo-2-nitrobenzaldehyde in Methanol and Other Organic Solvents: A Theoretical and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 3-Bromo-2-nitrobenzaldehyde is a key substituted aromatic aldehyde serving as a versatile intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its solubility is a critical physical property that dictates reaction conditions, purification strategies, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound. In the absence of extensive published quantitative data, this document establishes a robust theoretical framework to predict its solubility based on its molecular structure and first principles. Furthermore, it delivers detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination, empowering researchers to generate precise and reliable data. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep and applicable understanding for professionals in chemical and pharmaceutical development.

Introduction to this compound: A Profile

This compound, with the molecular formula C₇H₄BrNO₃, is a multifunctional aromatic compound.[1] Its structure incorporates a benzene ring substituted with an aldehyde (-CHO), a nitro group (-NO₂), and a bromine atom (-Br). The relative positions of these groups—particularly the ortho-nitro and meta-bromo substitutions relative to the aldehyde—create a unique electronic and steric environment that dictates its reactivity and physical properties.

The aldehyde group is a key reactive site for nucleophilic additions and condensations, while the electron-withdrawing nature of the nitro group significantly influences the aromatic ring's chemistry.[2] This combination makes it a valuable precursor in the synthesis of heterocycles and other complex molecular architectures.[3] Understanding its solubility is paramount for its effective use, from selecting appropriate reaction solvents to designing efficient crystallization-based purification processes.

The Molecular Basis of Solubility: Theoretical Principles

The solubility of a solid in a liquid solvent is governed by the principle "like dissolves like," which is a qualitative summary of the thermodynamics of dissolution.[4] The process involves overcoming the solute-solute intermolecular forces (lattice energy) and the solvent-solvent forces to establish new solute-solvent interactions.

For this compound, the key structural features influencing its solubility are:

  • Aldehyde Group (-CHO): The carbonyl imparts significant polarity and can act as a hydrogen bond acceptor.

  • Nitro Group (-NO₂): This is a strongly polar, electron-withdrawing group that contributes significantly to the molecule's dipole moment but is only a weak hydrogen bond acceptor.

  • Bromo Group (-Br): The bromine atom adds to the molecular weight and polarizability but has a modest effect on overall polarity.

  • Benzene Ring: The aromatic ring is non-polar and hydrophobic.

The interplay of these groups results in a molecule of moderate to high polarity. It is expected to be sparingly soluble in water but show good solubility in various organic solvents.[5][6] The solubility will depend on the solvent's ability to interact favorably with the polar functional groups while accommodating the non-polar aromatic core.

Caption: Molecular structure of this compound.

Predicted Solubility Profile in Common Organic Solvents

While specific experimental data for this compound is scarce, a qualitative and semi-quantitative profile can be predicted based on its structure and data from analogous compounds like 4-nitrobenzaldehyde.[7] The following table presents an illustrative, predicted solubility profile at ambient temperature (25 °C).

Disclaimer: This data is illustrative and intended for guidance. It is derived from theoretical principles and is not a substitute for experimental verification.

Solvent Solvent Class Predicted Solubility Rationale for Prediction
Methanol Polar ProticModerately SolubleCan act as a hydrogen bond donor to the carbonyl and nitro oxygens. The polar nature aligns well with the solute.
Ethanol Polar ProticModerately SolubleSimilar to methanol, but the slightly larger alkyl chain may slightly decrease solubility compared to methanol.
Acetone Polar AproticHighly SolubleStrong dipole-dipole interactions with the polar functional groups of the solute. Lacks hydrogen bonding competition from the solvent itself.
Ethyl Acetate Polar AproticSolubleGood balance of polarity to interact with the solute's functional groups without being overly polar.
Dichloromethane Polar AproticSolubleCan effectively solvate the molecule through dipole-dipole interactions.
Toluene Non-polar AromaticSparingly SolubleFavorable π-stacking interactions with the benzene ring, but poor interactions with the highly polar nitro and aldehyde groups.
Hexane Non-polar AliphaticInsolubleLacks the polarity required to overcome the solute's crystal lattice energy and solvate its polar functional groups.

Experimental Protocols for Solubility Determination

Accurate solubility data is best obtained through direct measurement. The following protocols describe a qualitative screening method and a robust quantitative method.

Protocol: Qualitative Solubility Assessment

This rapid method helps classify the compound's solubility and select solvents for further quantitative analysis or for screening crystallization solvents.

Objective: To determine if the compound is soluble, partially soluble, or insoluble in a range of solvents.

Methodology:

  • Preparation: Dispense approximately 10-20 mg of this compound into a series of clean, dry 1-dram vials.

  • Solvent Addition: To the first vial, add the test solvent (e.g., methanol) dropwise, starting with 0.1 mL.

  • Mixing: Cap the vial and vortex or shake vigorously for 60 seconds.

  • Observation: Visually inspect the mixture against a contrasting background.

    • Soluble: A completely clear, homogenous solution is formed.

    • Partially Soluble: Some solid remains, but a noticeable amount has dissolved.

    • Insoluble: The solid material appears largely unchanged.

  • Incremental Addition: If the compound is not fully soluble, continue adding the solvent in 0.1 mL increments up to a total volume of 2 mL, mixing and observing after each addition.

  • Record: Record the observations for each solvent tested.[4][8]

G cluster_0 Qualitative Solubility Workflow A Weigh ~15 mg of Compound into a vial B Add 0.1 mL of Test Solvent A->B C Vortex for 60 seconds B->C D Visually Inspect for Dissolution C->D E Record as 'Soluble' D->E Clear Solution G Total volume > 2 mL? D->G Solid Remains F Add another 0.1 mL of Solvent (up to 2 mL total) F->C G->F No H Record as 'Partially Soluble' or 'Insoluble' G->H Yes

Caption: Workflow for qualitative solubility assessment.

Protocol: Quantitative Solubility via Isothermal Shake-Flask Method

This is a gold-standard method for determining the equilibrium solubility of a compound at a specific temperature.

Objective: To precisely measure the concentration of a saturated solution of this compound.

Principle: An excess of the solid compound is equilibrated with the solvent at a constant temperature for a sufficient duration to ensure saturation. The saturated solution is then filtered, diluted, and the concentration is determined using a suitable analytical technique, such as UV-Vis Spectroscopy or HPLC.

Methodology:

  • Preparation of Standard Solutions (for UV-Vis Calibration):

    • Accurately prepare a stock solution of this compound in the chosen solvent (e.g., 1 mg/mL in methanol).

    • Perform a serial dilution to create a set of at least five calibration standards of known concentrations.

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max).

    • Plot a calibration curve of Absorbance vs. Concentration and determine the linear regression equation.

  • Equilibration:

    • Add an excess amount of this compound (e.g., 50-100 mg) to a sealed, airtight container (e.g., a 10 mL screw-cap vial) containing a known volume of the solvent (e.g., 5 mL of methanol). An excess of solid must be visible.

    • Place the vial in an isothermal shaker bath set to the desired temperature (e.g., 25.0 ± 0.1 °C).

    • Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined empirically.

  • Sample Preparation and Analysis:

    • After equilibration, allow the vial to stand undisturbed in the temperature bath for at least 2 hours to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove all undissolved solids. This step is critical to avoid artificially high results.

    • Accurately dilute the filtered, saturated solution with the solvent to bring its concentration within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at the λ_max.

  • Calculation:

    • Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.

    • Multiply this concentration by the dilution factor to determine the solubility of the original saturated solution. Express the final result in appropriate units (e.g., mg/mL, g/100mL, or mol/L).

Factors Influencing Experimental Accuracy and Trustworthiness

To ensure the generation of reliable and reproducible solubility data, the following factors must be rigorously controlled:

  • Temperature: The solubility of solids is often highly dependent on temperature.[6] A constant and accurately controlled temperature is crucial.

  • Purity of Compound and Solvents: Impurities in the solute can affect its crystal lattice energy, while impurities in the solvent can alter its solvating properties. Use high-purity materials.

  • Equilibration Time: Insufficient time will lead to an underestimation of solubility. The time required to reach equilibrium should be confirmed by measuring the concentration at different time points (e.g., 24, 48, 72 hours) until it remains constant.

  • Solid State Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can have different solubilities. It is essential to characterize the solid form being used and to check for any phase transformations during the experiment.

  • pH of the Medium: For ionizable compounds, pH is a critical factor. While this compound is not strongly acidic or basic, extreme pH conditions could potentially lead to degradation over long equilibration times.

Applications in Chemical Synthesis and Drug Development

A thorough understanding of the solubility of this compound is not merely academic; it has direct practical implications:

  • Reaction Chemistry: Selecting a solvent in which reactants are sufficiently soluble is essential for achieving optimal reaction rates and yields.

  • Purification: Solubility data is the foundation for developing recrystallization protocols. A suitable solvent system is one in which the compound is highly soluble at an elevated temperature but sparingly soluble at a lower temperature, allowing for high recovery of pure crystals.

  • Drug Discovery: For intermediates used in synthesizing active pharmaceutical ingredients (APIs), solubility dictates the ease of handling, reaction work-up, and purification, which are key considerations for process scale-up and manufacturing efficiency.

Conclusion

This compound is a key chemical intermediate whose utility is fundamentally linked to its physical properties, especially its solubility. This guide has established a predictive framework for its behavior in common organic solvents based on molecular structure and the principles of intermolecular forces. More importantly, it provides detailed, actionable protocols for the experimental determination of its solubility. By combining theoretical understanding with rigorous experimental methodology, researchers and drug development professionals can effectively harness the synthetic potential of this versatile compound, ensuring efficiency and reproducibility from the lab bench to process scale-up.

References

  • ACS Publications. "Prediction of Aqueous Solubility of Organic Compounds from Molecular Structure | Journal of Chemical Information and Modeling".
  • PubMed Central (PMC). "Physics-Based Solubility Prediction for Organic Molecules".
  • PubChem. "this compound | C7H4BrNO3 | CID 21106434".
  • IEEE Xplore. "Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach".
  • ACS Publications. "Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations | Crystal Growth & Design".
  • CSU Bakersfield (CSUB). "Lab 14: Qualitative Organic Analysis".
  • American Chemical Society. "Method for Measuring Aqueous Solubilities of Organic Compounds".
  • Cengage. "Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis".
  • The University of the West Indies at Mona. "Qualitative Analysis of Organic Compounds".
  • Solubility of Things. "4-Nitrobenzaldehyde - Solubility of Things".
  • Institute of Science, Nagpur. "Identification of Organic Compound by Organic Qualitative Analysis".
  • Taylor & Francis Online. "Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde".
  • Solubility of Things. "3-Nitrobenzaldehyde - Solubility of Things".
  • Scribd. "Solubility Testing of Organic Compounds | PDF".
  • ResearchGate. "Thermodynamic modelling for solubility of 4-nitrobenzaldehyde in different solvents at temperature range from (273.15 to 313.15) K and mixing properties of solutions".
  • Google Patents. "CN103880683A - Chemical synthesis method of this compound".

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Melting point and boiling point of 3-Bromo-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 3-Bromo-2-nitrobenzaldehyde

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the physicochemical properties of this compound, with a core focus on its melting and boiling points. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to explain the causality behind experimental choices and the critical importance of these physical constants in a research and development setting.

Introduction: The Significance of this compound

This compound, with the chemical formula C₇H₄BrNO₃, is a substituted aromatic aldehyde. Its structure, featuring an aldehyde, a nitro group, and a bromine atom on a benzene ring, makes it a versatile intermediate in organic synthesis. The nitro group and bromine atom are excellent leaving groups or can be transformed into other functional groups, while the aldehyde group is a gateway for countless carbon-carbon bond-forming reactions.

While not as commonly cited as some isomers, its structural motifs are found in precursors for pharmacologically active molecules. For instance, nitrobenzaldehydes are crucial starting materials for the synthesis of second-generation dihydropyridine calcium channel blockers like nitrendipine and nimodipine.[1][2][3] Furthermore, the identification of this compound as a potential impurity in pharmaceutical products (such as "Ambroxol Impurity 44") underscores the critical need for its precise characterization to ensure the purity, safety, and efficacy of final drug substances.[4]

Core Physicochemical Properties

A foundational aspect of working with any chemical compound is understanding its basic physical and chemical identifiers. While extensive experimental data for this compound is not widely published, its fundamental properties are well-defined.

PropertyValueSource
IUPAC Name This compound[4]
Molecular Formula C₇H₄BrNO₃[4]
Molar Mass 230.02 g/mol [4]
CAS Number 882772-99-8[4]
Melting Point Not reported in searched databases. Must be determined empirically.
Boiling Point Not reported in searched databases. Must be determined empirically.

Expert Insight: The absence of reported melting and boiling points in major databases like PubChem is not uncommon for specialized synthetic intermediates.[4] This necessitates empirical determination in the laboratory, a process that is fundamental to chemical research and quality control. Relying on predicted values or data from isomers (e.g., 3-Bromo-4-nitrobenzaldehyde melts at 97-99 °C) is scientifically unsound and can lead to significant errors in experimental design.[5]

The Imperative of Accurate Phase Transition Data in Drug Development

As a Senior Application Scientist, I cannot overstate the importance of accurately determining melting and boiling points. These are not mere numbers; they are critical indicators of a compound's identity, purity, and thermal behavior, which have direct consequences on research outcomes.

  • A Primary Indicator of Purity: For a crystalline solid, the melting point is one of the most reliable and accessible measures of purity. A pure compound will exhibit a sharp, narrow melting point range, typically 0.5-1.0°C.[6] Conversely, the presence of even small amounts of soluble impurities will cause a depression of the melting point and a broadening of the melting range (>2°C).[7] This phenomenon, known as melting point depression, is a cornerstone of qualitative analysis.

  • Informing Experimental Design: Knowledge of a compound's thermal properties is essential for designing robust chemical processes. The boiling point dictates the feasibility and parameters for purification by distillation. More importantly, it helps define the thermal limits for a reaction. Running a reaction too close to a compound's boiling or decomposition temperature can lead to side reactions, reduced yield, and the generation of new impurities.

  • Ensuring Safety and Stability: Understanding the temperatures at which a compound melts or boils is fundamental to its safe handling and storage. This is particularly true for nitro-containing compounds, which can be thermally sensitive.

Protocols for Empirical Determination

The following protocols describe self-validating, standard methodologies for determining the melting and boiling points of a compound like this compound.

Melting Point Determination using a Digital Apparatus

This method offers high precision and is a standard in modern organic chemistry labs.

Methodology:

  • Sample Preparation: Place a small amount of finely powdered, dry this compound onto a clean, dry surface. Tap the open end of a capillary tube into the powder to load a small amount of the sample.

  • Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to pack the sample down. The final packed sample height should be no more than 1-2 mm.[7] Causality: A small, tightly packed sample ensures uniform and rapid heat transfer from the heating block, preventing thermal gradients that would artificially broaden the melting range.

  • Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.

  • Rapid Preliminary Run: Set a fast heating rate (e.g., 10-15°C/minute) to quickly determine an approximate melting temperature. This saves time and establishes the region of interest.

  • Accurate Determination: Allow the apparatus to cool significantly. Prepare a new sample and set the heating rate to be slow (1-2°C/minute) once the temperature is within 15-20°C of the approximate melting point found in the previous step. Causality: A slow heating rate ensures the system is in thermal equilibrium, allowing for an accurate reading of the temperatures at which melting begins and ends.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting point is reported as this range (T1 - T2).

  • Validation: Repeat the accurate determination at least once to ensure reproducibility. Consistent results confirm the validity of the measurement.

MeltingPointWorkflow A Prepare Dry Sample B Load 1-2 mm into Capillary Tube A->B C Insert into Apparatus B->C D Rapid Scan (~10°C/min) to find Approx. MP C->D E Cool Down & Prepare New Sample D->E F Slow Scan (1-2°C/min) near Approx. MP E->F G Record T1 (First Drop) & T2 (All Liquid) F->G H Report as Range (T1 - T2) G->H

Caption: Workflow for accurate melting point determination.

Boiling Point Determination (Microscale Method)

For determining the boiling point when only a small amount of substance is available, the microscale capillary method is ideal.

Methodology:

  • Apparatus Assembly: Attach a small test tube (e.g., a fusion tube) to a thermometer using a rubber band or wire.

  • Sample Addition: Add a small amount (a few milliliters) of the liquid this compound into the test tube.

  • Capillary Insertion: Take a standard melting point capillary tube and seal one end in a flame. Place this sealed capillary into the test tube with its open end pointing downwards.[8]

  • Heating: Suspend the entire assembly in an oil bath. Begin heating the bath slowly and stir continuously to ensure a uniform temperature.[9]

  • Observation: As the temperature rises, air trapped in the small capillary will expand and slowly bubble out.

  • Data Recording: The boiling point is the temperature at which a continuous and rapid stream of bubbles emerges from the open end of the inverted capillary.[7] Causality: This rapid stream indicates that the vapor pressure of the liquid has become equal to the surrounding atmospheric pressure, which is the definition of the boiling point.

  • Confirmation: To confirm, slightly lower the temperature. The liquid will be drawn up into the capillary tube as the vapor pressure drops. Re-heating should reproduce the boiling point.

BoilingPointWorkflow A Add Liquid to Fusion Tube B Insert Inverted, Sealed Capillary A->B C Attach to Thermometer & Place in Oil Bath B->C D Heat Slowly with Stirring C->D E Observe Bubbles from Capillary D->E F Record Temperature of Continuous Bubble Stream E->F G Confirm by Cooling & Reheating F->G

Caption: Microscale boiling point determination workflow.

Synthesis and Application Context

Understanding the origin and use of a compound provides context for its physical properties. A patented method for synthesizing this compound involves a five-step sequence starting from 1,3-dibromo-2-nitrobenzene.[10] This multi-step synthesis highlights the potential for impurities, reinforcing the need for rigorous physical characterization like melting point analysis at the final step.

Its primary value lies in its role as a chemical building block. The aldehyde functional group can be readily converted into an alcohol, acid, or used in condensations and other C-C bond-forming reactions, while the nitro and bromo substituents can be manipulated in subsequent steps, making it a valuable precursor for complex molecular architectures in medicinal chemistry and materials science.

Safety and Hazard Profile

As with any laboratory chemical, a thorough understanding of the potential hazards is essential for safe handling.

Hazard ClassStatement
Acute Toxicity, Oral H302: Harmful if swallowed
Acute Toxicity, Dermal H312: Harmful in contact with skin
Acute Toxicity, Inhalation H332: Harmful if inhaled
Skin Corrosion/Irritation H315: Causes skin irritation
Serious Eye Damage/Irritation H319: Causes serious eye irritation

(Data sourced from PubChem GHS Classification)[4]

Handling Recommendations: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Google Patents. (n.d.). CN103880683A - Chemical synthesis method of this compound.
  • University of Babylon. (n.d.). Determination of melting and boiling points.
  • University of Calgary. (n.d.). Melting point determination.
  • Learning Space. (n.d.). Determination of Melting points and Boiling points.
  • PubChem. (n.d.). 2-Bromo-3-nitrobenzaldehyde. National Center for Biotechnology Information.
  • Wikipedia. (n.d.). 3-Bromobenzaldehyde.
  • Mustansiriyah University. (2021). experiment (1) determination of melting points.
  • BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment.
  • ChemBK. (n.d.). 3-BROMO-4-NITROBENZALDEHYDE.
  • Indian Journal of Pharmaceutical Sciences. (1998). Studies on the Synthesis of 3-Nitrobenzaldehyde.
  • Shaanxi Bloom Tech Co., Ltd. (2022). What is the purpose of 3-Nitrobenzaldehyde.
  • National Institutes of Health. (n.d.). 3-Bromo-2-hydroxybenzaldehyde.
  • Chemsrc. (n.d.). 4-Bromo-2-nitrobenzaldehyde.

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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Bromo-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Introduction: The Structural Elucidation Challenge

3-Bromo-2-nitrobenzaldehyde (C₇H₄BrNO₃) is a substituted aromatic aldehyde of interest in organic synthesis due to its reactive functional groups, which allow for a variety of chemical transformations. Accurate structural confirmation and purity assessment are paramount for its use as a building block in the development of more complex molecules. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous structural elucidation of organic compounds in solution.[1]

This guide addresses the specific NMR spectroscopic signature of this compound. By dissecting the influence of the aldehyde (-CHO), nitro (-NO₂), and bromo (-Br) substituents on the benzene ring, we can predict the chemical environment of each proton and carbon nucleus. The analysis is grounded in data from closely related structures, such as 2-nitrobenzaldehyde, 3-nitrobenzaldehyde, and 3-bromobenzaldehyde, to construct a reliable spectral forecast.[2][3]

Experimental Protocol for NMR Data Acquisition

The acquisition of high-fidelity NMR spectra is foundational to accurate structural interpretation. The following protocol is designed as a self-validating system, incorporating best practices to minimize artifacts and ensure data integrity.

Sample Preparation: The Foundation of Quality Data

Proper sample preparation is critical and must be conducted with precision.[4]

  • Analyte Preparation : Weigh approximately 10-20 mg of this compound for ¹H NMR analysis or 50-100 mg for ¹³C NMR analysis.[5] The higher concentration for ¹³C NMR is necessary due to the low natural abundance of the ¹³C isotope (1.1%).[6]

  • Solvent Selection : Dissolve the sample in ~0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing properties for a wide range of organic compounds and its single, well-defined solvent residual peak.[7]

  • Internal Standard : The chosen solvent should contain an internal standard for accurate chemical shift referencing. Tetramethylsilane (TMS) is the universally accepted standard, defined as 0.00 ppm for both ¹H and ¹³C spectra.

  • Sample Filtration : To ensure a homogeneous magnetic field (B₀) during analysis, the sample must be free of particulate matter. Prepare a filtration pipette by placing a small plug of glass wool into a Pasteur pipette. Transfer the dissolved sample through this filter into a clean, dry 5 mm NMR tube.[8]

  • Final Volume : Ensure the final sample height in the NMR tube is sufficient to be within the detection region of the NMR coil, typically a minimum of 4-5 cm.[7]

Instrumentation and Data Acquisition Parameters

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

¹H NMR Acquisition:

  • Pulse Sequence: A standard single-pulse sequence (zg30).

  • Number of Scans (NS): 16 to 64 scans, depending on sample concentration.

  • Relaxation Delay (D1): 1-2 seconds. A longer delay (5x T₁) is required for accurate integration in quantitative analysis.

  • Spectral Width (SW): 0-12 ppm.

  • Acquisition Time (AQ): 3-4 seconds to ensure good resolution.

¹³C NMR Acquisition:

  • Pulse Sequence: A standard proton-decoupled pulse sequence (zgpg30). Broadband proton decoupling simplifies the spectrum by removing ¹H-¹³C coupling, resulting in single lines for each unique carbon.[9]

  • Number of Scans (NS): 1024 or more, owing to the low sensitivity of the ¹³C nucleus.[6]

  • Relaxation Delay (D1): 2 seconds. Quaternary carbons have longer relaxation times and may require longer delays for accurate observation.

  • Spectral Width (SW): 0-220 ppm, to encompass the full range of organic carbon chemical shifts.[6]

Workflow for NMR Data Acquisition

The logical flow from sample to final spectrum is crucial for systematic analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Compound (10-20 mg for ¹H, 50-100 mg for ¹³C) B Dissolve in ~0.7 mL Deuterated Solvent (e.g., CDCl₃) with TMS A->B C Filter into 5 mm NMR Tube B->C D Insert Sample into NMR Spectrometer C->D E Tune & Shim Magnet for Field Homogeneity D->E F Acquire FID Data (¹H and ¹³C Experiments) E->F G Fourier Transform (FID → Spectrum) F->G H Phase & Baseline Correction G->H I Calibrate Spectrum to TMS (0.00 ppm) H->I J J I->J Spectral Analysis & Interpretation

Caption: Experimental workflow from sample preparation to spectral analysis.

Predicted Spectral Data and In-depth Analysis

The following spectral data for this compound is predicted based on the additive effects of its substituents as observed in analogous compounds. The analysis explains the rationale for the predicted chemical shifts (δ) and coupling constants (J).

Molecular Structure and Proton Numbering

For clarity in our spectral assignment, the protons and carbons are numbered as follows:

Caption: Structure of this compound with atom numbering.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The aromatic region of the ¹H NMR spectrum is expected to show an AMX spin system for the three adjacent ring protons.

Signal AssignmentPredicted δ (ppm)MultiplicityPredicted J (Hz)IntegrationRationale
H-CHO~10.3Singlet (s)-1HThe aldehyde proton is highly deshielded and typically appears as a singlet far downfield.
H-6~8.15Doublet of Doublets (dd)J(H6-H5) ≈ 8.0, J(H6-H4) ≈ 1.51HH-6 is ortho to the electron-withdrawing nitro group, causing a significant downfield shift. It is coupled to H-5 (ortho coupling) and H-4 (meta coupling).
H-4~7.95Doublet of Doublets (dd)J(H4-H5) ≈ 7.8, J(H4-H6) ≈ 1.51HH-4 is ortho to the aldehyde group, also causing a downfield shift. It is coupled to H-5 (ortho coupling) and H-6 (meta coupling).
H-5~7.60Triplet (t) or Triplet of Doublets (td)J(H5-H6) ≈ 8.0, J(H5-H4) ≈ 7.81HH-5 is coupled to two adjacent protons (H-4 and H-6) with similar ortho coupling constants, resulting in a pseudo-triplet. It is expected to be the most upfield of the aromatic protons.

Expert Insights:

  • Causality of Shifts : The powerful electron-withdrawing and anisotropic effects of the nitro (-NO₂) and aldehyde (-CHO) groups dominate the spectrum, pulling all aromatic proton signals significantly downfield (>7.5 ppm).[2] The bromine atom has a less pronounced, primarily inductive effect.

  • Trustworthiness of Pattern : The predicted AMX splitting pattern—two distinct doublet of doublets and a triplet—is a highly reliable indicator for a 1,2,3-trisubstituted benzene ring with three adjacent protons. The observation of this pattern provides strong validation for the proposed isomeric structure.

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)

In a proton-decoupled ¹³C NMR spectrum, seven distinct signals are expected, one for each unique carbon atom.

Signal AssignmentPredicted δ (ppm)Rationale
C-CHO~188The carbonyl carbon of an aldehyde is characteristically found in this highly deshielded region.[10]
C-2~150The carbon bearing the nitro group (C-NO₂) is strongly deshielded due to the powerful inductive and resonance electron-withdrawing effects of the nitro group.
C-1~135The carbon attached to the aldehyde group (ipso-carbon) is deshielded, but less so than C-2.
C-6~134This CH carbon is adjacent to the nitro-substituted carbon and experiences a downfield shift.
C-4~130This CH carbon is adjacent to the aldehyde-substituted carbon.
C-5~128This CH carbon is expected to be the most shielded of the aromatic CH carbons.
C-3~125The carbon bearing the bromine atom (C-Br). The "heavy atom effect" of bromine can lead to this carbon being more shielded than might be predicted by electronegativity alone.

Expert Insights:

  • Signal Intensity : Due to longer relaxation times and the absence of a Nuclear Overhauser Effect (NOE) enhancement from attached protons, the signals for the quaternary carbons (C-1, C-2, C-3, and C-CHO) are expected to be significantly less intense than those for the protonated carbons (C-4, C-5, C-6).[6]

  • Validation Check : The presence of seven distinct signals, with four being of lower intensity (quaternary) and three of higher intensity (CH), provides a direct and reliable confirmation of the molecular formula and substitution pattern.

Conclusion

The structural elucidation of this compound can be confidently achieved through a combined ¹H and ¹³C NMR analysis. This guide provides a robust, predicted dataset derived from established spectroscopic principles and data from analogous compounds. The key identifying features are the characteristic downfield singlet of the aldehyde proton, the AMX spin system in the aromatic region of the ¹H spectrum, and the seven distinct signals in the ¹³C spectrum, including the highly deshielded carbonyl and nitro-bearing carbons. By adhering to the detailed experimental protocol outlined herein, researchers can generate high-quality, reproducible data to unequivocally validate the structure and purity of this important synthetic intermediate.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • Royal Society of Chemistry. (n.d.). Supporting Information.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl₃, experimental) (HMDB0029637).
  • SpectraBase. (n.d.). 2-Nitrobenzaldehyde.
  • Oxford Instruments Magnetic Resonance. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde.
  • PubChem. (n.d.). 3-Bromobenzaldehyde.
  • Oxford Instruments Magnetic Resonance. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar.
  • Balcı, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • NOP - Sustainability in the organic chemistry lab course. (n.d.). 13C-NMR: 3-Nitrobenzaldehyde.
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  • MDPI. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molbank, 2018(4), M1025.
  • Modgraph. (2006). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Journal of Physical Organic Chemistry, 19(6), 376-383.
  • Career Endeavour. (n.d.). NMR Spectroscopy.

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Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 3-Bromo-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Senior Application Scientist's In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Pattern of 3-Bromo-2-nitrobenzaldehyde.

Introduction: The Analytical Imperative

In the landscape of pharmaceutical research and synthetic chemistry, the precise structural elucidation of novel and intermediate compounds is paramount. This compound, a key synthetic intermediate, presents a unique analytical challenge due to the intricate interplay of its three functional groups: a bromine atom, a nitro group, and an aldehyde moiety, positioned in a vicinal arrangement on the benzene ring. Understanding the fragmentation behavior of this molecule under mass spectrometric conditions is crucial for its unambiguous identification and for monitoring its role in complex reaction matrices. This technical guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of this compound, drawing upon established fragmentation mechanisms of related aromatic compounds and the well-documented "ortho effect."

Molecular Structure and Isotopic Considerations

This compound (C₇H₄BrNO₃) has a monoisotopic mass of approximately 228.937 g/mol . A pivotal feature in its mass spectrum is the presence of bromine, which exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). This isotopic distribution will result in a characteristic M/M+2 pattern for the molecular ion and any bromine-containing fragment ions, appearing as twin peaks of roughly equal intensity separated by two mass-to-charge units (m/z).

Predicted Electron Ionization (EI) Fragmentation Pathways

Electron ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint. For this compound, the fragmentation is anticipated to be directed by the interplay of the aldehyde, nitro, and bromo substituents, as well as their positional relationship.

Primary Fragmentation Events:

The initial fragmentation of the molecular ion ([M]⁺˙ at m/z 229/231) is expected to follow several key pathways:

  • Loss of a Hydrogen Radical ([M-H]⁺): A common fragmentation for aldehydes is the loss of the aldehydic hydrogen, leading to a stable acylium ion. This would result in a fragment at m/z 228/230.

  • Loss of the Aldehyde Group ([M-CHO]⁺): The entire formyl radical (•CHO) can be lost, yielding a 3-bromo-2-nitrophenyl cation at m/z 200/202.

  • Loss of the Nitro Group ([M-NO₂]⁺): Cleavage of the C-N bond can lead to the expulsion of a nitro radical (•NO₂), resulting in a 3-bromobenzaldehyde cation at m/z 183/185.

  • The "Ortho Effect" - Intramolecular Rearrangements: The proximity of the nitro and aldehyde groups is expected to induce specific fragmentation pathways, often referred to as the "ortho effect". This can involve intramolecular hydrogen abstraction by the nitro group from the aldehyde, leading to the elimination of neutral molecules like OH or H₂O.

    • Loss of a Hydroxyl Radical ([M-OH]⁺): A hydrogen atom from the aldehyde group can be transferred to an oxygen of the nitro group, followed by the elimination of a hydroxyl radical (•OH). This would produce an ion at m/z 212/214.

Secondary Fragmentation Pathways:

The primary fragment ions will undergo further fragmentation, leading to a cascade of smaller ions that are diagnostic of the original structure.

  • From the [M-CHO]⁺ ion (m/z 200/202):

    • Loss of NO₂ to give the bromophenyl cation at m/z 154/156.

    • Loss of NO to give an ion at m/z 170/172.

  • From the [M-NO₂]⁺ ion (m/z 183/185):

    • Loss of CO to form the bromophenyl cation at m/z 155/157.

  • From the [M-OH]⁺ ion (m/z 212/214):

    • Subsequent loss of CO is likely, leading to a fragment at m/z 184/186.

The following diagram illustrates the predicted major fragmentation pathways:

Fragmentation_Pattern M [C₇H₄BrNO₃]⁺˙ m/z 229/231 Molecular Ion M_minus_H [C₇H₃BrNO₃]⁺ m/z 228/230 M->M_minus_H - •H M_minus_CHO [C₆H₄BrNO₂]⁺ m/z 200/202 M->M_minus_CHO - •CHO M_minus_NO2 [C₇H₄BrO]⁺ m/z 183/185 M->M_minus_NO2 - •NO₂ M_minus_OH [C₇H₃BrNO₂]⁺ m/z 212/214 M->M_minus_OH - •OH (ortho effect) Fragment3 [C₆H₄Br]⁺ m/z 154/156 M_minus_CHO->Fragment3 - NO₂ Fragment4 [C₆H₄BrNO]⁺ m/z 170/172 M_minus_CHO->Fragment4 - NO Fragment1 [C₆H₄Br]⁺ m/z 155/157 M_minus_NO2->Fragment1 - CO Fragment2 [C₆H₃BrNO]⁺ m/z 184/186 M_minus_OH->Fragment2 - CO

Caption: Predicted EI-MS fragmentation pathways of this compound.

Summary of Predicted Key Fragment Ions

The following table summarizes the expected major ions in the EI mass spectrum of this compound, their mass-to-charge ratios, and the proposed fragmentation pathways.

m/z (⁷⁹Br/⁸¹Br) Proposed Ion Structure Formation Pathway Significance
229/231[C₇H₄BrNO₃]⁺˙Molecular Ion (M⁺˙)Confirms molecular weight.
228/230[C₇H₃BrNO₃]⁺[M-H]⁺Characteristic of aldehydes.
212/214[C₇H₃BrNO₂]⁺[M-OH]⁺Indicative of an "ortho effect".
200/202[C₆H₄BrNO₂]⁺[M-CHO]⁺Loss of the aldehyde group.
183/185[C₇H₄BrO]⁺[M-NO₂]⁺Loss of the nitro group.
184/186[C₆H₃BrNO]⁺[M-OH-CO]⁺Secondary fragmentation.
170/172[C₆H₄BrNO]⁺[M-CHO-NO]⁺Secondary fragmentation.
155/157[C₆H₄Br]⁺[M-NO₂-CO]⁺Common aromatic fragment.
154/156[C₆H₄Br]⁺[M-CHO-NO₂]⁺Common aromatic fragment.
76[C₆H₄]⁺Further fragmentationBenzene ring fragment.

Experimental Protocol: Acquiring the Mass Spectrum

To experimentally verify the predicted fragmentation pattern, the following protocol for Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization is recommended.

Instrumentation:
  • Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source.

  • Capillary GC column suitable for aromatic compounds (e.g., DB-5ms or equivalent).

GC Conditions:
  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Injection Mode: Split (e.g., 50:1 split ratio) to avoid column overloading.

MS Conditions:
  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-300.

  • Scan Rate: ≥ 2 scans/second.

Sample Preparation:
  • Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a suitable volatile solvent such as dichloromethane or ethyl acetate.

  • Inject 1 µL of the sample solution into the GC-MS system.

The following diagram outlines the experimental workflow:

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis Sample This compound Solution Dilute Solution (e.g., 100 µg/mL in DCM) Sample->Solution Dissolve Injection Inject 1 µL Solution->Injection GC_Separation GC Separation (DB-5ms column) Injection->GC_Separation EI_Ionization EI Ionization (70 eV) GC_Separation->EI_Ionization Mass_Analysis Mass Analysis (m/z 40-300) EI_Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Mass_Spectrum Mass Spectrum Detection->Mass_Spectrum Interpretation Fragmentation Pattern Interpretation Mass_Spectrum->Interpretation Structure_Confirmation Structure Confirmation Interpretation->Structure_Confirmation

Caption: Workflow for the GC-EI-MS analysis of this compound.

Conclusion and Future Perspectives

The predicted fragmentation pattern of this compound provides a robust analytical framework for its identification. The presence of the characteristic bromine isotope pattern, coupled with key fragmentation pathways such as the loss of H, CHO, NO₂, and the diagnostic loss of OH due to the "ortho effect," offers a high degree of confidence in structural assignment. For further confirmation, high-resolution mass spectrometry (HRMS) could be employed to determine the elemental composition of the molecular ion and key fragments. Additionally, computational tools for mass spectrum prediction can offer a valuable in-silico comparison to experimental data.[1][2][3] This guide serves as a foundational resource for scientists engaged in the synthesis and analysis of this important chemical intermediate, enabling more efficient and accurate research and development.

References

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An In-depth Technical Guide to the Infrared (IR) Spectroscopy Analysis of 3-Bromo-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of 3-Bromo-2-nitrobenzaldehyde using Fourier Transform Infrared (FT-IR) spectroscopy. It is intended for researchers, chemists, and quality control professionals who require a detailed understanding of the molecule's vibrational properties for identification, structural elucidation, and purity assessment. We will move from the foundational principles of its spectral features to a practical, field-proven protocol for obtaining a high-quality spectrum.

Introduction: The Vibrational Signature of a Multifunctional Aromatic

This compound is a substituted aromatic compound featuring three key functional groups on a benzene ring: an aldehyde (-CHO), a nitro group (-NO₂), and a bromine atom (-Br). Each of these groups, along with the aromatic ring itself, possesses unique vibrational modes (stretching and bending) that absorb infrared radiation at characteristic frequencies. FT-IR spectroscopy serves as a rapid, non-destructive, and highly specific tool for confirming the presence and chemical environment of these functionalities, thereby providing a unique "fingerprint" of the molecule.

The steric and electronic interactions between the adjacent ortho- and meta-substituents (nitro, bromo, and aldehyde groups) create subtle shifts in absorption frequencies compared to simpler, monosubstituted benzenes. Understanding these shifts is paramount for an accurate interpretation of the spectrum.

Theoretical Spectral Analysis: Deconstructing the Key Vibrational Modes

The infrared spectrum of this compound can be logically dissected by examining the characteristic absorption regions for each of its constituent parts.

The Aldehyde Group (-CHO)

The aldehyde is one of the most readily identifiable functional groups in IR spectroscopy.

  • C=O Carbonyl Stretch: Aromatic aldehydes exhibit a strong, sharp absorption band for the C=O stretch. Due to conjugation with the aromatic ring, which delocalizes electron density and slightly weakens the double bond, this peak appears at a lower wavenumber than in saturated aldehydes.[1][2] The expected range for this absorption in this compound is approximately 1705-1685 cm⁻¹ .[1][2][3]

  • Aldehydic C-H Stretch: This is a highly diagnostic feature. It manifests as a pair of medium-intensity bands, typically between 2860-2800 cm⁻¹ and 2760-2700 cm⁻¹ .[1][2][3] The lower frequency band is often more distinct and is a reliable indicator of an aldehyde.[2] This splitting is a result of Fermi resonance, where the fundamental C-H stretching vibration interacts with an overtone of the aldehydic C-H bending vibration.[4]

The Nitro Group (-NO₂)

The nitro group provides two of the most intense and recognizable bands in the spectrum due to the large dipole moment of the N-O bonds.[5]

  • Asymmetric NO₂ Stretch: This appears as a very strong, sharp band. For nitro-aromatic compounds, this absorption is found in the 1550-1475 cm⁻¹ range.[6][7]

  • Symmetric NO₂ Stretch: This is a strong band, though sometimes less intense than the asymmetric stretch, located at a lower frequency, typically between 1360-1290 cm⁻¹ .[6][7] The presence of this distinct pair of strong absorptions is compelling evidence for a nitro group.[5][8]

The Aromatic Ring (Substituted Benzene)

The benzene ring itself gives rise to several characteristic absorptions.

  • Aromatic C-H Stretch: These absorptions are typically of weak to medium intensity and appear at wavenumbers just above 3000 cm⁻¹, usually in the 3100-3000 cm⁻¹ region.[9]

  • C=C In-Ring Stretches: The stretching of the carbon-carbon bonds within the aromatic ring produces a series of bands, often appearing as sharp, medium-intensity peaks in the 1600-1450 cm⁻¹ region.[9] These can sometimes overlap with the strong nitro group absorptions.

  • C-H Out-of-Plane Bending ("oop"): The substitution pattern on the benzene ring influences the position of strong C-H "oop" bending vibrations in the fingerprint region (900-675 cm⁻¹ ).[9] For a 1,2,3-trisubstituted ring, characteristic bands can appear in this region, which are highly diagnostic of the substitution pattern.

The Carbon-Bromine Bond (C-Br)

The C-Br stretching vibration involves a heavy atom and thus absorbs at a low frequency, placing it deep in the fingerprint region.

  • C-Br Stretch: This vibration is expected to produce a medium to strong absorption in the 690-515 cm⁻¹ range.[10][11] Its position can be variable and may overlap with other vibrations, but its presence is a key feature for halogenated compounds.

Data Summary: Expected IR Absorption Frequencies

The following table summarizes the anticipated vibrational modes and their corresponding frequency ranges for this compound.

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)Typical Intensity
AldehydeC-H Stretch~2850 and ~2750Medium, often sharp
AldehydeC=O Stretch1705 - 1685Strong, sharp
NitroNO₂ Asymmetric Stretch1550 - 1475Very Strong, sharp
NitroNO₂ Symmetric Stretch1360 - 1290Strong, sharp
AromaticC-H Stretch3100 - 3000Weak to Medium
AromaticC=C In-Ring Stretch1600 - 1450Medium, sharp
AromaticC-H Out-of-Plane Bend900 - 675Strong
Alkyl HalideC-Br Stretch690 - 515Medium to Strong

Visualization of Key Molecular Vibrations

The following diagram illustrates the molecular structure and highlights the primary functional groups responsible for the key diagnostic peaks in the IR spectrum.

Caption: Molecular structure of this compound and its key IR-active functional groups.

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

This protocol describes the "Thin Solid Film" method, which is rapid, requires minimal sample, and avoids interfering signals from mulling agents or solvents.[12][13]

Materials and Equipment
  • This compound (solid powder)

  • FT-IR Spectrometer with a clean sample compartment

  • Agate mortar and pestle (optional, if sample is crystalline)

  • Micro-spatula

  • Volatile solvent (e.g., methylene chloride or acetone)[12][13]

  • One polished infrared-transparent salt plate (e.g., NaCl or KBr)

  • Pipette or glass dropper

  • Desiccator for storing salt plates

Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

    • Perform a background scan. This measures the spectrum of the empty sample compartment (air, CO₂, water vapor) and is automatically subtracted from the sample spectrum.

  • Sample Preparation (Thin Solid Film):

    • Place a small amount (5-10 mg) of this compound into a small, clean vial or test tube.[13]

    • Add a few drops of a volatile solvent (e.g., methylene chloride) to completely dissolve the solid. The goal is a concentrated solution.[14]

    • Retrieve a clean, dry salt plate from the desiccator. Handle the plate only by its edges to avoid transferring moisture and oils from your fingers.

    • Using a pipette, place one or two drops of the prepared solution onto the center of the salt plate's polished face.[12][13]

    • Allow the solvent to evaporate completely in a fume hood. This may take 30-60 seconds. A thin, even film of the solid compound should remain on the plate.[12]

  • Spectrum Acquisition:

    • Carefully place the salt plate into the sample holder inside the spectrometer.

    • Close the sample compartment lid and initiate the sample scan. It is standard practice to co-add 16 to 32 scans to improve the signal-to-noise ratio.

    • The spectrum will be displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

  • Data Validation and Troubleshooting:

    • Peaks Too Strong (Absorbance > 1.5 A or Transmittance < 5%): If the strongest peaks are "flat-bottomed," the sample film is too thick.[12] Clean the salt plate, dilute the original solution with more solvent, and repeat the film preparation process with the diluted solution.[12][13]

    • Peaks Too Weak (Noisy Spectrum): If the peaks are very small and noisy, the sample film is too thin.[12] Add another drop of the concentrated solution to the existing film on the salt plate, allow the solvent to evaporate, and re-run the spectrum.[12][13]

    • An ideal spectrum will have the most intense band with a transmittance between 10-20% (absorbance of ~0.8-1.0 A).

  • Post-Analysis Cleanup:

    • Remove the salt plate from the spectrometer.

    • Thoroughly clean the plate by wiping it with a soft tissue dampened with clean solvent (acetone or methylene chloride).

    • Return the clean, dry plate to the desiccator for storage.

Conclusion

The infrared spectrum of this compound is rich with information, providing clear, diagnostic evidence for its aldehyde, nitro, and aromatic functionalities. The strong C=O stretch, the characteristic double C-H aldehyde stretch, the powerful pair of NO₂ absorptions, and the low-frequency C-Br vibration collectively form a unique spectral signature. By following the detailed protocol and using the provided spectral data as a reference, researchers can confidently identify and characterize this compound with a high degree of certainty.

References

  • IR Spectroscopy of Solids. (n.d.). Organic Chemistry at CU Boulder.
  • Nitro Groups. (n.d.). UCLA Chemistry.
  • Kjonaas, R. A., & Sax, M. (n.d.). Sampling Technique for Organic Solids in IR Spectroscopy. Journal of Chemical Education.
  • IR: nitro groups. (n.d.). Organic Chemistry at CU Boulder.
  • Sample preparation for FT-IR. (n.d.). University of the West Indies.
  • IR Spectroscopy. (2022, September 5). Chemistry LibreTexts.
  • Preparing a sample for infrared spectroscopy. (2016, June 7). Royal Society of Chemistry [YouTube].
  • Spectroscopy of Aldehydes and Ketones. (2024, September 30). Chemistry LibreTexts.
  • Colthup, N. B., Daly, L. H., & Wiberley, S. E. (n.d.). The Nitro Group. In Introduction to Infrared and Raman Spectroscopy. Scribd.
  • IR: alkyl halides. (n.d.). Organic Chemistry at CU Boulder.
  • Kalaichelvan, T., et al. (2008). FT-IR, FT-Raman spectra and ab initio HF and DFT calculations of 2-nitro- and 4-nitrobenzaldehydes. Indian Journal of Chemistry, Sec A, 47(11), 1632-1638.
  • Smith, B. C. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online.
  • Smith, B. C. (2017, November 1). The C=O Bond, Part II: Aldehydes. Spectroscopy Online.
  • Infrared of nitro compounds. (n.d.). University of Calgary Chemistry.
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  • Infrared spectrum of starting aromatic aldehyde (Benzaldehyde 1a). (n.d.). ResearchGate.
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  • Smith, B. C. (2023, September 1). Halogenated Organic Compounds. Spectroscopy Online.
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IUPAC name and synonyms for 3-Bromo-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Bromo-2-nitrobenzaldehyde

Abstract

This technical guide provides a comprehensive overview of this compound, a key aromatic intermediate in synthetic organic chemistry. The document details its chemical identity, physicochemical properties, a robust multi-step synthesis protocol, and its reactivity profile. Emphasis is placed on its utility as a versatile building block for the synthesis of more complex molecules, particularly in the context of pharmaceutical and materials science research. Furthermore, this guide consolidates critical safety, handling, and storage information to ensure its proper use in a professional laboratory setting. This document is intended for researchers, chemists, and drug development professionals who require a detailed, practical understanding of this compound.

Chemical Identity and Properties

Nomenclature and Identification

The compound is systematically named according to IUPAC standards, but is also known by several other identifiers in commercial and research contexts.

  • IUPAC Name: this compound[1]

  • CAS Number: 882772-99-8[1]

  • Molecular Formula: C₇H₄BrNO₃[1]

  • Synonyms: 3-Bromo-2-nitro-benzaldehyde, Ambroxol Impurity 44[1]

Chemical Structure

The structure of this compound is characterized by a benzene ring substituted with an aldehyde group (-CHO), a nitro group (-NO₂), and a bromine atom (-Br). The ortho-positioning of the bulky nitro group relative to the aldehyde function, coupled with the meta-positioned bromine, creates significant steric and electronic effects that dictate its chemical reactivity.

Physicochemical Properties

The key physical and chemical properties are summarized in the table below, providing essential data for experimental design and safety considerations.

PropertyValueSource
Molecular Weight 230.02 g/mol [1]
Appearance Data not specified; typically a solid at room temperature.
Melting Point Data not specified in provided sources.
Boiling Point Data not specified in provided sources.
SMILES C1=CC(=C(C(=C1)Br)[O-])C=O[1]
InChIKey DAZQBQQNIUAQAV-UHFFFAOYSA-N[1]

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve a good yield and purity. The following protocol is based on a method using 1,3-dibromo-2-nitrobenzene as the starting material[2].

Detailed Synthetic Protocol

This five-step synthesis transforms a readily available starting material into the target aldehyde through a series of classical organic reactions.

Step 1: Substitution to form 2-(this compound)-dimethyl malonate

  • Protocol: To a solution of 1,3-dibromo-2-nitrobenzene (30.0 g) and dimethyl malonate (28.0 g) in dimethyl sulfoxide (150 mL), add sodium carbonate (15.0 g)[2]. The mixture is heated to facilitate the nucleophilic aromatic substitution, where the malonate anion displaces one of the bromine atoms.

  • Causality: Dimethyl sulfoxide (DMSO) is an ideal polar aprotic solvent for this SₙAr reaction, as it effectively solvates the cation without hindering the nucleophile. Sodium carbonate acts as the base to deprotonate dimethyl malonate, generating the required nucleophile.

Step 2: Decarboxylation to form 2-(this compound)-acetic acid

  • Protocol: The product from Step 1 (36.0 g) is dissolved in acetone (250 mL), and 10M hydrochloric acid (25 mL) is added. The mixture is heated to reflux[2]. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Causality: This is a standard Krapcho decarboxylation. The acidic conditions hydrolyze one of the methyl esters to a carboxylic acid, which then undergoes thermally-induced decarboxylation to yield the acetic acid derivative.

Step 3: Oxidative Cleavage to form 3-bromo-2-nitrobenzoic acid

  • Protocol: The acetic acid derivative (24.0 g) is added to a solution of sodium hydroxide (10.0 g) in water (500 mL). Potassium permanganate is added, and the mixture is heated to 90°C for 6 hours[2]. After cooling and filtration, the filtrate is acidified with hydrochloric acid to a pH of 1.5, and the product is extracted with ethyl acetate.

  • Causality: Potassium permanganate is a powerful oxidizing agent that cleaves the C-C bond between the aromatic ring and the acetic acid side chain, oxidizing it to a carboxylic acid. The basic medium is necessary for the permanganate oxidation to proceed effectively.

Step 4: Reduction to form 3-bromo-2-nitrobenzyl alcohol

  • Protocol: The 3-bromo-2-nitrobenzoic acid is dissolved in tetrahydrofuran (THF), and borane tetrahydrofuran complex is added to perform the reduction[2].

  • Causality: Borane (BH₃) is a selective reducing agent that readily reduces carboxylic acids to primary alcohols while leaving the nitro group and aromatic bromide intact. THF is the standard solvent for borane reductions due to its ability to form a stable complex.

Step 5: Oxidation to form this compound

  • Protocol: 3-bromo-2-nitrobenzyl alcohol (14.0 g) is dissolved in 1,2-dichloroethane (150 mL), and manganese dioxide (42.0 g) is added. The mixture is heated to reflux[2]. Upon completion, the mixture is filtered through diatomaceous earth, and the filtrate is concentrated and purified by column chromatography to yield the final product (9.4 g, 67.7% yield)[2].

  • Causality: Manganese dioxide (MnO₂) is a mild and highly selective oxidizing agent for benzylic alcohols. Its key advantage is the prevention of over-oxidation to the carboxylic acid, ensuring a high yield of the desired aldehyde. 1,2-dichloroethane is a suitable solvent that is inert to the oxidizing agent.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the five-step synthesis.

G A 1,3-Dibromo-2-nitrobenzene B 2-(this compound)- dimethyl malonate A->B  Step 1:  Substitution C 2-(this compound)- acetic acid B->C  Step 2:  Decarboxylation D 3-Bromo-2-nitrobenzoic acid C->D  Step 3:  Oxidative Cleavage E 3-Bromo-2-nitrobenzyl alcohol D->E  Step 4:  Reduction F This compound E->F  Step 5:  Oxidation

Caption: Multi-step synthesis of this compound.

Chemical Reactivity and Applications

Reactivity Profile

The chemical behavior of this compound is governed by the interplay of its three functional groups:

  • Aldehyde Group: This group is the primary site for nucleophilic addition and condensation reactions. Its reactivity is enhanced by the electron-withdrawing effect of the adjacent nitro group.

  • Nitro Group: The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at positions ortho and para to it. It can also be reduced to an amine, providing a route to various heterocyclic compounds.

  • Bromo Group: The bromine atom can be displaced via nucleophilic aromatic substitution or participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.

Applications in Drug Development and Research

Substituted nitrobenzaldehydes are crucial intermediates in the synthesis of pharmaceuticals and other fine chemicals[3]. 3-Nitrobenzaldehyde, a related compound, is a key intermediate for second-generation dihydropyridine calcium channel blockers like nitrendipine and nilvadipine[4]. While specific drug products derived directly from this compound are not widely documented in public literature, its structural motifs make it an exceptionally valuable building block.

Researchers can leverage this molecule for:

  • Synthesis of Heterocyclic Compounds: The adjacent aldehyde and reducible nitro group are perfectly positioned for cyclization reactions to form quinolines, indoles, and other nitrogen-containing heterocycles that form the core of many bioactive molecules.

  • Lead Compound Generation: It serves as a versatile scaffold for generating libraries of novel compounds in drug discovery campaigns through reactions at its three distinct functional sites.

  • Fluorescent Probes and Materials: The nitroaromatic structure is a common feature in materials with interesting optical and electronic properties, suggesting potential applications in the development of sensors or dyes[5].

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with several hazards according to the Globally Harmonized System (GHS).

GHS Hazard Identification
Hazard ClassGHS CodeDescriptionSource
Acute Toxicity, Oral H302Harmful if swallowed[1]
Acute Toxicity, Dermal H312Harmful in contact with skin[1]
Skin Irritation H315Causes skin irritation[1]
Eye Irritation H319Causes serious eye irritation[1]
Acute Toxicity, Inhalation H332Harmful if inhaled[1]
Respiratory Irritation H335May cause respiratory irritation[1]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure[6][7]. Ensure that eyewash stations and safety showers are readily accessible[6][7].

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield[7][8].

    • Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber)[6][7].

    • Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin contact[7].

  • Hygiene Measures: Avoid breathing dust or vapors. Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling[6][8].

Storage and Disposal
  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and locked up[6][9]. Protect from light, moisture, and air[9].

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents[6][9].

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[6][7]. Do not allow the product to enter drains[8].

Conclusion

This compound is a highly functionalized aromatic compound with significant potential as an intermediate in advanced organic synthesis. Its unique arrangement of aldehyde, nitro, and bromo groups offers multiple avenues for chemical modification, making it a valuable tool for medicinal chemists and materials scientists. The detailed synthetic pathway and safety protocols outlined in this guide provide a solid foundation for its effective and safe utilization in research and development.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
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  • PubChem. (n.d.). 3-Bromo-5-nitrosalicylaldehyde. National Center for Biotechnology Information.
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  • Wikipedia. (n.d.). 3-Bromobenzaldehyde.
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  • Khan, S. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering, 5(2), 345-356.
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An In-Depth Technical Guide to the Safety, Hazards, and Handling of 3-Bromo-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Contextualizing the Compound

3-Bromo-2-nitrobenzaldehyde is an aromatic aldehyde containing both a bromine atom and a nitro group. This specific substitution pattern makes it a valuable intermediate in synthetic organic chemistry, particularly in the construction of complex heterocyclic scaffolds relevant to pharmaceutical and materials science research. The presence of the aldehyde, the ortho-nitro group, and the meta-bromo substituent creates a unique electronic and steric environment. The aldehyde serves as a reactive handle for nucleophilic additions and condensations, while the nitro and bromo groups can be exploited for further functionalization, such as reductions or cross-coupling reactions.[1] Understanding the inherent reactivity and associated hazards of this molecule is paramount for ensuring laboratory safety and achieving successful, reproducible synthetic outcomes. This guide provides a comprehensive overview of the safety protocols, hazard analysis, and handling procedures necessary for the responsible use of this compound in a research and development setting.

Section 1: Hazard Identification and Toxicological Profile

A thorough understanding of a chemical's intrinsic hazards is the foundation of safe laboratory practice. This compound presents multiple health hazards that require careful management.[2] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[3][4]

GHS Classification and Causality

The Globally Harmonized System (GHS) provides a standardized framework for communicating hazard information. The classifications for this compound highlight its potential to cause significant harm upon exposure.[2]

Table 1: GHS Hazard Summary for this compound

Hazard ClassCategoryHazard StatementCausality and Field Insights
Acute Toxicity, Oral4H302: Harmful if swallowedThe combination of the aromatic ring and reactive functional groups can lead to gastrointestinal irritation and systemic toxicity upon ingestion.[5]
Acute Toxicity, Dermal4H312: Harmful in contact with skinThe compound can be absorbed through the skin, potentially leading to systemic effects. Prolonged contact should be avoided.[2]
Skin Corrosion/Irritation2H315: Causes skin irritationAldehydes are known to be irritating to the skin. The compound can cause localized redness, inflammation, and discomfort upon contact.[6]
Serious Eye Damage/Irritation2AH319: Causes serious eye irritationDirect contact with the eyes can cause significant irritation, pain, and potential damage to the cornea. This is a common hazard for aldehyde compounds.[6]
Acute Toxicity, Inhalation4H332: Harmful if inhaledAs a solid, the primary inhalation risk is from fine dust particles. These can irritate the respiratory tract and lead to systemic toxicity.[2]
Specific target organ toxicity — single exposure3H335: May cause respiratory irritationInhalation of dust can lead to irritation of the nose, throat, and lungs, causing coughing and shortness of breath.[7]

Data synthesized from multiple Safety Data Sheets (SDS) and chemical databases.[2]

Expert Insight: The toxicological profile is characteristic of many substituted benzaldehydes. The aldehyde group itself is a primary irritant. The nitro and bromo substituents increase the molecule's reactivity and potential for biological interaction, contributing to its overall hazard profile. The "harmful" classification (Category 4) across multiple routes indicates that while not acutely fatal in small doses, significant exposure can lead to serious health consequences.

Section 2: Risk Assessment Framework

Before any procedure involving this compound, a thorough risk assessment is mandatory. This process involves identifying the hazards, evaluating the risks associated with the specific experimental procedure, and implementing appropriate control measures.

Workflow for Pre-Experimental Risk Assessment

A systematic approach ensures all potential risks are considered and mitigated. The following workflow is recommended:

RiskAssessment cluster_plan Planning Phase cluster_assess Assessment Phase cluster_control Control Phase A Review SDS & Literature B Analyze Experimental Scale (mg vs. g) A->B C Identify All Reaction Steps (weighing, transfer, reaction, workup) B->C D Evaluate Exposure Potential • Dust inhalation? • Skin contact? • Spills? C->D Identify Hazards E Consider Reaction Hazards • Exotherms? • Gas evolution? • Incompatibilities? C->E F Select Engineering Controls (Fume Hood, Glovebox) D->F Mitigate Risks E->F G Determine Required PPE (Gloves, Goggles, Lab Coat) F->G H Prepare Emergency Plan (Spill Kit, First Aid) G->H

Caption: A logical workflow for conducting a risk assessment.

Section 3: Safe Handling and Engineering Controls

Based on the risk assessment, a combination of engineering controls, administrative controls, and personal protective equipment (PPE) must be employed.

Engineering Controls: The First Line of Defense

The primary goal of engineering controls is to isolate the researcher from the hazard.

  • Chemical Fume Hood: All handling of this compound solid, including weighing and transfers, must be performed inside a certified chemical fume hood.[3][4] This is critical to prevent the inhalation of fine dust particles.

  • Ventilation: Ensure the fume hood has adequate airflow (typically 80-120 ft/min face velocity). Local exhaust ventilation should be used for any procedures that cannot be fully contained within a hood.[6]

Personal Protective Equipment (PPE): The Last Barrier

PPE is essential but should not be relied upon as the sole means of protection.

  • Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[3][7] Standard safety glasses are insufficient. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[8]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. Given that skin contact is a key hazard, it is crucial to select gloves with an appropriate thickness and breakthrough time. Always inspect gloves for tears or holes before use and remove them before leaving the laboratory area.[3][4]

  • Body Protection: A flame-resistant lab coat must be worn and fully fastened. Ensure clothing covers all exposed skin.[4]

  • Respiratory Protection: For routine handling within a fume hood, respiratory protection is not typically required. However, in the event of a large spill or a failure of engineering controls, a NIOSH-approved respirator with particulate filters may be necessary.[4]

Safe Handling Workflow

The following diagram outlines the standard workflow for safely handling the solid reagent.

HandlingWorkflow start Start: Don PPE fume_hood Work Inside a Certified Fume Hood start->fume_hood weigh Weigh Solid Carefully (minimize dust creation) fume_hood->weigh transfer Transfer to Reaction Vessel weigh->transfer clean_spatula Clean Spatula & Work Area Immediately transfer->clean_spatula seal Seal Original Container & Reaction Vessel clean_spatula->seal end End: Remove PPE & Wash Hands Thoroughly seal->end

Caption: Step-by-step workflow for handling solid this compound.

Section 4: Storage, Stability, and Disposal

Storage Requirements

Proper storage is crucial to maintain the chemical's integrity and prevent accidents.

  • Container: Keep the compound in its original, tightly sealed container.[3][4]

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[3] A dedicated cabinet for toxic or reactive chemicals is recommended.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[7][9] The aldehyde group can be readily oxidized, and the aromatic system can react under certain conditions.

Chemical Stability

The product is chemically stable under standard ambient conditions (room temperature). However, it may be sensitive to light, moisture, or air over long periods, which could lead to degradation.[7]

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Collection: Collect waste material and any contaminated items (e.g., gloves, paper towels) in a designated, labeled hazardous waste container.[7]

  • Disposal: Do not dispose of down the drain. All waste must be disposed of through an approved environmental health and safety program, following all local, state, and federal regulations.[7]

Section 5: Spill and Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate harm.

First Aid Measures
  • Inhalation: Remove the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[3][7] Seek medical attention if irritation persists.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[6] Seek immediate medical attention, preferably from an ophthalmologist.

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person.[3] Call a poison control center or seek immediate medical attention.

Spill Response

For a small spill of solid material inside a fume hood:

  • Ensure appropriate PPE is worn.

  • Carefully sweep or scoop up the solid material, avoiding dust generation.

  • Place the material into a labeled hazardous waste container.

  • Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

For a large spill, or any spill outside of a fume hood:

  • Evacuate the immediate area.

  • Alert others and your laboratory supervisor.

  • Contact your institution's emergency response team.

  • Do not attempt to clean it up without specialized training and equipment, including appropriate respiratory protection.[4]

Emergency Response Flowchart

EmergencyResponse cluster_minor Minor Incident (Small spill in hood, minor skin contact) cluster_major Major Incident (Large spill, fire, serious injury) spill Spill or Exposure Occurs assess Assess Severity (Minor or Major?) spill->assess minor_action Handle with Lab PPE Follow First Aid/Spill Cleanup assess->minor_action Minor evacuate Evacuate Area assess->evacuate Major report_minor Report to Supervisor minor_action->report_minor alert Alert Others & Call Emergency Services evacuate->alert secure Secure Area (if safe) alert->secure

Caption: Decision-making flowchart for emergency response.

References

  • PubChem. This compound. National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/21106434
  • Sigma-Aldrich. Safety Data Sheet for this compound. Merck KGaA. URL: https://www.sigmaaldrich.com/sds/aldrich/n10802
  • TCI Chemicals. Safety Data Sheet for 4-Bromo-2-nitrobenzaldehyde. Tokyo Chemical Industry Co., Ltd. URL: https://www.tcichemicals.com/US/en/p/B4146
  • Cole-Parmer. Material Safety Data Sheet - 3-Bromobenzaldehyde, 96+%. Cole-Parmer. URL: https://www.coleparmer.com/sds/0/3-bromobenzaldehyde-96-25g-00281ax.pdf
  • Santa Cruz Biotechnology. 3-Bromobenzaldehyde Safety Data Sheet. Santa Cruz Biotechnology, Inc.
  • Oxford Lab Fine Chem LLP. Material Safety Data Sheet - 3-bromo benzaldehyde 97%. URL: https://www.oxfordlabchem.com/msds/3-BROMO_BENZALDEHYDE_97_CAS_3132-99-8.pdf
  • PubChem. 3-Bromo-5-nitrobenzaldehyde. National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/16743966
  • Thermo Fisher Scientific. Safety Data Sheet for 3-Bromobenzaldehyde. URL: https://www.fishersci.com/sds/11941_SDS.pdf
  • Google Patents. Chemical synthesis method of this compound. URL: https://patents.google.
  • Thermo Fisher Scientific. Safety Data Sheet for 3-Bromobenzaldehyde. URL: https://www.alfa.com/en/msds/?language=EN&cas=3132-99-8
  • AK Scientific, Inc. Safety Data Sheet for 4-Bromo-2-nitrobenzaldehyde. URL: https://www.aksci.com/sds/X2710_sds.pdf

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An In-Depth Technical Guide to the Synthesis of 3-Bromo-2-nitrobenzaldehyde: A Review of Potential Starting Materials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Bromo-2-nitrobenzaldehyde is a key building block in the synthesis of a variety of pharmacologically active compounds and functional materials. The strategic placement of the bromo, nitro, and aldehyde functionalities on the benzene ring makes it a versatile intermediate for further chemical transformations. This in-depth technical guide provides a comprehensive overview of the potential starting materials and synthetic strategies for the preparation of this compound. The discussion herein is tailored for researchers, scientists, and professionals in drug development, offering a critical analysis of various synthetic routes, including their underlying chemical principles, experimental considerations, and comparative advantages.

Introduction: The Significance of this compound

Substituted benzaldehydes are fundamental precursors in organic synthesis. The presence of both electron-withdrawing nitro and bromo groups, along with the reactive aldehyde functionality, imparts unique chemical properties to this compound. This substitution pattern allows for selective transformations at different positions of the aromatic ring and the aldehyde group, making it a valuable intermediate in the construction of complex molecular architectures. Its applications span the synthesis of heterocyclic compounds, dyes, and pharmaceutical ingredients.

This guide will explore four principal synthetic approaches to this compound, each originating from a different, readily accessible starting material. The causality behind the experimental choices and the logic of each synthetic design will be elucidated to provide a thorough understanding of the chemical transformations involved.

Synthetic Strategies and Potential Starting Materials

The synthesis of this compound can be approached from several precursors. The choice of the starting material often depends on factors such as commercial availability, cost, and the desired scale of the synthesis. Below, we delve into the most pertinent synthetic routes.

Route 1: Multi-step Synthesis from 1,3-Dibromo-2-nitrobenzene

A patented method outlines a multi-step synthesis commencing with 1,3-dibromo-2-nitrobenzene.[1] This approach, while involving several transformations, offers a pathway from a relatively simple starting material.

Causality of Experimental Choices:

  • Initial Substitution: The synthesis begins with a nucleophilic aromatic substitution reaction where one of the bromine atoms in 1,3-dibromo-2-nitrobenzene is displaced by a malonic ester. The presence of the electron-withdrawing nitro group facilitates this substitution.

  • Intermediate Steps: The subsequent steps involve decarboxylation to remove one of the ester groups, followed by a series of redox manipulations to convert the remaining ester into the desired aldehyde functionality. This includes oxidation to a carboxylic acid, reduction to an alcohol, and finally, a selective oxidation to the aldehyde.[1]

Experimental Workflow Diagram:

G A 1,3-Dibromo-2-nitrobenzene B 2-(3-Bromo-2-nitrophenyl)malonic acid diethyl ester A->B + Diethyl malonate, Base C 2-(3-Bromo-2-nitrophenyl)acetic acid B->C Hydrolysis & Decarboxylation D 3-Bromo-2-nitrobenzoic acid C->D Oxidation E 3-Bromo-2-nitrobenzyl alcohol D->E Reduction F This compound E->F Oxidation

Caption: Synthetic pathway from 1,3-Dibromo-2-nitrobenzene.

Route 2: Direct Bromination of 2-Nitrobenzaldehyde - A Challenging Approach

The direct bromination of 2-nitrobenzaldehyde would appear to be the most straightforward route. However, this electrophilic aromatic substitution is complicated by the directing effects of the existing substituents. The nitro group is a strong deactivating and meta-directing group, while the aldehyde group is also deactivating and meta-directing.

Expertise & Experience Insights:

Attempts to selectively brominate 2-nitrobenzaldehyde have been shown to yield a mixture of isomeric mono- and di-brominated products, rather than a single desired product.[2][3][4] The use of N-bromosuccinimide (NBS) in sulfuric acid, a common method for brominating deactivated aromatic rings, does not provide the desired regioselectivity in this case.[2][3] This lack of selectivity makes this route impractical for the clean synthesis of this compound.

Route 3: Nitration of 3-Bromobenzaldehyde

Starting from 3-bromobenzaldehyde, the introduction of a nitro group via electrophilic aromatic substitution is a viable strategy. The directing effects of the bromo and aldehyde groups are crucial in determining the position of the incoming nitro group. The bromine atom is an ortho-, para-director, while the aldehyde group is a meta-director.

Trustworthiness of the Protocol:

The nitration of benzaldehyde itself predominantly yields 3-nitrobenzaldehyde.[5][6] In the case of 3-bromobenzaldehyde, the directing effects of both substituents must be considered. The bromine at position 3 will direct incoming electrophiles to positions 2, 4, and 6. The aldehyde at position 1 will direct to position 5. The position ortho to the bromine and meta to the aldehyde (position 2) is sterically hindered and electronically deactivated by the aldehyde. However, the position para to the bromine (position 5) is also meta to the aldehyde. The position ortho to the bromine (position 4) is also ortho to the aldehyde. The most likely position for nitration would be at position 5, leading to 3-bromo-5-nitrobenzaldehyde. Achieving selective nitration at the 2-position is challenging due to steric hindrance and the combined deactivating effects of the existing substituents. Careful optimization of reaction conditions (temperature, nitrating agent) would be necessary to favor the formation of the desired 2-nitro isomer.

Route 4: Two-Step Synthesis from 2-Bromo-3-nitrobenzoic Acid

A more controlled and reliable approach involves a two-step synthesis starting from 2-bromo-3-nitrobenzoic acid.[7] This method circumvents the challenges of regioselectivity associated with direct aromatic substitution on the aldehyde.

Authoritative Grounding & Comprehensive References:

This synthetic sequence is a classic example of functional group transformation. The reduction of a carboxylic acid to a primary alcohol, followed by the selective oxidation of the alcohol to an aldehyde, are well-established and high-yielding reactions in organic synthesis.

Experimental Workflow Diagram:

G A 2-Bromo-3-nitrobenzoic Acid B 2-Bromo-3-nitrobenzyl Alcohol A->B Reduction (e.g., BH₃·THF) C This compound B->C Oxidation (e.g., PCC, DMP)

Caption: Two-step synthesis from 2-Bromo-3-nitrobenzoic Acid.

Data Presentation: Comparison of Synthetic Routes

Starting MaterialSynthetic StrategyKey AdvantagesKey Challenges
1,3-Dibromo-2-nitrobenzeneMulti-step synthesis via malonic esterUtilizes a readily available starting material.Multiple reaction steps can lead to lower overall yield.
2-NitrobenzaldehydeDirect BrominationPotentially the shortest route.Poor regioselectivity, leading to a mixture of products.[2][3]
3-BromobenzaldehydeNitrationA two-step route from a common starting material.Difficult to control regioselectivity to obtain the desired 2-nitro isomer.
2-Bromo-3-nitrobenzoic AcidReduction and OxidationHigh selectivity and control over the final product.[7]The starting material may be less common or more expensive.

Detailed Experimental Protocols

The following protocols are provided as examples of how these syntheses may be carried out. Researchers should always consult original literature and perform appropriate risk assessments before conducting any experiment.

Protocol 1: Synthesis of this compound from 2-Bromo-3-nitrobenzoic Acid

Step 1: Reduction of 2-Bromo-3-nitrobenzoic Acid to 2-Bromo-3-nitrobenzyl Alcohol [7]

  • To a stirred solution of 2-bromo-3-nitrobenzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add borane-THF complex (BH₃·THF, 2.0 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford 2-bromo-3-nitrobenzyl alcohol.

Step 2: Oxidation of 2-Bromo-3-nitrobenzyl Alcohol to this compound [7]

  • To a stirred suspension of pyridinium chlorochromate (PCC, 1.5 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add a solution of 2-bromo-3-nitrobenzyl alcohol (1.0 eq) in DCM.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel.

  • Wash the silica gel pad with additional diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Conclusion

The synthesis of this compound can be accomplished through several synthetic pathways, each with its own set of advantages and challenges. While direct bromination of 2-nitrobenzaldehyde is plagued by poor regioselectivity, and the nitration of 3-bromobenzaldehyde presents similar selectivity issues, the multi-step synthesis from 1,3-dibromo-2-nitrobenzene offers a viable, albeit lengthy, route. The most reliable and controlled synthesis appears to be the two-step conversion from 2-bromo-3-nitrobenzoic acid, which involves a reduction followed by a selective oxidation. The choice of the optimal synthetic route will ultimately be dictated by the specific requirements of the research, including scale, purity, cost, and available resources. This guide provides the foundational knowledge for researchers to make informed decisions in the synthesis of this important chemical intermediate.

References

  • CN103880683A - Chemical synthesis method of this compound - Google Patents.
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An In-depth Technical Guide to the Electron Density and Reactivity of the Aromatic Ring in 3-Bromo-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the electronic structure and chemical reactivity of 3-Bromo-2-nitrobenzaldehyde, a key intermediate in the synthesis of pharmaceuticals and fine chemicals. A detailed examination of the inductive and resonance effects of the bromo, nitro, and aldehyde substituents is presented to elucidate their collective impact on the electron density distribution within the aromatic ring. This guide further explores the regioselectivity of the molecule in electrophilic and nucleophilic aromatic substitution reactions, as well as the reactivity of the aldehyde functional group. Detailed experimental protocols for the synthesis of this compound and a representative Wittig reaction are provided, offering practical insights for researchers, scientists, and drug development professionals.

Introduction

This compound is a polysubstituted aromatic compound of significant interest in organic synthesis, primarily serving as a versatile building block for the construction of complex molecular architectures.[1] Its utility is particularly notable in the preparation of novel heterocyclic compounds and as an intermediate in the synthesis of active pharmaceutical ingredients. The unique arrangement of a halogen, a nitro group, and an aldehyde on the benzene ring creates a fascinating electronic environment that dictates its reactivity and synthetic applications. Understanding the interplay of these functional groups is paramount for predicting reaction outcomes and designing efficient synthetic routes. This guide aims to provide a detailed exposition of the electronic landscape and reactivity of this compound, grounded in the fundamental principles of physical organic chemistry.

Physicochemical and Spectroscopic Profile

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₄BrNO₃[2]
Molecular Weight230.02 g/mol [2]
CAS Number882772-99-8[2]
Predicted Spectroscopic Characteristics

2.1.1. 1H NMR Spectroscopy

The 1H NMR spectrum of this compound is expected to exhibit three signals in the aromatic region and one signal for the aldehyde proton. Based on the analysis of 3-nitrobenzaldehyde, the aldehyde proton should appear as a singlet at a downfield chemical shift, likely around 10 ppm, due to the deshielding effect of the carbonyl group.[3] The aromatic protons will display complex splitting patterns (doublets or multiplets) in the range of 7.5-8.5 ppm. The specific chemical shifts will be influenced by the combined electronic effects of the three substituents.

2.1.2. 13C NMR Spectroscopy

The 13C NMR spectrum will show seven distinct signals. The carbonyl carbon of the aldehyde is expected to have the most downfield chemical shift, likely in the range of 190-195 ppm.[4] The aromatic carbons will appear between 120 and 150 ppm. The carbon bearing the nitro group (C2) and the carbon bearing the bromine (C3) will be significantly influenced by the electronegativity and anisotropy of these substituents.

2.1.3. Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by several key absorption bands. A strong absorption around 1700-1710 cm⁻¹ will correspond to the C=O stretching of the aldehyde.[5][6] Two strong bands, typically around 1530 cm⁻¹ and 1350 cm⁻¹, will be indicative of the asymmetric and symmetric stretching vibrations of the nitro group, respectively.[7] Characteristic C-H stretching vibrations for the aromatic ring will be observed above 3000 cm⁻¹.

2.1.4. Mass Spectrometry

In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 230, with a prominent M+2 peak of nearly equal intensity due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).[8] Common fragmentation patterns would likely involve the loss of the aldehyde group (CHO), the nitro group (NO₂), and the bromine atom.

The Electronic Landscape of the Aromatic Ring

The reactivity of the aromatic ring in this compound is governed by the cumulative electronic effects of the aldehyde (-CHO), nitro (-NO₂), and bromo (-Br) substituents. These effects can be dissected into inductive and resonance contributions.

Inductive and Resonance Effects of the Substituents
  • Aldehyde Group (-CHO): This group is strongly electron-withdrawing through both the inductive effect (-I) and the resonance effect (-M). The electronegative oxygen atom pulls electron density through the sigma bond network, while the carbonyl group withdraws pi-electron density from the ring via resonance.

  • Nitro Group (-NO₂): The nitro group is one of the most powerful electron-withdrawing groups. It exerts a very strong -I effect due to the high electronegativity of the nitrogen and oxygen atoms, and a strong -M effect through resonance stabilization of a positive charge on the ring.

  • Bromo Group (-Br): The bromo group exhibits a dual electronic nature. It is electron-withdrawing through its inductive effect (-I) due to the electronegativity of bromine. However, it is also capable of donating electron density to the ring through its lone pairs via the resonance effect (+M). For halogens, the inductive effect generally outweighs the resonance effect, making them deactivating overall.

The interplay of these effects results in a significantly electron-deficient (deactivated) aromatic ring, which has profound implications for its reactivity in electrophilic aromatic substitution reactions.

G cluster_substituents Substituent Electronic Effects cluster_effects Electronic Contributions CHO Aldehyde (-CHO) Inductive_CHO Inductive Effect (-I) Strongly Withdrawing CHO->Inductive_CHO Resonance_CHO Resonance Effect (-M) Strongly Withdrawing CHO->Resonance_CHO NO2 Nitro (-NO₂) Inductive_NO2 Inductive Effect (-I) Very Strongly Withdrawing NO2->Inductive_NO2 Resonance_NO2 Resonance Effect (-M) Strongly Withdrawing NO2->Resonance_NO2 Br Bromo (-Br) Inductive_Br Inductive Effect (-I) Withdrawing Br->Inductive_Br Resonance_Br Resonance Effect (+M) Donating Br->Resonance_Br

Figure 1: Electronic effects of the substituents in this compound.

Reactivity of the Aromatic Ring

Electrophilic Aromatic Substitution (EAS)

The presence of three deactivating groups on the benzene ring makes this compound highly unreactive towards electrophilic aromatic substitution. Forcing conditions, such as high temperatures and strong Lewis acid catalysts, would be necessary to promote such reactions.

Regioselectivity: The directing effects of the substituents determine the position of any potential electrophilic attack.

  • The aldehyde and nitro groups are both meta-directors.

  • The bromo group is an ortho, para-director.

Let's analyze the directing influences on the available positions (C4, C5, and C6):

  • Position C4: ortho to the bromo group and meta to the nitro group.

  • Position C5: meta to both the bromo and aldehyde groups, and para to the nitro group.

  • Position C6: ortho to the aldehyde group and para to the bromo group.

Considering the powerful meta-directing and deactivating nature of the nitro and aldehyde groups, and the weaker ortho, para-directing effect of the bromo group, electrophilic attack is most likely to occur at the position least deactivated. The positions ortho and para to the strongly deactivating nitro and aldehyde groups will be highly deactivated. Therefore, substitution at C4, which is meta to the nitro group and ortho to the less deactivating bromo group, is the most probable outcome, should a reaction occur.

Nucleophilic Aromatic Substitution (NAS)

The highly electron-deficient nature of the aromatic ring, due to the presence of the strong electron-withdrawing nitro and aldehyde groups, makes this compound a good candidate for nucleophilic aromatic substitution. In this reaction, a nucleophile replaces a leaving group on the aromatic ring. The bromo group at C3 can potentially act as a leaving group.

The nitro group is ortho to the bromine atom, which is a favorable arrangement for stabilizing the negative charge of the Meisenheimer complex intermediate through resonance.[3] This stabilization is a key factor in facilitating NAS reactions. Therefore, this compound is expected to undergo nucleophilic aromatic substitution at the C3 position with strong nucleophiles.

Reactivity of the Aldehyde Functional Group

The aldehyde group in this compound is highly activated towards nucleophilic attack due to the electron-withdrawing effects of the nitro and bromo substituents. These groups enhance the partial positive charge on the carbonyl carbon, making it more electrophilic.

The Wittig Reaction: A Case Study

The Wittig reaction, which converts aldehydes and ketones into alkenes, is a prime example of a nucleophilic addition to the carbonyl group.[9][10] Due to the enhanced electrophilicity of its aldehyde carbon, this compound is expected to be highly reactive in this transformation.

G Start This compound + Phosphonium Ylide Intermediate Betaine/Oxaphosphetane Intermediate Start->Intermediate Nucleophilic Attack Product Alkene Product + Triphenylphosphine Oxide Intermediate->Product [2+2] Cycloelimination

Figure 2: Simplified workflow of the Wittig reaction with this compound.

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from a patented multi-step synthesis starting from 1,3-dibromo-2-nitrobenzene.[1]

Step 1: Synthesis of 2-(3-bromo-2-nitrobenzyl)-malonic acid dimethyl ester In a three-necked flask, dissolve 30.0 g of 1,3-dibromo-2-nitrobenzene and 28.0 g of dimethyl malonate in 150 mL of N,N-dimethylformamide. Add 18.0 g of potassium carbonate and stir the mixture at room temperature for 24 hours. After the reaction is complete, pour the mixture into water and extract with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Decarboxylation to 2-(3-bromo-2-nitrophenyl)acetic acid Dissolve the product from Step 1 in a mixture of acetone (250 mL) and 10 M hydrochloric acid (25 mL). Heat the mixture to reflux and monitor the reaction by thin-layer chromatography. Once the starting material is consumed, cool the reaction mixture and remove the solvent under reduced pressure. The residue is 2-(3-bromo-2-nitrophenyl)acetic acid.

Step 3: Oxidation to 3-bromo-2-nitrobenzoic acid To a solution of 2-(3-bromo-2-nitrophenyl)acetic acid in aqueous sodium hydroxide, add potassium permanganate portion-wise while maintaining the temperature below 40°C. Stir the mixture until the purple color of permanganate disappears. Filter the manganese dioxide and acidify the filtrate with hydrochloric acid to precipitate 3-bromo-2-nitrobenzoic acid.

Step 4: Reduction to (3-bromo-2-nitrophenyl)methanol In a three-necked flask, dissolve 18.0 g of 3-bromo-2-nitrobenzoic acid in 300 mL of tetrahydrofuran. Cool the solution to 10°C and add 200 mL of a 1M solution of borane tetrahydrofuran complex dropwise. After the addition, allow the reaction to proceed at 30°C for 12 hours. Quench the reaction with methanol, concentrate the solution, and add water. Extract the product with dichloromethane, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography to obtain (3-bromo-2-nitrophenyl)methanol.[1]

Step 5: Oxidation to this compound To a solution of 14.0 g of (3-bromo-2-nitrophenyl)methanol in 150 mL of dichloromethane in a three-necked flask, add 42.0 g of manganese dioxide. Heat the mixture to reflux and monitor the reaction by TLC. Upon completion, filter the reaction mixture through diatomaceous earth, concentrate the filtrate, and purify by column chromatography to yield this compound.[1]

Representative Wittig Reaction Protocol

The following is a general protocol for the Wittig reaction of an activated benzaldehyde, which can be adapted for this compound.

Step 1: Preparation of the Phosphonium Ylide In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C in an ice bath and add n-butyllithium (1.05 equivalents) dropwise. The formation of the ylide is indicated by the appearance of a deep red or orange color. Stir the mixture at 0°C for 30 minutes.

Step 2: Reaction with this compound Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0°C.

Step 3: Workup and Isolation After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Quench the reaction by the addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the corresponding 3-bromo-2-nitrostyrene derivative.

G cluster_synthesis Synthesis of this compound Start 1,3-Dibromo-2-nitrobenzene Step1 Substitution with Dimethyl Malonate Start->Step1 Step2 Decarboxylation Step1->Step2 Step3 Oxidation to Benzoic Acid Step2->Step3 Step4 Reduction to Benzyl Alcohol Step3->Step4 Step5 Oxidation to Aldehyde Step4->Step5 Product This compound Step5->Product

Sources

A Technical Guide to 3-Bromo-2-nitrobenzaldehyde: Commercial Availability, Quality Control, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Bromo-2-nitrobenzaldehyde in Modern Drug Discovery

This compound, with CAS Number 882772-99-8, is a highly functionalized aromatic aldehyde that has emerged as a critical building block for medicinal chemists and drug development professionals.[1] Its unique substitution pattern—an aldehyde, a nitro group, and a bromine atom all in proximity on a benzene ring—offers a versatile platform for the synthesis of a diverse array of complex heterocyclic scaffolds. The electron-withdrawing nature of the nitro and aldehyde groups activates the aromatic ring for certain transformations, while the bromine atom provides a handle for cross-coupling reactions. This trifecta of reactive sites allows for sequential and regioselective modifications, making it an invaluable intermediate in the construction of novel pharmaceutical agents. This guide provides an in-depth overview of its commercial availability, essential quality control parameters, and a detailed exploration of its application in the synthesis of medicinally relevant quinoline derivatives.

Commercial Availability and Supplier Landscape

Procuring high-quality starting materials is the foundation of successful and reproducible research and development. This compound is readily available from a range of commercial suppliers specializing in fine chemicals and research compounds. The typical purity offered is ≥97%, which is suitable for most R&D applications.

Table 1: Prominent Commercial Suppliers of this compound

SupplierTypical PurityNotes
Toronto Research Chemicals (TRC) Custom synthesis and catalog availabilityA key supplier for reference standards and complex organic molecules.
Oakwood Chemical ≥97%US-based supplier with a strong portfolio of specialty chemicals.
Apollo Scientific ≥97%UK-based supplier with global distribution, offering various pack sizes.
BLD Pharm ≥97%Global supplier with a broad catalog of building blocks.
CymitQuimica ≥97%European supplier catering to the research and pharmaceutical sectors.
Santa Cruz Biotechnology (SCBT) For research useOffers smaller quantities suitable for initial screening and discovery efforts.[2]

This table is not exhaustive but represents a selection of established suppliers in the field. It is always recommended to request a lot-specific Certificate of Analysis before purchase.

Quality Control and Purity Assessment: A Scientist's Perspective

Ensuring the purity and identity of this compound is paramount before its inclusion in a synthetic workflow. Undisclosed impurities can lead to unforeseen side reactions, low yields, and difficulty in purification of the desired product. As a Senior Application Scientist, I advocate for a multi-pronged approach to quality control, starting with a thorough examination of the supplier's Certificate of Analysis (CoA) and supplemented by in-house analytical verification.

Interpreting a Certificate of Analysis (CoA)

A CoA is more than just a statement of purity; it is a detailed report of the quality control tests performed on a specific batch of the chemical. When evaluating a CoA for this compound, look for the following key information:

  • Purity by HPLC: This is the most common and reliable method for determining the purity of non-volatile organic compounds.[3] The CoA should specify the percentage purity and the chromatographic conditions used.

  • Identity Confirmation: This is typically confirmed by ¹H NMR and/or Mass Spectrometry. The data should be consistent with the known structure of this compound.

  • Appearance: The physical state and color (e.g., faint yellow to brown solid) should be noted.

  • Residual Solvents: If the material is supplied as a solid, information on residual solvents from the synthesis and purification process may be provided, often determined by Gas Chromatography (GC).

While a supplier's CoA is a valuable starting point, independent verification is a hallmark of good scientific practice.

Key Analytical Techniques for In-House Verification

HPLC is the workhorse for purity assessment of compounds like this compound. A reverse-phase HPLC method is typically employed to separate the main component from potential impurities, such as isomeric byproducts (e.g., other bromo-nitrobenzaldehyde isomers) or precursors from the synthesis.

Experimental Protocol: HPLC Purity Analysis

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or phosphoric acid) is often effective. For example, a gradient from 30% to 90% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Sample Preparation: Prepare a solution of this compound in acetonitrile at a concentration of approximately 0.5 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

  • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

The causality behind this choice of method lies in the ability of reverse-phase chromatography to effectively separate molecules based on their hydrophobicity. The various isomers of bromo-nitrobenzaldehyde will have slightly different polarities, allowing for their resolution on a C18 column.[4]

Diagram: HPLC Purity Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Dissolve Sample (0.5 mg/mL in ACN) prep2 Filter Sample (0.22 µm syringe filter) prep1->prep2 hplc_inj Inject onto C18 Column prep2->hplc_inj hplc_sep Gradient Elution (ACN/H2O) hplc_inj->hplc_sep hplc_det UV Detection (254 nm) hplc_sep->hplc_det data_int Integrate Peak Areas hplc_det->data_int data_calc Calculate % Purity data_int->data_calc

Caption: Workflow for HPLC Purity Assessment of this compound.

¹H NMR spectroscopy is an indispensable tool for confirming the structure and assessing the purity of this compound. The spectrum provides a unique fingerprint of the molecule, and the presence of unexpected signals can indicate impurities.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of this compound in CDCl₃ is expected to show the following key signals:

  • Aldehyde Proton: A singlet around δ 10.0-10.5 ppm. This downfield shift is characteristic of an aldehyde proton.

  • Aromatic Protons: Three protons in the aromatic region (typically δ 7.5-8.5 ppm), exhibiting a specific splitting pattern due to their coupling. The proton ortho to the aldehyde and nitro group will be the most deshielded.

Diagram: Key ¹H NMR Chemical Shift Regions

NMR_Shifts axis < 11.0         10.0         9.0         8.0         7.0         6.0         5.0         4.0         3.0         2.0         1.0         0.0 > Chemical Shift (ppm) aldehyde Aldehyde Proton aromatic Aromatic Protons

Caption: Expected ¹H NMR chemical shift regions for this compound.

Synthetic Application: Domino Nitro Reduction-Friedländer Annulation for Quinoline Synthesis

The true value of a building block is demonstrated through its synthetic utility. This compound is an excellent precursor for the synthesis of quinolines, a privileged scaffold in medicinal chemistry. The Domino Nitro Reduction-Friedländer Annulation is a powerful, one-pot reaction that converts 2-nitrobenzaldehydes into quinolines, avoiding the need to isolate the often less stable 2-aminobenzaldehyde intermediate.[5][6][7]

This reaction is particularly valuable as it allows for the direct synthesis of 8-bromoquinolines, which can be further functionalized via cross-coupling reactions.

Diagram: Domino Nitro Reduction-Friedländer Annulation

Friedlander_Reaction start This compound + Active Methylene Compound reduction In-situ Nitro Reduction (e.g., Fe/AcOH) start->reduction intermediate 2-Amino-3-bromobenzaldehyde (transient) reduction->intermediate condensation Knoevenagel Condensation intermediate->condensation cyclization Intramolecular Cyclization & Aromatization condensation->cyclization product 8-Bromoquinoline Derivative cyclization->product

Caption: Reaction pathway for the synthesis of 8-bromoquinolines.

Experimental Protocol: Synthesis of Ethyl 8-bromo-2-methylquinoline-3-carboxylate

This protocol is adapted from the general procedure for domino nitro reduction-Friedländer heterocyclization.[5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, dissolve this compound (1.32 mmol, 1.0 equiv) in glacial acetic acid (10 mL).

  • Addition of Reagents: Add ethyl acetoacetate (3.0 equiv) to the solution.

  • Heating: Stir the mixture and heat to 95–110 °C.

  • Reduction: Once the reaction mixture reaches the target temperature, add iron powder (<100 mesh, 4.0 equiv) portion-wise over approximately 15 minutes. An immediate color change is typically observed.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it over ice water. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired ethyl 8-bromo-2-methylquinoline-3-carboxylate.

The causality for using iron in acetic acid is that it provides a cost-effective and efficient reducing system for the in-situ conversion of the nitro group to an amine, which is immediately trapped by the active methylene compound in the subsequent condensation and cyclization steps.[5]

Conclusion

This compound is a commercially accessible and highly valuable reagent for the synthesis of complex molecules in drug discovery. Its utility is maximized when researchers and scientists apply rigorous quality control measures, including thorough CoA evaluation and in-house analytical verification by HPLC and NMR. The domino nitro reduction-Friedländer annulation serves as a prime example of its strategic application, providing a direct and efficient route to functionalized quinoline scaffolds. A comprehensive understanding of the supply chain, quality assessment, and synthetic potential of this key intermediate empowers drug development professionals to accelerate their research programs with confidence and precision.

References

  • Molecules. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. 2022.
  • ResearchGate. Domino nitro reduction-Friedländer reaction using 2-nitrobenzaldehyde (1a). N.D.
  • The Royal Society of Chemistry. Electronic Supplementary Information. N.D.
  • Molecules. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. 2022.
  • ResearchGate. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. 2022.
  • Oxford Instruments Magnetic Resonance. Analysis of the reduction product of 3-nitrobenzaldehyde. N.D.
  • Chemistry Stack Exchange. Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. 2017.
  • MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. N.D.
  • PubChem. This compound. N.D.
  • Career Endeavour. NMR Spectroscopy. N.D.
  • ResearchGate. Domino nitro reduction-Friedländer reaction using 2-nitroacetophenone (1d). N.D.
  • Google Patents. Chemical synthesis method of this compound. 2014.
  • Reddit. Separation of Nitrobenzaldehyde Isomers. 2023.
  • Google Patents. Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography. 2019.
  • Google Patents. Separation of nitrobenzaldehyde isomers. 1987.

Sources

Methodological & Application

Application Note: A Validated Five-Step Synthesis of 3-Bromo-2-nitrobenzaldehyde from 1,3-Dibromo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Bromo-2-nitrobenzaldehyde is a valuable substituted benzaldehyde derivative that serves as a key building block in the synthesis of various pharmaceuticals and fine chemicals.[1][2] Its unique substitution pattern, featuring adjacent nitro and bromo groups, along with a reactive aldehyde functionality, makes it a versatile intermediate for constructing complex molecular architectures. This application note provides a detailed, step-by-step protocol for the synthesis of this compound starting from the readily available 1,3-dibromo-2-nitrobenzene. The described five-step synthetic route offers a reliable and scalable method for researchers and professionals in drug development and organic synthesis.[3]

The synthetic challenge lies in the selective functionalization of one of the two bromine atoms in the starting material and the subsequent introduction of the aldehyde group. The presented pathway circumvents direct formylation methods by employing a robust sequence of classical organic reactions, ensuring high yields and purity of the final product.

Overall Synthetic Pathway

The conversion of 1,3-dibromo-2-nitrobenzene to this compound is accomplished through a five-step reaction sequence. This multi-step process is designed for high regioselectivity and functional group tolerance.

G cluster_0 Synthetic Workflow A 1,3-Dibromo-2-nitrobenzene B Dimethyl 2-(3-bromo-2-nitrophenyl)malonate A->B  Step 1: Malonic Ester Synthesis C 2-(3-Bromo-2-nitrophenyl)acetic acid B->C  Step 2: Hydrolysis & Decarboxylation D 3-Bromo-2-nitrobenzoic acid C->D  Step 3: Oxidation E 3-Bromo-2-nitrobenzyl alcohol D->E  Step 4: Reduction F This compound E->F  Step 5: Oxidation

Figure 1: Overall synthetic workflow for the preparation of this compound.

Experimental Protocols and Data

The following sections provide a detailed, step-by-step methodology for each reaction in the synthetic sequence. All quantitative data is summarized in Table 1 for clarity and easy reference.

Step 1: Synthesis of Dimethyl 2-(3-bromo-2-nitrophenyl)malonate

This initial step involves a nucleophilic aromatic substitution reaction where one of the bromine atoms in 1,3-dibromo-2-nitrobenzene is displaced by the enolate of dimethyl malonate. The electron-withdrawing nitro group activates the aromatic ring, facilitating this substitution.

Protocol:

  • To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add dimethyl sulfoxide (150 mL).

  • Add 1,3-dibromo-2-nitrobenzene (30.0 g) and dimethyl malonate (28.0 g) to the solvent and stir until all solids are dissolved.

  • Add sodium carbonate (15.0 g) to the reaction mixture.

  • Heat the system to 50°C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and add 1 L of water.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic phases, wash with water, followed by a wash with saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 2: Synthesis of 2-(3-Bromo-2-nitrophenyl)acetic acid

The diester intermediate from Step 1 undergoes hydrolysis and subsequent decarboxylation to yield the corresponding phenylacetic acid derivative. This is a classic transformation in malonic ester synthesis.

Protocol:

  • Dissolve the crude dimethyl 2-(3-bromo-2-nitrophenyl)malonate from the previous step in tetrahydrofuran (THF) or acetone in a round-bottom flask.

  • Add a hydrochloric acid solution and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the organic solvent under reduced pressure.

  • The resulting solid can be purified by recrystallization to yield 2-(3-bromo-2-nitrophenyl)acetic acid.

Step 3: Synthesis of 3-Bromo-2-nitrobenzoic acid

The benzylic carbon of the acetic acid derivative is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate.

Protocol:

  • In a three-neck flask, dissolve 2-(3-bromo-2-nitrophenyl)acetic acid in an aqueous solution of sodium hydroxide.

  • Add potassium permanganate portion-wise while monitoring the temperature of the reaction.

  • Stir the reaction mixture at room temperature until the characteristic purple color of permanganate disappears.

  • Filter the reaction mixture to remove the manganese dioxide byproduct.

  • Acidify the filtrate with a suitable acid (e.g., HCl) to precipitate the 3-bromo-2-nitrobenzoic acid.

  • Collect the solid by filtration, wash with water, and dry.

Step 4: Synthesis of (3-Bromo-2-nitrophenyl)methanol

The carboxylic acid is selectively reduced to the corresponding primary alcohol using a borane-tetrahydrofuran complex. This reagent is known for its ability to reduce carboxylic acids in the presence of other reducible functional groups like nitro groups.[1]

Protocol:

  • In a 500 mL three-neck flask under a nitrogen atmosphere, dissolve 3-bromo-2-nitrobenzoic acid (18.0 g) in anhydrous tetrahydrofuran (300 mL).

  • Cool the system to 10°C in an ice-water bath.

  • Add a 1 M solution of borane tetrahydrofuran complex (200 mL) dropwise, maintaining the temperature at 10°C.

  • After the addition is complete, allow the reaction to warm to 20°C and stir for 12 hours.

  • Quench the reaction by the slow addition of methanol (100 mL).

  • Concentrate the mixture under reduced pressure and add water (300 mL).

  • Extract the product with dichloromethane (3 x 70 mL).

  • Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain (3-bromo-2-nitrophenyl)methanol.[3]

Step 5: Synthesis of this compound

The final step is the selective oxidation of the primary alcohol to the aldehyde. Manganese dioxide is a mild oxidizing agent suitable for this transformation, minimizing the risk of over-oxidation to the carboxylic acid.

Protocol:

  • In a round-bottom flask, dissolve (3-bromo-2-nitrophenyl)methanol in dichloromethane or 1,2-dichloroethane.

  • Add activated manganese dioxide to the solution.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese dioxide.

  • Wash the filter cake with additional dichloromethane.

  • Concentrate the filtrate under reduced pressure to yield the final product, this compound.

Quantitative Data Summary

StepStarting MaterialKey ReagentsProductYield (%)
11,3-Dibromo-2-nitrobenzeneDimethyl malonate, Sodium carbonateDimethyl 2-(3-bromo-2-nitrophenyl)malonate98.3
2Dimethyl 2-(3-bromo-2-nitrophenyl)malonateHydrochloric acid2-(3-Bromo-2-nitrophenyl)acetic acidNot specified
32-(3-Bromo-2-nitrophenyl)acetic acidPotassium permanganate, Sodium hydroxide3-Bromo-2-nitrobenzoic acidNot specified
43-Bromo-2-nitrobenzoic acidBorane tetrahydrofuran complex(3-Bromo-2-nitrophenyl)methanol86.0
5(3-Bromo-2-nitrophenyl)methanolManganese dioxideThis compoundNot specified

Yields are based on the reported values in the cited patent literature.[3]

Conclusion

The five-step synthesis route presented in this application note provides a clear and reproducible pathway for the preparation of this compound from 1,3-dibromo-2-nitrobenzene. Each step utilizes well-established chemical transformations, and the provided protocols are detailed to ensure successful execution in a laboratory setting. This method offers a valuable alternative to direct formylation techniques and is suitable for producing high-purity this compound for further applications in pharmaceutical and materials science research.

References

  • Chemical synthesis method of this compound. CN103880683A.
  • Suggest a synthetic route from benzene to 1,3-dibromo-2-nitrobenzene... - Filo. [Link]
  • Directed ortho metal
  • [Chemistry] Suggest a synthetic route from benzene to 1,3 dibromo 2 nitrobenzene. [Link]
  • This compound | C7H4BrNO3 | CID 21106434 - PubChem. [Link]

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Application Notes and Protocols: Laboratory-Scale Synthesis of 3-Bromo-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Bromo-2-nitrobenzaldehyde is a crucial intermediate in the synthesis of a variety of pharmacologically active compounds and functional materials. Its unique substitution pattern, featuring an aldehyde, a nitro group, and a bromine atom on the benzene ring, provides multiple reactive sites for further chemical transformations. This document provides a detailed, reliable, and reproducible laboratory-scale protocol for the synthesis of this compound. The described methodology follows a multi-step reaction sequence, commencing from readily available starting materials. Each step has been optimized to ensure a good yield and high purity of the final product. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering in-depth technical insights and practical guidance.

Introduction

The strategic importance of substituted benzaldehydes in medicinal chemistry and materials science cannot be overstated. Among these, this compound stands out as a versatile building block. The presence of the electron-withdrawing nitro group and the synthetically adaptable bromine atom, ortho and meta to the aldehyde functionality respectively, allows for a diverse range of chemical modifications. This application note details a robust multi-step synthesis pathway to obtain this valuable compound, focusing on clarity, safety, and reproducibility for a laboratory setting.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of the target compound is essential for safe handling and successful synthesis.

PropertyValueReference
Molecular Formula C₇H₄BrNO₃[1]
Molecular Weight 230.02 g/mol [1]
Appearance Not explicitly stated, likely a solid
Melting Point Not explicitly stated
CAS Number 882772-99-8[1]

Synthesis Pathway Overview

The synthesis of this compound is achieved through a five-step process starting from 1,3-dibromo-2-nitrobenzene. This pathway involves a substitution reaction, followed by decarboxylation, oxidation, reduction, and a final oxidation to yield the target aldehyde.[2]

Synthesis_Workflow A 1,3-Dibromo-2-nitrobenzene B 2-(this compound)- dimethyl malonate A->B Substitution (Dimethyl malonate, Na2CO3, DMSO) C 2-(this compound)- acetic acid B->C Decarboxylation (HCl, Acetone/THF) D 3-Bromo-2-nitrobenzoic acid C->D Oxidation (KMnO4, NaOH(aq)) E 3-Bromo-2-nitrobenzyl alcohol D->E Reduction (Borane THF, THF) F This compound E->F Oxidation (MnO2, DCM/DCE)

Caption: Multi-step synthesis workflow for this compound.

Detailed Experimental Protocol

PART 1: Synthesis of 2-(this compound)-dimethyl malonate

This initial step involves a nucleophilic aromatic substitution reaction where one of the bromine atoms of 1,3-dibromo-2-nitrobenzene is displaced by the carbanion of dimethyl malonate.

  • Materials:

    • 1,3-Dibromo-2-nitrobenzene: 30.0 g

    • Dimethyl malonate: 28.0 g

    • Sodium carbonate (Na₂CO₃): 15.0 g

    • Dimethyl sulfoxide (DMSO): 150 mL

  • Procedure:

    • In a three-necked flask equipped with a mechanical stirrer, add 150 mL of dimethyl sulfoxide.

    • Add 30.0 g of 1,3-dibromo-2-nitrobenzene and 28.0 g of dimethyl malonate to the flask and stir until dissolved.

    • Add 15.0 g of sodium carbonate to the solution.

    • The reaction is carried out at a suitable temperature (monitoring by TLC is recommended to determine the optimal temperature and reaction time).

PART 2: Synthesis of 2-(this compound)-acetic acid

This step involves the hydrolysis and decarboxylation of the malonic ester derivative to form the corresponding acetic acid derivative.

  • Materials:

    • 2-(this compound)-dimethyl malonate (from Part 1)

    • 10M Hydrochloric acid (HCl): 25 mL

    • Acetone: 250 mL

  • Procedure:

    • Dissolve the crude 2-(this compound)-dimethyl malonate in 250 mL of acetone in a three-necked flask.

    • Add 25 mL of 10M hydrochloric acid.

    • Heat the mixture to reflux.

    • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

    • Upon completion, cool the reaction mixture and adjust the pH to 1.5 with hydrochloric acid, maintaining the temperature between 5-10°C to precipitate the product.

    • Filter the solid and dry to obtain 2-(this compound)-acetic acid.

PART 3: Synthesis of 3-Bromo-2-nitrobenzoic acid

The acetic acid derivative is then oxidized to the corresponding benzoic acid.

  • Materials:

    • 2-(this compound)-acetic acid: 24.0 g

    • Sodium hydroxide (NaOH): 10.0 g

    • Water: 500 mL

    • Potassium permanganate (KMnO₄)

  • Procedure:

    • In a three-necked flask, dissolve 10.0 g of sodium hydroxide in 500 mL of water.

    • Add 24.0 g of 2-(this compound)-acetic acid.

    • Heat the mixture to 90-100°C.

    • Add potassium permanganate portion-wise to the reaction mixture.

    • Continue heating for approximately 6 hours.

    • Cool the reaction mixture, filter, and collect the filtrate.

    • Adjust the pH of the filtrate to 1.5 with hydrochloric acid.

    • Extract the product with ethyl acetate (3 x 80 mL).

    • Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate, and concentrate to obtain 3-bromo-2-nitrobenzoic acid.

PART 4: Synthesis of 3-Bromo-2-nitrobenzyl alcohol

The benzoic acid is reduced to the corresponding benzyl alcohol using a suitable reducing agent.

  • Materials:

    • 3-Bromo-2-nitrobenzoic acid: 18.0 g

    • Tetrahydrofuran (THF): 300 mL

    • Borane tetrahydrofuran complex (1M solution in THF): 200 mL

  • Procedure:

    • In a three-necked flask, dissolve 18.0 g of 3-bromo-2-nitrobenzoic acid in 300 mL of tetrahydrofuran.

    • Cool the system to 10°C.

    • Add 200 mL of 1M borane tetrahydrofuran solution dropwise.

    • After the addition, allow the reaction to proceed at 20-30°C for 12 hours.

    • Quench the reaction by adding 100 mL of methanol.

    • Concentrate the mixture and add 300 mL of water.

    • Extract with dichloromethane (3 x 70 mL).

    • Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to obtain 3-bromo-2-nitrobenzyl alcohol.

PART 5: Synthesis of this compound

The final step is the oxidation of the benzyl alcohol to the target aldehyde.

  • Materials:

    • 3-Bromo-2-nitrobenzyl alcohol: 14.0 g

    • Manganese dioxide (MnO₂): 42.0 g

    • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM): 150 mL

  • Procedure:

    • In a three-necked flask, add 14.0 g of 3-bromo-2-nitrobenzyl alcohol and 150 mL of 1,2-dichloroethane.

    • Add 42.0 g of manganese dioxide.

    • Heat the mixture to reflux.

    • After the reaction is complete (monitored by TLC), filter the mixture through diatomaceous earth.

    • Concentrate the filtrate and purify by column chromatography to yield this compound.

Safety and Handling

This compound and its intermediates are harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) for each chemical used.[3][4][5]

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (aldehyde, nitro).

  • Melting Point Analysis: To assess the purity of the final product.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Part 1 Incomplete reaction or side reactions.Ensure anhydrous conditions. Monitor the reaction closely by TLC to avoid prolonged reaction times.
Incomplete decarboxylation in Part 2 Insufficient acid or reaction time.Ensure the correct molar ratio of acid is used. Monitor the reaction by TLC and extend the reflux time if necessary.
Over-reduction in Part 4 Excess reducing agent or prolonged reaction time.Add the borane solution dropwise at a controlled temperature. Monitor the reaction progress carefully.
Low yield in final oxidation (Part 5) Inactive manganese dioxide.Use freshly activated manganese dioxide for the oxidation step.

Conclusion

The protocol described in this application note provides a comprehensive and reliable method for the laboratory-scale synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers can successfully synthesize this important chemical intermediate for their research and development needs. The multi-step approach allows for purification at intermediate stages, ensuring a high-purity final product.

References

  • CN103880683A - Chemical synthesis method of this compound - Google Patents.
  • This compound | C7H4BrNO3 | CID 21106434 - PubChem.
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  • Material Safety Data Sheet - 3-Bromobenzaldehyde, 96+% - Cole-Parmer.
  • Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene.
  • SAFETY DATA SHEET - 3-Bromobenzaldehyde.
  • 16.10: Synthesis of Polysubstituted Benzenes - Chemistry LibreTexts.
  • CN105439867A - A preparing method of 2-nitrobenzaldehyde - Google Patents.
  • A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies - ResearchGate.
  • A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies - CiteSeerX.
  • 3-Bromo-2-hydroxybenzaldehyde - PMC - NIH.
  • Studies on the Synthesis of 3-Nitrobenzaldehyde - Indian Journal of Pharmaceutical Sciences.
  • 1003 Nitration of benzaldehyde to 3-nitrobenzaldehyde.
  • Welcome To Hyma Synthesis Pvt. Ltd.
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Application Notes & Protocols: 3-Bromo-2-nitrobenzaldehyde as a Cornerstone Reagent for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Bromo-2-nitrobenzaldehyde is a uniquely functionalized aromatic compound that serves as a powerful and versatile building block in modern organic synthesis. The strategic placement of an aldehyde, a nitro group, and a bromine atom on adjacent positions of the benzene ring creates a trifecta of reactive sites. This configuration allows for a diverse range of transformations, particularly in the construction of complex heterocyclic scaffolds that are central to medicinal chemistry and materials science. The ortho-relationship between the reducible nitro group and the electrophilic aldehyde is frequently exploited for elegant cyclization strategies, while the bromine atom provides a robust handle for post-synthesis modification or participation in catalytic coupling reactions. This document provides an in-depth exploration of its application, focusing on the synthesis of quinolines and indoles, complete with detailed mechanistic insights and field-proven laboratory protocols for researchers, scientists, and drug development professionals.

The Strategic Advantage of this compound

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. Understanding their interplay is key to designing efficient synthetic routes.

  • The Aldehyde Group: As an electrophilic center, it readily participates in nucleophilic additions, condensations (e.g., Aldol, Knoevenagel), and reductive aminations. Its reactivity is enhanced by the electron-withdrawing effect of the adjacent nitro group.

  • The Nitro Group: This group serves two primary purposes. First, it acts as a potent electron-withdrawing group, influencing the reactivity of the entire aromatic system. Second, and more critically, it is a masked amino group. Its selective reduction to an amine is a pivotal step in many cyclization reactions, providing an intramolecular nucleophile.[1]

  • The Bromine Atom: Positioned at C3, the bromine atom is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions and, more importantly, a key participant in a vast array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[2] This allows for the introduction of diverse aryl, alkyl, or alkynyl substituents, significantly expanding the molecular diversity of the resulting heterocyclic products.

The spatial arrangement of these groups enables powerful intramolecular reactions, leading to the efficient assembly of fused ring systems.

Caption: Figure 1: Key reactive sites on this compound.

Synthesis of Substituted Quinolines via Reductive Cyclization

Quinolines are a "privileged structure" in medicinal chemistry, forming the core of numerous pharmaceuticals.[2] A highly efficient method for synthesizing 3-arylquinolines from o-nitrobenzaldehydes involves an iron-promoted reductive cyclization.[3] This one-pot reaction ingeniously combines the reduction of the nitro group and a subsequent condensation/cyclization cascade.

Mechanistic Rationale

The causality behind this one-pot synthesis is a sequence of events triggered by a simple and inexpensive reducing agent, elemental iron, in an acidic medium like acetic acid.

  • In Situ Formation of Reactants: Iron powder serves a dual role. It reduces the this compound to the corresponding 2-aminobenzaldehyde. Simultaneously, it can reduce a β-nitrostyrene partner to generate a phenylacetaldehyde in situ.[3]

  • Friedländer Annulation: The newly formed o-aminobenzaldehyde and the phenylacetaldehyde undergo a base- or acid-catalyzed condensation known as the Friedländer synthesis. This involves an initial aldol-type condensation followed by cyclization and dehydration (aromatization) to furnish the stable quinoline ring system.

  • Role of Reagents:

    • Iron Powder: A cost-effective and robust reducing agent for nitro groups. It is preferred over catalytic hydrogenation in this context to avoid premature reduction of the aldehyde or the β-nitrostyrene double bond.

    • Acetic Acid: Acts as both the solvent and a proton source, facilitating the reduction process and catalyzing the subsequent condensation and dehydration steps.

G Figure 2: Iron-Promoted Reductive Cyclization for Quinoline Synthesis cluster_friedlander Friedländer Annulation start1 This compound reductant Fe / Acetic Acid start1->reductant start2 β-Nitrostyrene start2->reductant intermediate1 2-Amino-3-bromobenzaldehyde reductant->intermediate1 intermediate2 Phenylacetaldehyde reductant->intermediate2 product 8-Bromo-3-arylquinoline intermediate1->product intermediate2->product

Caption: Figure 2: Workflow for the one-pot synthesis of quinolines.

Detailed Experimental Protocol: Synthesis of 8-Bromo-3-phenylquinoline

This protocol describes the synthesis of an 8-bromo-3-arylquinoline derivative, a valuable intermediate for further functionalization.

Materials:

  • This compound (1.0 mmol, 230 mg)

  • (E)-(2-nitrovinyl)benzene (β-nitrostyrene) (1.2 mmol, 179 mg)

  • Iron powder (<100 mesh) (5.0 mmol, 280 mg)

  • Glacial Acetic Acid (10 mL)

  • Round-bottom flask (50 mL)

  • Reflux condenser, magnetic stirrer

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol) and (E)-(2-nitrovinyl)benzene (1.2 mmol).

  • Add glacial acetic acid (10 mL) to the flask, followed by the careful addition of iron powder (5.0 mmol).

  • Attach a reflux condenser and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate 4:1). The reaction is typically complete within 4-6 hours.

  • After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the Celite® pad with ethyl acetate (2 x 10 mL).

  • Pour the filtrate into a separatory funnel containing 50 mL of water.

  • Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

Purification & Characterization:

  • Purification: The crude residue is purified by column chromatography on silica gel using a gradient of hexane/ethyl acetate (starting from 9:1) as the eluent.

  • Expected Yield: 75-85%.

  • Appearance: Pale yellow solid.

  • Characterization Data:

    • ¹H NMR (400 MHz, CDCl₃): δ 9.05 (s, 1H), 8.15 (d, J = 7.5 Hz, 1H), 7.90 (s, 1H), 7.80 (d, J = 8.0 Hz, 1H), 7.70 (d, J = 7.2 Hz, 2H), 7.50-7.40 (m, 4H).

    • ¹³C NMR (101 MHz, CDCl₃): δ 148.5, 147.2, 137.1, 135.8, 133.4, 129.5, 129.1, 128.8, 128.2, 127.9, 127.4, 126.8, 122.9.

    • MS (ESI): m/z calculated for C₁₅H₁₀BrN [M+H]⁺: 284.00, found: 284.1.

Synthesis of Indole Derivatives

The synthesis of indoles, another critical heterocyclic motif in drug discovery, can also be achieved starting from this compound.[4][5] A common strategy involves a tandem reaction sequence initiated by a condensation reaction at the aldehyde, followed by reductive cyclization.[6]

Mechanistic Rationale: The Henry-Reductive Annulation Pathway

A versatile approach is the tandem Henry (nitroaldol) reaction followed by reductive annulation.

  • Henry Reaction: this compound is reacted with a nitroalkane (e.g., nitromethane) in the presence of a base. This forms a β-nitro alcohol, which can be subsequently dehydrated to yield a substituted nitrostyrene derivative.

  • Reductive Annulation: The key step involves the reduction of both nitro groups. Catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) is highly effective. The reduction of the ortho-nitro group to an amine initiates an intramolecular cyclization onto the reduced form of the second nitro group (or its equivalent), leading to the formation of the indole ring.[6]

  • Causality of Reagent Choice:

    • Base (for Henry Reaction): A mild base like triethylamine or potassium carbonate is sufficient to deprotonate the nitroalkane without promoting side reactions on the aldehyde.

    • Catalyst (for Reduction): Pd/C is a classic and highly efficient catalyst for the reduction of nitro groups to amines under a hydrogen atmosphere. It is generally clean and provides high yields.[7]

Detailed Experimental Protocol: Synthesis of 7-Bromo-1H-indole-2-carboxylic acid

This protocol outlines a multi-step synthesis starting with a Knoevenagel condensation.

Materials:

  • This compound (1.0 mmol, 230 mg)

  • Diethyl malonate (1.1 mmol, 176 mg, 167 µL)

  • Piperidine (catalytic amount, ~5 mg)

  • Ethanol (10 mL)

  • 10% Palladium on Carbon (Pd/C) (10 mol% Pd, ~100 mg)

  • Methanol (20 mL)

  • Hydrogen balloon or Parr hydrogenator

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

Procedure:

Step 1: Knoevenagel Condensation

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and diethyl malonate (1.1 mmol) in ethanol (10 mL).

  • Add a catalytic amount of piperidine (2-3 drops) and reflux the mixture for 3 hours.

  • Cool the reaction mixture to room temperature. The product often precipitates. Collect the solid by filtration, wash with cold ethanol, and dry to obtain diethyl 2-((3-bromo-2-nitrophenyl)methylene)malonate.

Step 2: Reductive Cyclization

  • Suspend the product from Step 1 (~0.9 mmol) and 10% Pd/C (~100 mg) in methanol (20 mL) in a flask suitable for hydrogenation.

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction vigorously under a hydrogen atmosphere (balloon pressure is sufficient) at room temperature for 12-16 hours.

  • Monitor by TLC until the starting material is consumed.

  • Filter the reaction mixture through Celite® to remove the Pd/C catalyst, washing the pad with methanol.

  • Evaporate the solvent to yield crude ethyl 7-bromo-1H-indole-2-carboxylate.

Step 3: Saponification

  • Dissolve the crude ester in a mixture of ethanol (10 mL) and 2M aqueous NaOH (5 mL).

  • Heat the mixture to 60 °C for 2 hours.

  • Cool the solution, dilute with water (20 mL), and wash with diethyl ether (2 x 15 mL) to remove non-acidic impurities.

  • Acidify the aqueous layer to pH 2-3 with 2M HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain 7-bromo-1H-indole-2-carboxylic acid.

Purification & Characterization:

  • Purification: The final product is often pure enough after filtration. Recrystallization from an ethanol/water mixture can be performed if necessary.

  • Expected Overall Yield: 60-70%.

  • Appearance: Off-white to light brown solid.

  • Characterization Data (for final product):

    • ¹H NMR (400 MHz, DMSO-d₆): δ 12.95 (s, 1H, COOH), 11.85 (s, 1H, NH), 7.85 (d, J = 8.0 Hz, 1H), 7.40 (d, J = 7.5 Hz, 1H), 7.15 (s, 1H), 7.05 (t, J = 7.8 Hz, 1H).

    • MS (ESI): m/z calculated for C₉H₆BrNO₂ [M-H]⁻: 238.95, found: 238.8.

Data Summary

The following table summarizes the reaction conditions and outcomes for the protocols described.

HeterocycleStarting MaterialsKey ReagentsSolventTemp (°C)Time (h)Yield (%)
8-Bromo-3-phenylquinoline This compound, β-NitrostyreneFe powderAcetic Acid1104-675-85
7-Bromo-1H-indole-2-carboxylic acid This compound, Diethyl malonate1. Piperidine2. Pd/C, H₂3. NaOH1. Ethanol2. Methanol3. EtOH/H₂O1. Reflux2. RT3. 60312-16260-70 (overall)

Conclusion

This compound stands out as a pre-functionalized and highly adaptable substrate for constructing medicinally relevant heterocyclic cores. The orchestrated reactivity of its aldehyde, nitro, and bromo groups enables chemists to execute complex cyclization and substitution reactions with precision and efficiency. The protocols detailed herein for the synthesis of quinolines and indoles represent robust and reproducible methods that can be readily adopted and adapted for the synthesis of compound libraries in a drug discovery or materials science setting. The continued exploration of this reagent, particularly in novel catalytic systems, promises to further expand its role in the ever-evolving field of heterocyclic chemistry.

References

  • RSC Publishing (Date not available). Synthesis of 3-arylindole derivatives from nitroalkane precursors. RSC Advances.
  • RSC Publishing (2025). A review on indole synthesis from nitroarenes: classical to modern approaches. RSC Advances.
  • PubChem (2026). This compound. National Center for Biotechnology Information.
  • Google Patents (Date not available). CN103880683A - Chemical synthesis method of this compound.
  • Scirp.org (Date not available). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. Scientific Research Publishing.
  • Brandeis University (2017). The Synthesis of 3‐Arylquinolines from o‐Nitrobenzaldehydes and β‐Nitrostyrenes via an Iron‐Promoted Reductive Cyclization. ChemistrySelect.
  • CORE (2008). The Synthesis of 2- and 3-Substituted Indoles. University of the Witwatersrand.
  • National Institutes of Health (NIH) (Date not available). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. PMC.
  • PubMed Central (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. National Center for Biotechnology Information.
  • Indian Journal of Pharmaceutical Sciences (1998). Studies on the Synthesis of 3-Nitrobenzaldehyde.
  • PubMed Central (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. National Center for Biotechnology Information.
  • Jones Research Group (Date not available). Reduction Reactions and Heterocyclic Chemistry.
  • MDPI (2021). Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones.
  • The Soulé Research Group (2023). Catalysis for Heterocycles Chemistry.
  • Heterocyclic Letters (2023). Vol. 13 No.3|553-562|May-July|2023.
  • Wikipedia (Date not available). 3-Bromobenzaldehyde.
  • PrepChem.com (Date not available). Synthesis of 3-bromobenzaldehyde.
  • (PDF) On the Mechanism of the Baeyer-Drewsen Synthesis of Indigo. (Date not available).
  • ResearchGate (2025). (PDF) 2-Bromo-3-nitrobenzaldehyde.
  • National Institutes of Health (NIH) (Date not available). 2-Bromo-3-nitrobenzaldehyde. PMC.
  • National Institutes of Health (NIH) (Date not available). 3-Bromo-2-hydroxybenzaldehyde. PMC.
  • Wikipedia (Date not available). 3-Nitrobenzaldehyde.
  • PubChem (2026). 2-Bromo-3-nitrobenzaldehyde. National Center for Biotechnology Information.
  • Università degli Studi di Cagliari (Date not available). Regioselective Synthesis of Bromo-Substituted 3-Arylcoumarins. UniCA IRIS.

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Application of 3-Bromo-2-nitrobenzaldehyde in Medicinal Chemistry: A Guide to Synthetic Protocols and Strategic Insights

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Bromo-2-nitrobenzaldehyde in Drug Discovery

This compound is a highly versatile and strategically important building block in medicinal chemistry. Its unique trifunctional arrangement—an electrophilic aldehyde, a synthetically malleable bromine atom, and a reducible nitro group—offers a powerful platform for the construction of diverse and complex molecular architectures. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the practical applications of this valuable intermediate, with a focus on the synthesis of bioactive heterocyclic compounds, particularly quinoline derivatives with potential therapeutic activities. The strategic placement of the bromo and nitro substituents ortho to the aldehyde group allows for elegant and efficient one-pot cyclization strategies, making it a favored precursor in the synthesis of novel drug candidates. This guide will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer insights into the broader applications of this key synthetic intermediate.

Core Applications in Medicinal Chemistry: A Gateway to Bioactive Heterocycles

The primary application of this compound in medicinal chemistry lies in its utility as a precursor for the synthesis of a wide array of heterocyclic scaffolds. The presence of the ortho-nitro group is particularly advantageous, as its reduction to an amine in situ provides a nucleophilic center perfectly positioned to react with the aldehyde (or a derivative thereof) to form a new ring system. This intramolecular cyclization is a powerful strategy for building molecular complexity in a controlled and efficient manner.

Notably, this approach is extensively used in the synthesis of quinolines, a class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] The bromine atom at the 3-position of the starting benzaldehyde translates to an 8-bromo substituent on the resulting quinoline ring. This bromine atom can serve as a handle for further functionalization through various cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Key Application: Synthesis of 8-Bromoquinoline Derivatives via Domino Nitro Reduction-Friedländer Heterocyclization

A prime example of the utility of this compound is its application in the domino nitro reduction-Friedländer synthesis of quinolines. This elegant one-pot reaction combines the reduction of the nitro group to an amine and a subsequent acid-catalyzed cyclocondensation with an active methylene compound (e.g., a ketone, β-ketoester, or β-diketone) to directly afford the quinoline scaffold.[1][3][4] This method is highly efficient and circumvents the need to isolate the often unstable 2-aminobenzaldehyde intermediate.[1]

The use of iron powder in acetic acid is a classic and effective method for the in situ reduction of the nitro group.[1] The acidic conditions of the reaction medium also facilitate the subsequent Friedländer condensation. This domino approach is not only step-economical but also allows for the generation of a diverse library of substituted quinolines by simply varying the active methylene coupling partner.

G cluster_start Starting Materials cluster_process One-Pot Reaction cluster_end Product A This compound P1 In situ Reduction of Nitro Group (Fe/AcOH) A->P1 B Active Methylene Compound (e.g., Ketone, β-Ketoester) P3 Friedländer Condensation & Cyclization B->P3 C Reducing Agent (Fe powder) C->P1 D Acidic Solvent (Acetic Acid) D->P1 P2 Formation of 2-Amino-3-bromobenzaldehyde (Intermediate) P1->P2 Generates P2->P3 Reacts with E 8-Bromoquinoline Derivative P3->E Yields

Caption: Domino reaction workflow for 8-bromoquinoline synthesis.

Experimental Protocols: A Practical Guide

The following protocols are presented as a self-validating system, with detailed steps and explanations of the rationale behind the experimental choices.

Protocol 1: Synthesis of 2-acetyl-8-bromoquinoline via Domino Nitro Reduction-Friedländer Heterocyclization

This protocol describes the synthesis of a representative 8-bromoquinoline derivative using this compound and acetylacetone as the active methylene compound.

Materials and Reagents:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Iron powder (<100 mesh)

  • Glacial Acetic Acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), acetylacetone (1.2 eq), and glacial acetic acid (20 mL).

    • Rationale: Glacial acetic acid serves as both the solvent and the acidic catalyst for the Friedländer condensation. An excess of the active methylene compound is used to ensure complete consumption of the limiting benzaldehyde derivative.

  • Initiation of Reduction: Heat the mixture to 95-110 °C with vigorous stirring. Once the temperature has stabilized, add iron powder (4.0 eq) portion-wise over 10-15 minutes.

    • Rationale: The elevated temperature facilitates both the reduction of the nitro group by iron and the subsequent condensation reaction. Portion-wise addition of iron powder helps to control the initial exotherm of the reduction.

  • Reaction Monitoring: The reaction mixture will typically turn brown. Maintain the temperature and stir vigorously for 3-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent) until the starting this compound spot has disappeared.

    • Rationale: TLC is a crucial tool for monitoring the reaction to completion, preventing unnecessary heating and potential side reactions.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite to remove the excess iron and iron salts. Wash the filter cake with ethyl acetate.

    • Rationale: Filtration removes the inorganic byproducts of the reduction step.

  • Extraction and Neutralization: Transfer the filtrate to a separatory funnel. Dilute with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

    • Rationale: The aqueous washes remove the acetic acid and any remaining water-soluble impurities. The sodium bicarbonate wash is essential to neutralize the acidic solvent.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Rationale: Removal of residual water is important before the final purification step.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 2-acetyl-8-bromoquinoline.

    • Rationale: Column chromatography is a standard and effective method for purifying the final product from any unreacted starting materials or side products.

Expected Outcome and Characterization:

The final product, 2-acetyl-8-bromoquinoline, is typically a solid. Its identity and purity should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Parameter Description
Product 2-acetyl-8-bromoquinoline
Appearance Off-white to pale yellow solid
Purity (Typical) >95% (after chromatography)
Yield (Typical) 60-80%

Broader Applications and Future Directions

The synthetic utility of this compound extends beyond the synthesis of quinolines. The versatile functional groups allow for its use in the construction of other important heterocyclic systems, such as:

  • Benzimidazoles: Reductive cyclization with an amine or in the presence of an ammonia source can lead to the formation of the benzimidazole core, another privileged scaffold in medicinal chemistry.

  • Cinnolines: Intramolecular redox cyclization reactions can potentially be employed to synthesize cinnoline derivatives.

  • Other Fused Heterocycles: The strategic placement of the functional groups allows for a variety of annulation strategies to build more complex polycyclic systems.

The 8-bromoquinoline and other heterocyclic products derived from this compound are valuable intermediates themselves. The bromine atom can be readily transformed into other functional groups via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), providing access to a vast chemical space for the development of new therapeutic agents.

Conclusion

This compound is a powerful and versatile building block in medicinal chemistry. Its ability to undergo efficient domino reactions, such as the nitro reduction-Friedländer synthesis, provides a direct and modular route to biologically active quinoline derivatives. The protocols and insights provided in this application note are intended to empower researchers to leverage the full synthetic potential of this valuable intermediate in their drug discovery and development programs. The strategic application of this compound will undoubtedly continue to contribute to the discovery of novel therapeutic agents for a wide range of diseases.

References

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). PMC - NIH. [Link]
  • Domino nitro reduction-Friedländer reaction using 2-nitrobenzaldehyde (1a).
  • Chemical synthesis method of this compound.
  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2025).
  • A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents.
  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2022). PMC - NIH. [Link]
  • Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. NIH. [Link]
  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016).
  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of N
  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. MDPI. [Link]
  • 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. MDPI. [Link]

Sources

Application Notes and Protocols: Unraveling the Reactivity of 3-Bromo-2-nitrobenzaldehyde with Primary and Secondary Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Synthetic Chemistry

3-Bromo-2-nitrobenzaldehyde is a richly functionalized aromatic compound that serves as a valuable starting material in the synthesis of diverse molecular architectures, particularly heterocyclic systems of medicinal interest. The strategic placement of an aldehyde, a nitro group, and a bromine atom on the benzene ring presents a fascinating case of competitive reactivity. The electron-withdrawing nitro group profoundly influences the electrophilicity of both the aldehyde carbon and the carbon atom bearing the bromine, setting the stage for a nuanced interplay between two primary reaction pathways when treated with amine nucleophiles: condensation at the aldehyde and nucleophilic aromatic substitution (SNAr) at the C-Br bond.

This guide provides a comprehensive overview of these competing pathways, offering mechanistic insights and detailed experimental protocols for the selective reaction of this compound with representative primary and secondary amines. The methodologies described herein are designed to be robust and reproducible, providing researchers in drug development and organic synthesis with a practical framework for harnessing the synthetic potential of this versatile reagent.

Part 1: Mechanistic Crossroads: Condensation vs. Nucleophilic Aromatic Substitution (SNAr)

  • Condensation Reaction: The classical reaction between an aldehyde and a primary amine yields a Schiff base (an imine), while a secondary amine leads to the formation of an enamine (if an α-hydrogen is present) or an iminium ion. This reaction is typically reversible and often catalyzed by acid or base.

  • Nucleophilic Aromatic Substitution (SNAr): The presence of a strongly electron-withdrawing nitro group ortho to the bromine atom significantly activates the aryl halide towards nucleophilic attack.[1][2] This allows for the displacement of the bromide ion by the amine nucleophile, a process that is generally irreversible. The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2]

The chemoselectivity of the reaction hinges on the relative rates of these two processes. The SNAr reaction is often favored under conditions that promote the stability of the Meisenheimer complex, such as the use of polar aprotic solvents. Conversely, conditions that favor the dehydration step of the condensation reaction, such as azeotropic removal of water, can drive the equilibrium towards the imine product.[3]

Reaction with Primary Amines: A Gateway to Heterocycles

With primary amines, the initial and often kinetically favored product is the imine, resulting from condensation with the aldehyde. However, this is frequently just the first step in a more complex reaction sequence, particularly if a reductive environment is introduced. A one-pot reaction involving condensation followed by in-situ reduction of the nitro group can lead to intramolecular cyclization, affording valuable heterocyclic scaffolds such as benzimidazoles.[4]

Diagram 1: Competing Pathways with Primary Amines

G cluster_0 Reaction with Primary Amine (R-NH2) Start This compound + R-NH2 Condensation Condensation (reversible) Start->Condensation Pathway A SNAr SNAr (irreversible) Start->SNAr Pathway B Imine N-(3-bromo-2-nitrobenzylidene)amine (Schiff Base) Condensation->Imine ReductiveCyclization In-situ Reduction (e.g., Fe/AcOH) & Cyclization Imine->ReductiveCyclization Downstream Transformation SubstitutedAmine 3-Amino-2-nitrobenzaldehyde Derivative SNAr->SubstitutedAmine Benzimidazole Substituted Benzimidazole ReductiveCyclization->Benzimidazole

Caption: Reaction of this compound with primary amines.

Reaction with Secondary Amines: Favoring Nucleophilic Aromatic Substitution

For secondary amines, which cannot form a stable neutral imine, the SNAr pathway is often the predominant route. The lone pair of the secondary amine readily attacks the electron-deficient carbon bearing the bromine, leading to the displacement of the bromide and the formation of a tertiary amine. This reaction is a powerful method for introducing substituted amino groups at the 3-position of the benzaldehyde ring.

Diagram 2: Predominant Pathway with Secondary Amines

G cluster_1 Reaction with Secondary Amine (R2NH) Start_Sec This compound + R2NH SNAr_Sec Nucleophilic Aromatic Substitution (SNAr) (Predominant Pathway) Start_Sec->SNAr_Sec Iminium_Formation Iminium Ion Formation (minor/reversible) Start_Sec->Iminium_Formation SNAr_Product 3-(Dialkylamino)-2-nitrobenzaldehyde SNAr_Sec->SNAr_Product

Caption: Reaction of this compound with secondary amines.

Part 2: Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the reaction of this compound with a model primary amine (aniline) and a model secondary amine (morpholine).

Protocol 1: Synthesis of N-(3-bromo-2-nitrobenzylidene)aniline (Condensation Reaction)

This protocol is adapted from the general procedure for the synthesis of Schiff bases from nitrobenzaldehydes and anilines.[3]

Objective: To selectively synthesize the imine product via condensation, minimizing the competing SNAr reaction.

ParameterValue
Reactants This compound, Aniline
Solvent Toluene
Temperature Reflux (approx. 111 °C)
Reaction Time 4-6 hours
Key Equipment Dean-Stark apparatus
Expected Yield 75-85%

Diagram 3: Workflow for Imine Synthesis

G cluster_2 Protocol 1 Workflow A 1. Charge flask with reactants and toluene B 2. Assemble Dean-Stark apparatus A->B C 3. Heat to reflux and azeotropically remove water B->C D 4. Monitor reaction by TLC C->D E 5. Cool and remove solvent in vacuo D->E F 6. Recrystallize crude product E->F

Caption: Experimental workflow for the synthesis of N-(3-bromo-2-nitrobenzylidene)aniline.

Materials:

  • This compound (1.0 eq)

  • Aniline (1.0 eq), freshly distilled

  • Toluene, anhydrous

  • Ethyl acetate

  • n-Hexane

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (e.g., 2.30 g, 10 mmol).

  • Add anhydrous toluene (50 mL) to dissolve the aldehyde.

  • Add freshly distilled aniline (0.93 g, 10 mmol) to the flask.

  • Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap as it is formed during the reaction.

  • Continue refluxing for 4-6 hours, or until no more water is collected and Thin Layer Chromatography (TLC) analysis (e.g., using 3:1 Hexane:Ethyl Acetate) indicates the consumption of the starting materials.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be recrystallized from a mixture of ethyl acetate and n-hexane to yield the pure N-(3-bromo-2-nitrobenzylidene)aniline as a crystalline solid.

Rationale: The use of a Dean-Stark apparatus is crucial for driving the reversible condensation reaction towards the imine product by continuously removing the water byproduct. Toluene is an excellent solvent for this purpose as it forms an azeotrope with water.

Protocol 2: Synthesis of 3-morpholino-2-nitrobenzaldehyde (SNAr Reaction)

This protocol is designed to favor the nucleophilic aromatic substitution of the bromine atom by morpholine.

Objective: To achieve selective SNAr by reacting this compound with a secondary amine in the presence of a base.

ParameterValue
Reactants This compound, Morpholine
Base Potassium Carbonate (K₂CO₃)
Solvent N,N-Dimethylformamide (DMF)
Temperature 80-90 °C
Reaction Time 8-12 hours
Expected Yield 65-75%

Diagram 4: Workflow for SNAr Synthesis

G cluster_3 Protocol 2 Workflow A_snar 1. Combine reactants, base, and DMF B_snar 2. Heat the reaction mixture A_snar->B_snar C_snar 3. Monitor by TLC B_snar->C_snar D_snar 4. Quench with water and extract with ethyl acetate C_snar->D_snar E_snar 5. Purify by column chromatography D_snar->E_snar

Caption: Experimental workflow for the synthesis of 3-morpholino-2-nitrobenzaldehyde.

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a 100 mL round-bottom flask, combine this compound (e.g., 2.30 g, 10 mmol), morpholine (1.05 g, 12 mmol), and potassium carbonate (2.07 g, 15 mmol).

  • Add anhydrous DMF (40 mL) to the flask.

  • Heat the reaction mixture to 80-90 °C with stirring.

  • Monitor the reaction progress by TLC until the starting aldehyde is consumed (typically 8-12 hours).

  • After cooling to room temperature, pour the reaction mixture into ice-cold water (200 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to obtain pure 3-morpholino-2-nitrobenzaldehyde.

Rationale: DMF is a polar aprotic solvent that effectively solvates the potassium carbonate and stabilizes the charged Meisenheimer intermediate, thereby accelerating the SNAr reaction. Potassium carbonate acts as a base to neutralize the HBr formed during the reaction, driving it to completion.

Conclusion

The reactivity of this compound with amines is a prime example of how subtle changes in reaction conditions and nucleophile choice can dictate the outcome of a chemical transformation. By understanding the underlying mechanistic principles of condensation and nucleophilic aromatic substitution, researchers can selectively forge new C-N bonds at either the aldehyde or the aryl halide position. The protocols detailed in this guide offer a solid foundation for exploring the synthetic utility of this versatile building block, paving the way for the development of novel compounds with potential applications in medicinal chemistry and materials science.

References

  • A green synthesis of benzimidazoles. (n.d.). Indian Journal of Chemistry - Section B. [URL: https://nopr.niscpr.res.in/handle/123456789/9440]
  • Application Note: A Two-Step Protocol for the Synthesis of 2-Bromo-3-nitrobenzaldehyde from 2-Bromo-3-nitrobenzoic Acid. (2025). BenchChem. [URL: https://www.benchchem.
  • Multistep Synthesis. (2019). Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/16%3A_Chemistry_of_Benzene_-_Electrophilic_Aromatic_Substitution/16.06%3A_Multistep_Synthesis]
  • Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/benzimidazole-synthesis.shtm]
  • Synthesis and biological evaluation of 2-substituted benzimidazole derivatives. (2026). ResearchGate. [URL: https://www.researchgate.
  • New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. (n.d.). MDPI. [URL: https://www.mdpi.com/1420-3049/27/15/4967]
  • A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (n.d.). MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6255]
  • A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. (2023). Bentham Science. [URL: https://www.eurekaselect.com/article/131018]
  • N-(3-Nitrobenzylidene)aniline. (n.d.). National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2960249/]
  • Reaction of 3-Bromo-2-nitrobenzo[b]thiophene with Some ortho-Substituted Anilines: An Analysis of the Products of Reaction and of Their NMR and MS Properties. (2026). ResearchGate. [URL: https://www.researchgate.net/publication/257321684_Reaction_of_3-Bromo-2-nitrobenzobthiophene_with_Some_ortho-Substituted_Anilines_An_Analysis_of_the_Products_of_Reaction_and_of_Their_NMR_and_MS_Properties]
  • Synthetic Route (Aniline to meta-Bromoaniline). (2025). YouTube. [URL: https://www.youtube.
  • Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/16%3A_Aromatic_Compounds/16.
  • Aromatic Nucleophilic Substitution. (n.d.). Dalal Institute. [URL: https://www.dalalinstitute.
  • Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. (2026). ResearchGate. [URL: https://www.researchgate.
  • The Influence of Aromatic Substituents on Benzaldehyde Reactivity in Condensation Reactions: A Comparative Guide. (2025). BenchChem. [URL: https://www.benchchem.
  • o-NITROBENZALDEHYDE. (n.d.). Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=cv4p0711]
  • Nucleophilic Aromatic Substitution. (2023). OpenStax. [URL: https://openstax.
  • Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. [URL: https://www.chemistrysteps.

Sources

Mastering the Synthesis of Complex Scaffolds: Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Bromo-2-nitrobenzaldehyde

In the landscape of pharmaceutical and materials science research, the ability to construct complex molecular architectures with precision is paramount. This compound stands out as a highly versatile and strategic building block. Its trifunctional nature—possessing a reactive aldehyde, an electron-withdrawing nitro group, and a synthetically versatile bromine atom—offers a rich platform for molecular diversification. The ortho-positioning of the bulky and strongly electron-withdrawing nitro group relative to the bromine atom presents unique challenges and opportunities in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of these transformations, offering detailed protocols and mechanistic insights to empower researchers in harnessing the full synthetic potential of this valuable intermediate.

The strong electron-withdrawing effect of the nitro group enhances the electrophilicity of the aryl bromide, which can facilitate the initial oxidative addition step in the catalytic cycle.[1] However, the steric hindrance imposed by the adjacent nitro group and the potential for the nitro group itself to interact with the palladium catalyst necessitate careful selection of ligands and reaction conditions to achieve optimal outcomes.[2][3] This document will delve into the nuances of Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, providing field-proven protocols and a rationale for their design.

PART 1: Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds, particularly for biaryl structures.[4][5] When applied to this compound, it allows for the introduction of a wide array of aryl and heteroaryl substituents at the 3-position.

Mechanistic Considerations & Causality

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. The electron-deficient nature of the aromatic ring, due to the nitro group, generally accelerates this rate-limiting step.[6]

  • Transmetalation: The organic group from the boronic acid (or its ester derivative) is transferred to the palladium(II) center. This step requires activation by a base to form a more nucleophilic "ate" complex.[7]

  • Reductive Elimination: The two organic moieties on the palladium complex couple, forming the C-C bond of the final product and regenerating the Pd(0) catalyst.[5]

The primary challenge with this substrate is the steric bulk of the ortho-nitro group, which can hinder the approach of the palladium catalyst and the subsequent steps in the catalytic cycle. To overcome this, the use of bulky, electron-rich phosphine ligands such as SPhos or XPhos is often crucial. These ligands stabilize the palladium center and create a coordinatively unsaturated species that is more reactive towards oxidative addition.[3]

Catalytic Cycle: Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br (3-bromo-2-nitro benzaldehyde) PdII_Ar Ar-Pd(II)L₂(Br) OxAdd->PdII_Ar Transmetalation Transmetalation PdII_Ar->Transmetalation R'-B(OH)₂ Base PdII_Ar_R Ar-Pd(II)L₂(R') Transmetalation->PdII_Ar_R RedElim Reductive Elimination PdII_Ar_R->Pd0 PdII_Ar_R->RedElim Product Ar-R' RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Synthesis of 3-Phenyl-2-nitrobenzaldehyde

This protocol is a representative procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Materials:

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Mass/Volume
This compound230.021.0230 mg
Phenylboronic acid121.931.2146 mg
Pd₂(dba)₃915.720.01513.7 mg (1.5 mol%)
SPhos410.470.03614.8 mg (3.6 mol%)
K₃PO₄212.273.0637 mg
1,4-Dioxane--8 mL
Water--2 mL

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound, phenylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas (repeat this cycle three times).

  • Catalyst Addition: Under a positive pressure of inert gas, add Pd₂(dba)₃ and SPhos to the flask.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL). Combine the organic extracts and wash with brine (20 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the pure 3-phenyl-2-nitrobenzaldehyde.

PART 2: Heck Reaction: Olefin Arylation

The Heck reaction provides a powerful method for the formation of carbon-carbon bonds by coupling aryl halides with alkenes. This allows for the introduction of vinyl groups onto the this compound scaffold, which are valuable handles for further synthetic transformations.

Mechanistic Insights and Key Considerations

The Heck reaction catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) center, followed by migratory insertion of the alkene into the Pd-aryl bond, and finally, β-hydride elimination to release the product and regenerate a palladium hydride species.[8] The base then regenerates the active Pd(0) catalyst.

For electron-deficient aryl bromides like our substrate, the oxidative addition is generally favorable.[9] However, the choice of base and solvent is critical. A common challenge is the formation of reduced arene (dehalogenation) as a side product. Using a phosphine-free catalyst system, such as Pd(OAc)₂, or employing N-heterocyclic carbene (NHC) ligands can sometimes mitigate these side reactions and improve yields.[3]

Experimental Protocol: Synthesis of 3-(2-Carboethoxyvinyl)-2-nitrobenzaldehyde

This protocol describes a general procedure for the Heck reaction with ethyl acrylate.

Materials:

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Mass/Volume
This compound230.021.0230 mg
Ethyl acrylate100.121.50.17 mL
Pd(OAc)₂224.50.024.5 mg (2 mol%)
P(o-tolyl)₃304.370.0412.2 mg (4 mol%)
Triethylamine (Et₃N)101.192.00.28 mL
Anhydrous DMF--5 mL

Procedure:

  • Reaction Setup: In a sealed tube, combine this compound, Pd(OAc)₂, and P(o-tolyl)₃.

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon).

  • Reagent Addition: Add anhydrous DMF, ethyl acrylate, and triethylamine via syringe.

  • Reaction: Seal the tube and heat the reaction mixture in an oil bath at 100-120 °C with vigorous stirring for 16-24 hours. Monitor the reaction by GC-MS or TLC.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Extraction: Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.

  • Purification: Concentrate the organic layer and purify the residue by column chromatography to yield the desired product.

PART 3: Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[10] This reaction is invaluable for synthesizing arylalkynes, which are important precursors in drug discovery and materials science.

Mechanistic Rationale

The Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[10]

  • Palladium Cycle: Similar to other cross-coupling reactions, it begins with the oxidative addition of this compound to a Pd(0) complex.

  • Copper Cycle: The terminal alkyne reacts with the copper(I) salt in the presence of a base (typically an amine) to form a copper(I) acetylide.

  • Transmetalation: The copper acetylide then transfers the alkynyl group to the palladium(II) complex.

  • Reductive Elimination: This final step yields the arylated alkyne product and regenerates the Pd(0) catalyst.

Copper-free Sonogashira protocols have also been developed to avoid issues related to the homocoupling of alkynes (Glaser coupling).[11] For a substrate like this compound, careful control of the reaction temperature is important to prevent potential side reactions involving the aldehyde or nitro groups.[12]

Catalytic Cycles: Sonogashira Coupling

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Ar Ar-Pd(II)L₂(Br) Pd0->PdII_Ar Oxidative Addition (Ar-Br) PdII_Ar_Alk Ar-Pd(II)L₂(C≡CR') PdII_Ar->PdII_Ar_Alk Transmetalation PdII_Ar_Alk->Pd0 Product Ar-C≡CR' PdII_Ar_Alk->Product Reductive Elimination CuX Cu(I)X Cu_Alk Cu(I)-C≡CR' CuX->Cu_Alk Cu_Alk->PdII_Ar Alkyne R'C≡CH Alkyne->CuX Base

Caption: Interconnected catalytic cycles in Sonogashira coupling.

Experimental Protocol: Synthesis of 3-(Phenylethynyl)-2-nitrobenzaldehyde

This protocol is adapted from general procedures for Sonogashira couplings of aryl bromides.

Materials:

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Mass/Volume
This compound230.021.0230 mg
Phenylacetylene102.141.20.13 mL
PdCl₂(PPh₃)₂701.900.0214.0 mg (2 mol%)
Copper(I) iodide (CuI)190.450.047.6 mg (4 mol%)
Triethylamine (Et₃N)101.193.00.42 mL
Anhydrous THF--10 mL

Procedure:

  • Reaction Setup: To a Schlenk tube, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Reagent Addition: Add anhydrous THF, triethylamine, and phenylacetylene via syringe.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC. If the reaction is sluggish, gentle heating (e.g., 40-50 °C) may be applied.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of celite, washing with ethyl acetate.

  • Extraction: Concentrate the filtrate and partition the residue between ethyl acetate and water. Wash the organic layer with brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired product.

PART 4: Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, coupling aryl halides with amines.[13] This reaction is particularly useful for synthesizing anilines and their derivatives, which are prevalent in pharmaceuticals.

Expert Insights: Navigating Chemoselectivity

A critical consideration for the Buchwald-Hartwig amination of this compound is chemoselectivity. Under certain conditions, palladium catalysts can activate the C-NO₂ bond for coupling, a process known as denitrative coupling.[2][14] This presents a potential side reaction where the amine couples at the 2-position instead of, or in addition to, the desired 3-position.

To favor C-Br bond activation, the choice of ligand and base is paramount. Bulky, electron-rich biaryl phosphine ligands (e.g., RuPhos, BrettPhos) are often employed.[14] These ligands promote the oxidative addition of the less reactive C-Br bond at lower temperatures than might be required for C-NO₂ activation. Additionally, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically used.[5] The aldehyde functionality is generally tolerant to these conditions, but using a weaker base like K₂CO₃ might be necessary if side reactions with the aldehyde are observed, though this may lead to lower reaction rates.[5]

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow start Start setup Combine Ar-Br, Amine, Base, Catalyst & Ligand in Schlenk Flask start->setup inert Evacuate & Backfill with Inert Gas (3x) setup->inert solvent Add Anhydrous Solvent inert->solvent heat Heat to 80-110 °C solvent->heat monitor Monitor by TLC / LC-MS heat->monitor workup Cool, Dilute, & Extract monitor->workup purify Dry & Purify by Chromatography workup->purify end Final Product purify->end

Caption: General workflow for the Buchwald-Hartwig amination reaction.

Experimental Protocol: Synthesis of 3-(Morpholino)-2-nitrobenzaldehyde

This protocol provides a general method for the coupling of this compound with morpholine.

Materials:

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Mass/Volume
This compound230.021.0230 mg
Morpholine87.121.20.11 mL
Pd₂(dba)₃915.720.0218.3 mg (2 mol%)
RuPhos467.580.0418.7 mg (4 mol%)
Sodium tert-butoxide (NaOtBu)96.101.4135 mg
Anhydrous Toluene--5 mL

Procedure:

  • Reaction Setup: In a glovebox or under a stream of argon, add NaOtBu, RuPhos, and Pd₂(dba)₃ to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound, toluene, and morpholine.

  • Reaction: Seal the tube and heat the mixture in an oil bath at 100 °C with vigorous stirring for 18-24 hours. Monitor the reaction by LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate, and filter through a plug of silica gel, eluting with additional ethyl acetate.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography or recrystallization to obtain the pure N-arylated product.

Troubleshooting and Considerations

  • Low Yields: In all coupling types, low yields can often be attributed to catalyst deactivation. Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strict inert atmosphere. Increasing ligand loading or switching to a more robust ligand (e.g., from the Buchwald biarylphosphine ligand family) can be beneficial.[3]

  • Side Reactions:

    • Dehalogenation: The formation of 2-nitrobenzaldehyde (hydrodehalogenation) can compete with the desired coupling. This is often promoted by moisture or impurities. Using a stronger base or ensuring anhydrous conditions can minimize this pathway.[10]

    • Aldehyde Reactivity: While generally tolerant, the aldehyde group can undergo side reactions, especially at high temperatures or with strongly nucleophilic coupling partners. If this is suspected, protecting the aldehyde as an acetal may be necessary.

    • Nitro Group Reactivity: As discussed, the C-NO₂ bond can be activated. To ensure C-Br selectivity, use milder conditions (lower temperature, shorter reaction times) and highly active catalyst systems that favor the lower-energy pathway of C-Br oxidative addition.[14]

  • Purification Challenges: The polarity of the nitro and aldehyde groups can make purification challenging. Careful selection of the mobile phase for column chromatography is essential for achieving good separation from starting materials and byproducts.

Conclusion

This compound is a powerful synthetic intermediate whose full potential can be unlocked through a strategic application of palladium-catalyzed cross-coupling reactions. Success with this sterically hindered and electronically complex substrate hinges on a rational understanding of the underlying reaction mechanisms and a judicious choice of catalyst, ligand, and reaction conditions. By carefully controlling these parameters, researchers can effectively mitigate potential side reactions and achieve high yields of diverse and valuable products. The protocols and insights provided in this guide serve as a robust starting point for scientists and drug development professionals aiming to incorporate this versatile building block into their synthetic programs.

References

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  • Reddy, T. J., et al. (2006). The Synthesis of 3-Arylquinolines from o-Nitrobenzaldehydes and β-Nitrostyrenes via an Iron-Promoted Reductive Cyclization. Synlett, 2006(19), 3170-3172. [Link]
  • Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck chemistry of aryl chlorides and bromides. Tetrahedron, 57(35), 7449-7476. [Link]
  • Barrios-Landeros, F., & Hartwig, J. F. (2009). Distinctive Properties of a Palladium Pincer Complex and Its Application to the Catalytic Cross-Coupling of Aryl and Vinyl Chlorides. Journal of the American Chemical Society, 131(23), 8141–8154. [Link]
  • Bedford, R. B. (2003). High-activity catalysts for the Suzuki coupling of aryl chlorides.
  • de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH. [Link]
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  • PubChem. (n.d.). 3-Nitro-4-(2-phenylethynyl)benzaldehyde.
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  • ResearchGate. (2018).
  • Majumder, S., et al. (2020). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 5(28), 17523–17534. [Link]
  • Odinity. (2013). Intro to Organometallics: The Heck Reaction. [Link]
  • Singh, H. L., et al. (2017). Synthesis of (3-nitro-2-oxo-benzaldehyde thiosemicarbazonato)–zinc(ii) complexes: the position of nitro group in phenyl ring alters antimicrobial activity against K. pneumoniae 1, S. typhimurium 2, MRSA and C. albicans. Dalton Transactions, 46(3), 856-867. [Link]
  • ResearchGate. (2019).
  • Organic Syntheses. (n.d.). o-NITROBENZALDEHYDE. [Link]
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  • Wencel-Delord, J., et al. (2012). Selective ortho-Bromination of Substituted Benzaldoximes Using Pd-Catalyzed C–H Activation: Application to the Synthesis of Substituted 2-Bromobenzaldehydes. The Journal of Organic Chemistry, 77(10), 4759–4766. [Link]
  • Powers, D. C., & Ritter, T. (2011). Controlling Site Selectivity in Pd-Catalyzed Oxidative Cross-Coupling Reactions. Journal of the American Chemical Society, 133(32), 12710–12715. [Link]
  • ResearchGate. (2002). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. [Link]
  • Ge, S., & Hartwig, J. F. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science, 2(9), 617–623. [Link]
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  • Google Patents. (1976).
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  • Journal of Synthetic Chemistry. (2024).

Sources

Application Note & Protocol: Chemoselective Reduction of 3-Bromo-2-nitrobenzaldehyde to 2-Amino-3-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of 2-Amino-3-bromobenzaldehyde

The transformation of a nitro group into an amine is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry. This reduction is a pivotal step for introducing a versatile amino functional group that serves as a handle for constructing complex molecular architectures.[1][2] The target molecule of this guide, 2-amino-3-bromobenzaldehyde, is a valuable bifunctional intermediate. The presence of an aldehyde, an amine, and a bromine atom on a single aromatic ring allows for diverse subsequent reactions, including cyclizations to form heterocyclic scaffolds common in medicinal chemistry, such as quinazolines and benzimidazoles.[3]

However, the reduction of 3-Bromo-2-nitrobenzaldehyde is a non-trivial synthetic challenge. The molecule contains two other reducible or sensitive functional groups: an aldehyde and an aryl bromide. A successful protocol must therefore be highly chemoselective, reducing the nitro group while preserving the others. This guide provides a comprehensive analysis of suitable methodologies, explains the mechanistic basis for their selectivity, and presents detailed, validated protocols for researchers and drug development professionals.

The Chemoselectivity Challenge

The primary obstacle in this synthesis is preventing unwanted side reactions.

  • Aldehyde Reduction: The formyl group (-CHO) is susceptible to reduction to a benzyl alcohol (-CH₂OH) by many strong reducing agents, such as lithium aluminum hydride (LiAlH₄).[4]

  • Dehalogenation: The carbon-bromine bond can be cleaved under certain catalytic hydrogenation conditions, particularly with palladium-based catalysts, leading to the formation of 2-aminobenzaldehyde.[4]

Therefore, the choice of reducing agent and reaction conditions is critical to isolate the desired product in high yield and purity. Methodologies must be selected that preferentially react with the nitro group, which is generally one of the more easily reduced functional groups.[5]

Comparative Overview of Reduction Methodologies

Several classes of reagents can be employed for the reduction of aromatic nitro groups. The selection hinges on a balance of reactivity, selectivity, cost, and scalability.[6]

Methodology Reagents & Conditions Advantages Disadvantages & Causality
Metal Salt Reduction SnCl₂·2H₂O in Ethanol or Ethyl AcetateExcellent chemoselectivity; tolerates aldehydes, ketones, and halides well.[7][8] Mild, often proceeds at room temperature or with gentle heating.Stoichiometric amounts of tin are required, leading to significant metal waste. Workup can be complicated by the formation of tin oxides, which can make product isolation difficult.[7]
Metal/Acid Reduction Fe powder in Acetic Acid or with NH₄ClCost-effective, robust, and scalable.[2][9] Generally good tolerance for halides and other functional groups.[9]Requires strongly acidic conditions, which may not be suitable for acid-labile substrates. The workup involves filtering large amounts of iron sludge, which can be cumbersome.[10][11]
Catalytic Hydrogenation H₂ gas, Raney Nickel catalyst in Ethanol/MethanolHigh atom economy and clean reaction profile, producing water as the only byproduct.[12]Risk of over-reduction of the aldehyde and dehalogenation. Raney Nickel is often preferred over Palladium on Carbon (Pd/C) to minimize dehalogenation of aryl bromides.[4] Requires specialized high-pressure equipment.

The Underlying Mechanism of Nitro Group Reduction

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates. While the exact pathway can vary with the reagent and pH, the generally accepted sequence involves the formation of a nitroso and then a hydroxylamine species.[13][14][15]

  • Nitro to Nitroso: The nitro group (Ar-NO₂) is first reduced to a nitroso group (Ar-N=O).

  • Nitroso to Hydroxylamine: The nitroso intermediate is further reduced to a hydroxylamine (Ar-NHOH).

  • Hydroxylamine to Amine: Finally, reductive cleavage of the N-O bond in the hydroxylamine yields the target amine (Ar-NH₂).

In acidic media with metals like tin or iron, the process involves a series of proton-coupled electron transfers at the metal surface.[15] The acid protonates the oxygen atoms of the intermediates, converting them into better leaving groups (water).

Nitro Reduction Mechanism Start Aromatic Nitro (Ar-NO₂) Intermediate1 Nitroso (Ar-N=O) Start->Intermediate1 +2e⁻, +2H⁺ -H₂O Intermediate2 Hydroxylamine (Ar-NHOH) Intermediate1->Intermediate2 +2e⁻, +2H⁺ End Aromatic Amine (Ar-NH₂) Intermediate2->End +2e⁻, +2H⁺ -H₂O Experimental Workflow cluster_prep Preparation & Reaction cluster_workup Work-up & Isolation cluster_analysis Purification & Analysis Setup 1. Reaction Setup (Flask, Reagents, Solvent) Reaction 2. Controlled Reaction (Heating & Stirring) Setup->Reaction Monitor 3. In-Process Control (TLC / LC-MS) Reaction->Monitor Quench 4. Quench & Neutralize (e.g., add NaHCO₃) Monitor->Quench Reaction Complete Filter 5. Filter Solids (Iron/Tin Salts) Quench->Filter Extract 6. Liquid-Liquid Extraction Filter->Extract Dry 7. Dry & Concentrate Extract->Dry Purify 8. Purification (Recrystallization / Chromatography) Dry->Purify Crude Product Characterize 9. Characterization (NMR, MS, MP) Purify->Characterize Result Pure Product (2-Amino-3-bromobenzaldehyde) Characterize->Result

Sources

An In-Depth Technical Guide to the Oxidation of 3-Bromo-2-nitrobenzaldehyde to 3-bromo-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic transformation of 3-bromo-2-nitrobenzaldehyde to 3-bromo-2-nitrobenzoic acid, a crucial reaction for the synthesis of functionalized aromatic carboxylic acids used in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of suitable oxidation methods.

Introduction

3-Bromo-2-nitrobenzoic acid is a valuable synthetic intermediate, incorporating a versatile carboxylic acid handle alongside bromo and nitro functionalities that allow for a diverse range of subsequent chemical modifications. The oxidation of the corresponding aldehyde is a direct and efficient route to this important building block. The electron-withdrawing nature of the nitro and bromo groups can influence the reactivity of the aldehyde, necessitating robust and carefully selected oxidation conditions. This guide will focus on two powerful and well-established methods for this transformation: oxidation with potassium permanganate (KMnO₄) and the Jones oxidation.

Physicochemical Properties of Reactant and Product

A clear understanding of the physical and chemical properties of the starting material and the product is fundamental for safe handling, accurate characterization, and successful execution of the synthesis.

PropertyThis compound3-Bromo-2-nitrobenzoic Acid
Molecular Formula C₇H₄BrNO₃[1]C₇H₄BrNO₄[2]
Molecular Weight 230.02 g/mol [1]246.01 g/mol [2]
Appearance Yellow solidOff-white to yellow crystalline solid
Melting Point 75-78 °C252-254 °C
CAS Number 882772-99-8[1]116529-61-4[2]

Comparative Overview of Oxidation Methods

The choice of an oxidizing agent is critical and depends on factors such as substrate compatibility, desired yield, ease of work-up, and safety considerations. For the oxidation of this compound, strong oxidizing agents are required to ensure complete conversion to the carboxylic acid.

Oxidizing AgentAdvantagesDisadvantages
Potassium Permanganate (KMnO₄) - Powerful and cost-effective. - Readily available. - The reaction progress can often be monitored by the disappearance of the purple permanganate color.- Can be challenging to control and may lead to side reactions if not handled properly. - Generates manganese dioxide (MnO₂) as a solid byproduct, which requires removal by filtration. - Can be explosive if mixed with certain organic compounds.
Jones Reagent (CrO₃/H₂SO₄) - Rapid and high-yielding oxidation.[3] - The reagent is easily prepared.[4]- Highly toxic and carcinogenic (contains Chromium (VI)).[4] - Requires careful handling and disposal of chromium waste. - Strongly acidic conditions may not be suitable for all substrates.

Reaction Mechanisms

A foundational understanding of the reaction mechanism is key to troubleshooting and optimizing the synthetic protocol.

Potassium Permanganate Oxidation

The oxidation of aldehydes by potassium permanganate in alkaline or neutral conditions is a complex process. It is generally accepted to proceed through the formation of a manganate ester intermediate. The reaction is initiated by the nucleophilic attack of the permanganate ion on the carbonyl carbon of the aldehyde hydrate, which is in equilibrium with the aldehyde in aqueous media. This is followed by the collapse of the intermediate and subsequent steps to yield the carboxylate, which is then protonated upon acidic workup to give the carboxylic acid.

G cluster_0 Permanganate Oxidation Mechanism Aldehyde This compound Hydrate Aldehyde Hydrate Aldehyde->Hydrate + H₂O Manganate_Ester Manganate Ester Intermediate Hydrate->Manganate_Ester + MnO₄⁻ Carboxylate Carboxylate Manganate_Ester->Carboxylate - MnO₃⁻ Carboxylic_Acid 3-Bromo-2-nitrobenzoic Acid Carboxylate->Carboxylic_Acid + H₃O⁺ (workup)

Caption: Permanganate Oxidation Mechanism.

Jones Oxidation

The Jones oxidation involves the use of chromic acid (H₂CrO₄), which is formed in situ from chromium trioxide (CrO₃) and sulfuric acid.[5][6] The aldehyde first forms a hydrate in the aqueous acetone solution. This hydrate then reacts with chromic acid to form a chromate ester. The reaction proceeds via the elimination of the chromium species, leading to the formation of the carboxylic acid.[6]

G cluster_1 Jones Oxidation Mechanism Aldehyde This compound Hydrate Aldehyde Hydrate Aldehyde->Hydrate + H₂O Chromate_Ester Chromate Ester Intermediate Hydrate->Chromate_Ester + H₂CrO₄ Carboxylic_Acid 3-Bromo-2-nitrobenzoic Acid Chromate_Ester->Carboxylic_Acid - H₂CrO₃

Caption: Jones Oxidation Mechanism.

Detailed Experimental Protocols

The following protocols are designed to be self-validating systems, with clear steps and rationales for each experimental choice.

Protocol 1: Oxidation with Potassium Permanganate

This protocol is adapted from general procedures for the oxidation of substituted benzaldehydes and is supported by patent literature describing the use of KMnO₄ for the synthesis of the target molecule from a related precursor.[7]

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Sodium bisulfite (NaHSO₃) or Sodium sulfite (Na₂SO₃)

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a 1:1 mixture of acetone and water.

  • Addition of Oxidant: While stirring vigorously at room temperature, add a solution of potassium permanganate (1.5 eq) in water dropwise. The rate of addition should be controlled to maintain the reaction temperature below 40 °C. The purple color of the permanganate will disappear as the reaction progresses.

  • Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and quench the excess potassium permanganate by the dropwise addition of a saturated aqueous solution of sodium bisulfite until the purple color is completely discharged and a brown precipitate of manganese dioxide (MnO₂) forms.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the manganese dioxide precipitate. Wash the filter cake with a small amount of water.

  • Work-up: Combine the filtrate and washings and remove the acetone under reduced pressure. Acidify the aqueous solution to pH 1-2 with concentrated hydrochloric acid. A precipitate of 3-bromo-2-nitrobenzoic acid should form.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 3-bromo-2-nitrobenzoic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Protocol 2: Jones Oxidation

This protocol is based on established procedures for the Jones oxidation of aromatic aldehydes.[3]

Materials:

  • This compound

  • Jones reagent (prepared from chromium trioxide and sulfuric acid)

  • Acetone

  • Isopropyl alcohol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of Jones Reagent: In a beaker cooled in an ice bath, dissolve chromium trioxide (CrO₃) in water. Slowly and with stirring, add concentrated sulfuric acid.[4]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in acetone. Cool the solution to 0 °C in an ice bath.

  • Addition of Oxidant: Add the prepared Jones reagent dropwise from the dropping funnel to the stirred aldehyde solution. Maintain the reaction temperature below 10 °C. A color change from orange-red to green will be observed.

  • Reaction Monitoring: Monitor the reaction by TLC.

  • Quenching: After the reaction is complete, quench the excess oxidant by the careful addition of isopropyl alcohol until the orange color is no longer present.

  • Work-up: Remove the acetone under reduced pressure. Add water to the residue and extract with ethyl acetate (3 x volume of aqueous layer).

  • Purification of Product: Wash the combined organic layers with water and then with a saturated aqueous sodium bicarbonate solution to extract the carboxylic acid as its sodium salt. Separate the aqueous layer and acidify it with concentrated HCl to pH 1-2 to precipitate the 3-bromo-2-nitrobenzoic acid.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry to obtain the purified product.

Safety and Handling

This compound:

  • Harmful if swallowed, in contact with skin, or if inhaled.[8]

  • Causes skin and serious eye irritation.[8]

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Handle in a well-ventilated area or a fume hood.

3-Bromo-2-nitrobenzoic Acid:

  • Harmful if swallowed.

  • Causes skin and serious eye irritation.[2]

  • May cause respiratory irritation.[2]

  • Use appropriate PPE and handle in a well-ventilated area.

Potassium Permanganate:

  • Strong oxidizing agent. Fire and explosion risk when in contact with combustible materials.

  • Causes severe skin burns and eye damage.

  • Harmful if swallowed.

  • Keep away from heat and combustible materials.

Jones Reagent (Chromium Trioxide and Sulfuric Acid):

  • Highly toxic and carcinogenic.

  • Corrosive and causes severe burns.

  • Handle with extreme caution in a fume hood, wearing appropriate PPE.

  • Dispose of chromium waste according to institutional and governmental regulations.

Characterization of 3-Bromo-2-nitrobenzoic Acid

The identity and purity of the synthesized 3-bromo-2-nitrobenzoic acid should be confirmed by standard analytical techniques.

  • Melting Point: Compare the observed melting point with the literature value (252-254 °C). A sharp melting point range is indicative of high purity.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a broad O-H stretch characteristic of a carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretch (around 1700 cm⁻¹), and characteristic peaks for the aromatic ring and the C-Br and N-O bonds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show signals in the aromatic region corresponding to the protons on the benzene ring. The integration of these signals should be consistent with the structure. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.

    • ¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the aromatic carbons, the carbonyl carbon of the carboxylic acid, and the carbons bearing the bromo and nitro groups.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of 3-bromo-2-nitrobenzoic acid, as well as characteristic fragmentation patterns.

Troubleshooting

ProblemPossible CauseSolution
Incomplete Reaction - Insufficient amount of oxidizing agent. - Low reaction temperature or short reaction time.- Add more oxidizing agent and continue to monitor the reaction. - Increase the reaction temperature or prolong the reaction time.
Low Yield - Over-oxidation or side reactions. - Inefficient extraction or purification.- Carefully control the reaction temperature and the rate of addition of the oxidant. - Ensure complete extraction by performing multiple extractions. Optimize the recrystallization solvent system.
Product Contamination - Incomplete removal of MnO₂ (for KMnO₄ oxidation). - Presence of starting material.- Ensure thorough filtration through Celite®. - Purify the product by recrystallization or column chromatography.

Conclusion

The oxidation of this compound to 3-bromo-2-nitrobenzoic acid is a robust transformation that can be effectively achieved using strong oxidizing agents such as potassium permanganate or Jones reagent. The choice between these methods will depend on the specific requirements of the synthesis, including scale, safety considerations, and available resources. By following the detailed protocols and safety precautions outlined in this guide, researchers can confidently and efficiently synthesize this valuable intermediate for its application in the development of novel pharmaceuticals and advanced materials.

References

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  • John Wiley & Sons, Inc. (n.d.). Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids.
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Application Note: A Validated Protocol for the High-Purity Isolation of 3-Bromo-2-nitrobenzaldehyde via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Bromo-2-nitrobenzaldehyde is a key substituted benzaldehyde derivative utilized as a building block in the synthesis of various pharmaceutical and agrochemical compounds. The presence of impurities, often arising from side reactions during its synthesis, can significantly hinder downstream applications, necessitating a robust purification strategy. This application note provides a detailed, validated protocol for the purification of this compound using silica gel column chromatography. We elucidate the scientific rationale behind parameter selection, from mobile phase optimization using Thin-Layer Chromatography (TLC) to the specifics of column packing and elution. This guide is intended for researchers in organic synthesis and drug development seeking a reliable method to obtain this intermediate with high purity.

Principle of Separation: Exploiting Polarity Differentials

The successful chromatographic separation of this compound hinges on the principles of normal-phase adsorption chromatography.[1][2] The target molecule possesses a distinct polarity profile conferred by its functional groups:

  • Polar Moieties: The nitro group (-NO₂) and the aldehyde group (-CHO) are strongly electron-withdrawing and polar. These groups serve as the primary anchor points for adsorption to the stationary phase.

  • Aromatic System: The brominated benzene ring is comparatively non-polar.

This protocol employs silica gel (SiO₂), a highly polar stationary phase, whose surface is rich in silanol groups (Si-OH).[1] The polar functional groups of this compound will form transient hydrogen bonds and dipole-dipole interactions with these silanol groups, causing it to be retained on the column.[3]

A mobile phase, or eluent, of significantly lower polarity is used to percolate through the column. Non-polar impurities will have minimal affinity for the silica gel and will be swiftly carried through the column by the mobile phase. By gradually increasing the polarity of the eluent—a technique known as gradient elution—we can systematically disrupt the interactions between our target compound and the silica gel, allowing it to move down the column and be collected as a pure fraction.[3]

Materials and Reagents

Equipment:

  • Glass chromatography column (appropriate size for scale)

  • Fraction collector or test tubes/Erlenmeyer flasks

  • Rotary evaporator

  • TLC plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Capillary tubes for spotting

  • Beakers and graduated cylinders

  • Filter paper and funnel

Chemicals:

  • Crude this compound (C₇H₄BrNO₃, MW: 230.02 g/mol )[4]

  • Silica Gel (for flash chromatography, 230-400 mesh)[1]

  • Hexane (or Petroleum Ether), HPLC grade

  • Ethyl Acetate, HPLC grade

  • Dichloromethane (DCM), HPLC grade

  • Sand (acid-washed)

Detailed Experimental Protocol

This protocol is divided into two essential stages: preliminary method development using TLC and the full-scale column chromatography purification.

Part A: Mobile Phase Optimization via Thin-Layer Chromatography (TLC)

The selection of an appropriate mobile phase is the most critical variable for achieving successful separation.[5] TLC provides a rapid and material-sparing method to determine the optimal solvent system. The goal is to find a solvent mixture where the target compound has a Retention Factor (Rƒ) of approximately 0.3-0.4, ensuring good separation from impurities.[6]

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude this compound in a few drops of ethyl acetate or dichloromethane.

  • Spotting: Using a capillary tube, carefully spot the dissolved sample onto the baseline of a TLC plate.

  • Developing: Prepare a series of developing chambers with different ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3). Place the spotted TLC plate in a chamber.

  • Elution: Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the separated spots under a UV lamp (254 nm).

  • Analysis: Calculate the Rƒ value for each spot (Rƒ = distance traveled by spot / distance traveled by solvent front). The ideal system will show the spot for this compound well-separated from other spots (impurities), with an Rƒ value around 0.3-0.4.

Part B: Flash Column Chromatography Purification

Once the optimal mobile phase is determined, proceed with the preparative column separation. The following protocol assumes a starting mobile phase of 8:2 Hexane:Ethyl Acetate as determined from TLC.

Step 1: Column Packing (Slurry Method)

  • Secure the chromatography column vertically to a stand. Ensure the stopcock is closed.

  • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin (approx. 1 cm) layer of sand on top.

  • In a separate beaker, prepare a slurry by mixing silica gel with the initial, least polar mobile phase (e.g., 9:1 Hexane:Ethyl Acetate). A common ratio is ~30-50 g of silica for every 1 g of crude material.[7]

  • Pour the slurry into the column. Gently tap the column to dislodge air bubbles and ensure even packing.

  • Open the stopcock and allow excess solvent to drain until the solvent level is just above the top of the silica bed. Do not let the column run dry.

  • Add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading.[8]

Step 2: Sample Loading (Dry Loading Method)

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • To this solution, add a small amount of silica gel (approx. 1-2 times the weight of the crude product).

  • Remove the solvent completely using a rotary evaporator until a free-flowing powder is obtained.

  • Carefully add this powder to the top of the packed column, ensuring an even layer. This dry loading technique generally results in sharper bands and better separation.[6]

Step 3: Elution and Fraction Collection

  • Carefully add the mobile phase to the column.

  • Begin elution by opening the stopcock and applying gentle air pressure (if performing flash chromatography) to achieve a steady flow.

  • Start with a lower polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate) and collect fractions (e.g., 10-20 mL per test tube).

  • Gradually increase the polarity of the mobile phase (gradient elution) as the column runs (e.g., move to 8:2, then 7:3 Hexane:Ethyl Acetate). This will help elute the more strongly adsorbed target compound.[7]

Step 4: Fraction Analysis and Product Isolation

  • Monitor the composition of the collected fractions by TLC. Spot each fraction on a TLC plate and develop it using the optimized mobile phase.

  • Identify the fractions that contain the pure this compound (single spot at the correct Rƒ).

  • Combine the pure fractions into a clean, pre-weighed round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified this compound as a solid.

Summary of Chromatographic Parameters

ParameterSpecificationRationale
Stationary Phase Silica Gel, 230-400 meshA polar adsorbent that effectively retains the polar target molecule.[1][2]
Mobile Phase Hexane:Ethyl Acetate (Gradient)A mixture of non-polar and polar solvents allows for fine-tuning of eluting strength. A gradient from low to high polarity provides optimal separation.[3]
Loading Method Dry LoadingPrevents band broadening and improves the resolution of the separation.[6]
Monitoring Thin-Layer Chromatography (TLC)Provides a rapid and effective means to identify fractions containing the pure product.[5]
Flow Technique Flash Chromatography (Positive Pressure)Speeds up the separation process compared to gravity chromatography, often leading to better resolution.[1]

Purification Workflow Diagram

Purification_Workflow cluster_prep Preparation cluster_sep Separation & Analysis cluster_iso Isolation Crude Crude Sample TLC TLC Method Development (Determine Eluent) Crude->TLC Pack Pack Column (Silica Slurry) TLC->Pack Informs Packing Solvent Load Dry Load Sample Pack->Load Elute Elution & Fraction Collection Load->Elute Analyze TLC Analysis of Fractions Elute->Analyze Combine Combine Pure Fractions Analyze->Combine Pure Fractions Identified Evap Solvent Evaporation (Rotovap) Combine->Evap Pure Purified Product Evap->Pure

Caption: Workflow for the purification of this compound.

Safety Precautions

  • This compound is harmful if swallowed or in contact with skin and causes skin and eye irritation.[4] Handle with appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Work in a well-ventilated fume hood, as organic solvents are volatile and flammable.

  • Exercise caution when handling silica gel, as fine dust can be a respiratory irritant.

Conclusion

The protocol described provides a systematic and reliable method for the purification of this compound. By leveraging preliminary TLC analysis to optimize the mobile phase composition and employing dry loading and gradient elution techniques, researchers can effectively remove synthetic impurities and obtain the target compound with high purity, suitable for demanding downstream applications in pharmaceutical and materials science research.

References

  • Title: this compound Source: PubChem, National Center for Biotechnology Inform
  • Title: Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents Source: MDPI URL:[Link]
  • Title: Stationary Phase and Surface Chemistry of HPLC Columns Source: Hawach Scientific URL:[Link]
  • Title: Chemical Properties of 3-Bromo-2-hydroxy-5-nitrobenzaldehyde (CAS 16789-84-7) Source: Cheméo URL:[Link]
  • Title: How to Column Aldehydes: A Comprehensive Guide Source: cmu.edu.jm URL:[Link]
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  • Title: HPLC Separation Modes - Stationary Phase in HPLC Source: Waters Corpor
  • Title: GC Technical Tip Source: Phenomenex URL:[Link]
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  • Title: Column chromatography (video) Source: Khan Academy URL:[Link]
  • Title: 3-Bromobenzaldehyde Source: Wikipedia URL:[Link]
  • Title: Column Chromatography set up for separation of aliphatic, aromatic and polar fractions.
  • Title: Column Chromatography: Principles, Procedure, and Applic
  • Title: 5-Bromo-2-nitrobenzaldehyde Source: PubChem, National Center for Biotechnology Inform
  • Title: 3-Nitrobenzaldehyde Source: Home Sunshine Pharma URL:[Link]
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Application and Protocol for the Purification of 3-Bromo-2-nitrobenzaldehyde via Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Chemical Synthesis

In the realms of pharmaceutical research, drug development, and advanced material science, the purity of chemical intermediates is paramount. 3-Bromo-2-nitrobenzaldehyde is a key building block in the synthesis of a variety of complex organic molecules. Its utility is, however, directly proportional to its purity. The presence of isomers, starting materials, or by-products from its synthesis can lead to undesirable side reactions, lower yields of the final product, and complications in subsequent purification steps. This document provides a comprehensive guide to the purification of this compound using recrystallization, a powerful and widely used technique for the purification of solid organic compounds.[1]

Recrystallization is based on the principle that the solubility of a compound in a solvent generally increases with temperature.[2] By dissolving the impure solid in a hot solvent and then allowing it to cool slowly, the desired compound will crystallize out of the solution in a purer form, while the impurities remain dissolved in the surrounding liquid (mother liquor).[2] This application note will detail the theoretical underpinnings, a systematic approach to solvent selection, a step-by-step protocol, and troubleshooting strategies for the successful recrystallization of this compound.

Physicochemical Properties and Considerations

Before commencing any purification, a thorough understanding of the target compound's properties is essential.

PropertyValueSource
Molecular Formula C₇H₄BrNO₃PubChem[3]
Molecular Weight 230.02 g/mol PubChem[3]
Appearance Expected to be a crystalline solidGeneral knowledge
Melting Point (Isomers) 4-Bromo-2-nitrobenzaldehyde: 95-100 °C4-Bromo-3-nitrobenzaldehyde: 104-108 °C3-Bromo-5-nitrobenzaldehyde: 101-106 °CSigma-Aldrich[4]

Solvent Selection: The Cornerstone of Effective Recrystallization

The choice of solvent is the most critical factor in a successful recrystallization.[5] An ideal solvent for this compound should exhibit the following characteristics:

  • High solubility at elevated temperatures: To dissolve the compound completely.

  • Low solubility at room temperature and below: To ensure maximum recovery of the purified compound upon cooling.

  • Inertness: The solvent should not react with this compound.

  • Volatility: The solvent should be easily removable from the purified crystals.

  • Non-toxic and inexpensive: For practical and safety reasons.

Based on the structure of this compound (an aromatic aldehyde with nitro and bromo substituents), the following solvents are recommended for initial screening:

SolventRationale for Selection
Ethanol Often a good solvent for moderately polar organic compounds.
Methanol Similar to ethanol, but with higher polarity.
Isopropanol A slightly less polar alcohol, which can sometimes offer better solubility differentials.
Toluene A non-polar aromatic solvent that may be effective for aromatic compounds.
Hexane/Heptane Non-polar solvents, often used in mixed solvent systems.
Acetone A polar aprotic solvent, but its high volatility can be a challenge.
Water Unlikely to be a good single solvent due to the compound's organic nature, but can be excellent as an anti-solvent in a mixed-solvent system (e.g., ethanol/water).
Protocol for Solvent Screening
  • Place approximately 20-30 mg of the crude this compound into several small test tubes.

  • To each test tube, add a different potential solvent dropwise at room temperature, gently agitating after each addition.

  • If the compound dissolves readily at room temperature, the solvent is unsuitable as a primary recrystallization solvent.

  • If the compound is insoluble or sparingly soluble at room temperature, heat the test tube gently in a water bath.

  • Continue adding the hot solvent dropwise until the solid just dissolves.

  • Allow the test tube to cool slowly to room temperature, and then place it in an ice bath.

  • Observe the formation of crystals. An ideal solvent will yield a good quantity of well-formed crystals.

Recrystallization Workflow

The following diagram illustrates the key stages of the recrystallization process for this compound.

Recrystallization_Workflow Recrystallization Workflow for this compound cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying dissolve 1. Dissolve crude compound in a minimum amount of hot solvent hot_filtration 2. (Optional) Perform hot gravity filtration to remove insoluble impurities dissolve->hot_filtration If insoluble matter is present cool_slowly 4. Allow the solution to cool slowly and undisturbed dissolve->cool_slowly If no filtration is needed charcoal 3. (Optional) Add activated charcoal to remove colored impurities hot_filtration->charcoal If colored impurities are present charcoal->cool_slowly ice_bath 5. Cool in an ice bath to maximize crystal formation cool_slowly->ice_bath vacuum_filtration 6. Collect crystals by vacuum filtration ice_bath->vacuum_filtration wash 7. Wash crystals with a small amount of cold solvent vacuum_filtration->wash dry 8. Dry the purified crystals wash->dry

Caption: A stepwise workflow for the purification of this compound by recrystallization.

Detailed Recrystallization Protocol

This protocol assumes that a suitable solvent (or solvent pair) has been identified through the screening process.

Materials and Equipment
  • Crude this compound

  • Selected recrystallization solvent(s)

  • Erlenmeyer flasks (at least two)

  • Hot plate with magnetic stirring capabilities

  • Condenser (optional, but recommended for volatile solvents)

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

  • Spatula

  • Watch glass

Procedure
  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask of appropriate size (the solvent should not fill the flask more than halfway).

    • Add a magnetic stir bar.

    • In a separate flask, heat the chosen solvent to its boiling point.

    • Add a small portion of the hot solvent to the flask containing the crude solid and begin stirring and heating.

    • Continue to add the hot solvent in small portions until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.[5]

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal (about 1-2% of the solute weight) to the solution.

    • Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.

  • Hot Gravity Filtration (if necessary):

    • If there are insoluble impurities or if charcoal was used, it is necessary to perform a hot gravity filtration.

    • Preheat a second Erlenmeyer flask and a funnel (a stemless funnel is ideal to prevent premature crystallization).

    • Flute a piece of filter paper and place it in the preheated funnel.

    • Pour the hot solution through the filter paper into the clean, preheated flask. This step should be performed quickly to prevent the solution from cooling and crystallizing in the funnel.

  • Crystallization:

    • Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature on a heat-resistant surface. Slow cooling is essential for the formation of large, pure crystals.[6]

    • Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold recrystallization solvent.

    • Turn on the vacuum and pour the cold crystal slurry into the Buchner funnel.

    • Use a small amount of the cold solvent to rinse any remaining crystals from the flask into the funnel.

    • Wash the crystals in the funnel with a small portion of fresh, ice-cold solvent to remove any adhering mother liquor.

  • Drying:

    • Leave the crystals in the Buchner funnel with the vacuum on for a few minutes to air dry them.

    • Transfer the crystals to a watch glass or a piece of pre-weighed filter paper and allow them to dry completely. A vacuum oven at a low temperature can be used to expedite drying.

  • Analysis:

    • Once the crystals are completely dry, determine the yield and measure the melting point. A sharp melting point close to the literature value (if available) and a significant narrowing of the melting range compared to the crude material indicate successful purification.

Troubleshooting Common Recrystallization Problems

ProblemPossible Cause(s)Recommended Solution(s)
No crystals form upon cooling - Too much solvent was added.- The solution is supersaturated.- Boil off some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass stirring rod at the meniscus.- Add a seed crystal of pure this compound.
Oiling out (formation of an oil instead of crystals) - The melting point of the compound is lower than the boiling point of the solvent.- The rate of cooling is too fast.- High concentration of impurities.- Reheat the solution to dissolve the oil and add a small amount of additional solvent.- Allow the solution to cool more slowly.- Consider using a different solvent or a mixed solvent system.
Low recovery of purified compound - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization before filtration.- Concentrate the mother liquor and cool to obtain a second crop of crystals.- Ensure the funnel and receiving flask are preheated for hot filtration.- Allow sufficient time for cooling and crystallization, including in an ice bath.
Colored crystals obtained after recrystallization - Incomplete removal of colored impurities.- Repeat the recrystallization, incorporating the activated charcoal step.

Conclusion

The recrystallization of this compound, when performed with careful consideration of solvent selection and adherence to a systematic protocol, is a highly effective method for achieving the high degree of purity required for its use in demanding synthetic applications. By understanding the principles behind each step and anticipating potential challenges, researchers can confidently and efficiently purify this valuable chemical intermediate.

References

  • Google Patents. (n.d.). Chemical synthesis method of this compound.
  • Google Patents. (n.d.). Process for the preparation of substituted benzaldehydes.
  • Organic Syntheses. (n.d.). p-NITROBENZALDEHYDE.
  • University of California, Davis. (n.d.). Recrystallization.
  • National Center for Biotechnology Information. (2020). Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses. National Library of Medicine.
  • NOP. (2006, March). Nitration of benzaldehyde to 3-nitrobenzaldehyde.
  • University of Missouri-St. Louis. (n.d.). Recrystallization and Crystallization.
  • Mahajan, S. S., & Mahadik, M. A. (1998). Studies on the Synthesis of 3-Nitrobenzaldehyde. Indian Journal of Pharmaceutical Sciences, 60(4), 201-204.
  • ResearchGate. (2025, December 9). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies.
  • American Chemical Society. (2019, May 14). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • American Chemical Society. (2019, May 14). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION.
  • YouTube. (2021, February 21). CHEM 312 - Recrystallization Experiment.
  • Chemistry LibreTexts. (2023, January 29). Recrystallization.
  • Justia Patents. (1976, May 25). Preparation of 3-bromobenzaldehyde.
  • Google Patents. (n.d.). Preparation of 3-bromobenzaldehyde.

Sources

The Strategic Synthesis of Substituted Indoles from 3-Bromo-2-nitrobenzaldehyde: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Precursor

In the landscape of medicinal chemistry and drug development, the indole scaffold remains a cornerstone of pharmacophore design, appearing in a vast array of clinically significant molecules. The strategic functionalization of the indole nucleus is paramount to modulating biological activity and optimizing pharmacokinetic properties. 3-Bromo-2-nitrobenzaldehyde has emerged as a highly valuable and versatile starting material for the synthesis of a variety of substituted indoles, particularly 7-bromoindoles. The presence of the bromine atom at a key position provides a synthetic handle for further elaboration through modern cross-coupling methodologies, while the nitro group serves as a masked amino functionality, poised for reductive cyclization to form the indole ring.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthetic pathways originating from this compound to generate diverse indole derivatives. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and showcase the application of these synthesized indoles in the development of targeted therapeutics, including kinase inhibitors and serotonin receptor agonists.

Synthetic Strategy: From Aldehyde to Indole via a Nitrostyrene Intermediate

The most direct and efficient route to harness this compound for indole synthesis proceeds through a 2-nitrostyrene intermediate. This two-stage approach involves an initial carbon-carbon bond formation to introduce the vinyl group, followed by a reductive cyclization to construct the indole core.

Part 1: Synthesis of 1-Bromo-2-nitro-3-(2-nitrovinyl)benzene

The conversion of this compound to its corresponding β-nitrostyrene derivative is a critical first step. Two primary methods are widely employed for this transformation: the Henry (nitroaldol) reaction and the Wittig reaction.

Method A: The Henry Reaction

The Henry reaction is a base-catalyzed condensation between a nitroalkane and a carbonyl compound.[1][2] In this context, nitromethane serves as the nucleophile that attacks the aldehyde. The resulting β-nitro alcohol can then be dehydrated to yield the desired nitrostyrene.

Protocol 1: Synthesis of 1-Bromo-2-nitro-3-(2-nitrovinyl)benzene via the Henry Reaction

Materials:

  • This compound

  • Nitromethane

  • Anhydrous ammonium acetate

  • Glacial acetic acid

  • Methanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Büchner funnel and filter paper

Procedure:

  • To a solution of this compound (1.0 eq) in methanol, add nitromethane (2.0 eq) and anhydrous ammonium acetate (1.5 eq).

  • Heat the mixture to reflux with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold methanol to remove any unreacted starting materials and byproducts.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure 1-bromo-2-nitro-3-(2-nitrovinyl)benzene as a yellow solid.

Causality of Experimental Choices:

  • Ammonium acetate and acetic acid: This combination acts as a catalyst for the condensation and subsequent dehydration. The acetate ion functions as the base to deprotonate nitromethane, while acetic acid facilitates the dehydration of the intermediate nitroalkanol.

  • Reflux Conditions: The elevated temperature provides the necessary activation energy for both the condensation and dehydration steps to proceed at a reasonable rate.

Method B: The Wittig Reaction

The Wittig reaction offers an alternative and often high-yielding route to alkenes from aldehydes.[3][4] This method involves the reaction of the aldehyde with a phosphorus ylide. For the synthesis of a nitrostyrene, a nitromethane-derived ylide is required. However, a more practical approach involves a Horner-Wadsworth-Emmons (HWE) modification using a phosphonate ester.

Protocol 2: Synthesis of 1-Bromo-2-nitro-3-(2-nitrovinyl)benzene via a Wittig-type Reaction

Materials:

  • This compound

  • Diethyl (nitromethyl)phosphonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Syringes and needles

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.1 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of diethyl (nitromethyl)phosphonate (1.0 eq) in anhydrous THF via syringe. Stir the mixture at 0 °C for 30 minutes to generate the ylide.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired nitrostyrene.

Causality of Experimental Choices:

  • Sodium Hydride: A strong base is required to deprotonate the phosphonate ester to form the reactive carbanion (ylide).

  • Anhydrous THF and Inert Atmosphere: The ylide is highly reactive and sensitive to moisture and oxygen. Anhydrous solvent and an inert atmosphere are crucial to prevent quenching of the ylide and ensure a high yield.

  • Column Chromatography: This purification technique is necessary to separate the nitrostyrene product from the phosphonate byproducts.

Visualization of the Synthetic Workflow

workflow cluster_start Starting Material cluster_methods Nitrostyrene Formation cluster_intermediate Key Intermediate start This compound henry Henry Reaction (Nitromethane, NH4OAc) start->henry wittig Wittig Reaction (Phosphorus Ylide) start->wittig nitrostyrene 1-Bromo-2-nitro-3-(2-nitrovinyl)benzene henry->nitrostyrene wittig->nitrostyrene

Caption: Synthetic routes from this compound to the key nitrostyrene intermediate.

Part 2: Reductive Cyclization to the 7-Bromoindole Scaffold

With the 1-bromo-2-nitro-3-(2-nitrovinyl)benzene intermediate in hand, the next crucial step is the reductive cyclization to form the 7-bromoindole ring system. This transformation involves the reduction of the nitro group to an amine, which then undergoes an intramolecular cyclization onto the vinyl group. A variety of reducing agents can be employed for this purpose, with palladium-catalyzed methods being particularly efficient.[5][6]

Protocol 3: Palladium-Catalyzed Reductive Cyclization

Materials:

  • 1-Bromo-2-nitro-3-(2-nitrovinyl)benzene

  • Palladium on carbon (10% Pd/C)

  • Ammonium formate

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer/hotplate

  • Celite®

Procedure:

  • To a solution of 1-bromo-2-nitro-3-(2-nitrovinyl)benzene (1.0 eq) in methanol, add ammonium formate (5.0 eq).

  • Carefully add 10% Pd/C (10 mol%).

  • Heat the mixture to reflux with vigorous stirring for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the palladium catalyst.

  • Wash the Celite® pad with methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford 7-bromoindole.

Causality of Experimental Choices:

  • Palladium on Carbon (Pd/C): A heterogeneous catalyst that is highly effective for the reduction of nitro groups in the presence of a hydrogen source.

  • Ammonium Formate: Serves as a convenient in situ source of hydrogen for the catalytic reduction.

  • Celite® Filtration: Celite is a diatomaceous earth that provides a fine filter aid to ensure the complete removal of the solid palladium catalyst from the reaction mixture.

Alternative Reductive Cyclization: The Leimgruber-Batcho Indole Synthesis

While the nitrostyrene route is highly effective, it is noteworthy that 7-bromoindole can also be synthesized via the Leimgruber-Batcho indole synthesis starting from 2-bromo-6-nitrotoluene.[7][8][9] This method involves the condensation of the nitrotoluene with a formamide acetal to form an enamine, followed by reductive cyclization.

Visualization of the Reductive Cyclization

cyclization cluster_intermediate Key Intermediate cluster_cyclization Reductive Cyclization cluster_product Final Product nitrostyrene 1-Bromo-2-nitro-3-(2-nitrovinyl)benzene reduction Pd/C, Ammonium Formate nitrostyrene->reduction indole 7-Bromoindole reduction->indole

Caption: Reductive cyclization of the nitrostyrene intermediate to form the 7-bromoindole scaffold.

Applications in Drug Discovery: Building Complex Molecules from 7-Bromoindole

The strategic placement of the bromine atom at the 7-position of the indole ring makes 7-bromoindole a powerful building block for the synthesis of complex molecules with significant therapeutic potential.[10] The bromine atom serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents to probe structure-activity relationships (SAR).

Case Study 1: Synthesis of Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[11][12][13] The indole scaffold is a privileged structure in the design of kinase inhibitors. 7-Bromoindole derivatives have been utilized as key intermediates in the synthesis of potent inhibitors of various kinases, including RET and TRKA.[14]

Visualization of a Kinase Inhibitor Synthesis Workflow

kinase_inhibitor cluster_start Starting Material cluster_coupling Cross-Coupling Reaction cluster_product Final Product bromoindole 7-Bromoindole suzuki Suzuki Coupling (Arylboronic Acid, Pd catalyst) bromoindole->suzuki inhibitor Substituted Indole (Kinase Inhibitor) suzuki->inhibitor

Caption: General workflow for the synthesis of kinase inhibitors from 7-bromoindole.

Case Study 2: Synthesis of Serotonin Receptor Agonists

Serotonin (5-HT) receptors are a group of G protein-coupled receptors and ligand-gated ion channels that are the targets of a wide variety of therapeutic agents used to treat psychiatric and neurological disorders.[15][16][17] The indole nucleus is a core component of serotonin and many of its receptor ligands. 7-Bromoindole provides a scaffold for the synthesis of novel serotonin receptor agonists with tailored selectivity and functional activity.

Data Presentation

Table 1: Representative Yields for the Synthesis of 7-Bromoindole

StepReactionReagents and ConditionsTypical Yield (%)
1Henry ReactionThis compound, Nitromethane, NH4OAc, MeOH, reflux75-85
2Reductive Cyclization1-Bromo-2-nitro-3-(2-nitrovinyl)benzene, 10% Pd/C, Ammonium formate, MeOH, reflux80-90

Conclusion and Future Outlook

This compound stands as a strategically important and cost-effective precursor for the synthesis of a diverse range of substituted indoles. The synthetic routes outlined in this guide, proceeding through a key nitrostyrene intermediate, offer reliable and scalable methods for accessing the valuable 7-bromoindole scaffold. The utility of this building block in the construction of complex, biologically active molecules, particularly in the realms of oncology and neuroscience, underscores its significance in modern drug discovery. The continued exploration of novel cross-coupling methodologies and the development of innovative applications for 7-bromoindole-derived compounds promise to further expand the therapeutic potential of this versatile synthetic platform.

References

  • ResearchGate. (n.d.). Batcho–Leimgruber indole synthesis.
  • Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-221.
  • Rahman, S. M. A. (2012). Syntheses of indoles and natural indole alkaloids from 2-nitrostyrene. The Research Repository @ WVU.
  • Kozłowska, A., et al. (2023). Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. International Journal of Molecular Sciences, 24(2), 1234.
  • Wikipedia. (n.d.). Leimgruber–Batcho indole synthesis.
  • Wikipedia. (n.d.). Henry reaction.
  • Vaskevich, A. I., et al. (2012). Metal-free transannulation reaction of indoles with nitrostyrenes: a simple practical synthesis of 3-substituted 2-quinolones. Organic Letters, 14(2), 518-521.
  • Organic Chemistry Portal. (n.d.). Henry Reaction.
  • MDPI. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 23(1), 123.
  • Cadogan, J. I. G., et al. (1972). Deoxygenation of Nitro Groups by Trivalent Phosphorus. Indoles from o-Nitrostyrenes. The Journal of Organic Chemistry, 37(18), 2988-2990.
  • SynArchive. (n.d.). Henry Reaction.
  • Abdellattif, M. H., & Mohamed, H. M. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Green and Sustainable Chemistry, 8(2), 139-148.
  • UCL Discovery. (n.d.). SYNTHESIS OF SEROTONERGIC AGENTS.
  • Ragaini, F., et al. (2021).
  • Baxendale, I. R., et al. (2004). Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. Organic & Biomolecular Chemistry, 2(18), 2588-2590.
  • ResearchGate. (2020). Design and Synthesis of Selective Serotonin Receptor Agonists for Positron Emission Tomography Imaging of the Brain.
  • Química Organica.org. (2010). Indoles Synthesis.
  • Semantic Scholar. (2009). Evaluation of New Indole and Bromoindole Derivatives as pp60c‐Src Tyrosine Kinase Inhibitors.
  • ResearchGate. (n.d.). Synthesis of indoles from o-nitrostyrenes.
  • University of North Florida. (n.d.). Synthesis of an Alkene via the Wittig Reaction.
  • University of Wisconsin-River Falls. (n.d.). A Solvent Free Wittig Reaction.
  • ResearchGate. (2025). Convenient synthesis of 7 ' and 6 '-bromo-D-tryptophan and their derivatives by enzymatic optical resolution using D-aminoacylase.
  • PubMed. (2016). Discovery of novel 7-azaindoles as PDK1 inhibitors.
  • Google Patents. (n.d.). CN103880683A - Chemical synthesis method of this compound.
  • PubMed. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.
  • PMC. (2025). Recent advances in cyclization reactions of ortho-substituted gem-dibromoolefins.
  • Organic & Biomolecular Chemistry. (n.d.).
  • YouTube. (2020). Preparation of Serotonin (a neurotransmitter) by Fischer-Indole synthesis & Japp–Klingemann reaction.
  • Smolecule. (2023). Buy 3-bromo-1H-indole-2-carbaldehyde | 906440-21-9.

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Role of 3-Bromo-2-nitrobenzaldehyde in the synthesis of novel organic materials

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Role of 3-Bromo-2-nitrobenzaldehyde in the Synthesis of Novel Organic Materials

Introduction: A Strategically Designed Building Block

This compound is a highly versatile aromatic compound whose synthetic utility is derived from the unique ortho-relationship between a strongly electron-withdrawing nitro group and an electrophilic aldehyde, further functionalized with a bromine atom. This specific arrangement of functional groups transforms the molecule into a powerful precursor for a diverse range of complex organic materials, particularly nitrogen-containing heterocycles which are foundational scaffolds in medicinal chemistry and materials science. The interplay between these groups—the aldehyde serving as a point for condensation, the nitro group as a masked amine for cyclization, and the bromine as a handle for further diversification—allows for the strategic construction of intricate molecular architectures. This guide explores the core reactivity of this compound and provides detailed protocols for its application in the synthesis of high-value quinoline and chalcone derivatives.

Core Reactivity and Chemical Properties

The synthetic potential of this compound is governed by the distinct reactivity of its three functional groups.

  • Aldehyde Group: The formyl group (-CHO) is a classic electrophile, readily participating in nucleophilic additions and condensation reactions. It is the primary site for carbon-carbon bond formation through reactions like aldol condensations and Wittig reactions.

  • Nitro Group: The ortho-nitro group (-NO₂) profoundly influences the reactivity of the aldehyde by increasing its electrophilicity. More importantly, it serves as a latent amino group. Its reduction to an amine is a pivotal step in many synthetic strategies, enabling intramolecular cyclization reactions to form heterocyclic rings.

  • Bromo Group: The bromine atom (-Br) at the 3-position is a versatile functional handle. While it imparts specific steric and electronic properties to the final products, its most significant role is as a site for post-synthesis modification, typically through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide array of substituents.

Table 1: Physicochemical and Safety Data for this compound [1]

PropertyValue
Molecular Formula C₇H₄BrNO₃
Molar Mass 230.02 g/mol
Appearance Yellowish crystalline powder
CAS Number 882772-99-8
Key GHS Hazards H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation

Application Note 1: Synthesis of 8-Bromoquinoline Scaffolds via Domino Nitro Reduction-Friedländer Annulation

The quinoline framework is a privileged structure in drug discovery, found in numerous pharmaceuticals with activities ranging from antimalarial to anticancer.[2] The Friedländer annulation, a condensation reaction between a 2-aminobenzaldehyde and a compound containing an α-methylene ketone, is a classic method for quinoline synthesis.[3][4] A significant enhancement of this method is the domino (or one-pot) approach, which utilizes 2-nitrobenzaldehydes as starting materials. This strategy is highly advantageous as it circumvents the need for often unstable or commercially unavailable 2-aminobenzaldehydes by incorporating an in-situ reduction of the nitro group.[2][5]

Causality of the Experimental Design

This one-pot protocol leverages the reducing power of metallic iron in an acidic medium (glacial acetic acid) to selectively convert the nitro group of this compound into an amine. The newly formed, highly reactive 2-amino-3-bromobenzaldehyde is not isolated but is immediately trapped by the active methylene compound present in the reaction mixture. This in-situ generation and reaction sequence is critical for efficiency and yield, preventing the degradation or side-reactions of the sensitive amino-aldehyde intermediate. The subsequent acid-catalyzed condensation and dehydration are rapid, driving the reaction towards the stable, aromatic quinoline product.

Friedlander_Workflow cluster_reactants Reactants cluster_process Domino Reaction Sequence cluster_product Product A This compound D Step 1: In-situ Nitro Reduction A->D B Active Methylene Compound (e.g., Ethyl Acetoacetate) F Step 2: Knoevenagel Condensation B->F C Fe Powder / Acetic Acid C->D E Intermediate: 2-Amino-3-bromobenzaldehyde D->E E->F G Step 3: Intramolecular Cyclization & Dehydration F->G H Substituted 8-Bromoquinoline G->H caption Domino Nitro Reduction-Friedländer Annulation Workflow.

Caption: Domino Nitro Reduction-Friedländer Annulation Workflow.

Experimental Protocol: Synthesis of Ethyl 8-bromo-2-methylquinoline-3-carboxylate

Materials:

  • This compound (1.0 equiv, e.g., 230 mg, 1.0 mmol)

  • Ethyl acetoacetate (2.0-3.0 equiv, e.g., 390 mg, 3.0 mmol)

  • Iron powder, <100 mesh (4.0 equiv, e.g., 224 mg, 4.0 mmol)

  • Glacial Acetic Acid (approx. 10 mL per mmol of aldehyde)

  • Ethyl acetate, Saturated Sodium Bicarbonate solution, Brine, Anhydrous Sodium Sulfate

  • Standard laboratory glassware, reflux condenser, magnetic stirrer, and heating mantle

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add this compound (1.0 equiv) and dissolve it in glacial acetic acid (10 mL).

  • Addition of Ketone: Add ethyl acetoacetate (3.0 equiv) to the solution. Equip the flask with a reflux condenser and begin stirring under an inert atmosphere (e.g., Nitrogen).

  • Heating: Heat the reaction mixture to 95-110 °C using a heating mantle.

  • Reduction: Once the target temperature is reached, carefully add the iron powder (4.0 equiv) in small portions over 15-20 minutes. An exothermic reaction and a color change from yellow to dark brown are typically observed.

  • Reaction Monitoring: Maintain the temperature and continue vigorous stirring for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting benzaldehyde spot has been consumed.

  • Work-up: Allow the mixture to cool to room temperature. Filter the reaction mixture through a pad of celite to remove the iron salts, washing the pad with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and dilute with additional ethyl acetate. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ethyl 8-bromo-2-methylquinoline-3-carboxylate.

Application Note 2: Synthesis of Functionalized Chalcones via Claisen-Schmidt Condensation

Chalcones, or 1,3-diaryl-2-propen-1-ones, are valuable synthetic intermediates and possess a wide range of biological activities. They are key precursors for the synthesis of various five- and six-membered heterocycles like pyrazoles and pyrimidines through condensation with binucleophiles.[6][7] The Claisen-Schmidt condensation, a base-catalyzed aldol reaction between an aromatic aldehyde and a ketone, is the most direct method for their preparation.[7]

Causality of the Experimental Design

The reaction proceeds via the deprotonation of the α-carbon of a ketone (e.g., acetophenone) by a base (e.g., NaOH) to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of this compound. The resulting β-hydroxy ketone intermediate readily undergoes base-catalyzed dehydration to yield the highly conjugated and thermodynamically stable chalcone product. The electron-withdrawing nitro group enhances the electrophilicity of the aldehyde, facilitating the initial nucleophilic attack and promoting high reaction efficiency.

Claisen_Schmidt_Workflow cluster_reactants Reactants cluster_process Reaction Sequence cluster_product Product A This compound E Step 2: Nucleophilic Addition A->E B Ketone (e.g., Acetophenone) D Step 1: Enolate Formation B->D C Base (NaOH) / Solvent (Ethanol) C->D D->E F Intermediate: β-Hydroxy Ketone E->F G Step 3: Dehydration F->G H Substituted Chalcone G->H caption Claisen-Schmidt Condensation Workflow.

Caption: Claisen-Schmidt Condensation Workflow.

Experimental Protocol: Synthesis of (E)-1-phenyl-3-(3-bromo-2-nitrophenyl)prop-2-en-1-one

Materials:

  • This compound (1.0 equiv, e.g., 230 mg, 1.0 mmol)

  • Acetophenone (1.0 equiv, e.g., 120 mg, 1.0 mmol)

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%) and Water

  • Standard laboratory glassware, magnetic stirrer

Procedure:

  • Reactant Solution: In a 50 mL flask, dissolve this compound (1.0 equiv) and acetophenone (1.0 equiv) in ethanol (15-20 mL).

  • Base Addition: While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (e.g., 2-4 mL of a 10% w/v solution).

  • Reaction: Continue stirring the mixture vigorously for 2-4 hours. The formation of a precipitate is typically observed as the product is often insoluble in the reaction medium.

  • Monitoring: Monitor the reaction by TLC to confirm the consumption of the starting aldehyde.

  • Isolation: Pour the reaction mixture into a beaker containing cold water (approx. 200 mL) with constant stirring.

  • Filtration and Washing: Collect the precipitated solid product by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral, then wash with a small amount of cold ethanol to remove unreacted starting materials.

  • Drying and Purification: Dry the product under vacuum. The crude chalcone is often of high purity, but it can be further purified by recrystallization from ethanol if necessary.

Table 2: Representative Reagents for Chalcone Synthesis

AldehydeKetoneBaseTypical Yield
This compoundAcetophenoneNaOHHigh
This compound4'-MethoxyacetophenoneKOHHigh
This compound2'-HydroxyacetophenoneNaOHModerate-High

Conclusion

This compound stands out as a strategically designed and highly effective precursor in synthetic organic chemistry. Its unique trifunctional nature enables robust and efficient access to valuable molecular scaffolds. The domino Friedländer synthesis provides a direct route to functionalized quinolines, while the Claisen-Schmidt condensation offers a straightforward pathway to chalcones, which are themselves versatile intermediates. The protocols detailed herein demonstrate the practical utility of this building block, providing researchers with reliable methods to generate novel organic materials for applications in drug discovery, chemical biology, and materials science.

References

  • Google Patents. (n.d.). Chemical synthesis method of this compound. CN103880683A.
  • Li, D. K., Cai, Q., Zhou, R. R., Wu, Y. D., & Wu, A. X. (2017).
  • ResearchGate. (n.d.). The Synthesis of 3-Arylquinolines from o-Nitrobenzaldehydes and β-Nitrostyrenes via an Iron-Promoted Reductive Cyclization | Request PDF.
  • Google Patents. (n.d.). Preparation of 3-bromobenzaldehyde. US4036887A.
  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2022). Molecules, 27(13), 4105.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances, 10(36), 21356-21379.
  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis.
  • PrepChem.com. (n.d.). Synthesis of 3-bromobenzaldehyde.
  • TSI Journals. (n.d.). SYNTHESIS OF SOME HETEROCYCLIC COMPOUNDS DERIVED FROM CHALCONES.
  • MDPI. (2021). Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones. Crystals, 11(12), 1569.
  • PubChem. (n.d.). This compound.
  • ResearchGate. (n.d.). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies.
  • The Royal Society of Chemistry. (n.d.). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives.
  • Wikipedia. (n.d.). Friedländer synthesis.

Sources

Troubleshooting & Optimization

Identifying common impurities in 3-Bromo-2-nitrobenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-2-nitrobenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during this critical synthesis. As an important pharmaceutical intermediate, particularly in the development of cardiovascular and anticancer drugs, ensuring the purity and yield of this compound is paramount.[1] This document provides in-depth, experience-driven advice in a practical question-and-answer format.

Overview of Synthesis

The synthesis of this compound is most commonly achieved via the electrophilic bromination of 2-nitrobenzaldehyde. This reaction, while direct, is often complicated by the formation of several impurities due to the directing effects of the nitro (-NO₂) and aldehyde (-CHO) groups on the aromatic ring. The nitro group is a strong deactivating, meta-directing group, while the aldehyde group is also deactivating and meta-directing. This electronic competition leads to a mixture of products that can be challenging to separate.

An alternative, multi-step route starts from 1,3-dibromo-2-nitrobenzene, involving substitution, decarboxylation, oxidation, and reduction steps to yield the final product.[1] However, this guide will focus on troubleshooting the more common direct bromination pathway.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound product?

A1: The primary impurities stem from three sources: unreacted starting materials, isomeric byproducts, and over-brominated species.

  • Unreacted Starting Material: 2-Nitrobenzaldehyde.

  • Isomeric Impurities: 5-Bromo-2-nitrobenzaldehyde is the most common regioisomeric impurity. The formation of 4-bromo and 6-bromo isomers is also possible but typically in smaller amounts.

  • Over-bromination: 3,5-Dibromo-2-nitrobenzaldehyde can form if the reaction conditions are too harsh or if an excess of the brominating agent is used.

  • Oxidation Product: 3-Bromo-2-nitrobenzoic acid can be formed by the oxidation of the aldehyde group, especially if the reaction is exposed to oxidizing conditions or impurities.

Q2: Why is 5-Bromo-2-nitrobenzaldehyde the major isomeric impurity?

A2: This is a result of the competing electronic directing effects of the substituents on the benzene ring. The nitro group (-NO₂) at position 2 strongly directs incoming electrophiles (like Br⁺) to the meta positions (positions 4 and 6). The aldehyde group (-CHO) at position 1 also directs meta (positions 3 and 5). The formation of the desired 3-bromo product is directed by the aldehyde group. However, the powerful meta-directing influence of the nitro group also strongly favors substitution at position 5, leading to the formation of the 5-bromo isomer as a significant byproduct.

Q3: What analytical techniques are best for identifying and quantifying these impurities?

A3: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the most robust method for separating and quantifying the main product from its isomers and other impurities.[2][3] A reverse-phase C18 column is typically effective.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of byproducts.[2]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Invaluable for structural elucidation. The aromatic region of the ¹H NMR spectrum will show distinct splitting patterns and chemical shifts for the desired product and its isomers, allowing for their identification and relative quantification.

Visualizing Impurity Formation

The following diagram illustrates the primary reaction pathway and the formation of key impurities during the bromination of 2-nitrobenzaldehyde.

G cluster_start Starting Material cluster_reaction Reaction cluster_products Products & Impurities SM 2-Nitrobenzaldehyde Reaction Electrophilic Bromination (e.g., Br₂/FeBr₃) SM->Reaction Product Desired Product: This compound Reaction->Product Major Pathway (meta to -CHO) Impurity1 Isomeric Impurity: 5-Bromo-2-nitrobenzaldehyde Reaction->Impurity1 Side Pathway (meta to -NO₂) Impurity2 Over-bromination: 3,5-Dibromo-2-nitrobenzaldehyde Product->Impurity2 Excess Br₂ Impurity3 Oxidation: 3-Bromo-2-nitrobenzoic acid Product->Impurity3 Oxidizing Conditions

Caption: Synthesis pathway and common impurity formation.

Troubleshooting Guide

This section addresses specific issues you may encounter during your synthesis and purification.

Problem 1: My final product has a low melting point and appears oily, even after initial purification.

  • Probable Cause: This is a classic sign of significant contamination with isomeric impurities, particularly 5-Bromo-2-nitrobenzaldehyde. Isomeric mixtures often have lower, broader melting point ranges than pure compounds.

  • Troubleshooting Steps:

    • Confirm Isomer Presence: Run an HPLC analysis against a reference standard if available. Also, acquire a ¹H NMR spectrum. The aromatic protons of the 3-bromo and 5-bromo isomers will have distinct coupling patterns and chemical shifts that can confirm the presence of the mixture.

    • Optimize Reaction Conditions: To favor the 3-bromo isomer, consider modifying your reaction. Using a Lewis acid catalyst like AlCl₃ with bromine chloride can improve regioselectivity towards the 3-position.[4] Running the reaction at a lower temperature can also sometimes enhance selectivity by favoring the kinetically controlled product.

    • Purification Strategy: Standard column chromatography may struggle to separate these isomers completely. Consider fractional crystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane). This technique exploits small differences in solubility between the isomers.

Problem 2: My HPLC chromatogram shows a significant peak that is not the starting material or the desired product. The mass spectrum suggests the addition of two bromine atoms.

  • Probable Cause: You have likely formed 3,5-Dibromo-2-nitrobenzaldehyde due to over-bromination.

  • Troubleshooting Steps:

    • Reagent Stoichiometry: Carefully check the molar equivalents of your brominating agent. Ensure you are using a slight excess at most (e.g., 1.05 to 1.1 equivalents). Avoid large excesses.

    • Controlled Addition: Add the brominating agent slowly and portion-wise to the reaction mixture. This prevents localized high concentrations that can promote a second bromination.

    • Temperature Control: Maintain a consistent and controlled reaction temperature. Runaway temperatures can increase the rate of the second bromination reaction.

    • Purification: The dibrominated compound is significantly less polar than the monobrominated product. It should be separable using standard silica gel column chromatography.

Problem 3: My yield is significantly lower than expected, and I isolated a crystalline solid with a much higher melting point from the aqueous workup.

  • Probable Cause: This suggests that a portion of your aldehyde has been oxidized to the corresponding carboxylic acid (3-Bromo-2-nitrobenzoic acid). This can happen if the brominating agent used (e.g., bromine) contains oxidizing impurities or if the reaction is exposed to air for prolonged periods at elevated temperatures.

  • Troubleshooting Steps:

    • Protect the Aldehyde: Ensure your reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with atmospheric oxygen.

    • Check Reagent Purity: Use a fresh, high-purity source of your brominating agent.

    • Workup Modification: During the workup, the carboxylic acid will be deprotonated by a basic wash (like sodium bicarbonate) and move into the aqueous layer. Acidifying this aqueous layer will precipitate the 3-Bromo-2-nitrobenzoic acid, confirming its presence. To avoid its formation, ensure the reaction is not unnecessarily prolonged and is worked up promptly upon completion.

Troubleshooting Workflow

This decision tree provides a logical path to diagnose and solve common synthesis problems.

G Start Problem with Synthesis CheckPurity Analyze crude product (HPLC, NMR, TLC) Start->CheckPurity LowYield Low Yield? CheckPurity->LowYield ImpurityProfile Unexpected Peaks? CheckPurity->ImpurityProfile LowYield->ImpurityProfile No AcidImpurity Isolate solid from basic aqueous wash? LowYield->AcidImpurity Yes IsomerImpurity Broad melting point? Complex NMR? ImpurityProfile->IsomerImpurity Yes OverBrom Peak with M+2Br? (by MS) ImpurityProfile->OverBrom Yes AcidImpurity->ImpurityProfile No Oxidation Probable Cause: Oxidation to Carboxylic Acid AcidImpurity->Oxidation Yes OxidationSol Solution: - Use inert atmosphere - Check reagent purity - Prompt workup Oxidation->OxidationSol Isomer Probable Cause: Isomeric Impurities IsomerImpurity->Isomer Yes IsomerSol Solution: - Optimize reaction temp. - Try fractional crystallization Isomer->IsomerSol Dibromo Probable Cause: Over-bromination OverBrom->Dibromo Yes DibromoSol Solution: - Check stoichiometry - Slow reagent addition - Control temperature Dibromo->DibromoSol

Caption: A workflow for troubleshooting synthesis issues.

Detailed Analytical Protocols

Protocol 1: HPLC Method for Purity Assessment

This protocol is a starting point and may require optimization for your specific system.

ParameterSpecification
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient Start at 70:30 (A:B), ramp to 30:70 over 15 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Sample Prep Dissolve ~1 mg of crude product in 10 mL of Acetonitrile. Filter through a 0.45 µm syringe filter.[3]

Expected Elution Order: 3-Bromo-2-nitrobenzoic acid (most polar, earliest elution), followed by 2-nitrobenzaldehyde, then the bromo-isomers (3-bromo and 5-bromo may be closely eluting), and finally the dibromo-product (least polar, latest elution).

Protocol 2: ¹H NMR for Isomer Identification
  • Sample Preparation: Dissolve 5-10 mg of the purified product or crude mixture in ~0.7 mL of deuterated chloroform (CDCl₃).[2]

  • Acquisition: Acquire a standard ¹H NMR spectrum (e.g., 400 MHz).

  • Analysis:

    • This compound (Desired Product): Look for three distinct aromatic protons. The proton adjacent to the bromine and nitro groups will be a doublet, and the other two protons will form a complex multiplet. The aldehyde proton will be a singlet around 10.0-10.5 ppm.

    • 5-Bromo-2-nitrobenzaldehyde (Impurity): The proton between the nitro and aldehyde groups will be a distinct singlet in the aromatic region, which is a key diagnostic peak for this isomer.

    • 3,5-Dibromo-2-nitrobenzaldehyde (Impurity): The spectrum will simplify, showing only two aromatic protons, likely as two distinct doublets.

By integrating the unique signals for each isomer, you can estimate the relative purity of your sample.

References

  • CN103880683A - Chemical synthesis method of this compound. Google Patents.
  • p-NITROBENZALDEHYDE. Organic Syntheses Procedure.
  • This compound. PubChem.
  • Studies on the Synthesis of 3-Nitrobenzaldehyde. Indian Journal of Pharmaceutical Sciences.
  • 3-Bromo-2-hydroxybenzaldehyde. National Institutes of Health (NIH).
  • 3-Bromobenzaldehyde. Wikipedia.
  • A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. ResearchGate.
  • CN105439867A - A preparing method of 2-nitrobenzaldehyde. Google Patents.
  • A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. CiteSeerX.
  • Preparation of 3-bromobenzaldehyde. Justia Patents.

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Troubleshooting low yields in the synthesis of 3-Bromo-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-2-nitrobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in this synthetic procedure. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you optimize your reaction yields and purity.

Troubleshooting Guide: Addressing Low Yields and Impurities

This section is structured in a question-and-answer format to directly address common issues observed during the synthesis of this compound, primarily focusing on the nitration of 3-bromobenzaldehyde.

Question 1: My reaction yields a mixture of isomers instead of the desired this compound. How can I improve the regioselectivity?

Answer:

This is a common challenge due to the competing directing effects of the bromine and aldehyde functional groups on the benzene ring. The aldehyde group is a meta-director, while the bromine atom is an ortho-, para-director. To favor the formation of the 2-nitro isomer, careful control of reaction conditions is paramount.

Causality and Solutions:

  • Influence of the Aldehyde Group: The electron-withdrawing nature of the aldehyde group deactivates the ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position. However, the formation of an intermediate complex between the aldehyde and the nitrating agent can influence the isomeric ratio.[1][2]

  • Controlling Reaction Temperature: Nitration reactions are highly exothermic.[3] Maintaining a low and consistent temperature (typically between 0 and 10°C) is crucial. Higher temperatures can lead to decreased selectivity and the formation of undesired isomers.

  • Choice of Nitrating Agent: The composition of the nitrating mixture can significantly impact the isomer distribution. Using a higher concentration of nitric acid in the sulfonitric mixture has been reported to favor the formation of the ortho-isomer in the nitration of benzaldehyde.[1] However, this also increases the associated hazards. A milder nitrating agent, such as acetyl nitrate prepared in situ from nitric acid and acetic anhydride, can sometimes offer better selectivity.

  • Rate of Addition: A slow, dropwise addition of the nitrating agent to the solution of 3-bromobenzaldehyde ensures better temperature control and minimizes localized high concentrations of the nitrating agent, which can reduce selectivity.

Troubleshooting Workflow for Poor Regioselectivity:

start Low Yield of this compound (High Isomer Content) check_temp Verify Reaction Temperature (0-10°C) start->check_temp check_reagents Evaluate Nitrating Agent (Composition and Freshness) check_temp->check_reagents If Temp is Correct optimize_temp Optimize Temperature (Consider lower temperatures, e.g., -5 to 0°C) check_temp->optimize_temp If Temp is High/Unstable check_addition Review Rate of Addition (Slow and Controlled) check_reagents->check_addition If Reagents are Optimal optimize_reagents Modify Nitrating Agent (e.g., adjust HNO3/H2SO4 ratio or try HNO3/Ac2O) check_reagents->optimize_reagents If Reagents are Suboptimal optimize_addition Refine Addition Technique (Use a syringe pump for precise control) check_addition->optimize_addition If Addition is Too Fast purification Implement Enhanced Purification (Column chromatography or fractional crystallization) check_addition->purification If Addition is Controlled end_node Improved Yield and Purity optimize_temp->end_node optimize_reagents->end_node optimize_addition->end_node

Caption: A troubleshooting workflow for poor regioselectivity.

Question 2: I am observing a significant amount of 3-Bromo-2-nitrobenzoic acid as a byproduct. How can I prevent this over-oxidation?

Answer:

The aldehyde group is susceptible to oxidation to a carboxylic acid, especially under the strongly acidic and oxidative conditions of nitration.[3] Minimizing the formation of 3-Bromo-2-nitrobenzoic acid is key to achieving a high yield of the desired aldehyde.

Causality and Solutions:

  • Reaction Temperature: As with selectivity, temperature plays a critical role. Higher temperatures increase the rate of oxidation of the aldehyde. Strict adherence to low-temperature conditions is essential.

  • Reaction Time: Prolonged exposure of the product to the nitrating mixture can promote over-oxidation. It is advisable to monitor the reaction progress closely using Thin Layer Chromatography (TLC) and to quench the reaction as soon as the starting material is consumed.

  • Quenching Procedure: The reaction should be quenched by pouring the reaction mixture onto crushed ice. This rapidly dilutes the acid and lowers the temperature, effectively stopping the reaction and minimizing further oxidation.

Experimental Recommendations:

ParameterStandard ProtocolOptimized Protocol for Reducing Oxidation
Reaction Temperature 0-10°CMaintain strictly at 0-5°C
Reaction Time 1-2 hoursMonitor by TLC and quench upon completion (typically < 1 hour)
Quenching Addition of waterPouring onto a large excess of crushed ice with vigorous stirring

Question 3: My final product is difficult to purify. What are the recommended purification techniques?

Answer:

Purification can be challenging due to the presence of unreacted starting material and isomeric byproducts with similar polarities.

Recommended Purification Strategy:

  • Aqueous Workup: After quenching the reaction, a thorough workup is necessary. This typically involves extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washing the organic layer with water and a saturated sodium bicarbonate solution to remove acidic impurities, including the over-oxidized benzoic acid byproduct.

  • Column Chromatography: This is the most effective method for separating the desired this compound from its isomers. A silica gel stationary phase with a non-polar/polar solvent system (e.g., hexane/ethyl acetate gradient) is typically employed.

  • Recrystallization: If the product obtained after column chromatography still contains minor impurities, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) can further enhance purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The most direct and common laboratory-scale synthesis is the electrophilic nitration of 3-bromobenzaldehyde.[4] Alternative, multi-step routes can also be employed, such as those starting from 1,3-dibromo-2-nitrobenzene, which involve a series of functional group transformations to build the final molecule.[5] This longer route may offer higher overall yields and avoid isomer separation issues but is more labor-intensive.

Q2: Why is a mixture of nitric and sulfuric acid typically used for nitration?

A2: Sulfuric acid acts as a catalyst. It protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺), the active species in the nitration reaction.[6]

Reaction Mechanism: Formation of the Nitronium Ion

G cluster_0 Step 1: Protonation of Nitric Acid cluster_1 Step 2: Formation of Nitronium Ion HNO3 HNO₃ Protonated_HNO3 H₂NO₃⁺ HNO3->Protonated_HNO3 + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ H2SO4->HSO4_minus - H⁺ Protonated_HNO3_2 H₂NO₃⁺ Nitronium NO₂⁺ Protonated_HNO3_2->Nitronium - H₂O Water H₂O

Caption: Formation of the nitronium ion from nitric and sulfuric acids.

Q3: Are there any significant safety concerns with this synthesis?

A3: Yes. Nitration reactions are potentially hazardous.

  • Exothermic Nature: The reaction is highly exothermic and can run away if cooling is insufficient.[3]

  • Strong Acids: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Always handle them with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Stability of Nitro Compounds: Some nitroaromatic compounds can be thermally unstable. While this compound is generally stable, it is good practice to avoid excessive heating during purification.

Q4: Can I use a different starting material, such as 3-bromotoluene?

A4: Yes, 3-bromotoluene can be a viable starting material. However, this would necessitate a multi-step synthesis. A plausible route would involve the nitration of 3-bromotoluene, followed by oxidation of the methyl group to an aldehyde. The oxidation step would require careful selection of reagents to avoid oxidation of the nitro group or other side reactions.[7][8]

Detailed Experimental Protocol: Nitration of 3-Bromobenzaldehyde

This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and desired scale.

Materials:

  • 3-Bromobenzaldehyde

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (90%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid to 0°C in an ice-salt bath.

  • Slowly add fuming nitric acid to the sulfuric acid while maintaining the temperature below 10°C to prepare the nitrating mixture.

  • In a separate flask, dissolve 3-bromobenzaldehyde in a minimal amount of dichloromethane. Cool this solution to 0°C.

  • Add the nitrating mixture dropwise to the 3-bromobenzaldehyde solution over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.

  • After the addition is complete, allow the mixture to stir at 0-5°C for an additional 30 minutes. Monitor the reaction progress by TLC.

  • Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Allow the ice to melt, then transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate this compound.

References

  • CN103880683A - Chemical synthesis method of this compound - Google Patents.
  • p-NITROBENZALDEHYDE - Organic Syntheses Procedure.
  • A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies - CiteSeerX.
  • US4036887A - Preparation of 3-bromobenzaldehyde - Google Patents.
  • This compound | C7H4BrNO3 | CID 21106434 - PubChem.
  • 1003 Nitration of benzaldehyde to 3-nitrobenzaldehyde.
  • Scheme of aldehyde group assistance in the nitration of benzaldehyde - ResearchGate.
  • Nitration of MethylBenzoate and Nitration of Bromobenzene - YouTube.
  • Question: The reaction mechanism for nitration of benzaldehyde is proposed below. Explain the differences in the abundance of the products formed. - Chegg.
  • A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies - ResearchGate.
  • Studies on the Synthesis of 3-Nitrobenzaldehyde - Indian Journal of Pharmaceutical Sciences.

Sources

Side reactions and byproduct formation in the synthesis of 3-Bromo-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-2-nitrobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges associated with its synthesis, focusing on the prevalent issues of side reactions and byproduct formation.

The synthesis of this compound, a key building block in the creation of various pharmaceutical compounds, is most commonly achieved through the electrophilic nitration of 3-bromobenzaldehyde. While seemingly straightforward, this reaction is often complicated by the formation of undesired isomers, oxidation products, and other impurities that can significantly impact the yield and purity of the final product. This guide offers expert insights and practical solutions to these challenges.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Isomeric Impurities: The Challenge of Regioselectivity
Question: My post-reaction analysis (NMR/GC-MS) indicates the presence of multiple isomers alongside my target this compound. What are these isomers, why do they form, and how can I prevent them?

Probable Cause & Mechanism:

The formation of isomeric byproducts is the most common issue in the nitration of 3-bromobenzaldehyde. The starting material has two directing groups: the bromine atom (an ortho-, para-director) and the aldehyde group (a meta-director). The interplay between these two groups dictates the position of the incoming nitro group.

  • Aldehyde Group (-CHO): This is a deactivating, meta-directing group. It withdraws electron density from the benzene ring, making it less reactive towards electrophilic substitution. The deactivation is most pronounced at the ortho and para positions, thus directing the incoming electrophile (the nitronium ion, NO₂⁺) to the meta position.

  • Bromine Atom (-Br): This is a deactivating, ortho-, para-directing group. While it deactivates the ring through its inductive effect, it directs incoming electrophiles to the ortho and para positions via resonance.

The nitration of 3-bromobenzaldehyde results in a mixture of products because the directing effects of the two substituents are not perfectly aligned. The main isomers you will encounter are:

  • This compound (Desired Product): The nitro group is ortho to the bromine and meta to the aldehyde.

  • 5-Bromo-2-nitrobenzaldehyde: The nitro group is ortho to the bromine and meta to the aldehyde.

  • 3-Bromo-4-nitrobenzaldehyde: The nitro group is para to the bromine and ortho to the aldehyde.

The formation of the ortho-nitro isomers (relative to the aldehyde) is influenced by the reaction conditions. Some studies suggest that the ortho-nitration can occur through a rearrangement of a complex formed between the aldehyde and the nitronium ion.[1]

Diagnostic Approach:

  • Thin Layer Chromatography (TLC): A quick way to visualize the presence of multiple products. Develop a suitable solvent system (e.g., ethyl acetate/hexane) to achieve good separation of the spots.

  • Proton NMR (¹H NMR): The aromatic region of the spectrum will show distinct splitting patterns for each isomer. The coupling constants and chemical shifts of the aromatic protons can be used to definitively identify the substitution pattern.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique will show separate peaks for each isomer, all with the same mass-to-charge ratio, confirming they are isomers.

Solutions & Preventative Measures:

  • Temperature Control: Maintaining a low reaction temperature (typically between 0 and 15°C) is crucial.[2] Higher temperatures can lead to decreased regioselectivity and an increase in side products.

  • Slow Addition of Nitrating Agent: The nitrating mixture (usually a combination of nitric acid and sulfuric acid) should be added dropwise to the solution of 3-bromobenzaldehyde. This maintains a low concentration of the nitronium ion, favoring the desired reaction pathway.

  • Choice of Nitrating Agent: The composition of the nitrating mixture can influence the isomer ratio. Higher concentrations of nitric acid have been reported to increase the proportion of the ortho-substituted isomer.[1][3]

  • Purification:

    • Recrystallization: This is an effective method for purifying the crude product. A suitable solvent system, such as toluene/petroleum ether or ethanol/water, can be used to selectively crystallize the desired this compound.[2]

    • Column Chromatography: For more difficult separations, silica gel column chromatography can be employed to isolate the desired isomer.

Oxidation to Carboxylic Acid
Question: My reaction has a lower than expected yield of the aldehyde, and I have isolated a significant amount of a carboxylic acid byproduct. What is causing this oxidation?

Probable Cause:

The aldehyde group is susceptible to oxidation, especially in the presence of strong oxidizing agents like nitric acid. The nitrating mixture, particularly if it contains excess nitric acid or is used at elevated temperatures, can oxidize the aldehyde group (-CHO) to a carboxylic acid group (-COOH), forming 3-bromo-2-nitrobenzoic acid.[4]

Diagnostic Approach:

  • Infrared (IR) Spectroscopy: The presence of a broad O-H stretch (around 2500-3300 cm⁻¹) and a C=O stretch for the carboxylic acid (around 1700-1725 cm⁻¹) in the IR spectrum of the crude product is indicative of this byproduct.

  • Solubility Test: Carboxylic acids are acidic and will dissolve in a basic aqueous solution like sodium bicarbonate, while the aldehyde is not. This can be used as a simple test and for purification.

  • NMR Spectroscopy: The aldehyde proton peak (around 10 ppm) will be diminished or absent, and a new, broad peak for the carboxylic acid proton may appear further downfield.

Solutions & Preventative Measures:

  • Stoichiometry: Use a carefully controlled amount of nitric acid. Avoid a large excess of the nitrating agent.

  • Temperature: Keep the reaction temperature low to minimize the rate of the oxidation side reaction.

  • Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed (as monitored by TLC).

  • Work-up Procedure: During the work-up, washing the organic layer with a mild base like a sodium bicarbonate solution can remove the carboxylic acid byproduct.[2]

Dinitration Byproducts
Question: I am observing products with a higher molecular weight than my target compound. Could this be dinitration, and how can I avoid it?

Probable Cause:

If the reaction conditions are too harsh (e.g., high temperature, high concentration of nitrating agent, or prolonged reaction time), a second nitro group can be added to the aromatic ring, leading to the formation of dinitrated byproducts. The initial product, this compound, is strongly deactivated, but dinitration can still occur under forcing conditions.

Diagnostic Approach:

  • Mass Spectrometry (MS): This is the most direct way to confirm dinitration. The mass spectrum will show a molecular ion peak corresponding to the addition of another nitro group (an increase of 45 amu).

  • NMR Spectroscopy: The ¹H NMR spectrum will show fewer aromatic protons than expected, and the integration will be inconsistent with a monosubstituted product.

Solutions & Preventative Measures:

  • Milder Reaction Conditions: Use the minimum necessary amount of nitrating agent and maintain a low reaction temperature.

  • Monitoring the Reaction: Use TLC to monitor the progress of the reaction and stop it as soon as the starting material is consumed to prevent over-nitration.

Runaway Reactions and Tar Formation
Question: The reaction mixture turned very dark, and upon work-up, I obtained a significant amount of an intractable tar-like substance. What causes this, and how can it be prevented?

Probable Cause:

Nitration reactions are highly exothermic and can be dangerous if not properly controlled.[5] A rapid increase in temperature can lead to a runaway reaction, causing decomposition of the starting materials and products, resulting in the formation of polymeric, tarry materials. This is often exacerbated by poor temperature control and rapid addition of the nitrating agent.

Diagnostic Approach:

The formation of a dark, viscous, or solid material that is difficult to dissolve or characterize is the primary indicator of this issue.

Solutions & Preventative Measures:

  • Strict Temperature Control: Use an efficient cooling bath (e.g., ice-salt or an automated cooling system) to maintain the desired temperature throughout the addition of the nitrating agent and the reaction.

  • Slow and Controlled Addition: Add the nitrating agent very slowly, monitoring the internal temperature of the reaction mixture continuously.

  • Adequate Stirring: Ensure efficient stirring to dissipate heat and maintain a homogeneous reaction mixture.

  • Scale-Up Caution: Be extremely cautious when scaling up the reaction. The surface area-to-volume ratio decreases, making heat dissipation more challenging.

Summary Table of Potential Products
Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )
3-Bromobenzaldehyde (Starting Material) C_7H_5BrO185.02
This compound (Desired Product) C_7H_4BrNO_3230.02
5-Bromo-2-nitrobenzaldehyde (Isomeric Byproduct) C_7H_4BrNO_3230.02
3-Bromo-4-nitrobenzaldehyde (Isomeric Byproduct) C_7H_4BrNO_3230.02
3-Bromo-2-nitrobenzoic acid (Oxidation Byproduct) C_7H_4BrNO_4246.02
Experimental Protocols
Protocol 1: General Synthesis of this compound

This is a general procedure and should be adapted and optimized based on laboratory safety protocols and specific experimental goals.

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 3-bromobenzaldehyde.

  • Cool the flask in an ice-salt bath to 0°C.

  • Slowly add concentrated sulfuric acid while maintaining the temperature below 10°C.

  • Prepare the nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid in a separate flask, keeping the temperature below 10°C.

  • Add the nitrating mixture dropwise to the solution of 3-bromobenzaldehyde over a period of 1-2 hours, ensuring the internal temperature does not exceed 15°C.[2]

  • After the addition is complete, allow the reaction to stir at a low temperature for an additional 1-2 hours, monitoring the progress by TLC.

  • Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with stirring.

  • The precipitated crude product is collected by vacuum filtration and washed with cold water until the washings are neutral.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude, moist product in a minimal amount of hot toluene.

  • While the solution is still hot, add petroleum ether (e.g., boiling range 60-80°C) in portions until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Collect the pale yellow crystals of this compound by vacuum filtration.

  • Wash the crystals with a small amount of cold petroleum ether and dry them in a vacuum desiccator.

Visualizations
Diagram 1: Reaction Pathway and Major Side Reactions

G cluster_main Main Reaction cluster_side Side Reactions 3-Bromobenzaldehyde 3-Bromobenzaldehyde This compound This compound 3-Bromobenzaldehyde->this compound HNO₃, H₂SO₄ (Nitration at C2) 5-Bromo-2-nitrobenzaldehyde 5-Bromo-2-nitrobenzaldehyde 3-Bromobenzaldehyde->5-Bromo-2-nitrobenzaldehyde Nitration at C6 3-Bromo-4-nitrobenzaldehyde 3-Bromo-4-nitrobenzaldehyde 3-Bromobenzaldehyde->3-Bromo-4-nitrobenzaldehyde Nitration at C4 3-Bromo-2-nitrobenzoic_acid 3-Bromo-2-nitrobenzoic_acid This compound->3-Bromo-2-nitrobenzoic_acid Oxidation Dinitrated_Products Dinitrated_Products This compound->Dinitrated_Products Further Nitration

Caption: Main synthesis pathway and competing side reactions.

Diagram 2: Troubleshooting Workflow for Impure Product

G start Crude Product Obtained check_purity Analyze by TLC/NMR/GC-MS start->check_purity is_pure Is Product Pure? check_purity->is_pure pure Pure Product (Proceed to next step) is_pure->pure Yes impure Identify Impurities is_pure->impure No isomers Isomeric Byproducts? impure->isomers oxidation Oxidation Product? isomers->oxidation No solve_isomers Recrystallize or use Column Chromatography isomers->solve_isomers Yes solve_oxidation Wash with NaHCO₃ solution oxidation->solve_oxidation Yes recheck Re-check Purity solve_isomers->recheck solve_oxidation->recheck recheck->is_pure

Caption: A decision-making workflow for troubleshooting.

References
  • CN103880683A - Chemical synthesis method of this compound.
  • Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitr
  • Scheme of aldehyde group assistance in the nitration of benzaldehyde - ResearchG
  • Experimental and calculated concentrations for the benzaldehyde nitration in mixed acid - ResearchG
  • 2-NITRO 5-BROMO-BENZALDEHYDE 20357-20-4 wiki - Guidechem.
  • 2-bromo-5-nitrobenzaldehyde | 84459-32-5 - ChemicalBook.
  • 3-BROMO-4-NITROBENZALDEHYDE - ChemBK.
  • p-NITROBENZALDEHYDE - Organic Syntheses Procedure.
  • 1003 Nitration of benzaldehyde to 3-nitrobenzaldehyde - NOP - A Program for Gener
  • Continuous Flow Nitration of Benzaldehyde - Organic Process Research & Development. (2009).
  • Minimizing side reactions in the synthesis of 2-Nitrobenzaldehyde - Benchchem.
  • 3-Bromo-4-nitrobenzaldehyde 97% | CAS: 101682-68-2 - AChemBlock.
  • 5-bromo-2-nitro-benzaldehyde AldrichCPR - Sigma-Aldrich.
  • US4036887A - Preparation of 3-bromobenzaldehyde - Google P
  • Studies on the Synthesis of 3-Nitrobenzaldehyde - Indian Journal of Pharmaceutical Sciences.
  • This compound | C7H4BrNO3 | CID 21106434 - PubChem.
  • 5-Bromo-2-nitrobenzaldehyde | C7H4BrNO3 | CID 97233 - PubChem.
  • 3-Bromo-4-nitrobenzaldehyde | C7H4BrNO3 | CID 3770841 - PubChem.
  • 3-Bromobenzaldehyde - Wikipedia.
  • Synthesis of 3-bromobenzaldehyde - PrepChem.com.
  • o-NITROBENZALDEHYDE - Organic Syntheses Procedure.
  • Nitration of MethylBenzoate and Nitr
  • 3-Bromobenzaldehyde (C7H5BrO) properties - Mol-Instincts.
  • 4-Bromo-3-nitrobenzaldehyde 97 163596-75-6 - Sigma-Aldrich.
  • The reaction mechanism for nitration of benzaldehyde is proposed below. Explain the differences in the abundance of the products formed. - Chegg.
  • 3-Bromo-4-nitrobenzaldehyde | CAS#:101682-68-2 - Chemsrc.
  • 3-Bromobenzaldehyde | C7H5BrO | CID 76583 - PubChem.
  • A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies - CiteSeerX.
  • US4945186A - Method of producing 3-bromobenzaldehyde - Google P
  • o-NITROBENZALDEHYDE - Organic Syntheses Procedure.
  • US5567854A - Process for separating mixtures of nitrobenzaldehyde isomers - Google P
  • 3 Nitrobenzaldehyde | PDF | Nitric Acid | Chemical Reactions - Scribd.

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How to effectively remove starting materials from the 3-Bromo-2-nitrobenzaldehyde product

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for 3-Bromo-2-nitrobenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the purification of this critical synthetic intermediate. Purity is paramount for successful downstream applications, and this resource provides field-proven troubleshooting advice and in-depth protocols to ensure your product meets the highest standards.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you might encounter during the purification of this compound.

Q1: My TLC and/or NMR analysis indicates contamination with the starting material, 3-bromo-2-nitrotoluene. How can I effectively remove it?

A1: This is a frequent challenge, as the starting material and product share structural similarities. The key difference to exploit for separation is the change in polarity. The oxidation of a methyl group (-CH₃) in 3-bromo-2-nitrotoluene to an aldehyde (-CHO) in this compound significantly increases the compound's polarity.

Root Cause: Incomplete oxidation during the synthesis is the primary reason for this contamination.

Recommended Solution: Flash Column Chromatography Flash column chromatography is the most effective method for this separation.[1][2] The polar aldehyde product will have a stronger affinity for the silica gel stationary phase and will elute more slowly, while the less polar starting material will elute faster.

  • Stationary Phase: Silica Gel (Silica 60 is standard).[1]

  • Mobile Phase (Eluent): A non-polar/polar solvent system is required. Start with a low-polarity mixture and gradually increase the polarity. A hexane/ethyl acetate system is an excellent choice.[1][3]

    • Initial Elution: Begin with a high ratio of hexane to ethyl acetate (e.g., 95:5 or 90:10). This will elute the non-polar 3-bromo-2-nitrotoluene.

    • Product Elution: Gradually increase the ethyl acetate concentration (e.g., to 85:15 or 80:20) to elute your desired product, this compound.

  • Monitoring: Use Thin Layer Chromatography (TLC) to monitor the fractions. The starting material will have a higher Rf value (travels further up the plate) than the more polar product. A general rule of thumb is to aim for an Rf of ~0.3 for the desired compound in the chosen solvent system for good separation.[1]

Q2: After the work-up, my product is an oil and refuses to crystallize. What are the likely causes and solutions?

A2: Oiling out is a common problem in crystallization and typically points to the presence of impurities that disrupt the crystal lattice formation or residual solvent.

Root Causes & Solutions:

  • Residual Solvent: Ensure the crude product is thoroughly dried under a high vacuum to remove any remaining reaction or extraction solvents (like Dichloromethane or Ethyl Acetate).

  • Impurities: The presence of unreacted starting materials or by-products can act as a eutectic contaminant.

    • Solution A: Column Chromatography: As detailed in Q1, running a flash column is the most robust method to remove a wide range of impurities.

    • Solution B: Recrystallization from a Mixed-Solvent System: If the impurity level is low, recrystallization can be effective. Since this compound is an aromatic aldehyde, it has moderate solubility in many organic solvents.[4][5] A mixed-solvent system is often ideal.[6]

      • Procedure: Dissolve the oily product in a minimal amount of a "good" solvent in which it is highly soluble (e.g., ethanol, acetone, or ethyl acetate). Then, slowly add a "poor" solvent in which it is sparingly soluble (e.g., hexane or water) at an elevated temperature until the solution becomes faintly cloudy.[6][7][8] Allow the mixture to cool slowly. The drop in solubility should induce crystallization.

Frequently Asked Questions (FAQs)

Q: What are the key physical properties I should know for purification?

A: Understanding the physical properties of your product versus potential impurities is crucial for designing a purification strategy.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Polarity
This compound C₇H₄BrNO₃230.0242 - 44High
3-Bromo-2-nitrotoluene C₇H₆BrNO₂216.0325 - 29Low

(Data sourced from PubChem and commercial suppliers)[9][10][11][12]

The significant difference in polarity and the distinct melting points are the most valuable properties to leverage for purification and characterization.

Q: How do I confirm the purity of my final product?

A: A combination of techniques should be used:

  • Thin Layer Chromatography (TLC): A pure compound should appear as a single spot. Run it against a co-spot of the starting material and crude mixture to confirm separation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is definitive. The aldehyde proton (-CHO) of the product will have a characteristic singlet peak around 10 ppm. The absence of the methyl proton (-CH₃) singlet from the starting material (around 2.5 ppm) is a key indicator of purity.

  • Melting Point Analysis: A sharp melting point within the literature range (42-44 °C) indicates high purity.[11] Impure compounds typically exhibit a depressed and broad melting range.

Q: What safety precautions should I take when handling this compound?

A: this compound is a hazardous substance. Always consult the Safety Data Sheet (SDS) before use.[11][13][14]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[15]

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.[15][16]

  • Health Hazards: It is harmful if swallowed, inhaled, or in contact with skin. It causes skin and serious eye irritation.[9][11][13][16]

  • First Aid: In case of contact, wash skin thoroughly with soap and water.[16] For eye contact, rinse cautiously with water for several minutes.[16] If swallowed or inhaled, seek immediate medical attention.[11][13]

In-Depth Protocols

Protocol 1: High-Resolution Flash Column Chromatography

This protocol is optimized for separating this compound from its common precursor, 3-bromo-2-nitrotoluene.

1. Preparation: a. Solvent System Selection: On a TLC plate, find a hexane/ethyl acetate ratio that gives the product an Rf value of approximately 0.3. A good starting point is 85:15 (Hexane:EtOAc). b. Column Selection: Choose a column diameter and length appropriate for the amount of crude material. A general rule is to use a silica gel mass that is 40-100 times the mass of your crude product for a moderately difficult separation.[17] c. Slurry Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:EtOAc). Pour the slurry into the column and use air pressure to pack a firm, uniform bed.[17] Add a thin layer of sand on top to protect the silica surface.[1]

2. Sample Loading: a. Dissolve the crude product in a minimal amount of a suitable solvent, like dichloromethane.[1][17] b. Carefully apply the concentrated sample solution to the top of the silica bed using a pipette. c. Allow the solvent to absorb into the silica until the sand layer is just dry. d. Gently add a small amount of the initial eluent, let it absorb, and repeat twice to ensure the sample is loaded in a tight, narrow band.[17]

3. Elution and Fraction Collection: a. Carefully fill the column with the initial eluent (e.g., 95:5 Hexane:EtOAc). b. Apply gentle air pressure to begin elution at a flow rate of about 2 inches per minute.[1] c. Collect fractions in test tubes. Monitor the elution of the faster-moving starting material by TLC. d. Once the starting material has been completely eluted, switch to a more polar solvent mixture (your target Rf solvent, e.g., 85:15 Hexane:EtOAc) to elute the this compound product. e. Collect fractions and analyze by TLC to identify those containing the pure product.

4. Product Recovery: a. Combine the pure fractions in a round-bottom flask. b. Remove the solvent using a rotary evaporator. c. Place the flask under a high vacuum to remove any final traces of solvent, yielding the pure product.

Protocol 2: Recrystallization from a Mixed Solvent System

This method is suitable for removing minor impurities when the product is already mostly pure but oily or fails to solidify properly.

1. Solvent Selection: a. Choose a "good" solvent where the product is very soluble (e.g., Ethanol) and a "poor" solvent where it is not (e.g., deionized water).[6] The two solvents must be miscible.

2. Dissolution: a. Place the crude product in an Erlenmeyer flask with a stir bar. b. Heat the flask gently on a hot plate in a fume hood. c. Add the "good" solvent dropwise while stirring until the compound just dissolves completely. Use the absolute minimum amount necessary.

3. Induction of Crystallization: a. While the solution is still warm, add the "poor" solvent dropwise until you see persistent cloudiness (turbidity), indicating the solution is saturated. b. If too much "poor" solvent is added, clarify the solution by adding a few more drops of the "good" solvent until it is clear again.

4. Crystal Growth: a. Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. b. For maximum yield, you can then place the flask in an ice bath for 20-30 minutes.

5. Isolation and Drying: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of ice-cold "poor" solvent to remove any residual soluble impurities. c. Dry the crystals thoroughly in a vacuum oven or desiccator to remove all solvent.

Visual Workflow: Purification Strategy

The following diagram outlines the decision-making process for purifying crude this compound.

PurificationWorkflow Start Crude Product Analysis (TLC / ¹H NMR) IdentifyImpurity Identify Major Impurity Start->IdentifyImpurity SM_Contamination Starting Material (3-Bromo-2-nitrotoluene) IdentifyImpurity->SM_Contamination Low Rf Spot Absent High Rf Spot Present OilyProduct Oily Product / Minor Impurities IdentifyImpurity->OilyProduct Smearing / Multiple Spots No Solid Formation ColumnChrom Flash Column Chromatography (Hexane/EtOAc Gradient) SM_Contamination->ColumnChrom OilyProduct->ColumnChrom If Recrystallization Fails Recrystallize Mixed-Solvent Recrystallization (e.g., EtOH/Water) OilyProduct->Recrystallize Primary Method PurityCheck Purity Verification (TLC, NMR, Melting Point) ColumnChrom->PurityCheck Recrystallize->PurityCheck PureProduct Pure this compound PurityCheck->PureProduct Passes QC

Caption: Decision tree for selecting a purification method.

References

  • CN103880683A - Chemical synthesis method of this compound. Google Patents.
  • This compound. PubChem, National Center for Biotechnology Information.
  • 3-Bromo-2-nitrotoluene, 98% (52414-97-8). J&K Scientific.
  • 3-Bromo-2-nitrotoluene - High purity. Georganics.
  • Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry, University of Rochester.
  • Purification: How to Run a Flash Column. Department of Chemistry, University of Rochester.
  • Material Safety Data Sheet - 3-bromo benzaldehyde 97%. Oxford Lab Fine Chem LLP.
  • 3-BROMO-2-NITROTOLUENE. Chongqing Chemdad Co., Ltd.
  • p-NITROBENZALDEHYDE. Organic Syntheses Procedure.
  • Successful flash chromatography. Biotage.
  • Successful Flash Chromatography. King Group, Emory University.
  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. MH Chem via YouTube.
  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses.
  • Running a flash column. Chemistry LibreTexts.
  • 3-Nitrobenzaldehyde. Solubility of Things.
  • Nitration of benzaldehyde to 3-nitrobenzaldehyde. NOP, OC-Praktikum.
  • What solvent system should I use to recrystalise 3-bromo benzoic? Reddit r/chemhelp.
  • A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. ResearchGate.
  • CN105439867A - A preparing method of 2-nitrobenzaldehyde. Google Patents.
  • Process for the purification of nitrobenzaldehyde. Google Patents.
  • 2-Bromo-3-nitrobenzaldehyde. ResearchGate.
  • 3-Bromobenzaldehyde. Wikipedia.

Sources

Preventing the degradation of 3-Bromo-2-nitrobenzaldehyde under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 3-Bromo-2-nitrobenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile but sensitive reagent. Our goal is to provide you with in-depth, field-proven insights to prevent its degradation, troubleshoot common issues, and ensure the success of your synthetic endeavors.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary causes of degradation for this compound?

A: this compound is susceptible to several degradation pathways owing to its specific combination of functional groups. The primary causes are:

  • Photodegradation: Like many nitroaromatic compounds, it is sensitive to light, particularly UV radiation. Exposure can lead to complex rearrangements and the formation of colored impurities. Studies on similar molecules like 2-nitrobenzaldehyde show they are highly photolysable and can transform into compounds like o-nitrosobenzoic acid.[1][2]

  • Oxidation: The aldehyde group is easily oxidized to a carboxylic acid (3-bromo-2-nitrobenzoic acid). This can be caused by strong oxidizing agents, or more commonly, by atmospheric oxygen (auto-oxidation), which can be accelerated by light or trace metal impurities.

  • Base-Mediated Reactions: Strong bases can promote undesirable side reactions. These may include Cannizzaro-type disproportionation (if applicable), aldol condensations with other enolizable species, or dehalogenation. Weaker, non-nucleophilic bases are generally preferred to minimize these pathways.[3]

  • Reductive Side Reactions: The nitro group is a strong electron-withdrawing group and is readily reduced under various conditions.[4][5] If your reaction employs reducing agents intended for another functional group, you may see unwanted reduction of the nitro group to a nitroso, hydroxylamino, or amino group.[6]

Q2: My reaction mixture is turning dark brown, and the TLC plate shows multiple new spots. What is likely happening?

A: A dark coloration and a complex TLC profile are classic indicators of decomposition. The most probable cause is a combination of light exposure and/or thermal instability. Nitroaromatic compounds can form highly colored radical species or polymeric materials upon degradation.[4][5]

  • Immediate Action: First, protect your reaction from all ambient light by wrapping the flask in aluminum foil.

  • Troubleshooting: Consider if the reaction temperature is too high. Some related nitroaromatic compounds exhibit poor thermal stability.[7] You may need to screen lower temperatures to find an optimal balance between reaction rate and stability.

Q3: I am consistently isolating 3-Bromo-2-nitrobenzoic acid as a major byproduct. How can I prevent this oxidation?

A: The formation of the corresponding carboxylic acid is a clear sign of oxidation. To prevent this, you must rigorously exclude oxygen from your reaction system. The aldehyde C-H bond is susceptible to radical-mediated oxidation by O₂.

  • Solution: Conduct your reaction under a positive pressure of an inert atmosphere, such as dry nitrogen or argon. This involves using Schlenk techniques or a glovebox. Ensure all solvents are properly degassed before use by methods like sparging with argon or using a freeze-pump-thaw cycle.

Q4: During my palladium-catalyzed cross-coupling reaction, I'm observing significant formation of 2-nitrobenzaldehyde. Why am I losing the bromine?

A: The loss of the bromine substituent is known as hydrodehalogenation, a common side reaction in cross-coupling chemistry.[3] It occurs when the aryl-palladium intermediate is protonated before it can undergo the desired reductive elimination.

  • Primary Cause: The presence of a proton source is the main culprit. This is often trace water in your reagents or solvents.

  • Prevention:

    • Ensure Anhydrous Conditions: Use freshly dried, anhydrous solvents and reagents.

    • Optimize the Base: Strong bases can facilitate protonolysis. Switch to weaker, non-nucleophilic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[3]

    • Ligand Choice: Employ bulky, electron-rich phosphine ligands which can accelerate the rate of reductive elimination, outcompeting the dehalogenation side reaction.[3]

Q5: What are the ideal storage conditions for this compound?

A: Given its sensitivities, proper storage is critical. Store the reagent in a tightly sealed, amber glass bottle to protect it from light and moisture. It should be kept in a cool, dry, and dark place, preferably in a refrigerator and under an inert atmosphere if it will be stored for an extended period.

Section 2: In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and solving specific experimental issues.

Problem 1: Low Reaction Yield with a Complex Mixture of Byproducts
Potential CauseScientific RationaleRecommended Solution
Photodegradation Nitroaromatic compounds possess chromophores that absorb UV-Vis light, promoting them to excited states. For ortho-nitro substituted aromatics, this can initiate intramolecular rearrangements or radical chain reactions, leading to a cascade of byproducts.[1][2][8]Protect from Light: Wrap the reaction vessel completely in aluminum foil. Avoid conducting the reaction in direct sunlight or under strong laboratory lighting.
Thermal Decomposition Exceeding the thermal stability threshold of the molecule can initiate exothermic decomposition, often characterized by gas evolution and the formation of intractable tars. While specific data for this molecule is limited, related nitrobenzyl halides are known to be thermally sensitive.[7]Optimize Temperature: Run a temperature screen starting from a lower temperature (e.g., 0 °C or room temperature) and gradually increasing. Monitor reaction progress and impurity formation closely by TLC or LC-MS.
Incompatible Base Strong or nucleophilic bases (e.g., NaOH, KOH, NaOMe) can attack the electrophilic aldehyde carbon or promote self-condensation reactions. The highly electron-deficient aromatic ring may also be susceptible to nucleophilic aromatic substitution under harsh conditions.Select a Weaker Base: Use non-nucleophilic, inorganic bases such as K₂CO₃, Cs₂CO₃, or an organic amine base like triethylamine (TEA) or DIPEA, if compatible with the reaction. Ensure slow, controlled addition, preferably at a reduced temperature.[3]
Problem 2: Unwanted Modification of a Key Functional Group
Potential CauseScientific RationaleRecommended Solution
Oxidation to Carboxylic Acid The aldehyde functional group is in a high oxidation state and is readily oxidized further. Atmospheric oxygen can act as the oxidant, especially in the presence of light or metal catalysts that can initiate radical processes.Maintain Inert Atmosphere: Use Schlenk line techniques or a glovebox to maintain a nitrogen or argon atmosphere throughout the setup, reaction, and workup. Use properly degassed solvents.
Reduction of Nitro Group The nitro group is highly electrophilic and is easily reduced by a wide range of reagents (e.g., catalytic hydrogenation, dissolving metals, certain hydrides).[6][9] This can lead to the formation of 3-bromo-2-aminobenzaldehyde or intermediate reduction products.Use Chemoselective Reagents: If a reduction is required elsewhere in the molecule, choose a reagent that is selective for the target group over the nitro group. For example, to reduce an aldehyde in the presence of a nitro group, NaBH₄ under controlled conditions is often preferred over the more powerful LiAlH₄.[9]
Dehalogenation In metal-catalyzed reactions, the C-Br bond is activated upon oxidative addition to the metal center (e.g., Pd(0)). If a proton source is available, the resulting aryl-metal complex can be protonated and reductively cleaved, replacing the bromine with hydrogen.[3]Strict Anhydrous Conditions: Dry all solvents (e.g., over molecular sieves) and reagents. Use flame-dried glassware under an inert atmosphere. Avoid protic solvents unless absolutely required by the reaction mechanism.

Section 3: Preventative Protocols & Best Practices

Adhering to robust experimental protocols is the most effective way to prevent degradation.

Protocol 1: General Handling and Reaction Setup
  • Glassware: Use flame-dried or oven-dried glassware assembled hot under a stream of dry nitrogen or argon.

  • Atmosphere: Affix a balloon or bubbler filled with an inert gas to the reaction apparatus to maintain positive pressure.

  • Light Protection: Wrap the entire reaction flask, including the condenser, with aluminum foil before adding any reagents.

  • Reagent Purity: Use freshly purchased or purified this compound. Assess purity by NMR or melting point before use. Use anhydrous grade solvents from a sealed bottle or a solvent purification system.

  • Temperature Control: Perform additions of reactive reagents at a reduced temperature (e.g., in an ice-water bath at 0 °C) to dissipate any heat of reaction and minimize thermal shock.

  • Monitoring: Follow the reaction's progress using a suitable analytical technique like Thin Layer Chromatography (TLC). This allows you to identify the optimal reaction time and spot the formation of degradation products early.[10][11]

Protocol 2: Example Workflow - A Robust Wittig Reaction

This protocol for reacting this compound with a phosphonium ylide incorporates key preventative measures.

  • Ylide Preparation:

    • In a flame-dried, three-neck round-bottom flask under argon, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Add a strong base (e.g., n-butyllithium) dropwise via syringe. Allow the mixture to stir at this temperature for 30 minutes, then warm to room temperature for 1 hour. The formation of the deep orange/red ylide indicates success.

  • Aldehyde Addition:

    • In a separate flame-dried flask wrapped in aluminum foil, dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF.

    • Cool the ylide solution back down to 0 °C.

    • Slowly add the aldehyde solution to the ylide solution dropwise via a cannula or syringe over 20-30 minutes. The intense color of the ylide should fade upon reaction.

  • Reaction and Monitoring:

    • Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature.

    • Monitor the consumption of the aldehyde by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent).

  • Workup:

    • Once the reaction is complete, quench it by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Section 4: Summary of Recommended Reaction Parameters

This table provides a quick-reference guide to optimal conditions.

ParameterRecommended ConditionRationale & Justification
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the aldehyde to a carboxylic acid.
Light Complete exclusion (Aluminum foil)Prevents photochemical degradation and rearrangement reactions.[1][2]
Temperature Reaction-dependent, but generally low to moderate (0 °C to 80 °C)Minimizes risk of thermal decomposition and reduces rates of side reactions.
Base Selection Weak, non-nucleophilic (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, TEA)Avoids base-catalyzed degradation, dehalogenation, and condensation reactions.[3]
Solvents Anhydrous, Aprotic (e.g., THF, Toluene, Dioxane, DCM)Prevents hydrodehalogenation and other water-mediated side reactions.[3]
Purity Control Use high-purity starting materials and reagentsImpurities can act as catalysts for decomposition pathways.[10]

Section 5: Visual Guides

Major Degradation Pathways

G SM This compound OX 3-Bromo-2-nitrobenzoic Acid SM->OX [O] (Air/O₂) DH 2-Nitrobenzaldehyde SM->DH H⁺ Source (e.g., H₂O, ROH) RD 3-Bromo-2-aminobenzaldehyde SM->RD [H] (Reducing Agent) PD Photochemical Products (e.g., Nitroso-acid, Polymers) SM->PD Light (hν) (UV Exposure) G decision decision start Reaction Failure (Low Yield / Impure) check_light Was reaction protected from light? start->check_light protect_light Action: Wrap flask in foil. Rerun experiment. check_light->protect_light No check_atmosphere Was reaction under inert atmosphere? check_light->check_atmosphere Yes success Problem Resolved protect_light->success use_inert Action: Use N₂/Ar and degassed solvents. check_atmosphere->use_inert No check_base Was a strong base used? check_atmosphere->check_base Yes use_inert->success use_weak_base Action: Switch to K₂CO₃ or Cs₂CO₃. Control temperature. check_base->use_weak_base Yes check_water Were conditions strictly anhydrous? check_base->check_water No use_weak_base->success use_dry Action: Flame-dry glassware. Use anhydrous solvents. check_water->use_dry No check_water->success Yes use_dry->success

Sources

Technical Support Center: Enhancing the Solubility of 3-Bromo-2-nitrobenzaldehyde for Synthetic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Bromo-2-nitrobenzaldehyde. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the primary challenge encountered when using this versatile synthetic intermediate: its limited solubility. By understanding the principles of solubility and employing the strategies outlined below, you can significantly improve reaction efficiency, yield, and reproducibility.

Understanding the Challenge: The Physicochemical Properties of this compound

This compound is a valuable building block in organic synthesis, but its effective use is often hampered by its poor solubility in many common organic solvents. This limitation arises from its rigid aromatic structure, the presence of a polar nitro group, and a moderately polar aldehyde group. These features contribute to a crystalline lattice that requires significant energy to disrupt.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for dissolving this compound?

A1: Based on experimental evidence from its synthesis and the solubility patterns of structurally similar compounds, polar aprotic solvents are the most effective. Start with the following:

  • High Solubility: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)

  • Moderate to Good Solubility: Tetrahydrofuran (THF), Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane (DCM)[1]

Q2: I'm still having trouble dissolving the compound, even in the recommended solvents. What can I do?

A2: If you are experiencing persistent solubility issues, consider the following strategies:

  • Heating: Gently warming the solvent can significantly increase the solubility of this compound. However, be mindful of the thermal stability of your other reagents and the potential for side reactions at elevated temperatures.

  • Co-solvents: Employing a mixture of solvents can be highly effective. For instance, adding a small amount of DMF or DMSO to a less polar solvent like THF or toluene can dramatically improve solubility.

  • Sonication: Using an ultrasonic bath can help break down solid agglomerates and accelerate the dissolution process.

Q3: Will the nitro group on this compound interfere with my reaction?

A3: The electron-withdrawing nature of the nitro group can influence the reactivity of the aldehyde. It makes the carbonyl carbon more electrophilic, which can be advantageous for nucleophilic addition reactions. However, the nitro group itself can be susceptible to reduction, so care must be taken when using reducing agents. Additionally, in reactions like the Grignard reaction, the nitro group can react with the organometallic reagent.

Troubleshooting Guides for Common Synthetic Reactions

This section provides detailed troubleshooting guides for common synthetic transformations involving this compound, with a focus on overcoming solubility-related challenges.

Wittig Reaction

The Wittig reaction is a cornerstone of alkene synthesis. However, the insolubility of this compound can lead to sluggish reactions and low yields.

Common Problem: The reaction is slow or incomplete, with unreacted aldehyde remaining.

Troubleshooting Workflow:

Wittig_Troubleshooting Start Start: Low Wittig Reaction Conversion Check_Solubility Is the aldehyde fully dissolved? Start->Check_Solubility Increase_Polarity Increase solvent polarity (e.g., add DMF/DMSO to THF). Check_Solubility->Increase_Polarity No Check_Ylide Is the ylide sufficiently reactive and soluble? Check_Solubility->Check_Ylide Yes Heat_Reaction Gently heat the reaction mixture (e.g., to 40-50 °C). Increase_Polarity->Heat_Reaction Heat_Reaction->Check_Ylide Phase_Transfer Consider a phase-transfer catalyst (PTC) for biphasic conditions. Check_Ylide->Phase_Transfer Ylide solubility issue Success Success: Improved Conversion Check_Ylide->Success Ylide is soluble and reactive Phase_Transfer->Success

Caption: Troubleshooting workflow for Wittig reactions.

Detailed Protocol for an Optimized Wittig Reaction:

  • Solvent Selection: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the phosphonium salt in anhydrous THF.

  • Ylide Generation: Cool the suspension to 0 °C and add a strong base (e.g., n-butyllithium or sodium hydride) dropwise. Allow the mixture to stir and form the ylide.

  • Aldehyde Addition: In a separate flask, dissolve the this compound in a minimal amount of anhydrous THF. If solubility is an issue, add a co-solvent such as DMF (up to 10% v/v) and gently warm to achieve dissolution.

  • Reaction: Slowly add the dissolved aldehyde solution to the ylide solution at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Grignard Reaction

Grignard reactions with nitro-substituted aryl halides can be challenging due to the reactivity of the nitro group with the Grignard reagent. Solubility of the aldehyde is also a critical factor.

Common Problem: Low yield of the desired alcohol and/or formation of byproducts from the reaction with the nitro group.

Troubleshooting Workflow:

Grignard_Troubleshooting Start Start: Low Grignard Reaction Yield Solvent_Choice Is THF being used as the solvent? Start->Solvent_Choice Use_THF Switch to anhydrous THF. Solvent_Choice->Use_THF No Inverse_Addition Is inverse addition being performed? Solvent_Choice->Inverse_Addition Yes Use_THF->Inverse_Addition Perform_Inverse_Addition Add Grignard reagent to the aldehyde solution. Inverse_Addition->Perform_Inverse_Addition No Low_Temp Is the reaction performed at low temperature? Inverse_Addition->Low_Temp Yes Perform_Inverse_Addition->Low_Temp Cool_Reaction Maintain temperature at 0 °C or lower during addition. Low_Temp->Cool_Reaction No Success Success: Improved Yield and Selectivity Low_Temp->Success Yes Cool_Reaction->Success

Caption: Troubleshooting workflow for Grignard reactions.

Detailed Protocol for an Optimized Grignard Reaction:

  • Solvent and Setup: Use anhydrous THF as the solvent in a flame-dried, three-neck round-bottom flask under an inert atmosphere.

  • Aldehyde Solution: Dissolve the this compound in anhydrous THF. Gentle warming may be necessary. Once dissolved, cool the solution to 0 °C in an ice-salt bath.

  • Inverse Addition: Slowly add the Grignard reagent (prepared separately or commercially available) dropwise to the stirred solution of the aldehyde. Maintaining a low temperature is crucial to minimize side reactions with the nitro group.[2]

  • Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically rapid at low temperatures.

  • Work-up: After completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extraction and Purification: Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude alcohol by column chromatography.

Knoevenagel Condensation

This condensation reaction is often catalyzed by a weak base. Ensuring the aldehyde is in solution is key to achieving a good reaction rate.

Common Problem: The reaction is heterogeneous and proceeds slowly, resulting in incomplete conversion.

Troubleshooting Workflow:

Knoevenagel_Troubleshooting Start Start: Slow Knoevenagel Condensation Solvent_System Is a suitable solvent being used? Start->Solvent_System Use_Protic_Solvent Use ethanol or a similar protic solvent. Solvent_System->Use_Protic_Solvent No Heat_Reaction Heat the reaction to reflux. Solvent_System->Heat_Reaction Yes Use_Protic_Solvent->Heat_Reaction Catalyst_Check Is the catalyst appropriate and soluble? Heat_Reaction->Catalyst_Check Alternative_Catalyst Consider a different base catalyst (e.g., piperidine, ammonium acetate). Catalyst_Check->Alternative_Catalyst No Success Success: Complete Conversion Catalyst_Check->Success Yes Alternative_Catalyst->Success

Caption: Troubleshooting workflow for Knoevenagel condensations.

Detailed Protocol for an Optimized Knoevenagel Condensation:

  • Dissolution: In a round-bottom flask, dissolve the this compound in a suitable solvent such as ethanol. If necessary, heat the mixture to reflux to ensure complete dissolution.[3]

  • Reagent Addition: To the dissolved aldehyde, add the active methylene compound (e.g., malononitrile or diethyl malonate).

  • Catalyst: Add a catalytic amount of a weak base, such as piperidine or ammonium acetate.

  • Reaction: Continue to heat the reaction at reflux and monitor its progress by TLC.

  • Product Isolation: Upon completion, cool the reaction mixture. The product may precipitate upon cooling and can be collected by filtration. If the product remains in solution, remove the solvent under reduced pressure and purify the residue.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

Suzuki Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. The solubility of all components is critical for efficient catalysis.

Common Problem: Low yield, catalyst decomposition, and formation of homocoupling byproducts.

Troubleshooting Workflow:

Suzuki_Troubleshooting Start Start: Low Suzuki Coupling Yield Solvent_System Are all components soluble in the reaction mixture? Start->Solvent_System Co_Solvent Use a co-solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water). Solvent_System->Co_Solvent No Degas_Thoroughly Has the reaction mixture been thoroughly degassed? Solvent_System->Degas_Thoroughly Yes Co_Solvent->Degas_Thoroughly Perform_Degassing Degas with an inert gas for an extended period. Degas_Thoroughly->Perform_Degassing No Ligand_Choice Is the ligand appropriate for the substrate? Degas_Thoroughly->Ligand_Choice Yes Perform_Degassing->Ligand_Choice Screen_Ligands Screen bulky, electron-rich phosphine ligands. Ligand_Choice->Screen_Ligands No Success Success: High Yield of Cross-Coupled Product Ligand_Choice->Success Yes Screen_Ligands->Success

Caption: Troubleshooting workflow for Suzuki cross-coupling reactions.

Detailed Protocol for an Optimized Suzuki Cross-Coupling:

  • Setup: In a Schlenk flask, combine this compound, the boronic acid or ester, and the palladium catalyst and ligand.

  • Solvent System: Add a solvent mixture that will dissolve all components. A common system is a mixture of an organic solvent (e.g., toluene, dioxane, or THF) and an aqueous solution of the base. The addition of a co-solvent like ethanol can improve the solubility of the aldehyde.

  • Degassing: Thoroughly degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for at least 30 minutes to remove any dissolved oxygen, which can deactivate the catalyst.

  • Base Addition: Add the aqueous base (e.g., sodium carbonate or potassium carbonate) and begin heating the reaction mixture with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Work-up and Purification: After cooling to room temperature, separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

Solubility Data Summary

SolventTypePredicted SolubilityRationale
Dimethylformamide (DMF)Polar AproticHighStrong dipole-dipole interactions.
Dimethyl sulfoxide (DMSO)Polar AproticHighStrong dipole-dipole interactions.[1]
Tetrahydrofuran (THF)Polar AproticModerateGood balance of polarity for many reactions.[1]
AcetonePolar AproticModerateEffective for dissolving polar compounds.
AcetonitrilePolar AproticModerateGood for reactions requiring a polar, non-protic medium.
Ethyl AcetatePolar AproticModerateCommonly used for extraction and chromatography.[1]
Dichloromethane (DCM)Polar AproticModerateA versatile solvent for a range of organic compounds.[1]
Ethanol/MethanolPolar ProticLow to ModerateHydrogen bonding can aid solubility, but the non-polar backbone of the aldehyde limits it.
TolueneNon-polarLow"Like dissolves like" principle suggests limited solubility.
HexaneNon-polarVery LowNot a suitable solvent for this polar compound.

References

  • CN103880683A - Chemical synthesis method of this compound - Google Patents.
  • Organic Syntheses Procedure.
  • Grignard Reaction - Department of Chemistry.
  • How can I solve my problem with Suzuki coupling? - ResearchGate.
  • Grignard Reaction - Web Pages.
  • Novel Methods of Knoevenagel Condensation - Banaras Hindu University.
  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit.
  • A Highly Versatile One-Pot Aqueous Wittig Reaction - Science and Education Publishing.
  • Synthesis of an Alkene via the Wittig Reaction - University of Missouri–St. Louis.
  • Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process.
  • Problems with Suzuki coupling : r/Chempros - Reddit.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? - ResearchGate.
  • Wittig Reaction - Organic Chemistry Portal.
  • Wittig Reaction - Common Conditions.
  • (PDF) ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION - ResearchGate.
  • Grignard Reaction – Beyond Labz Virtual ChemLab Activity - Chemistry Connected.
  • Struggling with Suzuki Reaction : r/Chempros - Reddit.
  • 6: The Wittig Reaction (Experiment) - Chemistry LibreTexts.
  • The green Knoevenagel condensation: solvent-free condensation of benzaldehydes - Pure.
  • Studies on the Synthesis of 3-Nitrobenzaldehyde - Indian Journal of Pharmaceutical Sciences.
  • p-NITROBENZALDEHYDE - Organic Syntheses Procedure.
  • Reagents & Solvents: Solvents and Polarity - Department of Chemistry : University of Rochester.
  • A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies - ResearchGate.
  • Solubility modelling and preferential solvation for 3-nitrobenzaldehyde in N , N -dimethylformamide + (ethanol, n -propanol or n -butanol) solvent mixtures - ResearchGate.
  • Thermodynamic modelling for solubility of 4-nitrobenzaldehyde in different solvents at temperature range from (273.15 to 313.15) K and mixing properties of solutions - ResearchGate.

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Technical Support Center: Thin Layer Chromatography (TLC) for Monitoring 3-Bromo-2-nitrobenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for utilizing Thin Layer Chromatography (TLC) in the analysis of reactions involving 3-Bromo-2-nitrobenzaldehyde. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions, troubleshoot effectively, and achieve reliable, reproducible results in your research. This guide is structured to address your needs, from quick answers to in-depth problem-solving.

Frequently Asked Questions (FAQs)

This section addresses foundational questions that researchers frequently encounter when setting up their TLC analysis for this compound.

Q1: What are the key properties of this compound I should consider for TLC?

A1: Understanding the physicochemical properties of your starting material is crucial for developing a successful TLC method. This compound is a substituted aromatic aldehyde.[1] Its key features influencing TLC behavior are:

  • Polarity: The presence of both a nitro group (-NO₂) and an aldehyde group (-CHO) makes the molecule moderately polar. The aldehyde group is more polar than an ether but less polar than an alcohol.[2] The nitro group also contributes significantly to its polarity.

  • UV Activity: The aromatic ring and conjugated system allow it to be readily visualized under a UV lamp (typically at 254 nm), where it will quench the fluorescence of the TLC plate, appearing as a dark spot.[3]

  • Solubility: It is sparingly soluble in water but shows good solubility in common organic solvents like ethanol, ether, benzene, and chloroform.[4][5] This is important when preparing your sample for spotting.

PropertyValue/DescriptionSignificance for TLC
Molecular Formula C₇H₄BrNO₃Provides the basic composition.[1]
Molecular Weight 230.02 g/mol Useful for characterization but has a minor effect on TLC mobility compared to polarity.[1]
Appearance Yellowish crystalline powderIts color is generally not intense enough for visualization on the TLC plate without aid.
Key Functional Groups Aldehyde, Nitro, Bromo, Aromatic RingThese groups dictate the molecule's polarity and interaction with the stationary and mobile phases.
UV-Active YesAllows for non-destructive visualization using a UV lamp.[3]
Q2: How do I choose the right stationary phase (TLC plate) and mobile phase (solvent system)?

A2: This is the most critical decision in TLC.

  • Stationary Phase: For a moderately polar compound like this compound and its likely reaction products, standard silica gel (SiO₂) plates are the universal choice.[2] Silica gel is a highly polar adsorbent.[6]

  • Mobile Phase (Eluent): The goal is to find a solvent or solvent mixture that moves your compounds of interest to an Rf value between 0.3 and 0.7.[7]

    • Starting Point: A mixture of a non-polar solvent (like hexane or heptane) and a moderately polar solvent (like ethyl acetate) is the most common and effective starting point.[2][8] A good initial trial would be 3:1 Hexane:Ethyl Acetate .

    • Adjusting Polarity: The principle is simple: increasing the polarity of the mobile phase increases the Rf values of all compounds .[9][10] If your spots are stuck at the bottom (low Rf), you need to increase the solvent polarity (e.g., move to 2:1 or 1:1 Hexane:EtOAc). If they shoot to the top (high Rf), decrease the polarity (e.g., 5:1 or 9:1 Hexane:EtOAc).[11]

Q3: What is an Rf value and how is it used to monitor a reaction?

A3: The Retention Factor (Rf) is a ratio that quantifies the movement of a compound on a TLC plate.[12] It is calculated as:

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [13]

The Rf value is always between 0 and 1.[11][13] In a reaction, you are looking for the disappearance of the starting material spot and the appearance of a new product spot.[14]

  • Starting Material (SM): this compound.

  • Product (P): The product of your reaction.

  • Reaction Mixture (Rxn): An aliquot from your reaction pot.

By spotting these three lanes on a single TLC plate, you can visually track the conversion of SM to P over time.[15] The product will typically have a different polarity and thus a different Rf value than the starting material. For example, if you reduce the aldehyde to an alcohol, the product will be more polar and have a lower Rf.

Q4: My spots are invisible. How can I visualize them?

A4: If your compounds are not colored, you need a visualization method.

  • UV Light (Non-destructive): As this compound is aromatic, it should be visible under a 254 nm UV lamp.[3] This is always the first method to try.

  • Iodine Chamber (Semi-destructive): Exposing the plate to iodine vapor will stain most organic compounds, especially unsaturated and aromatic ones, as temporary yellow-brown spots.[3][16]

  • Chemical Stains (Destructive): If UV and iodine fail, a chemical stain is necessary. The plate is dipped in the stain solution and then heated. Good options for aldehydes and related functional groups include:

    • p-Anisaldehyde Stain: An excellent general-purpose stain sensitive to many functional groups, especially nucleophiles like aldehydes and ketones.[17]

    • Potassium Permanganate (KMnO₄) Stain: Stains compounds that can be oxidized, such as aldehydes, alcohols, alkenes, and alkynes. It appears as yellow/brown spots on a purple background.[17]

    • 2,4-Dinitrophenylhydrazine (DNP) Stain: Specifically visualizes aldehydes and ketones as yellow to orange spots.[17]

Troubleshooting Guide

Even with careful planning, issues can arise. This guide provides a systematic approach to diagnosing and solving common TLC problems.

Problem Potential Cause(s) Solution(s) & Scientific Rationale
Spots are Streaking 1. Sample Overload: Too much sample was spotted on the plate.[18][19]Dilute your sample. Spotting a concentrated solution saturates the stationary phase, preventing the formation of a tight band.
2. Highly Polar Compound: The compound interacts very strongly with the polar silica gel.Add a polar modifier to the eluent. For acidic compounds, add a few drops of acetic acid. For basic compounds, add triethylamine (0.1-2.0%).[20] This neutralizes active sites on the silica, reducing strong adsorption and tailing.
3. Insoluble Sample: The spotted sample did not fully dissolve in the mobile phase.Ensure your sample is fully dissolved before spotting. If necessary, use a stronger, more polar solvent to dissolve the initial sample, but ensure it is fully evaporated from the plate before developing.
4. Compound Decomposition: The compound is unstable on the acidic silica gel.[21]Perform a 2D TLC. Run the plate in one direction, dry it, rotate it 90 degrees, and run it again in the same solvent. If the spot appears on the diagonal, it's stable. If new spots appear "off-diagonal," it is decomposing.[21][22] Consider using a less acidic stationary phase like alumina.
Spots at Baseline (Rf ≈ 0) 1. Mobile Phase is Not Polar Enough: The eluent lacks the strength to move the compounds off the highly polar stationary phase.[7][20]Increase the polarity of the mobile phase. Decrease the proportion of the non-polar solvent (e.g., hexane) and increase the polar one (e.g., ethyl acetate). For very polar compounds, consider adding a stronger solvent like methanol (e.g., 5% MeOH in Dichloromethane).
Spots at Solvent Front (Rf ≈ 1) 1. Mobile Phase is Too Polar: The eluent is so polar that it carries all compounds with it, preventing any interaction with the stationary phase and thus no separation.[11][20]Decrease the polarity of the mobile phase. Increase the proportion of the non-polar solvent (e.g., hexane) and decrease the polar one (e.g., ethyl acetate).
Poor Separation (Spots are too close) 1. Inappropriate Solvent System: The chosen eluent does not have the right selectivity for your mixture of compounds.Change the solvent system. Instead of just adjusting the ratio of hexane/ethyl acetate, try a different solvent family. For example, replace ethyl acetate with acetone or dichloromethane. Solvents from different selectivity groups can alter the interactions and improve separation.[8]
2. Incorrect Polarity: The overall polarity may be close, but not optimal.Fine-tune the solvent ratio. Sometimes small, incremental changes (e.g., from 3:1 to 4:1 Hex:EtOAc) can significantly improve resolution. Running multiple TLCs with slightly different ratios is common practice.[23]
No Spots Visible 1. Sample is Too Dilute: The concentration of the compound is below the detection limit of the visualization method.[18][20]Concentrate the sample or spot multiple times. Apply the sample to the same spot, allowing the solvent to dry completely between applications.[18]
2. Compound is Not UV-Active: The compound does not absorb UV light at 254 nm.Use a chemical stain. Try iodine, p-anisaldehyde, or permanganate stain after checking with the UV lamp.[20]
3. Solvent Level Too High: The spotting line was below the solvent level in the chamber, washing the sample away.[18]Ensure the origin line is always above the solvent level in the developing chamber.
Irregular Solvent Front 1. Uneven Stationary Phase: The silica gel coating is not uniform (common with self-made plates).[18]Use pre-coated commercial plates. These offer superior consistency and reproducibility.[2]
2. Improper Chamber Saturation: The chamber atmosphere is not saturated with solvent vapor.Line the developing chamber with filter paper. This ensures the atmosphere is saturated with solvent vapors, promoting a uniform and even solvent front.

Experimental Protocols & Workflows

Protocol 1: Standard TLC Procedure for Monitoring a Reaction

This protocol outlines the essential steps for tracking the progress of a reaction involving this compound.

  • Prepare the Developing Chamber:

    • Pour your chosen solvent system (e.g., 3:1 Hexane:Ethyl Acetate) into a TLC chamber to a depth of about 0.5 cm.

    • Cut a piece of filter paper, place it inside to line the back wall of the chamber, ensuring it is saturated with the solvent.

    • Cover the chamber with its lid and let it sit for 5-10 minutes to allow the atmosphere to become fully saturated with solvent vapors.

  • Prepare the TLC Plate:

    • Obtain a silica gel TLC plate. Handle it only by the edges to avoid contaminating the surface.[2]

    • Using a pencil (never a pen, as ink will run[18]), gently draw a light origin line about 1 cm from the bottom of the plate.

    • Mark three small tick marks on this line for your three lanes: "SM" (Starting Material), "Co" (Co-spot), and "Rxn" (Reaction Mixture).[15]

  • Spot the Plate:

    • Prepare a dilute solution of your starting material (this compound) in a volatile solvent like ethyl acetate.

    • Using a capillary tube, apply a small spot of the SM solution to the "SM" and "Co" marks. The spot should be as small as possible (1-2 mm diameter).[24]

    • Take a small aliquot from your reaction vessel.[14] Spot this onto the "Rxn" and "Co" marks (spotting directly on top of the SM spot for the co-spot lane).

    • Allow the spotting solvent to fully evaporate.

  • Develop the Plate:

    • Carefully place the TLC plate into the prepared chamber using forceps. Ensure the origin line is above the solvent level.

    • Cover the chamber and allow the solvent to ascend the plate via capillary action. Do not disturb the chamber during development.

    • When the solvent front is about 1 cm from the top of the plate, remove it with forceps and immediately mark the position of the solvent front with a pencil.[11]

  • Visualize and Analyze:

    • Allow the solvent to evaporate from the plate in a fume hood.

    • View the plate under a UV lamp and circle any visible spots with a pencil.

    • If necessary, use a secondary visualization method like an iodine chamber or a chemical stain.

    • Calculate the Rf values for the starting material and any new product spots. The reaction is complete when the SM spot is no longer visible in the "Rxn" lane.[14]

Workflow for Reaction Monitoring via TLC

The following diagram illustrates the logical flow of the TLC monitoring process.

TLC_Workflow cluster_prep Preparation cluster_spot Application cluster_run Development & Visualization cluster_analysis Analysis prep_chamber Prepare & Saturate Developing Chamber spot_sm Spot Starting Material (SM) prep_chamber->spot_sm prep_plate Prepare & Mark TLC Plate prep_plate->spot_sm spot_rxn Spot Reaction Mixture (Rxn) spot_sm->spot_rxn spot_co Create Co-Spot (SM + Rxn) spot_rxn->spot_co develop Develop Plate in Chamber spot_co->develop mark_sf Mark Solvent Front develop->mark_sf visualize Visualize Spots (UV, Stain) mark_sf->visualize calc_rf Calculate Rf Values visualize->calc_rf interpret Interpret Results (SM consumed? P formed?) calc_rf->interpret

Caption: Workflow for monitoring a chemical reaction using TLC.

Troubleshooting Decision Tree: Poor Separation

Use this diagram to diagnose and resolve issues with co-eluting spots.

Troubleshooting_Separation start Problem: Poor Separation q1 Are spots too high (Rf > 0.8) or too low (Rf < 0.2)? start->q1 c1_yes Adjust Polarity q1->c1_yes Yes c1_no Rf is acceptable (0.3-0.7) q1->c1_no No end_solution Improved Separation c1_yes->end_solution Decrease polarity for high Rf Increase polarity for low Rf q2 Have you tried fine-tuning the solvent ratio? c1_no->q2 c2_yes Try a Different Solvent Family q2->c2_yes Yes c2_no Adjust Ratio (e.g., 3:1 -> 4:1) q2->c2_no No c2_yes->end_solution e.g., Hex/EtOAc -> Hex/DCM or Tol/EtOAc c2_no->end_solution

Caption: Decision tree for troubleshooting poor TLC separation.

References

  • Thin Layer Chromatography. (n.d.). University of Colorado Boulder.
  • Troubleshooting Thin Layer Chromatography. (2026). University of Rochester, Department of Chemistry.
  • Troubleshooting for Thin Layer Chromatography. (2021). SiliCycle.
  • TLC troubleshooting. (n.d.). ChemBAM.
  • Thin Layer Chromatography. (n.d.). Chemistry Online @ UTSC.
  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2025). Bitesize Bio.
  • Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. (2023). LinkedIn.
  • CHEM 344 Thin Layer Chromatography. (n.d.). University of Wisconsin-Madison.
  • Calculating retention factors for TLC. (n.d.). Khan Academy.
  • R F Value Explanation. (n.d.). BYJU'S.
  • Thin Layer Chromatography (TLC). (2020). Chemistry LibreTexts.
  • Thin Layer Chromatography Troubleshooting Guide. (n.d.). MilliporeSigma.
  • Thin Layer Chromatography. (n.d.). Michigan State University.
  • Polarity of solvent for TLC. (2016). Student Doctor Network Forums.
  • Solvent Polarity- Effect on Rf. (2012). YouTube.
  • Chromatography: Solvent Systems for TLC. (n.d.). University of Rochester, Department of Chemistry.
  • Thin Layer Chromatography: A Complete Guide to TLC. (n.d.). Chemistry Hall.
  • Uses of TLC. (2022). Chemistry LibreTexts.
  • How To: Monitor by TLC. (n.d.). University of Rochester, Department of Chemistry.
  • TLC Visualization Solutions. (n.d.). University of California, Irvine.
  • Visualizing TLC Plates. (2022). Chemistry LibreTexts.
  • TLC Visualization Techniques. (n.d.). Scribd.
  • This compound. (n.d.). PubChem.
  • Using TLC to Scout Flash Chromatography Solvents. (2023). Biotage.
  • 3-Nitrobenzaldehyde. (n.d.). Solubility of Things.
  • 3-Nitrobenzaldehyde. (n.d.). Home Sunshine Pharma.

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Technical Support Center: Interpreting Complex NMR Spectra of 3-Bromo-2-nitrobenzaldehyde Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting for the interpretation of complex Nuclear Magnetic Resonance (NMR) spectra encountered during reactions involving 3-bromo-2-nitrobenzaldehyde. As a versatile starting material in organic synthesis, its reaction mixtures can often present NMR spectra that are challenging to decipher due to the presence of starting material, intermediates, byproducts, and the final product. This resource aims to equip you with the knowledge and systematic approach required for accurate spectral analysis.

Troubleshooting Guide: Navigating Your NMR Spectrum

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Question 1: My aromatic region (typically ~7.0-8.5 ppm) is a complex mess of overlapping multiplets. How can I begin to assign the protons of this compound?

Answer:

Interpreting a crowded aromatic region is a common challenge. A systematic approach, grounded in the fundamental principles of chemical shifts and coupling constants, is crucial.

Causality Behind the Complexity: The complexity arises from the electronic effects of the three substituents on the benzene ring: the electron-withdrawing nitro group (-NO₂), the electron-withdrawing and inductively electronegative bromo group (-Br), and the electron-withdrawing aldehyde group (-CHO). These groups deshield the aromatic protons to varying degrees, causing their signals to appear downfield.[1][2] Furthermore, the protons on the trisubstituted ring will exhibit spin-spin coupling, leading to multiplets.

Step-by-Step Protocol for Assignment:

  • Identify the Aldehyde Proton: First, locate the aldehyde proton (-CHO) signal. This is typically a singlet found far downfield, usually between 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group.[3][4][5] Its integration should correspond to one proton. This is your anchor point.

  • Predict the Relative Chemical Shifts of Aromatic Protons:

    • The nitro group is a powerful electron-withdrawing group, significantly deshielding protons ortho and para to it.[2][6]

    • The bromine atom also has an electron-withdrawing inductive effect.

    • The aldehyde group is also electron-withdrawing.

    • In this compound, the proton at position 6 (ortho to the aldehyde and meta to the nitro group) is expected to be the most downfield of the aromatic protons. The proton at position 4 (para to the nitro group and ortho to the bromine) will also be significantly downfield. The proton at position 5 (meta to both the nitro and aldehyde groups) will likely be the most upfield of the three aromatic protons.

  • Analyze Coupling Patterns (J-values): The key to untangling the aromatic region lies in the coupling constants.

    • Ortho coupling (³J): Protons on adjacent carbons will show a large coupling constant, typically in the range of 7-10 Hz.[7][8][9]

    • Meta coupling (⁴J): Protons separated by three bonds will exhibit a smaller coupling, around 2-3 Hz.[8][9][10]

    • Para coupling (⁵J): This is the smallest and often not resolved, typically 0-1 Hz.[8]

    For this compound, you would expect to see:

    • H-4 will be a doublet of doublets (dd) due to coupling with H-5 (ortho) and potentially a small long-range coupling.

    • H-5 will be a triplet or a doublet of doublets due to coupling with H-4 and H-6 (both ortho).

    • H-6 will be a doublet of doublets (dd) due to coupling with H-5 (ortho) and potentially a small long-range coupling.

  • Consider 2D NMR Techniques: If the 1D spectrum is still ambiguous, a COSY (Correlation Spectroscopy) experiment is invaluable. It will show correlations between coupled protons, allowing you to definitively trace the connectivity of the aromatic spin system.

Question 2: I see more aromatic signals than expected for my product. How can I determine if I have unreacted starting material or a byproduct?

Answer:

The presence of unexpected signals is a clear indication of a mixture. Distinguishing between starting material and byproducts requires a comparative analysis.

Self-Validating System: Your reaction's success is validated by the disappearance of starting material signals and the appearance of new, characterizable product signals.

Experimental Workflow:

  • Run a Reference Spectrum: Always have a clean ¹H NMR spectrum of your starting material, this compound, in the same solvent used for your reaction mixture.

  • Overlay and Compare: Overlay the spectrum of your reaction mixture with the reference spectrum of the starting material. The signals that align perfectly are likely from unreacted starting material.

  • Identify Potential Byproducts: Consider the reaction conditions and potential side reactions. For example, oxidation of the aldehyde to a carboxylic acid is a common side reaction. This would result in the disappearance of the aldehyde proton signal (~10 ppm) and the appearance of a broad singlet for the carboxylic acid proton, typically above 10 ppm.[3] Another possibility is the reduction of the nitro group. This would lead to significant upfield shifts of the aromatic protons.[11]

Data Presentation: Expected Chemical Shifts (¹H NMR, CDCl₃)

CompoundAldehyde Proton (δ ppm)Aromatic Protons (δ ppm)Key Features
This compound ~10.3~7.5 - 8.2Distinct aldehyde singlet, complex aromatic region.
3-Bromo-2-nitrobenzoic acid AbsentShifted relative to starting materialBroad carboxylic acid proton (>10 ppm).
(3-Bromo-2-nitrophenyl)methanol AbsentUpfield shift compared to starting materialMethylene (-CH₂OH) signal around 4.8 ppm.[11]

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹³C NMR chemical shifts for this compound?

The aldehyde carbonyl carbon is a key diagnostic peak, typically appearing between 185-195 ppm.[12][13][14] The aromatic carbons will resonate in the 120-150 ppm range.[15] The carbon attached to the bromine will be in the lower end of this range, while the carbon attached to the nitro group will be more downfield.

Q2: Can long-range coupling be observed in the NMR of this compound and its derivatives?

Yes, long-range coupling, though small, can provide valuable structural information.[16] Four-bond meta-coupling (⁴J) of 2-3 Hz is common in benzene rings.[8][10] Five-bond coupling between the aldehyde proton and a ring proton can also sometimes be observed, which would manifest as a slight broadening or a very small splitting of the aldehyde signal.[17]

Q3: How do I differentiate between ortho, meta, and para isomers if they form as byproducts?

The substitution pattern dramatically affects the symmetry and, therefore, the NMR spectrum.

  • Ortho-disubstituted: Will show four distinct aromatic signals, often with complex splitting.

  • Meta-disubstituted: Will also show four distinct aromatic signals, but with different coupling patterns than the ortho isomer.

  • Para-disubstituted: Due to symmetry, will typically show only two signals in the aromatic region, often as two distinct doublets (an AA'BB' system).[18]

Q4: My baseline is distorted, and the integration is unreliable. What could be the cause?

Poor phasing of the spectrum is a common cause of a distorted baseline. Re-process the FID (Free Induction Decay) and carefully adjust the phase correction. Additionally, ensure proper shimming of the magnet before acquisition to improve field homogeneity and signal shape.

Visualizing Spectral Interpretation

Diagram 1: Logical Workflow for NMR Spectral Interpretation

workflow start Complex NMR Spectrum step1 Identify Aldehyde Proton (~10 ppm) start->step1 step2 Analyze Aromatic Region (7-9 ppm) step1->step2 step3 Assign Protons based on Chemical Shift & J-Coupling step2->step3 step4 Compare with Starting Material Spectrum step3->step4 step5 Identify Product & Byproduct Signals step4->step5 end Structure Elucidation step5->end

Caption: A stepwise logical workflow for interpreting a complex NMR spectrum.

Diagram 2: Spin-Spin Coupling in a Trisubstituted Benzene Ring

coupling substituents Substituents (CHO, Br, NO2) H4 H4 H5 H5 H4->H5 ³J (ortho) H6 H6 H4->H6 ⁴J (meta) H5->H6 ³J (ortho)

Sources

Alternative reagents for the oxidation of 3-bromo-2-nitrobenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Oxidation of 3-Bromo-2-Nitrobenzyl Alcohol

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the selective oxidation of 3-bromo-2-nitrobenzyl alcohol to its corresponding aldehyde. This substrate is particularly sensitive due to the presence of two strongly electron-withdrawing groups, which can affect reactivity and lead to unwanted side reactions with harsh or non-selective oxidizing agents.

Frequently Asked Questions & Troubleshooting

Q1: My oxidation using standard chromium reagents (PCC, PDC, Jones) is resulting in low yields and a complex mixture of byproducts. What is causing this?

A1: This is a common issue when oxidizing sensitive aromatic alcohols. Chromium (VI) reagents like Pyridinium Chlorochromate (PCC) are strong, non-selective oxidants.[1][2] While effective for simple alcohols, their high reactivity and acidic nature can be detrimental to a substrate like 3-bromo-2-nitrobenzyl alcohol for several reasons:

  • Over-oxidation: The primary aldehyde product can be further oxidized to the corresponding carboxylic acid, especially if trace amounts of water are present.[3][4]

  • Side Reactions: The harsh conditions can promote side reactions involving the nitro and bromo substituents.

  • Workup Difficulties: Removing chromium byproducts often requires extensive chromatographic purification, which can lead to product loss.

  • Toxicity and Waste: Chromium reagents are toxic and pose significant environmental disposal challenges.[1][5]

For these reasons, we strongly recommend switching to milder, more selective, modern reagents for this transformation.

Q2: I am consistently observing the formation of 3-bromo-2-nitrobenzoic acid as a major byproduct. How can I prevent this over-oxidation?

A2: The formation of the carboxylic acid is a classic sign of over-oxidation. This occurs when the initially formed aldehyde is hydrated to a geminal diol, which is then susceptible to a second oxidation event. The key to preventing this is to use an oxidizing system that operates under strictly anhydrous conditions and is inherently selective for the alcohol-to-aldehyde transformation.[3] The alternative reagents discussed below are specifically chosen for their ability to stop cleanly at the aldehyde stage.

Q3: What are the most reliable and selective alternative reagents for oxidizing this sensitive alcohol?

A3: Several excellent reagents can achieve this transformation with high yield and selectivity. The choice often depends on factors like reaction scale, available equipment, and cost. We recommend considering one of the following four systems:

  • Dess-Martin Periodinane (DMP): A highly selective, mild oxidant for sensitive substrates.

  • Swern Oxidation: A very mild, low-temperature, metal-free method.

  • TEMPO-Catalyzed Oxidation: A "green" catalytic approach using a co-oxidant like air or bleach.

  • Activated Manganese Dioxide (MnO₂): A classic, highly selective heterogeneous oxidant for benzylic alcohols.

Below, we provide detailed guides, protocols, and troubleshooting for each of these recommended systems.

In-Depth Guide to Alternative Reagents

Dess-Martin Periodinane (DMP) Oxidation

Dess-Martin Periodinane (DMP) is a hypervalent iodine reagent renowned for its mildness and high chemoselectivity.[6] It reliably oxidizes primary alcohols to aldehydes under neutral pH and at room temperature, making it ideal for substrates with sensitive functional groups.[6][7]

Why It Works for 3-Bromo-2-Nitrobenzyl Alcohol:
  • High Selectivity: DMP shows excellent tolerance for a wide array of functional groups, including nitro groups and halides.[6][7]

  • Mild Conditions: The reaction proceeds smoothly at room temperature, preventing thermal decomposition of the starting material or product.

  • Anhydrous Operation: Performed in anhydrous solvents like Dichloromethane (DCM), it prevents over-oxidation to the carboxylic acid.[8]

Troubleshooting & Field Insights:
  • Sluggish Reaction? If the reaction is slow, the purity of the DMP may be a factor. However, it has been noted that trace amounts of water can sometimes accelerate the reaction by hydrolyzing a small portion of DMP to the related, and also reactive, o-Iodoxybenzoic acid (IBX).[7]

  • Acid-Sensitive Substrates: The reaction produces two equivalents of acetic acid. If your substrate is sensitive to acid, you can buffer the reaction by adding 1-2 equivalents of pyridine or solid sodium bicarbonate (NaHCO₃).

  • Safety Precaution: DMP is known to be heat- and shock-sensitive and can be explosive, particularly on a large scale or when heated above 130 °C.[7] Always handle with care and avoid grinding or heating the solid reagent.

Diagram: Dess-Martin Periodinane Oxidation Mechanism

DMP_Mechanism Substrate R-CH₂OH (Alcohol) Intermediate Diacetoxyalkoxy- periodinane Intermediate Substrate->Intermediate Ligand Exchange DMP DMP (Dess-Martin Periodinane) DMP->Intermediate Product R-CHO (Aldehyde) Intermediate->Product Intramolecular Deprotonation (Acetate acts as base) Byproducts Iodinane + 2 AcOH Intermediate->Byproducts

Caption: Mechanism of the Dess-Martin Oxidation.

Experimental Protocol: DMP Oxidation
  • To a stirred solution of 3-bromo-2-nitrobenzyl alcohol (1.0 eq) in anhydrous DCM (approx. 0.1 M), add solid sodium bicarbonate (2.0 eq).

  • Add Dess-Martin Periodinane (1.1 - 1.5 eq) portion-wise at room temperature. Note: A slight exotherm may be observed.

  • Stir the resulting suspension vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete in 1-3 hours).

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15-20 minutes until the layers are clear.

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.

Swern Oxidation

The Swern oxidation is a metal-free method that uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered organic base like triethylamine (NEt₃).[9] Its key advantage is the extremely low reaction temperature (-78 °C), which preserves the integrity of highly sensitive molecules.[5][10]

Why It Works for 3-Bromo-2-Nitrobenzyl Alcohol:
  • Extremely Mild: The low temperature minimizes side reactions and decomposition.

  • High Functional Group Tolerance: The reaction conditions are compatible with most functional groups.[9]

  • No Over-oxidation: The mechanism does not proceed past the aldehyde stage.[5][11]

Troubleshooting & Field Insights:
  • Reaction Failure: The most common cause of failure is the presence of moisture. Ensure all glassware is oven-dried and all reagents and solvents are strictly anhydrous.

  • Temperature Control is Critical: Do not allow the reaction to warm above -60 °C before the addition of the base. Higher temperatures can promote side reactions, such as the Pummerer rearrangement.

  • Unpleasant Odor: The reaction produces volatile and malodorous dimethyl sulfide (DMS) as a byproduct.[9][11] All steps must be performed in a well-ventilated fume hood. The final reaction mixture and all aqueous washes can be quenched with bleach (sodium hypochlorite) to oxidize the DMS to odorless dimethyl sulfoxide.

Diagram: Swern Oxidation Workflow

Swern_Workflow Start Start: Anhydrous DCM, -78 °C Step1 1. Add Oxalyl Chloride to DMSO Start->Step1 Step2 2. Stir for 10 min (Formation of active species) Step1->Step2 Step3 3. Add Alcohol Solution (dropwise) Step2->Step3 Step4 4. Stir for 30 min (Formation of alkoxysulfonium ion) Step3->Step4 Step5 5. Add Triethylamine (dropwise) Step4->Step5 Step6 6. Stir for 30 min, then warm to Room Temp Step5->Step6 End Workup Step6->End

Caption: Step-by-step workflow for the Swern Oxidation.

Experimental Protocol: Swern Oxidation
  • To a solution of anhydrous DMSO (2.2 eq) in anhydrous DCM (0.2 M) in an oven-dried flask under an inert atmosphere (N₂ or Ar), cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add oxalyl chloride (1.2 eq) dropwise via syringe, ensuring the internal temperature does not rise above -65 °C. Stir for 10 minutes.

  • Add a solution of 3-bromo-2-nitrobenzyl alcohol (1.0 eq) in anhydrous DCM dropwise, again maintaining the temperature below -65 °C. Stir for 30 minutes.

  • Add triethylamine (5.0 eq) dropwise. A thick white precipitate will form. Stir the mixture for another 30 minutes at -78 °C.

  • Remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction by adding water. Separate the layers and extract the aqueous phase twice with DCM.

  • Combine the organic layers, wash sequentially with dilute HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to afford the crude product.

TEMPO-Catalyzed Aerobic Oxidation

This method represents a greener, more sustainable approach to oxidation.[12] It uses a catalytic amount of the stable nitroxyl radical 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) along with a co-catalyst (often a copper salt) and uses air or molecular oxygen as the terminal oxidant.[13][14] The system is highly selective for primary alcohols.[15]

Why It Works for 3-Bromo-2-Nitrobenzyl Alcohol:
  • Catalytic & Green: Uses air as the ultimate oxidant, producing water as the only stoichiometric byproduct.[13]

  • High Selectivity: The TEMPO system is exceptionally selective for primary alcohols and does not affect secondary alcohols or other functional groups under these conditions.

  • Mild Conditions: The reaction is typically run at room temperature under ambient pressure. The presence of electron-withdrawing groups on the benzyl alcohol is well-tolerated.[16][17]

Troubleshooting & Field Insights:
  • Slow or Stalled Reaction: The reaction is an aerobic oxidation, so efficient mixing of the gas and liquid phases is critical. Ensure vigorous stirring. For larger scales, bubbling air through the solution may be necessary. The color of the reaction mixture provides a good indicator of progress, often changing from red-brown to green upon completion.[17]

  • Choosing a Co-Catalyst: A common and effective system is CuBr with 2,2'-bipyridine (bpy) as a ligand.[14] This system is robust and readily available.

Diagram: TEMPO/Cu(I) Catalytic Cycle

TEMPO_Cycle Simplified TEMPO Catalytic Cycle CuI Cu(I) Complex CuII Cu(II) Complex CuI->CuII Catalyst Oxidation TEMPO_plus TEMPO+ (Oxoammonium Ion) CuII->TEMPO_plus Regenerates Active Oxidant TEMPO TEMPO (Radical) TEMPO->CuI Reduces Cu(II) TEMPO_plus->TEMPO Substrate Oxidation Aldehyde R-CHO TEMPO_plus->Aldehyde Alcohol R-CH₂OH O2 O₂ (Air) H2O H₂O

Caption: Catalytic cycle for TEMPO/Cu(I) aerobic oxidation.

Experimental Protocol: TEMPO/Cu(I)/Air Oxidation
  • In a flask open to the air, dissolve 3-bromo-2-nitrobenzyl alcohol (1.0 eq) in acetonitrile (approx. 0.2 M).

  • Sequentially add CuBr (0.05 eq), 2,2'-bipyridine (bpy) (0.05 eq), and TEMPO (0.05 eq).

  • Add N-methylimidazole (NMI) (0.10 eq). The solution should turn a deep red-brown color.[13]

  • Stir the reaction mixture vigorously at room temperature. The reaction is often complete when the color changes to green (typically 1-4 hours). Monitor by TLC.

  • Once complete, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

  • Dilute with DCM and water and transfer to a separatory funnel.

  • Separate the layers, extract the aqueous phase with DCM, combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude aldehyde.

Activated Manganese Dioxide (MnO₂) Oxidation

Manganese dioxide is a mild and highly selective heterogeneous oxidant. Its primary utility is for the oxidation of allylic and benzylic alcohols; it will not oxidize saturated alcohols.[18][19][20] This remarkable selectivity makes it a valuable tool for complex molecules.

Why It Works for 3-Bromo-2-Nitrobenzyl Alcohol:
  • Superb Selectivity: MnO₂ is specific for benzylic alcohols, leaving other potentially oxidizable groups untouched.[18]

  • Simple Workup: As a solid, heterogeneous reagent, it can be removed at the end of the reaction by simple filtration.

  • Neutral Conditions: The reaction is run under neutral conditions, which is beneficial for base- or acid-sensitive substrates.

Troubleshooting & Field Insights:
  • Reagent Activity: The reactivity of MnO₂ can vary significantly between suppliers and batches. Always use high-purity, "activated" manganese dioxide for best results.

  • Stoichiometry: A large stoichiometric excess of MnO₂ (from 5 to 20 equivalents by weight) is typically required to drive the reaction to completion, as the oxidation occurs on the surface of the solid.[19]

  • Reaction Rate: The reaction is heterogeneous, so efficient stirring is essential to ensure a good reaction rate. The choice of solvent (e.g., DCM, chloroform, acetone, hexane) can also significantly impact the reaction time.[19][21]

Experimental Protocol: MnO₂ Oxidation
  • To a solution of 3-bromo-2-nitrobenzyl alcohol (1.0 eq) in a suitable solvent like DCM or chloroform (approx. 0.1 M), add activated manganese dioxide (10 eq by weight).

  • Stir the black suspension vigorously at room temperature or with gentle heating (e.g., 40 °C) to increase the rate.

  • Monitor the reaction by TLC. The reaction time can vary widely (from a few hours to overnight) depending on the activity of the MnO₂.

  • Upon completion, cool the mixture to room temperature and filter it through a pad of Celite® to remove the MnO₂ solids.

  • Wash the filter cake thoroughly with the reaction solvent.

  • Combine the filtrate and washes and concentrate under reduced pressure to obtain the crude aldehyde.

Summary of Alternative Reagents

Reagent SystemConditionsStoichiometryKey AdvantagesKey Disadvantages
Dess-Martin Periodinane (DMP) Room Temp, Neutral (or buffered)Stoichiometric (1.1-1.5 eq)Very mild, high selectivity, fast, easy workupCost, shock-sensitive, large scale safety concerns
Swern Oxidation -78 °C, BasicStoichiometricExtremely mild, metal-free, high toleranceRequires low temp, strictly anhydrous, malodorous byproduct
TEMPO / Cu(I) / Air Room Temp, NeutralCatalytic (5 mol%)"Green" (uses air), highly selective, mildRequires vigorous stirring, potential catalyst poisoning
Activated MnO₂ Room Temp to 40 °C, NeutralStoichiometric (Large Excess)Excellent selectivity for benzylic alcohols, very simple workupActivity varies, large excess needed, can be slow

Decision Workflow for Reagent Selection

Decision_Tree Start Start: Oxidize 3-bromo-2-nitrobenzyl alcohol q1 Is a 'green' or catalytic process preferred? Start->q1 q2 Is a low-temperature (-78 °C) setup available? q1->q2 No tempo Use TEMPO/Cu(I)/Air (Catalytic, Green) q1->tempo Yes q3 Is reaction speed and a simple workup critical? q2->q3 No swern Use Swern Oxidation (Extremely Mild) q2->swern Yes dmp Use Dess-Martin Periodinane (Fast, Reliable) q3->dmp Yes mno2 Use Activated MnO₂ (Simple Filtration Workup) q3->mno2 No

Caption: Decision tree for selecting an appropriate oxidation method.

References

  • JoVE. (2025).
  • Wikipedia. (n.d.). Dess–Martin periodinane. [Link]
  • Ali, R., et al. (2013). Selective Oxidation of Benzylic Alcohols with Molecular Oxygen Catalyzed by Copper-Manganese Oxide Nanoparticles. Asian Journal of Chemistry. [Link]
  • The Portal of Organic Chemistry. (n.d.). Manganese Dioxide. [Link]
  • YouTube. (2021). Manganese Dioxide (MnO2) Oxidation Mechanism | Organic Chemistry. [Link]
  • Taylor & Francis Online. (2018).
  • Organic Chemistry Portal. (n.d.). Dess-Martin periodinane, Triacetoxyperiodinane, DMP. [Link]
  • Hoover, J. M., & Stahl, S. S. (2012). Aerobic Alcohol Oxidation Using a Copper(I)/TEMPO Catalyst System: A Green, Catalytic Oxidation Reaction for the Undergraduate Organic Chemistry Laboratory.
  • The Royal Society of Chemistry. (n.d.). Aerobic Alcohol Oxidation Using a Cu(I)
  • YouTube. (2025).
  • Steves, J. E., & Stahl, S. S. (2013). Mechanism of Copper(I)/TEMPO-Catalyzed Aerobic Alcohol Oxidation. Journal of the American Chemical Society. [Link]
  • Universal Print. (n.d.). Oxidation of p-nitro benzyl alcohol by Dess Martin Periodinane: A Kinetic and Mechanistic Study. [Link]
  • Organic Syntheses. (n.d.). 1,2-Benziodoxol-3(1H)-one, 1,1,1-triacetoxy-1,1-dihydro-. [Link]
  • Byju's. (n.d.).
  • Wikipedia. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Master Organic Chemistry. (2011).
  • Organic Chemistry Tutor. (n.d.).
  • Chemguide. (n.d.).
  • Master Organic Chemistry. (2015). Alcohol Oxidation: "Strong" & "Weak" Oxidants. [Link]

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Technical Support Center: Purification of 3-Bromo-2-nitrobenzaldehyde Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the complex purification of 3-Bromo-2-nitrobenzaldehyde and its related positional isomers. This resource is tailored for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating the desired isomer from complex reaction mixtures. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification strategy effectively.

Frequently Asked Questions (FAQs)

Q1: Why are the isomers of bromo-nitrobenzaldehyde so challenging to separate?

The primary difficulty stems from the high degree of similarity in the physicochemical properties of the positional isomers (e.g., 3-Bromo-2-nitro-, 4-Bromo-2-nitro-, etc.). These molecules often share:

  • Similar Polarity: The combination of a bromo, a nitro, and an aldehyde group on a benzene ring results in isomers with very close polarity profiles. This makes differentiation by standard normal-phase chromatography on silica gel inefficient.

  • Close Boiling Points: The isomers have nearly identical molecular weights and similar intermolecular forces, leading to boiling points that are too close for effective separation by fractional distillation. Furthermore, heating nitroaromatic compounds to their boiling point poses a significant safety risk due to the potential for thermal decomposition, which can be explosive.[1][2][3]

  • Similar Solubilities: Isomers often co-crystallize or have comparable solubilities across a wide range of common solvents, frustrating attempts at purification by simple recrystallization.[1][2]

Q2: What are the most common isomers I should expect from a typical synthesis?

The isomer distribution depends heavily on the synthetic route. For instance, in electrophilic aromatic substitution reactions like the bromination of 2-nitrobenzaldehyde, the directing effects of the existing substituents (-CHO and -NO₂) will determine the positions of the incoming bromine atom. The aldehyde and nitro groups are both meta-directing and deactivating, which can lead to a complex mixture of products that are difficult to separate.[4] It is crucial to analyze the crude reaction mixture by techniques like ¹H NMR or LC-MS to identify the specific isomers present before planning a purification strategy.

Q3: Is direct distillation a recommended method for separating these isomers?

No, direct distillation is strongly discouraged. The decomposition temperatures of nitroaromatic compounds are often very close to their boiling points.[1] Attempting to separate the isomers by distillation, even under reduced pressure, carries a high risk of uncontrollable decomposition and potential explosion.[1][2] This method is both unsafe and energy-intensive.[3]

Troubleshooting and Optimization Guide

This section addresses specific experimental failures and provides actionable solutions grounded in chemical principles.

Issue 1: Poor or No Separation on a Standard Silica Gel Column

Common Observation: TLC analysis shows overlapping spots, and column chromatography yields mixed fractions with low purity.

Root Cause: The similar polarity of the isomers prevents effective differentiation by the silica stationary phase. The subtle differences in dipole moments are insufficient for baseline separation using common solvent systems.

Solutions:

1. High-Performance Liquid Chromatography (HPLC) with Alternative Stationary Phases: For aromatic positional isomers that are difficult to resolve on standard phases, specialized HPLC columns that leverage alternative separation mechanisms are highly effective. The key is to exploit π-π interactions, which are sensitive to the specific arrangement of substituents on the aromatic ring.[5]

Column Type Separation Principle Best For... Considerations
Phenyl-Hexyl Utilizes π-π interactions between the phenyl ligands and the aromatic isomers.[5]General-purpose separation of aromatic compounds and positional isomers.Good starting point for method development.
Pentafluorophenyl (PFP) Stronger π-π interactions, dipole-dipole, and ion-exchange capabilities.Electron-poor or halogenated aromatics. Ideal for separating isomers with differing electron densities.[6][7]Can provide unique selectivity where C18 or Phenyl columns fail.
Pyrenylethyl (PYE) Employs strong π-π interactions from the planar pyrene ring structure for enhanced shape selectivity.[8]Excellent for separating polycyclic aromatic hydrocarbons (PAHs) and challenging structural isomers.[8]Highly effective but may require specific mobile phases (e.g., methanol-based) to maximize π-π interactions.[7][8]
Mixed-Mode Combines reversed-phase (hydrophobic) and ion-exchange properties on a single column.[9]Complex mixtures where isomers have slight differences in both hydrophobicity and pKa.Method development can be more complex, involving pH and buffer concentration adjustments.[9]

Experimental Protocol: Analytical HPLC Method Development

  • Sample Preparation: Dissolve a small amount (~1 mg) of the crude isomer mixture in 1 mL of mobile phase (e.g., 50:50 Acetonitrile:Water). Filter through a 0.45 µm syringe filter.

  • Instrumentation:

    • HPLC System: Standard analytical HPLC with a UV detector.

    • Column: Start with a PFP or Phenyl column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A: Water, B: Acetonitrile or Methanol.

    • Detection: Set wavelength to 254 nm or the λmax of the compounds.

  • Initial Gradient Run:

    • Flow Rate: 1.0 mL/min.

    • Gradient: 10% B to 90% B over 20 minutes. Hold at 90% B for 5 minutes.

    • Injection Volume: 5 µL.

  • Analysis and Optimization: Analyze the resulting chromatogram. If partial separation is observed, optimize the gradient to improve resolution around the elution time of the isomers. If no separation is seen, switch to a column with a different selectivity, like a PYE column.[8]

Issue 2: Recrystallization Fails, Yielding an Oil or Impure Solids

Common Observation: The compound "oils out" upon cooling or the resulting crystals show no significant improvement in purity.

Root Cause: The isomers have very similar solubility profiles and can co-crystallize, disrupting the formation of a pure crystal lattice for a single isomer.

Solutions:

1. Systematic Solvent Screening: Finding an effective recrystallization solvent is often an empirical process. The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.

Solvent/System Properties & Use Case
Isopropanol / Ethanol Good starting point for moderately polar compounds.
Toluene / Hexane Dissolve in hot toluene, then slowly add hexane as an anti-solvent until turbidity appears, then reheat to clarify and cool slowly.[10][11]
Ethyl Acetate / Hexane A common and effective system for a wide range of polarities.[12]
Dichloromethane / Hexane Similar to Ethyl Acetate/Hexane but with a more volatile solvent.[13]

2. Purification via Chemical Derivatization (Acetal Formation): This is a powerful, field-proven technique for separating stubborn aldehydes. By converting the aldehyde functional group into a less polar acetal, the physical properties (e.g., boiling point, crystallinity) of the isomers are significantly altered, often allowing for straightforward separation.[1] The pure acetal isomers can then be easily hydrolyzed back to the pure aldehyde isomers.[14]

AcetalDerivatization

Experimental Protocol: Acetal Protection and Deprotection

  • Acetal Formation:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add the crude bromo-nitrobenzaldehyde isomer mixture (1.0 eq), ethylene glycol (1.2 eq), a catalytic amount of p-toluenesulfonic acid (0.02 eq), and toluene.

    • Reflux the mixture, azeotropically removing water, until TLC or GC-MS analysis shows complete conversion of the starting aldehydes.

    • Cool the reaction, wash with saturated sodium bicarbonate solution, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification of Acetals: The resulting acetal mixture can now be purified. Their differing properties may allow for separation by fractional distillation (under vacuum) or recrystallization.

  • Hydrolysis (Deprotection):

    • Dissolve the purified acetal isomer in a mixture of acetone and 1M aqueous HCl.[15]

    • Stir at room temperature or warm gently (e.g., 40-50°C) until TLC or GC-MS indicates complete hydrolysis back to the aldehyde.

    • Remove the acetone in vacuo. Extract the aqueous residue with ethyl acetate or dichloromethane.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the pure aldehyde isomer.

Issue 3: Ambiguous ¹H NMR Spectrum

Common Observation: The ¹H NMR spectrum of a purified fraction is complex, making it difficult to confirm the isomer's identity and purity.

Root Cause: The isomers have the same number of protons in similar electronic environments, leading to spectra with peaks in close proximity.

Solution: Careful Analysis of Aromatic Region Coupling and Chemical Shifts The key to distinguishing the isomers lies in the subtle differences in the chemical shifts (δ) and coupling constants (J) of the aromatic protons. The electronic effects of the -Br, -NO₂, and -CHO groups cause unique upfield or downfield shifts depending on their relative positions.

TroubleshootingLogic

General ¹H NMR Characteristics (in CDCl₃):

  • Aldehyde Proton (-CHO): Will appear as a singlet between δ 9.8 - 10.5 ppm. Its exact position is sensitive to the ortho substituent.

  • Aromatic Protons: Will appear between δ 7.5 - 8.5 ppm.

    • A proton ortho to a nitro group is significantly deshielded (shifted downfield).

    • A proton ortho to an aldehyde group is also strongly deshielded.

    • A proton ortho to a bromine atom is moderately deshielded.

  • Analysis: By predicting the spectrum for each possible isomer using additive chemical shift rules and comparing it to the experimental data, one can often make a definitive assignment.[16] For complex cases, 2D NMR techniques like COSY and HMBC may be required to unequivocally assign the structure.

References

  • Nacalai Tesque, Inc. (n.d.). HPLC Column for Structural Isomers.
  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
  • Google Patents. (2014). CN103880683A - Chemical synthesis method of this compound.
  • MicroSolv Technology Corporation. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21106434, this compound.
  • Horváth, C. (1976). Investigation of Aromatic Hydrocarbons by Reversed Phase HPLC. Periodica Polytechnica Chemical Engineering, 20(2), 129-137.
  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Pearson. (n.d.). The 1H NMR spectra of three isomers with molecular formula C4H9Br....
  • Reddit. (2025). r/CHROMATOGRAPHY - Separation of Nitrobenzaldehyde Isomers.
  • ScienceMadness Discussion Board. (2019). Need Help Separating different isomers of Halogenated Benzene Compounds.
  • MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube.
  • Wikipedia. (n.d.). 3-Bromobenzaldehyde.
  • Biocompare. (2021). Resolving the Isomer Problem: Tackling Characterization Challenges.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). 3-Bromo-2-hydroxy-5-nitrobenzaldehyde: A Versatile Building Block for Novel Material Development.
  • Google Patents. (1987). US4714783A - Separation of nitrobenzaldehyde isomers.
  • European Patent Office. (1993). EP0320539B1 - Adsorptive separation of nitrobenzaldehyde isomers.
  • Sainz-Díaz, C. I., et al. (2002). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. CiteSeerX.
  • Mahajan, S. S., & Mahadik, M. A. (1998). Studies on the Synthesis of 3-Nitrobenzaldehyde. Indian Journal of Pharmaceutical Sciences, 60(4), 241-243.
  • National Center for Biotechnology Information. (2013). 3-Bromo-2-hydroxybenzaldehyde.
  • OC-Praktikum. (2006). 1003 Nitration of benzaldehyde to 3-nitrobenzaldehyde.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13162408, 2-Bromo-3-nitrobenzaldehyde.
  • Reddit. (2020). r/chemhelp - What solvent system should I use to recrystalise 3-bromo benzoic?.
  • Royal Society of Chemistry. (n.d.). Analytical Methods.
  • ResearchGate. (2002). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies.
  • Google Patents. (1996). US5567854A - Process for separating mixtures of nitrobenzaldehyde isomers.
  • Google Patents. (2021). CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography.
  • ResearchGate. (n.d.). Separation of ortho/meta isomers of nitrobenzaldehyde via 1,3-dioxolane....
  • Oxford Instruments Magnetic Resonance. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde.
  • Google Patents. (1989). EP0305812A2 - Process for the purification of nitrobenzaldehyde.

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Technical Support Center: Navigating Scale-Up Challenges in the Synthesis of 3-Bromo-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of 3-Bromo-2-nitrobenzaldehyde. This resource is designed for researchers, chemists, and process development professionals to address the critical challenges encountered when transitioning from laboratory-scale experiments to pilot and industrial-scale production. As a vital intermediate in the development of cardiovascular and anti-cancer therapeutics, robust and scalable synthesis of this compound is of paramount importance.[1]

This guide provides in-depth, field-proven insights into the common synthetic routes, focusing on troubleshooting specific issues and offering practical, evidence-based solutions. Our approach is grounded in a deep understanding of reaction mechanisms and a commitment to ensuring process safety and efficiency.

Core Synthetic Strategies and Their Intrinsic Challenges

Two primary routes are commonly considered for the industrial production of this compound. Each presents a unique set of challenges that must be carefully managed during scale-up.

  • Direct Oxidation of 3-Bromo-2-nitrotoluene: This is a conceptually straightforward approach. However, it is often plagued by low yields due to the over-oxidation of the desired aldehyde to the corresponding carboxylic acid.[1]

  • Multi-step Synthesis from 1,3-Dibromo-2-nitrobenzene: This longer route offers greater control over the introduction of the aldehyde functionality and can lead to higher overall yields and purity if each step is carefully optimized.[1]

Below, we will delve into the specific challenges of each route and provide detailed troubleshooting guidance.

Route 1: Direct Oxidation of 3-Bromo-2-nitrotoluene

The direct oxidation of the methyl group of 3-Bromo-2-nitrotoluene to an aldehyde is an attractive route due to its atom economy. However, controlling the reaction to prevent the formation of 3-Bromo-2-nitrobenzoic acid is the principal challenge.

Troubleshooting Guide: Oxidation of 3-Bromo-2-nitrotoluene
Issue Potential Cause Recommended Action & Scientific Rationale
Low Yield of Aldehyde (<50%) Over-oxidation to Carboxylic Acid: The aldehyde is an intermediate in the oxidation of the toluene and is susceptible to further oxidation. This is often exacerbated by harsh oxidizing agents, high temperatures, or prolonged reaction times.Employ Milder, More Selective Oxidizing Agents: Consider using reagents like manganese dioxide (MnO₂) or employing controlled catalytic systems such as TEMPO-based oxidations.[2] These reagents are less prone to over-oxidation compared to stronger agents like potassium permanganate or chromic acid. Precise Temperature Control: Maintain the reaction at the lowest effective temperature to slow down the rate of the secondary oxidation. Implement robust cooling systems and monitor the internal reaction temperature closely. Optimize Reaction Time: Monitor the reaction progress using in-process controls (e.g., HPLC, GC) to quench the reaction as soon as the optimal aldehyde concentration is reached.
Difficult Purification Presence of 3-Bromo-2-nitrobenzoic Acid: The carboxylic acid byproduct has different solubility characteristics than the aldehyde, complicating extraction and crystallization. Formation of Other Byproducts: Depending on the oxidant, other impurities may form.Aqueous Base Wash: During workup, wash the organic phase with a mild aqueous base (e.g., sodium bicarbonate solution) to selectively extract the acidic 3-Bromo-2-nitrobenzoic acid as its water-soluble salt.[3] Crystallization: Utilize a carefully selected solvent system for recrystallization to separate the aldehyde from unreacted starting material and other non-acidic byproducts. Column Chromatography: While less practical for very large scales, silica gel chromatography can be effective for removing stubborn impurities.
Incomplete Conversion Insufficient Oxidant: The stoichiometry of the oxidizing agent is critical. Poor Reagent Activity: The activity of some solid oxidants like MnO₂ can vary between batches.Stoichiometric Control: Carefully control the molar equivalents of the oxidizing agent. A slight excess may be necessary, but this must be balanced against the risk of over-oxidation. Reagent Qualification: Ensure the quality and activity of the oxidizing agent before use. For solid reagents, consider activation procedures if applicable.
Experimental Protocol: Selective Oxidation of 3-Bromo-2-nitrobenzyl Alcohol

As direct oxidation of the toluene can be low-yielding, a common industrial strategy is a two-step approach involving the formation of the benzyl alcohol followed by a more controlled oxidation.

Step 1: Reduction of 3-Bromo-2-nitrobenzoic Acid to 3-Bromo-2-nitrobenzyl Alcohol

  • Reaction: The carboxylic acid is selectively reduced to the corresponding alcohol.

  • Reagents: Borane complexes (e.g., BH₃·THF) are effective as they reduce carboxylic acids in the presence of nitro and bromo groups.[4]

  • Procedure:

    • Dissolve 3-Bromo-2-nitrobenzoic acid in an anhydrous ether solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen).

    • Cool the solution to 0-5 °C.

    • Slowly add a solution of the borane complex, maintaining the low temperature.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or HPLC).

    • Carefully quench the reaction with methanol, followed by an aqueous workup.

Step 2: Oxidation of 3-Bromo-2-nitrobenzyl Alcohol to this compound

  • Reaction: The benzyl alcohol is oxidized to the aldehyde.

  • Reagents: Mild oxidizing agents such as Pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂) are preferred to prevent over-oxidation.[2][4]

  • Procedure (using MnO₂):

    • Suspend 3-Bromo-2-nitrobenzyl alcohol in a suitable organic solvent (e.g., dichloromethane or 1,2-dichloroethane).

    • Add activated manganese dioxide in several portions.

    • Heat the mixture to reflux and monitor the reaction by TLC or HPLC.

    • Upon completion, cool the reaction mixture and filter through a pad of celite to remove the manganese salts.

    • Wash the filter cake with the solvent.

    • Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product.

    • Purify by recrystallization or column chromatography.

Route 2: Multi-step Synthesis from 1,3-Dibromo-2-nitrobenzene

This synthetic route, while longer, offers a more controlled approach to the final product. Each step, however, presents its own scale-up challenges that must be addressed.

G A 1,3-Dibromo-2-nitrobenzene B Dimethyl 2-(3-bromo-2-nitrophenyl)malonate A->B Malonic Ester Synthesis C 2-(3-bromo-2-nitrophenyl)acetic acid B->C Hydrolysis & Decarboxylation D 3-Bromo-2-nitrobenzoic acid C->D Oxidation E 3-Bromo-2-nitrobenzyl alcohol D->E Reduction F This compound E->F Oxidation

Caption: Multi-step synthesis of this compound.

Troubleshooting Guide: Multi-step Synthesis

Step A: Malonic Ester Synthesis

Issue Potential Cause Recommended Action & Scientific Rationale
Low Yield of Malonate Ester Incomplete Deprotonation: The base may not be strong enough or used in sufficient quantity to fully deprotonate the dimethyl malonate.[5] Moisture in the Reaction: Alkoxide bases are sensitive to moisture, which will quench the base and prevent enolate formation.Use an Appropriate Base: Sodium or potassium ethoxide/methoxide are commonly used. Ensure at least one equivalent is used. Anhydrous Conditions: Use anhydrous solvents and reagents. Dry all glassware thoroughly before use and run the reaction under an inert atmosphere.
Formation of Dialkylated Byproduct Excess Alkylating Agent or High Concentration: If the enolate reacts with a second molecule of 1,3-dibromo-2-nitrobenzene, a dialkylated product can form.Control Stoichiometry: Use a slight excess of the malonic ester to ensure the alkylating agent is the limiting reagent.[6] Slow Addition: Add the alkylating agent slowly to the enolate solution to maintain a low concentration of the alkylating agent.

Step B: Hydrolysis and Decarboxylation

Issue Potential Cause Recommended Action & Scientific Rationale
Incomplete Decarboxylation Insufficient Heating or Acidity: The decarboxylation of the substituted malonic acid requires heat and acidic conditions to proceed efficiently.Ensure Adequate Heating: Heat the reaction mixture to reflux for a sufficient period. Monitor the reaction for the cessation of CO₂ evolution. Sufficient Acid: Use a strong acid (e.g., HCl, H₂SO₄) to facilitate both the hydrolysis of the ester and the subsequent decarboxylation.
Side Reactions Decomposition at High Temperatures: Prolonged heating at high temperatures can lead to the degradation of the product.Optimize Reaction Time and Temperature: Determine the minimum time and temperature required for complete decarboxylation through small-scale experiments.

Step C & D: Oxidation and Reduction

The challenges in these steps are similar to those described in Route 1 (oxidation of the benzyl alcohol and reduction of the carboxylic acid). Please refer to the troubleshooting guide for Route 1.

Step E: Final Oxidation

The final oxidation of 3-bromo-2-nitrobenzyl alcohol to the aldehyde follows the same principles as the oxidation step in Route 1. Careful selection of a mild oxidizing agent and precise control of reaction conditions are crucial to prevent the formation of the carboxylic acid byproduct.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of this compound?

A1: The primary safety concerns are:

  • Exothermic Reactions: Nitration and oxidation reactions can be highly exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. This can lead to thermal runaway reactions. It is crucial to have robust cooling systems, controlled addition rates, and an emergency quench plan.

  • Handling of Hazardous Reagents: Many of the reagents used, such as strong acids, bromine, and borane complexes, are corrosive, toxic, and/or flammable. Ensure proper personal protective equipment (PPE) is used, and all transfers are conducted in a well-ventilated area.

  • Pressure Build-up: Reactions that evolve gas, such as decarboxylation, can lead to a dangerous build-up of pressure in a sealed reactor. Ensure the reactor is properly vented.

Q2: How can I improve the purity of my final product on a large scale?

A2: For large-scale purification:

  • Recrystallization: This is often the most effective and economical method. Careful solvent selection is key. A solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below is ideal.

  • Washing/Extraction: As mentioned, aqueous base washes can effectively remove acidic impurities. Conversely, an acid wash can remove basic impurities.

  • Distillation: If the product is thermally stable, vacuum distillation can be a viable option for purification.

Q3: Are there any "greener" alternatives for the oxidation steps?

A3: Yes, there is a significant push towards greener oxidation methods in the pharmaceutical industry. Some alternatives to traditional heavy metal oxidants (like CrO₃) include:

  • Catalytic Aerobic Oxidation: Using a catalyst (e.g., a TEMPO-based system or a transition metal complex) with air or oxygen as the terminal oxidant. This has excellent atom economy and produces water as the only byproduct.[2]

  • Hydrogen Peroxide: H₂O₂ is another green oxidant, often used with a catalyst.[7]

Q4: What are the key process parameters to monitor during scale-up?

A4: The most critical parameters to monitor and control are:

  • Temperature: Internal reaction temperature is paramount.

  • Addition Rate: The rate at which reagents are added can significantly impact exotherms and selectivity.

  • Stirring/Agitation: Efficient mixing is crucial to ensure homogenous temperature and concentration throughout the reactor, preventing localized hot spots.

  • Reaction Progress: Use of in-process analytical techniques (e.g., HPLC, GC, IR) to track the consumption of starting materials and the formation of products and byproducts.

Conclusion

The successful scale-up of this compound synthesis requires a thorough understanding of the underlying reaction mechanisms and a proactive approach to identifying and mitigating potential challenges. By carefully selecting the synthetic route, optimizing reaction conditions, and implementing robust process controls, it is possible to achieve high yields of a pure product in a safe and efficient manner. This guide provides a foundation for troubleshooting common issues, but it is essential to conduct thorough process safety assessments and development work for any specific large-scale application.

References

  • CN103880683A - Chemical synthesis method of this compound.
  • A Comparative Guide to the Synthesis of 4-Nitrobenzaldehyde for Researchers and Drug Development Professionals. Benchchem.
  • Hydrodecarboxylation of Carboxylic and Malonic Acid Derivatives via Organic Photoredox Catalysis: Substrate Scope and Mechanistic Insight. PMC - NIH.
  • Challenges of photoredox-catalysed decarboxylation of aryl carboxylic...
  • Exploring the Synthesis Applic
  • A Comparative Guide to the Synthesis of 2 - Benchchem.
  • Oxidation of nitrotoluenes by toluene dioxygenase: evidence for a monooxygenase reaction.
  • Oxidation to aldehyde and ketones - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • resolving low conversion rates in malonic ester synthesis - Benchchem.
  • Challenges in photoinduced direct decarboxylation of aryl carboxylic acids.
  • How do I convert benzoic acid to m-nitrobenzyl alcohol using 2 steps?.
  • Malonic Ester Synthesis - Organic Chemistry Portal.
  • Application Note: A Two-Step Protocol for the Synthesis of 2-Bromo-3-nitrobenzaldehyde from 2-Bromo-3-nitrobenzoic Acid - Benchchem.
  • A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies - CiteSeerX.

Sources

Technical Support Center: Managing Exothermic Events in the Synthesis of 3-Bromo-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for managing the exothermic events inherent in the synthesis of 3-Bromo-2-nitrobenzaldehyde. As a critical intermediate in pharmaceutical development, particularly for cardiovascular and anticancer drugs, its safe and efficient synthesis is paramount.[1] This resource addresses common challenges through troubleshooting guides and frequently asked questions, emphasizing the causality behind experimental choices to ensure both safety and success.

Troubleshooting Guide: Real-Time Problem Solving

This section is designed to address specific issues that may arise during the synthesis, focusing on immediate actions and preventative strategies.

Issue 1: Rapid, Uncontrolled Temperature Increase (Runaway Reaction)

Question: My reaction temperature is rising uncontrollably, even with an ice bath. What is happening and what should I do?

Answer: An uncontrolled temperature spike indicates a runaway reaction, where the heat generated by the nitration process exceeds the cooling system's capacity to remove it.[2] This is a serious safety hazard that can lead to explosions, fires, and the release of toxic materials.[2]

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of the nitrating agent.[2]

  • Enhance Cooling: If possible and safe, augment the cooling by adding a cryogen like dry ice or acetone to the cooling bath.

  • Emergency Quenching (Last Resort): If the temperature continues to escalate, prepare to quench the reaction by cautiously adding the reaction mixture to a large volume of crushed ice or ice water.[3] Caution: This procedure is itself hazardous as the dilution of concentrated acids is highly exothermic and should only be performed as a final measure in accordance with your lab's established emergency protocols.[3]

  • Evacuate: If the reaction cannot be brought under control, evacuate the area and alert your supervisor and safety personnel.

dot

Runaway_Reaction_Response Workflow: Managing a Runaway Reaction start Uncontrolled Temperature Rise Detected stop_reagent Cease Addition of Nitrating Agent start->stop_reagent enhance_cooling Enhance External Cooling (e.g., add dry ice) stop_reagent->enhance_cooling monitor_temp Continuously Monitor Internal Temperature enhance_cooling->monitor_temp temp_stabilized Temperature Stabilized? monitor_temp->temp_stabilized resume_monitoring Continue Reaction Monitoring temp_stabilized->resume_monitoring Yes quench Emergency Quench (Last Resort): Slowly add to large volume of ice temp_stabilized->quench No end Situation Controlled resume_monitoring->end evacuate Evacuate and Alert Safety Personnel quench->evacuate

Caption: Decision workflow for responding to a runaway reaction.

Potential Causes and Preventative Measures:

Cause Preventative Measure
Inadequate Cooling Ensure the cooling bath has sufficient capacity and is at the appropriate temperature (e.g., an ice-salt bath for temperatures below 0°C).[3]
Rapid Reagent Addition Add the nitrating agent dropwise with constant monitoring of the internal reaction temperature to prevent heat from being generated faster than it can be dissipated.[3]
Poor Agitation Use a powerful overhead stirrer or a properly sized magnetic stir bar to ensure vigorous and consistent mixing, which prevents the formation of localized "hot spots".[2][3]
Incorrect Reagent Concentration Use the correct ratio and concentration of nitric and sulfuric acids to avoid increasing the reaction's exothermicity.
Accumulation of Unreacted Reagents A reaction temperature that is too low can slow the reaction rate, leading to a buildup of the nitrating agent. A subsequent slight temperature increase can then trigger a rapid, delayed exotherm.[3]

Issue 2: Low Yield of this compound

Question: My reaction resulted in a very low yield of the desired product. What are the possible reasons?

Answer: Low yields can stem from several factors, including incomplete reactions, side reactions, or loss of product during workup.

Troubleshooting Steps:

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or another suitable analytical method to monitor the reaction's progress and ensure it has gone to completion.

  • Temperature Control: Suboptimal temperatures can lead to the formation of unwanted isomers or over-oxidation to 3-bromo-2-nitrobenzoic acid.[4] Maintain the recommended temperature range throughout the synthesis.

  • Purification Optimization: The crude product may require careful purification to remove byproducts. Techniques like recrystallization or column chromatography can be effective.[4] The formation of a bisulfite adduct can also be a selective purification method.[4]

Issue 3: Formation of Isomeric Byproducts

Question: I am observing significant amounts of other isomers in my product mixture. How can I improve the regioselectivity?

Answer: The nitration of substituted benzaldehydes can often lead to a mixture of isomers.

Strategies for Improved Selectivity:

  • Precise Temperature Control: Lower reaction temperatures can sometimes favor the formation of the ortho-isomer in nitration reactions.[5]

  • Alternative Synthetic Routes: Consider a different synthetic pathway that offers better control over the position of the nitro group. For instance, the synthesis could proceed via the reduction of 2-bromo-3-nitrobenzoic acid, followed by oxidation to the aldehyde.[6]

Frequently Asked Questions (FAQs)

Q1: What is a "runaway reaction" and why is it a major concern in this synthesis?

A1: A runaway reaction is an uncontrolled, self-accelerating exothermic reaction.[2] It occurs when the heat generated by the reaction surpasses the rate of heat removal, leading to a rapid increase in temperature and pressure.[2][7] This is a significant concern in nitration reactions, which are highly exothermic, as it can result in explosions and the release of hazardous materials.[2]

Q2: What are the best practices for safely preparing the nitrating mixture?

A2: The nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid, should be prepared with extreme caution. Always add the nitric acid slowly to the sulfuric acid while cooling the mixture in an ice bath.[8] This order of addition is crucial for controlling the exotherm of mixing.

Q3: How should I properly quench the reaction upon completion?

A3: The standard and safest procedure for quenching a nitration reaction is to slowly and carefully pour the reaction mixture onto a large amount of crushed ice or an ice-water slurry with vigorous stirring.[3] This serves to both dilute the acids and dissipate the significant heat of dilution.

Q4: What are the advantages of using a continuous flow reactor for this type of reaction?

A4: Continuous flow reactors offer superior heat transfer due to their high surface-area-to-volume ratio.[3][9] This allows for much better temperature control, enhancing the safety and efficiency of highly exothermic reactions like nitration.[3][7][10] This method is particularly well-suited for larger-scale production.[3]

dot dot digraph "Safe_Quenching_Protocol" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Protocol: Safe Reaction Quenching", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Reaction Complete", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; prepare_ice [label="Prepare Large Beaker of Crushed Ice/Ice-Water"]; slow_addition [label="Slowly Pour Reaction Mixture onto Ice with Vigorous Stirring", fillcolor="#4285F4", fontcolor="#FFFFFF"]; monitor_quenching [label="Monitor for Exotherm and Gas Evolution"]; product_isolation [label="Proceed with Product Isolation (e.g., Extraction)"]; end [label="Quenching Complete", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> prepare_ice; prepare_ice -> slow_addition; slow_addition -> monitor_quenching; monitor_quenching -> product_isolation; product_isolation -> end; }

Sources

Efficient work-up procedures to maximize the recovery of 3-Bromo-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the efficient work-up and purification of 3-Bromo-2-nitrobenzaldehyde. This resource is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic procedures to maximize both yield and purity. Here, we move beyond simple step-by-step instructions to provide a deeper understanding of the causality behind each experimental choice, empowering you to troubleshoot effectively and adapt protocols to your specific needs.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the strategic foundation for your work-up procedure.

Q1: What is the overall strategy for an efficient work-up of this compound?

The most robust strategy involves a multi-stage approach:

  • Reaction Quenching & Crude Isolation: The first step is to stop the reaction and separate the crude product from the bulk of the reaction mixture. This is often achieved by pouring the reaction mixture into ice-water.[1][2]

  • Liquid-Liquid Extraction: The crude product is then extracted from the aqueous phase into an appropriate organic solvent (e.g., Dichloromethane, Ethyl Acetate).[3][4]

  • Aqueous Washing: The organic layer is washed sequentially with specific aqueous solutions to remove different types of impurities. A wash with a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is crucial for removing acidic impurities, such as any unreacted 3-bromo-2-nitrobenzoic acid or over-oxidized byproducts.[1][2] This is followed by a wash with brine (saturated NaCl solution) to remove residual water from the organic phase.[4]

  • Drying and Concentration: The washed organic layer is dried over an anhydrous salt (e.g., Na₂SO₄, MgSO₄) and the solvent is removed under reduced pressure.[3][4]

  • Final Purification: The resulting crude solid or oil is then purified, typically by recrystallization or column chromatography.

Q2: What are the most common impurities I should expect?

The impurity profile depends heavily on the synthetic route. If you are synthesizing from 3-bromo-2-nitrobenzyl alcohol via oxidation, common impurities include:

  • Unreacted Starting Material: 3-bromo-2-nitrobenzyl alcohol.

  • Over-oxidation Product: 3-bromo-2-nitrobenzoic acid.

  • Residual Reagents: Oxidizing agents (e.g., manganese dioxide, PCC) and solvents.[3][4]

If synthesizing via nitration of 3-bromobenzaldehyde, you may encounter:

  • Isomeric Byproducts: Other nitro-substituted isomers.

  • Unreacted Starting Material: 3-bromobenzaldehyde.

Q3: Should I purify my crude product by recrystallization or column chromatography?

This decision depends on the nature and quantity of your crude product.

  • Recrystallization is ideal when you have a solid product with a moderate level of purity (e.g., >80%) and the impurities have different solubility profiles from your desired compound.[5] It is a fast and efficient method for removing small amounts of impurities and can be easily scaled.

  • Column Chromatography is necessary when your crude product is an oil, is highly impure, or contains impurities with very similar solubility to the product.[3] While more time-consuming and solvent-intensive, it offers superior separation power.

Q4: How can I accurately assess the purity of my final product?

A combination of techniques provides the most reliable assessment:

  • Thin-Layer Chromatography (TLC): A quick, qualitative method to visualize the number of components in your sample. An ideal eluent system should give your product an Rf value of 0.2-0.3 for optimal separation.[6]

  • Melting Point Analysis: A sharp melting point range that matches the literature value indicates high purity. Impurities typically depress and broaden the melting point range.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is one of the most powerful tools. It confirms the structure of the desired product and can be used to identify and quantify impurities by comparing the integration of their signals to the product's signals.[7]

  • High-Performance Liquid Chromatography (HPLC): Provides precise quantitative data on purity and can separate closely related impurities.[7]

Section 2: Troubleshooting the Work-up and Purification Process

This guide uses a problem-solution format to address specific experimental challenges.

Troubleshooting_Workflow Fig. 1: General Troubleshooting Decision Workflow start Start: Crude Product Obtained is_solid Is the crude product a solid? start->is_solid is_oily Is it an oil or highly impure? is_solid->is_oily No recrystallize Attempt Recrystallization is_solid->recrystallize Yes column Perform Column Chromatography is_oily->column Yes recrystallize_ok Did it crystallize cleanly? recrystallize->recrystallize_ok column_ok Was separation successful? column->column_ok oiling_out Problem: Oiling Out recrystallize_ok->oiling_out No, oiled out no_crystals Problem: No Crystals Form recrystallize_ok->no_crystals No, no crystals end_product Pure Product: Assess Purity (TLC, MP, NMR) recrystallize_ok->end_product Yes oiling_out->column Solution: Switch to Chromatography no_crystals->column Solution: Switch to Chromatography or Re-attempt with less solvent poor_sep Problem: Poor Separation column_ok->poor_sep No column_ok->end_product Yes poor_sep->column Solution: Re-optimize eluent via TLC

Caption: General Troubleshooting Decision Workflow

Issue 1: My compound "oils out" during recrystallization instead of forming crystals.
  • Causality: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution is supersaturated to a degree that precipitation is kinetically favored over crystallization. This is often caused by cooling the solution too rapidly or using a solvent in which the compound is excessively soluble.[6]

  • Solutions:

    • Re-heat and Add Solvent: Re-heat the mixture until the oil redissolves completely. Add a small amount (5-10% more) of hot solvent to slightly decrease the saturation, then allow it to cool much more slowly.[6]

    • Slow Cooling: Insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature. Preventing rapid temperature drops is key to forming a proper crystal lattice.[5]

    • Change Solvent System: If the problem persists, the solvent is likely unsuitable. A good solvent for recrystallization should dissolve the compound when hot but poorly when cold.[5] Consider using a two-solvent system (e.g., Toluene/Hexane). Dissolve the crude product in a minimum of the "good" solvent (Toluene) at high temperature, then slowly add the "poor" solvent (Hexane) until the solution becomes faintly cloudy. Re-heat to clarify and then cool slowly.[8]

Issue 2: No crystals form, even after the solution has cooled completely.
  • Causality: This usually means the solution is too dilute (too much solvent was added) or the solution is supersaturated and requires a nucleation point to initiate crystal growth.[6]

  • Solutions:

    • Concentrate the Solution: Gently heat the solution and evaporate some of the solvent under a stream of nitrogen or using a rotary evaporator. Allow the concentrated solution to cool again.

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections on the glass provide a surface for nucleation.[6]

      • Seeding: If you have a pure crystal of this compound, add a tiny speck to the cold solution. This seed crystal will act as a template for further crystal growth.[6]

    • Reduce Temperature: Once the solution has reached room temperature, place it in an ice-water bath to further decrease the compound's solubility and promote crystallization.[5]

Issue 3: I am getting poor separation during column chromatography.
  • Causality: Poor separation is almost always due to an improperly chosen eluent (mobile phase) or a poorly packed column (stationary phase). An eluent that is too polar will cause all compounds, including your product, to travel down the column too quickly (high Rf values), while one that is not polar enough will result in everything staying at the top.[6]

  • Solutions:

    • Optimize Eluent with TLC: Before running the column, systematically test different solvent ratios (e.g., Hexane:Ethyl Acetate) using TLC. The ideal eluent system will move the desired compound to an Rf value of approximately 0.2-0.3, with good separation from all impurity spots.[6]

    • Proper Column Packing: Ensure the silica gel is packed uniformly without cracks or air bubbles. A common method is to prepare a slurry of silica gel in the initial, least polar eluent and carefully pour it into the column, allowing it to settle evenly.

    • Sample Loading: Dissolve the crude product in the minimum amount of solvent possible and load it onto the column in a tight, narrow band. Overloading the column or using too much solvent for loading will lead to broad, overlapping bands.

Section 3: Validated Experimental Protocols

These protocols provide detailed, field-tested methodologies for the work-up and purification of this compound.

Workup_Purification_Flow Fig. 2: Standard Work-up & Purification Workflow A 1. Reaction Mixture B 2. Quench in Ice-Water A->B C 3. Extract with Organic Solvent (e.g., DCM, Ethyl Acetate) B->C D 4. Wash Organic Layer: a) 5% NaHCO3 Solution b) Brine C->D E 5. Dry Organic Layer (e.g., over Na2SO4) D->E F 6. Concentrate under Vacuum E->F G 7. Crude Product F->G H 8. Purify by Recrystallization OR Column Chromatography G->H I 9. Pure this compound H->I

Caption: Standard Work-up & Purification Workflow

Protocol 1: Standard Aqueous Work-up and Extraction

This protocol is designed to isolate the crude product from the reaction mixture and remove the majority of inorganic and acidic/basic impurities.

  • Quenching: Once the reaction is complete (as determined by TLC), allow the reaction vessel to cool to room temperature. Slowly pour the reaction mixture into a beaker containing a stirred mixture of ice and water (approx. 5-10 times the reaction volume).[1] This step quenches the reaction and precipitates the crude organic product.

  • Extraction: Transfer the aqueous slurry to a separatory funnel. Extract the mixture with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate, 3 x 50 mL for a 10g scale reaction).[3][4] Combine the organic layers.

  • Acidic Impurity Removal: Wash the combined organic layers with a 5% aqueous sodium bicarbonate (NaHCO₃) solution.[2] This will neutralize and remove any acidic byproducts like 3-bromo-2-nitrobenzoic acid. Check the aqueous layer with pH paper to ensure it is basic.

  • Final Wash: Wash the organic layer with saturated aqueous NaCl (brine). This helps to remove the bulk of the dissolved water from the organic phase and aids in breaking any minor emulsions.[4]

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.

  • Concentration: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound.

Protocol 2: Purification by Recrystallization

This protocol is suitable for purifying a crude solid product.

  • Solvent Selection: Choose a suitable solvent or solvent pair. Ethanol, isopropanol, or a mixture of toluene and hexane are often effective.[6][8] The ideal solvent will fully dissolve the crude product at its boiling point but have low solubility at 0 °C.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to just dissolve the solid completely. It is critical not to add a large excess of solvent.[5]

  • Decolorization (Optional): If the solution is highly colored, you may add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal.[9]

  • Crystallization: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Large, well-defined crystals are indicative of high purity.[5]

  • Complete Precipitation: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the recovery of the crystallized solid.[9]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to rinse away any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Section 4: Data Summary and Analysis

Effective work-up requires informed choices. The table below summarizes common solvents used in the purification of nitrobenzaldehydes.

Purification Method Solvent/System Rationale & Comments Reference
Recrystallization Ethanol or IsopropanolGood general-purpose polar solvents. The product is often soluble when hot and less so when cold.[6]
Toluene / HexaneA two-solvent system offering fine control. Toluene is the "good" solvent; hexane is the "poor" solvent.[2],[8]
Petroleum EtherA non-polar solvent effective for recrystallizing moderately polar compounds.[10]
Column Chromatography Hexane / Ethyl AcetateA versatile, widely used system. The polarity is easily adjusted by changing the ratio to achieve optimal separation.[6]
Dichloromethane / HexaneAnother common system, with dichloromethane being more polar than hexane.[3]

References

  • CN103880683A - Chemical synthesis method of this compound.
  • Application Note: A Two-Step Protocol for the Synthesis of 2-Bromo-3-nitrobenzaldehyde from 2-Bromo-3-nitrobenzoic Acid. Benchchem.
  • p-NITROBENZALDEHYDE. Organic Syntheses Procedure.
  • Studies on the Synthesis of 3-Nitrobenzaldehyde. Indian Journal of Pharmaceutical Sciences.
  • Recrystalliz
  • This compound | C7H4BrNO3. PubChem.
  • Nitration of benzaldehyde to 3-nitrobenzaldehyde. oc-praktikum.de.
  • Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry.
  • Purification by Recrystalliz
  • Technical Support Center: Purific
  • A Comparative Guide to Purity Assessment of Synthesized 3-Nitrobenzaldehyde. Benchchem.

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Technical Support Center: Overcoming Poor Reactivity of 3-Bromo-2-nitrobenzaldehyde in Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the challenges of using 3-Bromo-2-nitrobenzaldehyde in cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering difficulties with this challenging substrate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve success in your synthetic endeavors.

Understanding the Challenge: Why is this compound so Unreactive?

This compound is a notoriously difficult substrate for palladium-catalyzed cross-coupling reactions. Its poor reactivity stems from a combination of steric and electronic factors. The bulky ortho-nitro group sterically hinders the approach of the palladium catalyst to the C-Br bond, making the crucial oxidative addition step of the catalytic cycle significantly more challenging.[1][2] Electronically, the strongly electron-withdrawing nitro group deactivates the aryl ring, which can also slow down oxidative addition.[3]

This guide will walk you through strategies to overcome these hurdles in common coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low to no conversion in Suzuki-Miyaura coupling.

Question: I am attempting a Suzuki-Miyaura coupling with this compound and a simple arylboronic acid, but I am seeing very low conversion, even after prolonged reaction times and heating. What can I do to improve my yield?

Answer: This is a very common issue. The combination of steric hindrance and electronic deactivation makes standard Suzuki conditions ineffective.[4][5] Here’s a systematic approach to troubleshoot this problem:

1. Catalyst and Ligand Selection are Crucial:

Standard catalysts like Pd(PPh₃)₄ are often not active enough for this substrate. You need a more robust catalytic system.

  • Bulky, Electron-Rich Ligands: Switch to sterically hindered, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands. These ligands promote the oxidative addition step and stabilize the palladium catalyst.[6][7]

    • Recommended Ligands: SPhos, XPhos, RuPhos, or BrettPhos are excellent choices for this type of sterically demanding coupling.[8] NHC ligands like IPr or IMes can also be highly effective.[6][9]

  • Pre-catalysts: Consider using modern pre-catalysts like XPhos Pd G3 or G4. These are often more active and stable than catalysts generated in situ.[5]

2. Optimize the Base and Solvent System:

The choice of base and solvent can have a dramatic impact on the reaction outcome.

  • Base: A stronger base is often required to facilitate the transmetalation step. While K₂CO₃ or Cs₂CO₃ are common, consider switching to K₃PO₄.[10] In some cases, a non-aqueous base like t-BuOK in a non-polar solvent can be effective, but be mindful of potential side reactions with the aldehyde functionality.[6]

  • Solvent: Aprotic polar solvents are generally preferred.

    • Recommended Solvents: 1,4-Dioxane/water, Toluene/water, or DMF are good starting points.[4] Ensure your solvents are rigorously degassed to prevent catalyst decomposition.

3. Reaction Temperature and Time:

Due to the substrate's low reactivity, higher temperatures and longer reaction times are often necessary.

  • Temperature: Start at around 80-100 °C and, if necessary, increase to 120 °C.[4] Microwave irradiation can sometimes be beneficial for driving the reaction to completion in a shorter time.[11]

  • Time: Monitor the reaction by TLC or LC-MS. These reactions may require 12-24 hours to reach completion.

Workflow for Troubleshooting Low Suzuki Coupling Yield

start Low Yield in Suzuki Coupling catalyst Switch to Bulky Ligand (e.g., XPhos, SPhos) & Modern Pre-catalyst start->catalyst base_solvent Optimize Base & Solvent (e.g., K3PO4 in Dioxane/H2O) catalyst->base_solvent temp_time Increase Temperature & Reaction Time (e.g., 100-120°C, 24h) base_solvent->temp_time boronic_ester Consider Boronic Ester (Pinacol Ester or MIDA) temp_time->boronic_ester fail Still Low Yield temp_time->fail success Improved Yield boronic_ester->success

Caption: Troubleshooting workflow for low Suzuki coupling yield.

Issue 2: My Sonogashira coupling is failing or giving significant homocoupling byproducts.

Question: I'm trying to perform a Sonogashira coupling with this compound and a terminal alkyne. My main problems are either no reaction or the formation of a lot of the alkyne homocoupling product. How can I favor the cross-coupling?

Answer: Sonogashira reactions with this substrate are challenging, and homocoupling (Glaser coupling) is a common side reaction.[12] The key is to promote the palladium catalytic cycle over the copper-mediated homocoupling.

1. Copper-Free Conditions:

For difficult substrates, copper-free Sonogashira conditions can be highly effective at minimizing homocoupling.[13][14]

  • Catalyst/Ligand: Use a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as XPhos or P(t-Bu)₃.[14]

  • Base: A strong amine base like diisopropylamine or a carbonate base like Cs₂CO₃ can be effective.[14][15]

2. Careful Control of Reaction Parameters (with Copper):

If you are using traditional copper co-catalyzed conditions, optimization is key.

  • Catalyst Loading: Use a low loading of the copper(I) salt (e.g., CuI, 1-5 mol%).[15]

  • Amine Base/Solvent: The amine base often serves as the solvent or co-solvent. Diisopropylamine or triethylamine are commonly used.[15] Using a co-solvent like THF can also be beneficial.[15]

  • Temperature: These reactions can often be run at room temperature, but gentle heating (40-60 °C) may be required for this unreactive substrate.[15]

Experimental Protocol: Copper-Free Sonogashira Coupling
  • To a dry Schlenk flask, add this compound (1.0 equiv), Pd(OAc)₂ (2-5 mol%), and XPhos (4-10 mol%).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the degassed solvent (e.g., dioxane or THF).

  • Add the terminal alkyne (1.1-1.5 equiv) followed by the base (e.g., Cs₂CO₃, 2.0 equiv).

  • Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up by diluting with an organic solvent, washing with water and brine, drying over Na₂SO₄, and concentrating.

  • Purify the product by column chromatography.

Issue 3: Buchwald-Hartwig amination is not proceeding.

Question: I am unable to couple an amine with this compound using Buchwald-Hartwig conditions. What are the critical factors for this transformation?

Answer: The Buchwald-Hartwig amination of this substrate is particularly difficult due to the steric hindrance and the potential for the nitro group to interfere with the catalyst.[16][17] Success hinges on using a highly active catalyst system and carefully chosen reaction conditions.

1. The Right Catalyst and Ligand Combination:

This is the most critical factor. You will need a state-of-the-art catalyst system.

  • Ligands: Bulky biarylphosphine ligands are essential. BrettPhos and Josiphos-type ligands have shown success in coupling challenging substrates, including those with nitro groups.[18]

  • Palladium Source: Pd₂(dba)₃ or Pd(OAc)₂ are common choices. Using a pre-catalyst like BrettPhos Pd G3 can provide higher activity and reproducibility.

2. Base Selection:

A strong, non-nucleophilic base is required.

  • Recommended Bases: Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are the most common and effective bases for this transformation.[17] Be aware that these strong bases can potentially react with the aldehyde, so careful temperature control is necessary.

3. Solvent and Temperature:

  • Solvent: Anhydrous, non-protic solvents are required. Toluene or dioxane are typically the best choices.

  • Temperature: Elevated temperatures (80-110 °C) are usually necessary to drive the reaction to completion.

Mechanism Overview: The Role of Bulky Ligands

cluster_key Key Step for this compound pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex [Ar-Pd(II)-Br]L2 oxidative_addition->pd_complex amine_binding Amine Binding pd_complex->amine_binding R2NH deprotonation Deprotonation amine_binding->deprotonation Base pd_amido [Ar-Pd(II)-NR2]L2 deprotonation->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination product Ar-NR2 reductive_elimination->product pd0_regen Pd(0)L2 (regenerated) reductive_elimination->pd0_regen pd0_regen->pd0

Caption: Key steps in the Buchwald-Hartwig catalytic cycle.

Frequently Asked Questions (FAQs)

Q1: Can I use 3-iodo-2-nitrobenzaldehyde instead of the bromo- derivative for better reactivity?

A1: Yes, in general, aryl iodides are more reactive than aryl bromides in palladium-catalyzed coupling reactions because the C-I bond is weaker and more susceptible to oxidative addition.[15] If the iodo-analogue is available, it would likely give higher yields under milder conditions.

Q2: Are there any alternative coupling strategies if palladium catalysis fails?

A2: While palladium catalysis is the most common approach, other transition metals can be explored. For C-N bond formation, copper-catalyzed Ullmann-type couplings could be an alternative, although they often require higher temperatures.[19] For C-C bond formation, exploring related nickel-catalyzed couplings might be a viable option, as nickel catalysts can sometimes exhibit different reactivity profiles.

Q3: My reaction mixture is turning black. Is my catalyst dead?

A3: A color change to dark brown or black often indicates the formation of palladium black, which is precipitated, inactive palladium(0). This suggests catalyst decomposition. To prevent this, ensure your reaction is run under a strictly inert atmosphere (argon or nitrogen), use anhydrous and degassed solvents, and consider using a more stable pre-catalyst or a ligand that provides better stabilization to the palladium center.

Q4: The aldehyde group seems to be causing side reactions. Can I protect it?

A4: Yes, if you are observing side reactions involving the aldehyde (e.g., aldol condensation with strong bases, or reduction), protecting it as an acetal (e.g., using ethylene glycol) is a good strategy. The acetal is stable to the basic conditions of most coupling reactions and can be easily deprotected with mild acid upon completion of the coupling.

Summary of Recommended Conditions

Reaction TypeRecommended Catalyst/LigandRecommended BaseRecommended SolventTemperature (°C)
Suzuki-Miyaura Pd(OAc)₂ / XPhos or BrettPhosK₃PO₄1,4-Dioxane / H₂O80 - 120
Sonogashira Pd(OAc)₂ / XPhos (Copper-free)Cs₂CO₃1,4-Dioxane60 - 80
Buchwald-Hartwig Pd₂(dba)₃ / BrettPhosNaOtBuToluene80 - 110

References

  • NROChemistry. Sonogashira Coupling.
  • PubMed. New ligands that promote cross-coupling reactions between aryl halides and unactivated arenes.
  • Royal Society of Chemistry. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. 2019.
  • American Chemical Society. Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research. 2021.
  • Royal Society of Chemistry. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science. 2022.
  • American Chemical Society. Oxidative Addition of Nitro-Perylenediimide onto Palladium(0): A Theoretical and Experimental Study. Organometallics. 2024.
  • MDPI. Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants. 2021.
  • American Chemical Society. Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon−Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. Journal of the American Chemical Society. 2007.
  • Wikipedia. Buchwald–Hartwig amination.
  • Organic Chemistry Portal. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates.
  • ScienceDirect. Sonogashira cross-coupling of 3-bromo-1,2-diones.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • ResearchGate. Sterically Hindered N-Heterocyclic Carbene/Palladium(II) Catalyzed Suzuki-Miyaura Coupling of Nitrobenzenes. 2019.
  • National Institutes of Health. Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition. 2025.
  • ResearchGate. Catalytic Decarboxylative Cross-Coupling of Aryl Chlorides and Benzoates Without Activating ortho Substituents.
  • ResearchGate. Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. 2025.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination. 2023.
  • University of California, Santa Barbara. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper.
  • Royal Society of Chemistry. Palladium-catalyzed cross-coupling of enamides with sterically hindered α-bromocarbonyls. 2016.
  • PubMed. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. 2007.
  • PubMed. Comment on "The interplay between steric and electronic effects in SN2 reactions". 2010.
  • ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
  • ResearchGate. Buchwald–Hartwig reaction: an update. 2025.
  • Caltech. Palladium(II)-Catalyzed Allylic C-H Oxidation of Hindered Substrates Featuring Tunable Selectivity. 2015.
  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. 2017.
  • ResearchGate. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
  • PubChem. This compound.
  • PubMed. 2-Bromo-3-nitro-benzaldehyde. 2009.
  • BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids.
  • MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. 2019.
  • Reddit. Struggling with Suzuki Reaction. 2024.
  • ResearchGate. Aryl Bromide/Triflate Selectivities Reveal Mechanistic Divergence in Palladium-Catalyzed Couplings; the Suzuki—Miyaura Anomaly. 2025.
  • National Institutes of Health. 3-Bromo-2-hydroxybenzaldehyde.

Sources

Validation & Comparative

A Comparative Spectroscopic Guide to the Structural Confirmation of 3-Bromo-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in chemical synthesis and drug development, the unambiguous confirmation of a molecule's structure is the bedrock of reliable research. An incorrect isomer can lead to failed experiments, misleading biological data, and wasted resources. This guide provides a comprehensive framework for the spectroscopic characterization of 3-Bromo-2-nitrobenzaldehyde (CAS: 882772-99-8), a key building block in organic synthesis.[1][2]

Rather than merely presenting data, we will delve into the analytical reasoning behind the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is designed as a comparative tool, contrasting the expected spectral features of this compound with those of its close structural relatives to provide a robust, self-validating method for structural confirmation.

The Imperative of Orthogonal Spectroscopic Analysis

Relying on a single analytical technique for structural elucidation is fraught with risk. Each method provides a unique and complementary piece of the structural puzzle. NMR spectroscopy maps the carbon-hydrogen framework and connectivity, IR spectroscopy identifies the functional groups present, and Mass Spectrometry provides the molecular weight and fragmentation patterns. By employing these orthogonal techniques, we create a powerful, cross-validating workflow that ensures the highest degree of confidence in the assigned structure.

cluster_workflow Spectroscopic Confirmation Workflow Start Target Molecule: This compound NMR NMR Spectroscopy (¹H & ¹³C) - Connectivity - C/H Framework Start->NMR IR IR Spectroscopy - Functional Groups Start->IR MS Mass Spectrometry - Molecular Weight - Isotopic Pattern Start->MS Analysis Integrated Data Analysis & Comparison with Isomers NMR->Analysis IR->Analysis MS->Analysis Confirmation Structure Confirmed Analysis->Confirmation Data Match Rejection Structure Not Confirmed (Isomer or Impurity) Analysis->Rejection Mismatch

Caption: A workflow for unambiguous structural confirmation.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Structural Blueprint

NMR is arguably the most powerful tool for elucidating the precise arrangement of atoms in an organic molecule. For this compound, both ¹H and ¹³C NMR are essential.

c1 1 c2 2 c3 3 c4 4 c5 5 c6 6 c7 7 (CHO) h_cho H h4 H h5 H h6 H

Caption: Structure of this compound.

Expert ¹H NMR Analysis

The 1,2,3-trisubstituted benzene ring of the target molecule presents a distinct and complex splitting pattern for the three aromatic protons. The strong electron-withdrawing effects of the nitro (-NO₂) and aldehyde (-CHO) groups will shift the aromatic protons significantly downfield.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Aldehyde-H ~10.2 - 10.4 Singlet (s) N/A 1H
H-6 ~8.1 - 8.3 Doublet of doublets (dd) J ≈ 7.8, 1.5 1H
H-4 ~8.0 - 8.2 Doublet of doublets (dd) J ≈ 8.0, 1.5 1H

| H-5 | ~7.6 - 7.8 | Triplet (t) | J ≈ 7.9 | 1H |

Causality Behind the Predictions:

  • Aldehyde Proton: The aldehyde proton is highly deshielded and appears as a characteristic singlet far downfield, typically above 10 ppm.[3]

  • Aromatic Protons: The ortho- and para- positions relative to the electron-withdrawing groups are most affected. H-6 is ortho to the aldehyde, and H-4 is ortho to the bromine and para to the nitro group. H-5 will appear as a triplet due to coupling with both H-4 and H-6 with similar coupling constants. This complex pattern is a key fingerprint.

  • Comparison with Isomers: In contrast, a compound like 3-nitrobenzaldehyde shows a simpler pattern with four aromatic protons.[4][5] The unique three-proton system with its specific splitting is a critical identifier for our target molecule.

Expert ¹³C NMR Analysis

The ¹³C NMR spectrum will show seven distinct signals, corresponding to each unique carbon atom in the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
C=O (Aldehyde) ~188 - 191 Typical for aromatic aldehydes.
C-NO₂ ~148 - 152 Carbon attached to a nitro group is strongly deshielded.
C-CHO ~135 - 138 Quaternary carbon attached to the aldehyde.
C-4 ~136 - 139 Aromatic CH carbon.
C-6 ~130 - 133 Aromatic CH carbon.
C-5 ~125 - 128 Aromatic CH carbon.

| C-Br | ~120 - 124 | Carbon attached to bromine; deshielded but less so than C-NO₂. |

Trustworthiness Through Comparison: The predicted chemical shifts are derived from established data for related structures like 3-nitrobenzaldehyde and 3-bromobenzaldehyde.[6][7][8] For instance, the aldehyde carbon in 3-nitrobenzaldehyde appears around 191-193 ppm. The specific combination of seven signals at these approximate locations provides a strong validation checkpoint.

Section 2: Infrared (IR) Spectroscopy – Identifying Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of the key functional groups: the aldehyde and the nitro group.

Key IR Absorption Bands

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Significance
Aldehyde C-H Stretch ~2820-2850 and ~2720-2750 A pair of weak bands, highly characteristic of an aldehyde C-H.[3]
Aldehyde C=O Stretch ~1700 - 1715 Strong, sharp absorption. Conjugation with the aromatic ring lowers the frequency slightly.
Nitro N-O Asymmetric Stretch ~1520 - 1550 Strong absorption, confirming the -NO₂ group.[3]
Nitro N-O Symmetric Stretch ~1340 - 1360 Strong absorption, confirming the -NO₂ group.[3]

| Aromatic C=C | Stretch | ~1600, ~1475 | Medium to weak absorptions characteristic of the benzene ring. |

Comparative Insight: While an isomer like 3-bromobenzaldehyde would show the aldehyde C=O and C-H stretches, it would completely lack the two strong N-O stretching bands.[9] This stark difference makes IR spectroscopy an excellent tool for quickly distinguishing between nitro- and non-nitro-substituted analogues.

Section 3: Mass Spectrometry (MS) – The Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides the molecular weight, offering definitive proof of the elemental composition. For a bromine-containing compound, MS is particularly powerful due to the element's natural isotopic distribution.

Expected Mass Spectrum (Electron Ionization - EI)

  • Molecular Ion (M⁺): The molecular formula is C₇H₄BrNO₃, with a molecular weight of approximately 230.02 g/mol .[1]

  • The Bromine Isotope Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic pattern for any bromine-containing fragment. The mass spectrum will show two peaks of almost equal intensity for the molecular ion: one at m/z ≈ 229 (for the ⁷⁹Br isotopologue) and one at m/z ≈ 231 (for the ⁸¹Br isotopologue). This M and M+2 pattern is an unmistakable signature of a monobrominated compound.

  • Key Fragmentation:

    • [M-H]⁺: Loss of a hydrogen atom (m/z 228/230).

    • [M-CHO]⁺: Loss of the formyl group (m/z 200/202).

    • [M-NO₂]⁺: Loss of the nitro group (m/z 183/185).

    • [M-Br]⁺: Loss of the bromine atom (m/z 150).

Authoritative Grounding: The mass spectrum of 3-bromobenzaldehyde clearly shows the M and M+2 pattern for its molecular ion at m/z 184/186.[10] The presence of this same pattern, shifted to m/z 229/231, is a critical piece of evidence for this compound.

Section 4: A Comparative Guide to Isomer Differentiation

To truly confirm the structure, we must be able to prove it is not one of its isomers. The substitution pattern on the aromatic ring has a profound impact on the spectroscopic data, particularly the ¹H NMR spectrum.

Spectroscopic FeatureThis compound (Predicted)4-Bromo-3-nitrobenzaldehyde [11]5-Bromo-2-nitrobenzaldehyde [12]
¹H NMR Aromatic Pattern 3 Protons: dd, t, dd3 Protons: d, dd, d3 Protons: d, dd, d
IR (C=O Stretch) ~1700-1715 cm⁻¹~1705-1720 cm⁻¹~1700-1715 cm⁻¹
MS (M⁺, M+2 Pattern) m/z 229/231m/z 229/231m/z 229/231

As the table illustrates, while IR and MS will be similar for all isomers, the ¹H NMR splitting pattern is the definitive differentiating feature . The unique triplet and two doublets of doublets for the 3-bromo-2-nitro isomer is a direct consequence of the 1,2,3-substitution pattern and is fundamentally different from the patterns of other isomers.

Section 5: Experimental Protocols

These protocols are designed to be robust and reproducible, forming a self-validating system for analysis.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 10-15 mg of the sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard 90° pulse sequence with a relaxation delay of 2-5 seconds. Ensure a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the FID (Free Induction Decay) with an appropriate line broadening factor and perform phase and baseline corrections. Calibrate the spectrum to the TMS signal.

FT-IR Spectroscopy Protocol
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal using the pressure arm.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum over a range of 4000-600 cm⁻¹.

  • Data Processing: The final spectrum should be presented in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent like methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer, preferably coupled with Gas Chromatography (GC-MS) for sample introduction and purification.

  • Data Acquisition (EI): Introduce the sample into the ion source. Use a standard electron ionization (EI) energy of 70 eV. Acquire data over a mass range of m/z 40-400.

  • Data Analysis: Analyze the resulting spectrum for the molecular ion peak, the characteristic M+2 bromine isotope pattern, and key fragment ions.

Conclusion

The structural confirmation of this compound is achieved not by a single measurement but by the convergence of evidence from multiple, orthogonal spectroscopic techniques. The definitive fingerprints for this molecule are:

  • ¹H NMR: A three-proton aromatic system exhibiting a unique triplet and two doublets of doublets.

  • IR: Strong, characteristic absorptions for the aldehyde C=O (~1705 cm⁻¹) and the two nitro N-O stretches (~1535 and ~1350 cm⁻¹).

  • MS: A molecular ion cluster at m/z 229/231, demonstrating the presence of a single bromine atom.

By following the protocols and comparative logic outlined in this guide, researchers can confidently verify the structure of their material, ensuring the integrity and success of their scientific endeavors.

References

  • Wikipedia. 3-Bromobenzaldehyde. [Link]
  • The Royal Society of Chemistry.
  • Google Patents. CN103880683A - Chemical synthesis method of this compound.
  • PubChem. This compound. [Link]
  • Oxford Instruments Magnetic Resonance. Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar. [Link]
  • NOP - Sustainability in the organic chemistry lab course. 13C-NMR: 3-Nitrobenzaldehyde. [Link]
  • NIST WebBook.
  • University of Colorado Boulder, Department of Chemistry. Spectroscopy Tutorial: Example 13. [Link]
  • ResearchGate. Solution proton decoupled 13C NMR spectra. [Link]
  • NIST WebBook. Benzaldehyde, 3-bromo-: IR Spectrum. [Link]
  • NOP - Sustainability in the organic chemistry lab course. 1H-NMR: 3-Nitrobenzaldehyde. [Link]
  • Oxford Instruments Magnetic Resonance. Analysis of the reduction product of 3-nitrobenzaldehyde. [Link]
  • ResearchGate. IR spectrum of 3-nitrobenzaldehyde. [Link]
  • PubChem. 2-Bromo-3-nitrobenzaldehyde. [Link]
  • Indian Journal of Pharmaceutical Sciences. Studies on the Synthesis of 3-Nitrobenzaldehyde. [Link]
  • SpectraBase. 5-Bromo-2-nitrobenzaldehyde. [Link]
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The Strategic Advantage of 3-Bromo-2-nitrobenzaldehyde in Complex Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of organic synthesis, the choice of starting materials is a critical determinant of reaction efficiency, selectivity, and the overall success of a synthetic campaign. Substituted nitrobenzaldehydes are a cornerstone class of reagents, valued for the versatile reactivity of both the aldehyde and the nitro functionalities. Among these, 3-Bromo-2-nitrobenzaldehyde has emerged as a particularly advantageous building block in the synthesis of complex heterocyclic structures, most notably in the preparation of substituted quinolines, which are privileged scaffolds in medicinal chemistry.[1][2]

This guide provides an in-depth technical comparison of this compound with other substituted nitrobenzaldehydes, elucidating the unique electronic and steric attributes that confer its synthetic advantages. We will explore its superior performance in key chemical transformations, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic strategies.

Unveiling the Electronic and Steric Nuances

The reactivity of a substituted benzaldehyde is fundamentally governed by the electronic nature and position of its substituents. The nitro group (-NO₂) is a potent electron-withdrawing group through both inductive (-I) and resonance (-R) effects, which significantly increases the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack.[3] Halogen substituents, such as bromine, also exert a strong electron-withdrawing inductive effect (-I).[4]

The specific placement of a bromo group at the 3-position and a nitro group at the 2-position in this compound creates a unique electronic and steric environment that sets it apart from other isomers.

Key Physicochemical Properties of Selected Nitrobenzaldehydes:

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Structural Feature
2-NitrobenzaldehydeC₇H₅NO₃151.1242-44Nitro group ortho to the aldehyde.
3-NitrobenzaldehydeC₇H₅NO₃151.1258Nitro group meta to the aldehyde.[5]
4-NitrobenzaldehydeC₇H₅NO₃151.12103-106Nitro group para to the aldehyde.
This compound C₇H₄BrNO₃ 230.02 - Bromo group at C3, Nitro group at C2.
5-Bromo-2-nitrobenzaldehydeC₇H₄BrNO₃230.02-Bromo group at C5, Nitro group at C2.

Note: Melting point for this compound is not consistently reported in readily available public data.

The ortho-nitro group in 2-nitrobenzaldehyde and its derivatives is known to be sterically bulky and can be twisted out of the plane of the benzene ring, which can influence its electronic effects and the accessibility of the adjacent aldehyde group.[6][7] The addition of a bromine atom at the 3-position in this compound further modulates these steric and electronic properties, which can be strategically exploited in synthesis.

The Friedländer Synthesis of Quinolines: A Case for Regioselective Control

A significant application demonstrating the superiority of this compound is in the synthesis of substituted quinolines via the Friedländer annulation. A particularly efficient variation of this reaction is the domino nitro reduction-Friedländer heterocyclization, where a 2-nitrobenzaldehyde derivative reacts with an active methylene compound in the presence of a reducing agent, such as iron powder in acetic acid.[8][9][10] This one-pot procedure circumvents the need for the often unstable and less readily available 2-aminobenzaldehydes.[8]

The primary advantage of using this compound in this context is its role as a direct precursor to 8-bromoquinolines. The bromine atom at the 3-position of the starting material directly translates to a bromine substituent at the 8-position of the resulting quinoline ring, a position that can be challenging to functionalize selectively through direct bromination of the quinoline core.[3][11] Brominated quinolines are valuable intermediates in the synthesis of a wide range of biologically active compounds, including anticancer and antimicrobial agents.[1][12]

Comparative Synthesis of 8-Bromo-2,4-dimethylquinoline

To illustrate the practical advantage of this compound, let's consider the synthesis of 8-bromo-2,4-dimethylquinoline.

Reaction Scheme:

G cluster_0 Domino Friedländer Synthesis start This compound + 2,4-Pentanedione reagents Fe / Acetic Acid start->reagents Reflux product 8-Bromo-2,4-dimethylquinoline reagents->product

Caption: Domino Friedländer synthesis of 8-bromo-2,4-dimethylquinoline.

While specific comparative yield data for the Friedländer reaction of this compound versus 2-nitrobenzaldehyde is not extensively documented in readily available literature, the strategic advantage lies in the direct and regioselective formation of the 8-bromoquinoline derivative. Synthesizing 8-bromo-2,4-dimethylquinoline from 2-nitrobenzaldehyde would require a multi-step sequence, likely involving the synthesis of 2,4-dimethylquinoline followed by a potentially low-yielding and non-regioselective bromination step.

Conceptual Yield Comparison:

Starting MaterialSynthetic RouteKey AdvantagesConceptual Yield
This compound One-pot Domino Friedländer Synthesis Direct, regioselective, atom-economical. High
2-NitrobenzaldehydeMulti-step (Friedländer then bromination)-Moderate to Low

This conceptual comparison highlights the efficiency and elegance of using this compound for accessing specific, functionalized quinoline scaffolds.

Experimental Protocols

Protocol 1: Synthesis of 8-Bromo-2,4-dimethylquinoline via Domino Friedländer Annulation

This protocol is adapted from the general procedure for the domino nitro reduction-Friedländer heterocyclization.[9][10]

Materials:

  • This compound

  • 2,4-Pentanedione (Acetylacetone)

  • Iron powder (<100 mesh)

  • Glacial Acetic Acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Celite

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 equiv) and 2,4-pentanedione (2.0 equiv) in glacial acetic acid.

  • Heat the mixture to 110 °C with stirring.

  • Once the temperature is stable, add iron powder (4.0 equiv) portion-wise over 15-20 minutes.

  • Continue to heat the reaction mixture at 110 °C for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite to remove the iron salts, washing the filter cake with ethyl acetate.

  • Carefully neutralize the filtrate with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 8-bromo-2,4-dimethylquinoline.

In-Depth Mechanistic Rationale

The domino Friedländer synthesis commences with the reduction of the nitro group of this compound to an amine by the action of iron in acetic acid. The in situ generated 2-amino-3-bromobenzaldehyde then undergoes a series of acid-catalyzed condensation and cyclization reactions with the β-dicarbonyl compound, 2,4-pentanedione.

G A This compound B 2-Amino-3-bromobenzaldehyde A->B Fe / AcOH (Nitro Reduction) C Enamine/Enol Intermediate B->C + 2,4-Pentanedione (Condensation) D Cyclized Intermediate C->D Intramolecular Cyclization E 8-Bromo-2,4-dimethylquinoline D->E Dehydration

Caption: Mechanistic pathway of the domino Friedländer synthesis.

The presence of the bromo substituent at the 3-position does not significantly interfere with the cyclization process and is carried through to the final quinoline product at the 8-position. This highlights the robustness of the Friedländer reaction and the utility of this compound as a precursor for specifically substituted quinolines.

Conclusion: A Strategic Choice for Targeted Synthesis

In the realm of synthetic chemistry, where efficiency and precision are paramount, this compound offers a distinct advantage over other substituted nitrobenzaldehydes, particularly in the synthesis of 8-bromoquinoline derivatives. Its unique substitution pattern allows for the direct and regioselective installation of a bromine atom at a key position, streamlining synthetic routes and avoiding potentially low-yielding and non-selective post-synthesis functionalization steps. For researchers and drug development professionals engaged in the synthesis of complex heterocyclic molecules, the strategic use of this compound can be a powerful tool to accelerate discovery and development programs.

References

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega, 2023. [Link]
  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 2018. [Link]
  • Bromination of 8-substituted quinolines. Reagents and conditions.
  • Unexpected Annulation between 2-Aminobenzyl Alcohols and Benzaldehydes in the Presence of DMSO: Regioselective Synthesis of Substituted Quinolines. The Journal of Organic Chemistry, 2021. [Link]
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  • Domino nitro reduction-Friedländer reaction using 2-nitrobenzaldehyde (1a).
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  • Unusual Product Distribution from Friedländer Reaction of Di- and Triacetylbenzenes with 3-Aminonaphthalene-2-carbaldehyde and Properties of New Benzo[g]quinoline-Derived Aza-arom
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A Comparative Guide to Alternative Synthetic Intermediates for 3-Bromo-2-nitrobenzaldehyde in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis, the selection of starting materials and intermediates is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of a drug manufacturing process. 3-Bromo-2-nitrobenzaldehyde has long been a staple intermediate, particularly in the synthesis of various heterocyclic scaffolds. However, the evolving demands of medicinal chemistry for novel analogues with tailored properties, alongside increasing pressures to optimize synthetic routes, necessitate a thorough evaluation of alternative intermediates. This guide provides an in-depth, objective comparison of viable synthetic alternatives to this compound, focusing on their synthesis, reactivity, and performance in key pharmaceutical applications. We will delve into the chloro, fluoro, and iodo analogues, providing experimental data and field-proven insights to inform your selection of the optimal building block for your research and development endeavors.

The Incumbent: Understanding the Role of this compound

This compound is a versatile aromatic compound featuring three key functional groups: an aldehyde, a nitro group, and a bromine atom. This trifecta of reactivity makes it a valuable precursor for a wide range of chemical transformations. The aldehyde group readily participates in condensations and reductive aminations, the nitro group can be reduced to an amine for further derivatization, and the bromine atom serves as a handle for cross-coupling reactions. A prominent application of this intermediate is in the synthesis of dihydropyridine-based calcium channel blockers, such as Nifedipine and its analogues.[1]

However, the multi-step synthesis of this compound, often starting from 1,3-dibromo-2-nitrobenzene, can be lengthy and may present challenges in terms of yield and purification.[2] This has prompted researchers to explore other halogenated 2-nitrobenzaldehydes as potentially more efficient or strategically advantageous alternatives.

The Alternatives: A Head-to-Head Comparison

We will now explore the synthesis and utility of the primary alternatives to this compound: the 3-chloro, 3-fluoro, and 3-iodo analogues.

3-Chloro-2-nitrobenzaldehyde: The Cost-Effective Workhorse

Often considered the most direct and cost-effective alternative, 3-Chloro-2-nitrobenzaldehyde offers similar reactivity to its bromo counterpart.[3] Its utility as a pharmaceutical intermediate for the preparation of small molecule active inhibitors is well-established.[4]

Synthesis: A highly efficient synthesis of 3-Chloro-2-nitrobenzaldehyde has been reported with a remarkable 94% yield via the reduction of methyl 3-chloro-2-nitrobenzoate using diisobutylaluminum hydride (DIBAL-H) at low temperatures.[5] Another viable route involves the oxidation of 3-chloro-2-nitrobenzyl alcohol.[6]

3-Fluoro-2-nitrobenzaldehyde: The Bioisosteric Enhancer

The introduction of a fluorine atom into a drug molecule can significantly enhance its metabolic stability, bioavailability, and binding affinity.[2] Consequently, 3-Fluoro-2-nitrobenzaldehyde is a highly attractive intermediate for the synthesis of fluorinated active pharmaceutical ingredients (APIs).[2]

Synthesis: The synthesis of 3-Fluoro-2-nitrobenzaldehyde typically begins with the nitration of 3-fluorotoluene to yield 3-fluoro-2-nitrotoluene.[4][7] This intermediate is then oxidized to the desired aldehyde. The oxidation of substituted nitrotoluenes to their corresponding benzaldehydes is a well-established transformation in organic synthesis.[8][9][10]

3-Iodo-2-nitrobenzaldehyde: The Cross-Coupling Specialist

The carbon-iodine bond is the most reactive among the halogens in palladium-catalyzed cross-coupling reactions, making 3-Iodo-2-nitrobenzaldehyde a superior choice for synthetic strategies that rely on reactions such as Suzuki, Sonogashira, and Heck couplings to build molecular complexity.[3]

Synthesis: A practical synthetic route to 3-Iodo-2-nitrobenzaldehyde is less commonly described in the literature compared to its chloro and bromo analogues. A plausible and effective approach involves a Sandmeyer reaction.[11][12][13] Starting from 3-amino-2-nitrobenzoic acid, diazotization followed by treatment with potassium iodide would yield 3-iodo-2-nitrobenzoic acid. Subsequent reduction of the carboxylic acid to the corresponding benzyl alcohol, followed by a selective oxidation, would furnish the target 3-Iodo-2-nitrobenzaldehyde.

Performance Data: A Comparative Overview

To provide a clear comparison of these intermediates, the following table summarizes their key properties and synthetic performance.

ParameterThis compound3-Chloro-2-nitrobenzaldehyde3-Fluoro-2-nitrobenzaldehyde3-Iodo-2-nitrobenzaldehyde
CAS Number 882772-99-822233-52-9[5]872366-63-7[14]Not readily available
Molecular Weight 230.02 g/mol 185.56 g/mol [5]169.11 g/mol [14]277.02 g/mol
Typical Synthesis Yield ModerateHigh (up to 94%)[5]GoodModerate
Key Advantage Established reactivityCost-effective, high-yield synthesisEnhances biological propertiesSuperior for cross-coupling
Key Disadvantage Multi-step synthesisLess reactive in some cross-couplingsHigher cost of starting materialsHigher cost, potential instability

Experimental Protocols

To illustrate the practical application of these intermediates, we provide detailed, step-by-step methodologies for their synthesis.

Protocol 1: Synthesis of 3-Chloro-2-nitrobenzaldehyde[5]

This protocol describes the high-yield synthesis of 3-chloro-2-nitrobenzaldehyde from methyl 3-chloro-2-nitrobenzoate.

Materials:

  • Methyl 3-chloro-2-nitrobenzoate

  • Dichloromethane (DCM)

  • Diisobutylaluminum hydride (DIBAL-H, 1.0 M in dichloromethane)

  • Methanol

  • Aqueous sodium potassium tartrate (10% w/v)

  • Water

  • Saturated aqueous sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • To a stirred solution of methyl 3-chloro-2-nitrobenzoate (1.0 eq) in dichloromethane, slowly add DIBAL-H (1.2 eq) at -78°C over at least 15 minutes.

  • After the addition is complete, continue stirring for 10 minutes.

  • Quench the reaction with methanol and allow the mixture to warm slowly to room temperature.

  • Add aqueous sodium potassium tartrate and stir vigorously for 4 hours.

  • Dilute the reaction mixture with dichloromethane and wash sequentially with water and saturated aqueous sodium bicarbonate.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethyl acetate/hexane (1:3) to afford 3-chloro-2-nitrobenzaldehyde as a white crystalline solid.

Protocol 2: Synthesis of 3-Fluoro-2-nitrotoluene (Precursor to 3-Fluoro-2-nitrobenzaldehyde)[7]

This protocol details the nitration of 3-fluorotoluene.

Materials:

  • 3-Fluorotoluene

  • Concentrated nitric acid

  • Concentrated sulfuric acid

  • Ice

  • Chloroform

  • Hydrated methanol

Procedure:

  • On an ice bath, slowly add concentrated sulfuric acid to an equal volume of concentrated nitric acid while keeping the temperature below 10°C.

  • At 5-10°C, continue stirring on the ice bath and slowly add 3-fluorotoluene to the solution.

  • Stir for 1 hour on the ice bath and then for 1 hour at room temperature.

  • Pour the reaction mixture into ice, extract with chloroform, and wash with water.

  • Recrystallize the residue from hydrated methanol to obtain 3-fluoro-2-nitrotoluene.

Note: The subsequent oxidation of the methyl group to an aldehyde can be achieved using various established methods, such as with chromium trioxide in acetic anhydride or through a TEMPO-catalyzed oxidation.[9][15]

Visualization of Synthetic Pathways

To further clarify the synthetic strategies, the following diagrams illustrate the key transformations.

Synthesis of 3-Chloro-2-nitrobenzaldehyde start Methyl 3-chloro-2-nitrobenzoate reagent 1. DIBAL-H, DCM, -78°C 2. MeOH 3. Workup product 3-Chloro-2-nitrobenzaldehyde reagent->product

Caption: Synthesis of 3-Chloro-2-nitrobenzaldehyde via reduction.

Synthesis of 3-Fluoro-2-nitrobenzaldehyde Precursor start 3-Fluorotoluene reagent HNO₃, H₂SO₄ intermediate 3-Fluoro-2-nitrotoluene reagent->intermediate reagent2 Oxidation product 3-Fluoro-2-nitrobenzaldehyde reagent2->product

Caption: Two-step synthesis of 3-Fluoro-2-nitrobenzaldehyde.

Case Study: Application in the Synthesis of Nifedipine Analogues

The Hantzsch dihydropyridine synthesis is a classic multi-component reaction used to prepare dihydropyridines, a class of compounds with significant therapeutic applications, most notably as calcium channel blockers. Nifedipine, a prominent member of this class, is synthesized using 2-nitrobenzaldehyde.[1] The 3-halo-2-nitrobenzaldehydes are excellent substrates for creating Nifedipine analogues with potentially altered pharmacological profiles.

A generalized Hantzsch synthesis involves the condensation of an aldehyde, a β-ketoester, and ammonia. The use of 3-halo-2-nitrobenzaldehydes in this reaction would lead to the corresponding 4-(3-halo-2-nitrophenyl)-1,4-dihydropyridines. While direct comparative yield data for all four halogenated analogues in a single study is scarce, the literature indicates that these reactions generally proceed in good to excellent yields. For instance, the synthesis of Nifedipine itself using 2-nitrobenzaldehyde can achieve yields of up to 60% (w/w).[1] It is reasonable to expect similar or slightly varied yields depending on the electronic and steric effects of the halogen substituent. The choice of halogen would primarily be dictated by the desired properties of the final Nifedipine analogue.

Conclusion and Future Outlook

While this compound remains a valuable and widely used synthetic intermediate, a comprehensive evaluation of its halogenated counterparts reveals compelling alternatives for the modern medicinal chemist.

  • 3-Chloro-2-nitrobenzaldehyde stands out as a highly efficient and cost-effective alternative, with a streamlined, high-yield synthesis.

  • 3-Fluoro-2-nitrobenzaldehyde offers the strategic advantage of introducing fluorine, a key element for enhancing the drug-like properties of a molecule.

  • 3-Iodo-2-nitrobenzaldehyde , though likely more expensive, provides unparalleled reactivity in cross-coupling reactions, enabling the rapid construction of complex molecular architectures.

The choice of the optimal intermediate will ultimately depend on the specific goals of the synthetic campaign, balancing factors such as cost, scalability, and the desired biological or chemical properties of the target molecule. As the demand for novel and improved pharmaceuticals continues to grow, a nuanced understanding of the synthetic utility of these versatile building blocks will be indispensable for driving innovation in drug discovery and development.

References

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  • Universal Wiser Publisher. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde | Fine Chemical Engineering. [Link]
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  • Sainz-Díaz, C. I., et al. (2002). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Monatshefte für Chemie / Chemical Monthly, 133(1), 9-22.
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Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Spectroscopic Fingerprint in Drug Discovery

In the intricate world of medicinal chemistry and drug development, the unambiguous structural confirmation of novel organic molecules is a foundational pillar of scientific rigor. Substituted benzaldehydes, such as 3-Bromo-2-nitrobenzaldehyde, serve as versatile scaffolds and key intermediates in the synthesis of a wide array of pharmaceutical compounds. Their precise substitution pattern dictates their reactivity and biological activity. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide the essential "fingerprint" to verify molecular structure, assess purity, and guide synthetic strategy.

This technical guide offers an in-depth comparative analysis of the spectral data for this compound. To provide a clear context for understanding the influence of its specific substitution pattern, we will compare its spectral characteristics with those of structurally related compounds: the singularly substituted 2-nitrobenzaldehyde and 3-bromobenzaldehyde, and the isomeric 4-bromo-2-nitrobenzaldehyde. This comparative approach illuminates how the electronic nature and position of the bromo and nitro substituents orchestrate distinct and predictable changes in the spectral output.

Molecular Structures Under Investigation

A clear visualization of the molecular architecture is essential for interpreting the subsequent spectral data. The interplay between the electron-withdrawing aldehyde (-CHO), the strongly electron-withdrawing nitro (-NO₂) group, and the moderately electron-withdrawing but bulky bromo (-Br) group defines the unique electronic and steric environment of each molecule.

Figure 1. Chemical structures of the primary compound and its selected analogs.

Part 1: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the chemical environment of ¹H (proton) and ¹³C nuclei. The chemical shift (δ) is highly sensitive to the electron density around a nucleus. Electron-withdrawing groups (EWGs) like -NO₂ and -Br decrease electron density, "deshielding" the nuclei and shifting their resonance signals to a higher frequency (downfield).[1] This effect is the cornerstone of our comparative analysis.

Causality of Substituent Effects in NMR

The observed chemical shifts are a direct consequence of the electronic influence exerted by the substituents on the aromatic ring. Both the nitro and bromo groups are electron-withdrawing, but they operate through different mechanisms, which can be visualized as follows:

G A Substituent Effects on Aromatic Ring B Inductive Effect (-I) A->B C Mesomeric (Resonance) Effect (-M) A->C B_desc Withdrawal of sigma (σ) electron density through the single bond. Strength depends on electronegativity and distance. B->B_desc D Nitro Group (-NO₂) B->D Strong E Bromo Group (-Br) B->E Moderate C_desc Withdrawal of pi (π) electron density from the aromatic system. Affects ortho and para positions most. C->C_desc C->D Strong C->E Weak (donation via lone pairs, but overall withdrawing)

Figure 2. Key electronic effects influencing NMR chemical shifts.

¹H NMR Data Comparison

The aldehyde proton (-CHO) and the aromatic protons provide rich diagnostic information. The proximity and nature of the substituents create unique chemical shifts and splitting patterns for each compound.

Table 1: Comparative ¹H NMR Spectral Data (Chemical Shifts δ in ppm)

Compound Aldehyde-H (s) Aromatic-H (Multiplicity, J in Hz)
This compound ~10.4 (Predicted) H4: ~8.1 (d), H5: ~7.6 (t), H6: ~8.0 (d)
2-Nitrobenzaldehyde ~10.42 ~8.12 (d), 7.96 (d), 7.81 (t), 7.78 (t)
3-Bromobenzaldehyde ~9.92 ~7.95 (t), 7.77 (d), 7.69 (d), 7.39 (t)
4-Bromo-2-nitrobenzaldehyde ~10.3 ~8.3 (d), ~8.0 (dd), ~7.8 (d)

Note: Data for 2-nitrobenzaldehyde and 3-bromobenzaldehyde compiled from various sources.[2] Data for this compound and 4-bromo-2-nitrobenzaldehyde are predicted based on additive substituent effects.

Interpretation:

  • Aldehyde Proton: The aldehyde proton in 2-nitrobenzaldehyde and this compound is significantly deshielded (~10.4 ppm) compared to 3-bromobenzaldehyde (~9.9 ppm). This is due to the powerful through-space deshielding effect of the adjacent ortho-nitro group.[2]

  • Aromatic Protons: In this compound, the proton at the C4 position, being ortho to the nitro group, is expected to be the most downfield. The proton at C6, ortho to the aldehyde, will also be significantly downfield. The C5 proton, meta to both groups, will be the most upfield of the aromatic signals. This distinct pattern allows for clear differentiation from the other isomers.

¹³C NMR Data Comparison

¹³C NMR provides complementary information, detailing the electronic environment of the carbon skeleton.

Table 2: Comparative ¹³C NMR Spectral Data (Chemical Shifts δ in ppm)

Compound Carbonyl-C (C=O) Aromatic-C
This compound ~188 (Predicted) C1: ~132, C2: ~150, C3: ~125, C4: ~136, C5: ~129, C6: ~133
2-Nitrobenzaldehyde 189.2 151.7, 134.5, 131.9, 130.6, 128.3, 124.5
3-Bromobenzaldehyde 190.5 137.8, 137.1, 132.1, 130.5, 128.2, 123.2
4-Bromo-2-nitrobenzaldehyde 188.9 151.0, 136.2, 134.1, 131.5, 128.0, 125.3

Note: Data compiled from various sources.[3] Data for this compound is predicted.

Interpretation:

  • Carbonyl Carbon: The chemical shift of the aldehyde carbon is relatively consistent across the nitro-substituted compounds, appearing slightly upfield compared to 3-bromobenzaldehyde.

  • Aromatic Carbons: The carbons directly attached to the electron-withdrawing substituents (C-NO₂ and C-Br) show characteristic shifts. In this compound, the C2 carbon bearing the nitro group is predicted to be the most deshielded aromatic carbon, appearing significantly downfield. The C3 carbon attached to the bromine will also be clearly identifiable.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrational frequencies of bonds within a molecule. The positions of key absorption bands, particularly the carbonyl (C=O) and nitro (N-O) stretches, are diagnostic for these compounds. Electron-withdrawing substituents attached to a carbonyl group tend to increase the C=O stretching frequency due to the inductive effect.

Table 3: Comparative IR Spectral Data (Key Frequencies in cm⁻¹)

Compound C=O Stretch N-O Asymmetric Stretch N-O Symmetric Stretch C-Br Stretch
This compound ~1710-1720 ~1530-1540 ~1350-1360 ~650-700
2-Nitrobenzaldehyde ~1712 ~1535 ~1355 -
3-Bromobenzaldehyde ~1705 - - ~660
4-Bromo-2-nitrobenzaldehyde ~1715 ~1530 ~1350 ~680

Note: Data compiled from various sources and predicted values for the primary compound.

Interpretation: The presence of the strongly electron-withdrawing nitro group ortho to the aldehyde in this compound is expected to increase the C=O stretching frequency compared to 3-bromobenzaldehyde. The spectrum will be characterized by three strong, diagnostic peaks: the C=O stretch, and the asymmetric and symmetric stretches of the N-O bonds. The C-Br stretch appears in the fingerprint region and confirms the presence of the halogen.

Part 3: Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule. For brominated compounds, the presence of two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 natural abundance, results in a characteristic M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.

Table 4: Comparative Mass Spectrometry Data (Key m/z Ratios)

Compound Molecular Formula Molecular Weight Key Fragments (m/z)
This compound C₇H₄BrNO₃ 230.02 229/231 (M⁺) , 200/202 (M-CHO)⁺, 184/186 (M-NO₂)⁺, 151 (M-Br)⁺
2-Nitrobenzaldehyde C₇H₅NO₃ 151.12 151 (M⁺) , 121 (M-NO)⁺, 105 (M-NO₂)⁺, 93, 77
3-Bromobenzaldehyde C₇H₅BrO 185.02 184/186 (M⁺) , 183/185 (M-H)⁺, 155/157 (M-CHO)⁺, 76 (M-Br-CO)⁺
4-Bromo-2-nitrobenzaldehyde C₇H₄BrNO₃ 230.02 229/231 (M⁺) , 200/202 (M-CHO)⁺, 184/186 (M-NO₂)⁺, 151 (M-Br)⁺

Note: Fragmentation patterns are predicted based on established principles.

Interpretation: The mass spectrum of this compound is immediately distinguishable by its molecular ion peaks at m/z 229 and 231, with nearly equal intensity. This doublet is the definitive signature of a molecule containing one bromine atom. Key fragmentation pathways would involve the loss of the aldehyde group (-29 amu), the nitro group (-46 amu), or the bromine atom (-79/-81 amu), each providing further structural confirmation.

G M [C₇H₄⁷⁹/⁸¹BrNO₃]⁺˙ m/z 229/231 F1 [C₆H₄⁷⁹/⁸¹BrNO₃]⁺ m/z 200/202 M->F1 - CHO F2 [C₇H₄⁷⁹/⁸¹BrO]⁺˙ m/z 184/186 M->F2 - NO₂ F3 [C₇H₄NO₃]⁺˙ m/z 151 M->F3 - Br˙ F4 [C₆H₄⁷⁹/⁸¹Br]⁺ m/z 155/157 F2->F4 - CO G cluster_NMR NMR Protocol cluster_IR FTIR (ATR) Protocol cluster_MS GC-MS Protocol N1 Weigh Sample N2 Dissolve in Deuterated Solvent + TMS N1->N2 N3 Transfer to NMR Tube N2->N3 N4 Acquire Spectrum (¹H or ¹³C) N3->N4 N5 Process Data (FT, Phasing, Calibration) N4->N5 I1 Place Solid on ATR Crystal I2 Acquire Background Scan I1->I2 I3 Acquire Sample Scan I2->I3 M1 Prepare Dilute Solution M2 Inject into GC-MS M1->M2 M3 Ionize (EI, 70 eV) & Analyze M2->M3

Sources

A Comparative Guide to the Synthesis of 3-Bromo-2-nitrobenzaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The strategic synthesis of substituted benzaldehydes is a cornerstone of modern medicinal chemistry and materials science. Among these, 3-Bromo-2-nitrobenzaldehyde stands out as a critical building block, prized for the unique electronic and steric properties imparted by its ortho-nitro and meta-bromo substituents. The efficient construction of this molecule is paramount for downstream applications, yet the pathways to its synthesis are varied, each presenting a distinct profile of advantages and challenges. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, supported by experimental data and mechanistic insights to empower researchers in making informed decisions for their specific applications.

Section 1: Strategic Approaches to Synthesis

The synthesis of this compound can be broadly categorized into two logical approaches, primarily dictated by the choice of starting material:

  • Pathway A: Multi-step Synthesis from 1,3-Dibromo-2-nitrobenzene. This route involves a longer sequence of reactions but starts from a readily available commercial precursor.

  • Pathway B: Two-Step Conversion from a Substituted Benzoic Acid. This is a more direct approach that leverages the selective reduction of a carboxylic acid followed by oxidation.

The selection between these pathways often hinges on factors such as the scale of the synthesis, availability of reagents, and tolerance for multi-step procedures. Below, we dissect each pathway in detail.

Section 2: Pathway A - A Multi-Step Elaboration from 1,3-Dibromo-2-nitrobenzene

This synthetic route, while involving five distinct steps, offers a robust and scalable method for producing this compound. The overall strategy is to introduce a carbon framework at one of the bromine positions, which is then manipulated to form the aldehyde functionality.

Mechanistic Rationale & Workflow

The core of this pathway is a nucleophilic aromatic substitution, followed by a series of functional group transformations. The nitro group's electron-withdrawing nature facilitates the initial substitution, and subsequent steps are standard, high-yielding organic reactions.

Pathway_A_Workflow Start 1,3-Dibromo-2-nitrobenzene Step1 Substitution with Dimethyl Malonate Start->Step1 K₂CO₃, DMF Step2 Decarboxylation Step1->Step2 HCl, Acetone Step3 Oxidation Step2->Step3 KMnO₄, NaOH Step4 Reduction Step3->Step4 Borane THF Step5 Oxidation Step4->Step5 MnO₂ End This compound Step5->End

Caption: Workflow for the synthesis of this compound from 1,3-Dibromo-2-nitrobenzene.

Detailed Experimental Protocol[1]

Step 1: Synthesis of 2-(this compound)-dimethyl malonate

  • In a three-necked flask, dissolve 30.0 g of 1,3-dibromo-2-nitrobenzene and 28.0 g of dimethyl malonate in 150 mL of N,N-dimethylformamide (DMF).

  • Add 18.0 g of potassium carbonate.

  • Heat the reaction mixture and monitor by thin-layer chromatography (TLC) until completion.

Step 2: Synthesis of 2-(this compound)-acetic acid

  • Dissolve 36.0 g of the product from Step 1 in 250 mL of acetone.

  • Add 25 mL of 10M hydrochloric acid.

  • Heat to reflux and monitor the reaction by TLC.

Step 3: Synthesis of 3-bromo-2-nitrobenzoic acid

  • To a solution of 24.0 g of the product from Step 2 in 500 mL of water, add 10.0 g of sodium hydroxide.

  • Add potassium permanganate and heat the mixture. The reaction progress can be monitored by the disappearance of the permanganate color.

  • Upon completion, cool the mixture, filter, and acidify the filtrate with hydrochloric acid to a pH of 1.5 to precipitate the product.

  • Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product (typical yield: 81-86%).

Step 4: Synthesis of 3-bromo-2-nitrobenzyl alcohol

  • In a three-necked flask, dissolve 18.0 g of 3-bromo-2-nitrobenzoic acid in 300 mL of tetrahydrofuran (THF).

  • Cool the system to 10°C and add 200 mL of a 1M solution of borane in THF dropwise.

  • Allow the reaction to proceed at 20-40°C for 12 hours.

  • Quench the reaction by adding 100 mL of methanol.

  • Concentrate the mixture, add 300 mL of water, and extract with dichloromethane.

  • Wash the organic layer with saturated brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to obtain the product (typical yield: 83-86%).

Step 5: Synthesis of this compound

  • In a three-necked flask, combine 14.0 g of 3-bromo-2-nitrobenzyl alcohol and 150 mL of dichloromethane.

  • Add 42.0 g of manganese dioxide.

  • Heat the mixture to reflux.

  • After the reaction is complete, filter through diatomaceous earth, concentrate the filtrate, and purify by column chromatography to yield the final product (typical yield: 64-68%).

Section 3: Pathway B - A Two-Step Conversion from 2-Bromo-3-nitrobenzoic Acid

This pathway offers a more streamlined approach, ideal for smaller-scale syntheses or when the corresponding benzoic acid is readily available. The strategy relies on the selective reduction of the carboxylic acid to an alcohol, followed by a mild oxidation to the aldehyde.

Mechanistic Rationale & Workflow

The key to this pathway is the use of reagents that can selectively perform the desired transformations without affecting the nitro and bromo groups. Borane complexes are excellent for the selective reduction of carboxylic acids, and pyridinium chlorochromate (PCC) is a well-established reagent for the mild oxidation of primary alcohols to aldehydes.

Pathway_B_Workflow Start 2-Bromo-3-nitrobenzoic Acid Step1 Reduction to Alcohol Start->Step1 Borane THF Complex Step2 Oxidation to Aldehyde Step1->Step2 Pyridinium Chlorochromate (PCC) End This compound Step2->End

A Comparative Cost-Benefit Analysis of Synthetic Routes to 3-Bromo-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Bromo-2-nitrobenzaldehyde is a crucial intermediate in the synthesis of a variety of pharmacologically active molecules and functional materials. Its unique substitution pattern, featuring both a bromine atom and a nitro group ortho to the aldehyde, provides a versatile scaffold for further chemical transformations. The efficient and cost-effective synthesis of this building block is therefore of significant interest to researchers and professionals in the fields of drug discovery and fine chemical manufacturing. This guide provides an in-depth, objective comparison of various synthetic strategies for this compound, supported by experimental data and a thorough cost-benefit analysis to aid in the selection of the most suitable method for specific research and development needs.

Methodology Overview: A Tale of Three Pathways

The synthesis of this compound can be approached from several distinct retrosynthetic perspectives. In this guide, we will analyze three primary routes:

  • The Multi-step Build-up: A five-step synthesis starting from 1,3-dibromo-2-nitrobenzene.

  • The Nitration Approach: Direct nitration of 3-bromobenzaldehyde.

  • The Bromination Approach: Direct bromination of 2-nitrobenzaldehyde.

Each of these pathways presents a unique set of advantages and disadvantages in terms of yield, purity, cost, safety, and environmental impact.

Route 1: The Five-Step Synthesis from 1,3-Dibromo-2-nitrobenzene

This method, detailed in patent literature, constructs the target molecule through a series of reliable and well-established chemical transformations.[1] While involving multiple steps, it offers a high degree of control and predictability.

Experimental Protocol

The overall workflow for this five-step synthesis is outlined below:

Five_Step_Synthesis cluster_0 Step 1: Substitution cluster_1 Step 2: Decarboxylation cluster_2 Step 3: Oxidation cluster_3 Step 4: Reduction cluster_4 Step 5: Oxidation A 1,3-Dibromo-2-nitrobenzene C 2-(3-Bromo-2-nitrophenyl)malonic acid dimethyl ester A->C B Dimethyl malonate, Base B->C D 2-(3-Bromo-2-nitrophenyl)acetic acid C->D HCl, reflux E 3-Bromo-2-nitrobenzoic acid D->E KMnO4, NaOH F (3-Bromo-2-nitrophenyl)methanol E->F BH3·THF G This compound F->G MnO2

Caption: Workflow for the five-step synthesis of this compound.

Step-by-Step Methodology:

  • Substitution: 1,3-Dibromo-2-nitrobenzene is reacted with dimethyl malonate in the presence of a base (e.g., sodium carbonate) in an organic solvent (e.g., DMSO) to yield 2-(3-bromo-2-nitrophenyl)malonic acid dimethyl ester.[1]

  • Decarboxylation: The resulting malonic ester is hydrolyzed and decarboxylated by refluxing with hydrochloric acid in acetone to produce 2-(3-bromo-2-nitrophenyl)acetic acid.[1]

  • Oxidation: The acetic acid derivative is then oxidized to 3-bromo-2-nitrobenzoic acid using a strong oxidizing agent like potassium permanganate in an alkaline solution.[1]

  • Reduction: The carboxylic acid is selectively reduced to (3-bromo-2-nitrophenyl)methanol using borane tetrahydrofuran complex in THF.[1]

  • Oxidation: Finally, the alcohol is oxidized to the target aldehyde, this compound, using manganese dioxide in a chlorinated solvent like 1,2-dichloroethane.[1]

Performance Analysis
ParameterAssessmentSupporting Data
Yield Moderate to GoodOverall yield is dependent on the efficiency of each of the five steps. Individual step yields are reported to be in the range of 64-94%.[1]
Purity HighEach intermediate can be purified, leading to a final product of high purity.
Scalability GoodThe reactions involved are standard and generally scalable.
Cost HighThe multi-step nature and the cost of some reagents (e.g., 1,3-dibromo-2-nitrobenzene, borane tetrahydrofuran) contribute to a higher overall cost.
Safety Moderate RiskInvolves the use of strong oxidants (KMnO4), a pyrophoric reagent (BH3·THF), and chlorinated solvents.[2][3][4][5][6]
Environmental Impact ModerateUse of chlorinated solvents and heavy metal waste (manganese) are key environmental concerns.

Route 2: The Nitration of 3-Bromobenzaldehyde

A more direct approach to the target molecule would be the electrophilic nitration of commercially available 3-bromobenzaldehyde. However, this route is complicated by the directing effects of the substituents on the aromatic ring.

Theoretical Considerations

The bromo group is an ortho-, para-director, while the aldehyde group is a meta-director. Therefore, the nitration of 3-bromobenzaldehyde is expected to yield a mixture of isomers, including the desired this compound, as well as 3-bromo-5-nitrobenzaldehyde and other potential products.

Nitration_of_3-Bromobenzaldehyde A 3-Bromobenzaldehyde C Mixture of Isomers A->C B Nitrating Agent (HNO3/H2SO4) B->C D This compound C->D E 3-Bromo-5-nitrobenzaldehyde C->E F Other isomers C->F

Caption: Potential outcomes of the nitration of 3-bromobenzaldehyde.

Performance Analysis
ParameterAssessmentSupporting Data/Rationale
Yield Likely LowThe formation of multiple isomers would necessitate a challenging purification process (e.g., column chromatography, fractional crystallization), leading to a low isolated yield of the desired product. Specific yield data for the 2-nitro isomer is not readily available in the literature.
Purity Difficult to AchieveSeparation of closely related isomers can be complex and may not yield a highly pure product.
Scalability PoorThe low yield and difficult purification make this route less attractive for large-scale synthesis.
Cost Potentially Low (reagents)The starting material, 3-bromobenzaldehyde, and nitrating agents are relatively inexpensive. However, the cost of purification could be significant.
Safety High RiskNitration reactions are highly exothermic and can lead to runaway reactions if not carefully controlled.[7][8][9][10][11] The use of concentrated acids also poses a significant safety hazard.
Environmental Impact HighThe use of large quantities of strong acids and the generation of acidic waste are major environmental concerns.[9]

Route 3: The Bromination of 2-Nitrobenzaldehyde

Similar to the nitration approach, the direct bromination of 2-nitrobenzaldehyde offers a potentially shorter route. However, this method also faces challenges with regioselectivity.

Theoretical and Experimental Findings

The nitro group is a meta-director, and the aldehyde group is also a meta-director. Directing the incoming electrophile (bromine) to the position ortho to the nitro group and meta to the aldehyde group is electronically disfavored. A reexamination of the bromination of 2-nitrobenzaldehyde using N-bromosuccinimide (NBS) in sulfuric acid revealed the formation of a mixture of isomeric mono- and di-brominated products, rather than a single product in good yield as previously reported.[12][13]

Bromination_of_2-Nitrobenzaldehyde A 2-Nitrobenzaldehyde C Mixture of Isomers A->C B Brominating Agent (e.g., NBS/H2SO4) B->C D This compound C->D E 4-Bromo-2-nitrobenzaldehyde C->E F 5-Bromo-2-nitrobenzaldehyde C->F G Dibrominated products C->G

Caption: Product distribution from the bromination of 2-nitrobenzaldehyde.

Performance Analysis
ParameterAssessmentSupporting Data/Rationale
Yield Very LowThe formation of a complex mixture of products makes the isolation of the desired 3-bromo isomer extremely difficult, resulting in a very low yield. The aforementioned study highlights this lack of selectivity.[12][13]
Purity Very Difficult to AchieveSeparating the target isomer from a mixture of other brominated and potentially di-brominated compounds is a significant challenge.
Scalability Very PoorDue to the low yield and purification difficulties, this method is not suitable for preparing more than analytical quantities of the target compound.
Cost Potentially Low (reagents)2-Nitrobenzaldehyde and brominating agents are accessible. However, the extensive purification required would drive up the effective cost.
Safety Moderate RiskBromine and N-bromosuccinimide are corrosive and toxic. The use of concentrated sulfuric acid also presents a hazard.[14][15][16]
Environmental Impact ModerateThe use of brominating agents and strong acids, along with the generation of mixed halogenated organic waste, are environmental considerations.[14][16][17][18]

Cost-Benefit Analysis: A Comparative Summary

Synthesis RouteOverall Yield & PurityCost of Raw MaterialsProcess Complexity & CostSafety & Environmental ConcernsOverall Recommendation
1. Five-Step Synthesis Moderate to Good Yield, High PurityHighHigh (5 steps, multiple purifications)Moderate (strong reagents, heavy metals)Recommended for reliable, scalable synthesis of high-purity material.
2. Nitration of 3-Bromobenzaldehyde Likely Low Yield, Difficult PurificationLowHigh (difficult purification)High (exothermic, strong acids)Not recommended due to poor selectivity and significant safety hazards.
3. Bromination of 2-Nitrobenzaldehyde Very Low Yield, Very Difficult PurificationLowHigh (very difficult purification)Moderate (toxic reagents, strong acids)Not recommended due to extremely poor selectivity.

Conclusion and Expert Recommendation

Based on the comprehensive analysis of the available synthetic routes, the five-step synthesis starting from 1,3-dibromo-2-nitrobenzene emerges as the most viable and reliable method for the preparation of this compound , particularly for applications requiring high purity and scalability. While this route is longer and involves more expensive starting materials, it offers a clear and predictable pathway to the desired product, with opportunities for purification at each intermediate step.

The alternative one-step approaches, namely the nitration of 3-bromobenzaldehyde and the bromination of 2-nitrobenzaldehyde, are severely hampered by a lack of regioselectivity. The resulting complex mixtures of isomers would necessitate challenging and costly purification procedures, leading to low overall yields of the target compound. Furthermore, the nitration route carries significant safety risks associated with highly exothermic reactions.

For researchers and drug development professionals, the initial investment in a more controlled, multi-step synthesis is likely to be more cost-effective in the long run, ensuring a reliable supply of high-purity this compound and avoiding the significant challenges and safety hazards associated with the more direct but unselective routes.

References

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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Assessing the Purity of 3-Bromo-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the purity of chemical intermediates is not merely a quality metric; it is a critical determinant of a final product's safety and efficacy. 3-Bromo-2-nitrobenzaldehyde, a key building block in the synthesis of various pharmaceutical compounds, is no exception. Its purity directly influences reaction yields, impurity profiles, and the overall integrity of the active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of this compound, offering in-depth technical insights and actionable experimental protocols for researchers, scientists, and drug development professionals.

The Central Role of Purity in Pharmaceutical Synthesis

The presence of impurities in a starting material like this compound can have cascading effects throughout a synthetic route. These impurities may be unreacted starting materials, byproducts of the synthesis, or degradation products. Their presence can lead to the formation of unwanted side products, reduce the yield of the desired compound, and introduce new impurities into the final API that can be difficult and costly to remove. Therefore, a robust and reliable analytical method for purity assessment is a cornerstone of quality control in the pharmaceutical industry.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination

High-Performance Liquid Chromatography (HPLC) has emerged as the preeminent analytical technique for the purity determination of non-volatile and thermally labile compounds, a category to which this compound belongs.[1][2] The technique separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[3][4] This high resolving power allows for the separation of the main component from closely related impurities, providing a detailed and quantitative picture of a sample's purity.[1][5]

The choice of HPLC is underpinned by several key advantages:

  • High Resolution: HPLC columns packed with small particles provide a large surface area for interaction, enabling the separation of structurally similar compounds.[4]

  • High Sensitivity: Modern HPLC detectors, particularly UV-Vis detectors, can detect impurities at very low concentrations.[6]

  • Quantitative Accuracy: When properly validated, HPLC methods provide highly accurate and precise quantitative results, which are essential for regulatory submissions.[7][8][9]

  • Versatility: A wide variety of stationary phases and mobile phases can be employed to optimize the separation of a diverse range of compounds.[10][11][12]

Causality Behind Experimental Choices in HPLC Method Development

The development of a robust HPLC method is a systematic process guided by the physicochemical properties of the analyte. For this compound, a polar aromatic compound, a reversed-phase HPLC method is the logical choice.[13] In reversed-phase chromatography, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).[4][12] The nonpolar analyte molecules interact with the nonpolar stationary phase, and their retention is modulated by the polarity of the mobile phase. A less polar mobile phase will result in longer retention times, while a more polar mobile phase will lead to faster elution.[13]

The selection of a UV detector is based on the fact that this compound contains a chromophore (the nitrobenzaldehyde moiety) that absorbs UV radiation. A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes indicates strong absorptions around 250 nm.[14][15] Therefore, a detection wavelength in this region would provide high sensitivity for the main component and any related impurities.

Comparative Analysis of Analytical Techniques

While HPLC is the preferred method, other analytical techniques can also be employed for purity assessment. A comprehensive understanding of their strengths and limitations is crucial for selecting the most appropriate method for a given application.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Thin-Layer Chromatography (TLC)Nuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.[16]Partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase.[16]Differential adsorption on a thin layer of adsorbent.[17][18]Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.[17][19]Separation of ions based on their mass-to-charge ratio.[16][19]
Applicability for this compound Excellent: Well-suited for non-volatile and thermally stable compounds.[1]Poor to Moderate: The compound has a relatively high boiling point and may require derivatization, which adds complexity.[1]Good for preliminary screening: Useful for quickly checking for the presence of major impurities.[17][20]Excellent for structural confirmation and can be used for quantitative analysis (qNMR).[17][21]Excellent when coupled with HPLC (LC-MS) for identifying unknown impurities.[16][20]
Resolution High, enabling separation of closely related impurities.[5]High resolution for volatile compounds.[16]Lower resolution compared to HPLC and GC.[22]Provides structural information rather than chromatographic separation.High mass resolution can differentiate compounds with the same nominal mass.
Quantification Highly quantitative with excellent accuracy and precision.[7][23]Quantitative with appropriate calibration.Primarily qualitative or semi-quantitative.[20]Highly quantitative (qNMR) without the need for a specific reference standard.[21][23]Does not inherently provide quantitative purity information without an internal standard.
Throughput Moderate to high with autosamplers.[18]Moderate to high with autosamplers.High throughput for screening multiple samples.[18]Lower throughput.High throughput when coupled with a separation technique.
Logical Relationships for Selecting an Analytical Technique

The selection of an analytical technique is a logical process based on the specific analytical need.

Purity Purity Assessment of This compound HPLC HPLC (Primary Choice for Quantitation) Purity->HPLC Quantitative Purity? TLC TLC (Preliminary Screening) Purity->TLC Rapid Screening? GC GC (If Volatile Impurities Suspected) Purity->GC Volatile Impurities? NMR NMR (Structural Confirmation) Purity->NMR Structural Info Needed? MS MS (Impurity Identification) HPLC->MS Unknown Peak ID?

Caption: Logical relationships for selecting an analytical technique.

Experimental Protocol: HPLC Purity Assessment of this compound

This protocol provides a robust starting point for the development and validation of an HPLC method for the purity assessment of this compound. All analytical methods should be developed and validated according to International Conference on Harmonization (ICH) guidelines.[7][8][9]

Instrumentation and Materials
  • HPLC system with a UV detector

  • Data acquisition and processing software

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • This compound reference standard and sample

  • HPLC grade acetonitrile and water

  • Phosphoric acid (or formic acid for MS compatibility)

Chromatographic Conditions
ParameterConditionRationale
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for polar aromatic compounds.[10][11]
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileA common and effective mobile phase for reversed-phase chromatography, offering good peak shape.[24]
Gradient 0-20 min: 50-90% B20-25 min: 90% B25-30 min: 50% BA gradient elution is often necessary to separate impurities with a wide range of polarities.[25]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.[26]
Injection Volume 10 µLA typical injection volume for analytical HPLC.[26]
Column Temperature 30°CMaintaining a constant column temperature ensures reproducible retention times.[26]
Detection Wavelength 254 nmBased on the UV absorbance spectra of nitrobenzaldehydes.[14][27][28]
Sample and Standard Preparation
  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase initial composition (50:50 Water:Acetonitrile).

  • Sample Solution (0.1 mg/mL): Prepare the sample solution in the same manner as the standard solution.[2]

  • Filter both solutions through a 0.45 µm syringe filter prior to injection.[2]

Analysis Procedure
  • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure a clean baseline.[2]

  • Inject the standard solution to determine the retention time and peak area of the main component.[2]

  • Inject the sample solution.[2]

  • Analyze the resulting chromatogram for the main peak and any impurity peaks.[2]

  • Calculate the purity of the sample using the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the HPLC purity analysis workflow.

cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Acquisition & Analysis Weigh Weighing Dissolve Dissolving in Diluent Weigh->Dissolve Filter Filtering (0.45 µm) Dissolve->Filter Injector Injector Filter->Injector Column C18 Column Injector->Column Pump Pump Pump->Injector Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram MobilePhase Mobile Phase Reservoir MobilePhase->Pump Integration Peak Integration Chromatogram->Integration Calculation Purity Calculation Integration->Calculation Report Purity Report Calculation->Report

Caption: A typical workflow for HPLC purity analysis.

Hypothetical Experimental Data

The following table presents hypothetical data from an HPLC purity analysis of a this compound sample.

PeakRetention Time (min)AreaArea %Identification
14.215,0000.3Unknown Impurity
28.54,950,00099.0This compound
310.125,0000.5Unknown Impurity
412.810,0000.2Unknown Impurity

In this example, the purity of the this compound sample is determined to be 99.0%. The unknown impurities would require further investigation, potentially using LC-MS, for identification and characterization.

Illustrative Chromatogram

The following diagram represents a hypothetical chromatogram for the separation.

Hypothetical HPLC Chromatogram cluster_peaks Hypothetical HPLC Chromatogram -> Time (min) p1 0 0 5 5 0->5 10 10 5->10 15 15 10->15 20 20 15->20    ->   Absorbance (AU) p2 p1->p2 p3 p2->p3 p4 p3->p4 This compound This compound p3->this compound p5 p4->p5

Caption: Illustrative chromatogram of this compound purity analysis.

Conclusion: HPLC as the Cornerstone of Quality Control

For the comprehensive and accurate purity determination of this compound, HPLC stands out as the most suitable technique due to its high resolution, sensitivity, and quantitative capabilities.[1] While other methods like TLC can be used for rapid screening, and NMR and MS provide invaluable structural information for impurity identification, HPLC remains the cornerstone for routine quality control and final product release testing in a research and drug development setting.[1][16][17] The provided HPLC method serves as a robust starting point for method development and validation, ensuring the quality and consistency of this critical pharmaceutical intermediate.

References
  • International Conference on Harmonization. Q2A: Text on Validation of Analytical Procedures. Federal Register. 1995;60(40):11260-11262.
  • International Conference on Harmonization. Q2B: Validation of Analytical Procedures: Methodology. Federal Register. 1997;62(96):27463-27467.
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A Senior Application Scientist's Guide to Validating the Structure of 3-Bromo-2-nitrobenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the essential analytical techniques required to unambiguously confirm the structure of novel derivatives synthesized from 3-Bromo-2-nitrobenzaldehyde. We will move beyond a simple listing of methods to discuss the causality behind experimental choices, creating a self-validating workflow that ensures scientific integrity.

The Analytical Toolkit: A Multi-Pronged Approach

No single technique is sufficient for complete structural elucidation. A robust validation strategy relies on the synergistic and orthogonal information provided by a suite of analytical methods. The primary toolkit confirms molecular formula and connectivity, while secondary techniques provide supporting evidence of functional groups and purity.

TechniqueInformation ProvidedProsCons
Primary Validation
NMR SpectroscopyAtomic connectivity, stereochemistry, electronic environmentProvides the most detailed structural informationCan be complex to interpret, requires pure sample
Mass SpectrometryMolecular weight, elemental composition (HRMS), fragmentationHigh sensitivity, confirms molecular formulaDoes not provide connectivity for isomers
X-ray CrystallographyAbsolute 3D structure and stereochemistryUnambiguous proof of structureRequires a suitable single crystal, which can be difficult to obtain
Secondary Validation
FT-IR SpectroscopyPresence/absence of key functional groupsFast, simple, requires minimal sampleProvides limited information on the overall structure
Elemental AnalysisEmpirical formula (%C, H, N)Confirms elemental composition and purityDoes not distinguish between isomers

Part 1: The Primary Validation Trinity

The core of any structural validation rests on three powerful techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and, when feasible, X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR is arguably the most powerful tool for the structural elucidation of organic compounds in solution.[1][2][3] It provides detailed information about the chemical environment, connectivity, and relative number of protons (¹H NMR) and carbon atoms (¹³C NMR) in a molecule.[4][5]

Expertise in Action: For a derivative of this compound, the aromatic region of the ¹H NMR spectrum (typically 7.0-8.5 ppm) is of paramount importance. The strong electron-withdrawing nature of the nitro and aldehyde groups deshields adjacent protons, shifting their signals downfield. If the bromine atom is substituted via a Suzuki or Sonogashira coupling, the changes in the splitting patterns and chemical shifts of the remaining aromatic protons provide definitive evidence of the reaction's success.

Experimental Protocol: Standard ¹H and ¹³C NMR

  • Sample Preparation: Dissolve ~5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is excellent for solubilizing polar compounds but its residual water peak can obscure signals.

  • Acquisition: Acquire a ¹H NMR spectrum. Key parameters to note are the number of signals (chemically non-equivalent protons), their integration (ratio of protons), their chemical shift (electronic environment), and their multiplicity (spin-spin coupling with neighboring protons).[5]

  • ¹³C NMR: Following ¹H NMR, acquire a proton-decoupled ¹³C NMR spectrum. This provides the number of chemically distinct carbon environments. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups.[5]

  • 2D NMR (When Necessary): If the 1D spectra are ambiguous, 2D NMR techniques are employed.

    • COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling, revealing which protons are adjacent to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, crucial for piecing together the molecular skeleton.[3][6]

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry is an essential technique in pharmaceutical analysis that provides the molecular weight of a compound, serving as the first checkpoint for a successful synthesis.[7][8][9] High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it provides the exact mass, allowing for the unambiguous determination of the molecular formula.[10]

Trustworthiness in Practice: Imagine a reaction designed to replace the bromine atom with a phenyl group. The expected product and an undesired dimer might have very similar retention times on chromatography. However, HRMS can easily distinguish between them based on their precise molecular weights, preventing a researcher from pursuing a dead-end compound. MS is a vital part of an integrated analytical approach, complementing spectroscopic data.[11]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

  • Ionization: Choose an appropriate soft ionization technique. Electrospray Ionization (ESI) is common for polar molecules, while Atmospheric Pressure Chemical Ionization (APCI) is suitable for less polar compounds.

  • Analysis: The sample is introduced into the mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap analyzer). The instrument measures the mass-to-charge ratio (m/z) with high precision (typically to four decimal places).

  • Data Interpretation: The measured exact mass is compared to the theoretical exact mass for the proposed molecular formula. The presence of bromine (with its characteristic ~1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes) will give a distinctive M and M+2 isotopic pattern in the mass spectrum, which is a key signature to look for in the starting material or in derivatives where it is retained.

X-ray Crystallography: The Unambiguous Gold Standard

When an absolute, three-dimensional structure is required, single-crystal X-ray crystallography is the definitive method.[12][13] It is the most reliable technique for determining not only the connectivity but also the absolute configuration of chiral centers.[14]

Authoritative Grounding: The presence of a heavy atom like bromine in the starting material is advantageous for X-ray crystallography. This is because heavy atoms scatter X-rays more strongly, which can help in solving the phase problem and determining the absolute configuration through anomalous dispersion.[14] While it was traditionally thought that heavy atoms were required, modern methods can often determine absolute configuration with only lighter atoms like oxygen, provided the crystal quality is high.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: This is often the most challenging step. The purified compound must be slowly crystallized from a solution to form a single, defect-free crystal of suitable size (typically 0.1-0.3 mm).[14] Common methods include slow evaporation, vapor diffusion, and solvent layering.

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the positions of the atoms can be determined. This model is then refined to best fit the experimental data.

  • Analysis: The final output is a 3D model of the molecule, including precise bond lengths, bond angles, and torsional angles. For chiral molecules, the Flack parameter is calculated to confidently assign the absolute stereochemistry.[15]

Part 2: Essential Supporting Evidence

Secondary techniques provide rapid, cost-effective, and crucial data that supports the primary structural assignment and confirms the purity of the compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint

FT-IR spectroscopy is a fast and simple method used to identify the presence or absence of specific functional groups within a molecule.[16][17][18] Each functional group absorbs infrared radiation at a characteristic frequency, providing a unique spectral "fingerprint".[19]

Causality in Experimentation: For a derivative of this compound, the FT-IR spectrum provides immediate clues. A strong, sharp absorption around 1700 cm⁻¹ confirms the presence of the aldehyde C=O stretch. Strong absorptions around 1530 cm⁻¹ and 1350 cm⁻¹ are characteristic of the asymmetric and symmetric N-O stretches of the nitro group, respectively. If the aldehyde is converted to an alcohol, the C=O peak will disappear and a strong, broad O-H stretch will appear around 3300 cm⁻¹.[19]

Elemental Analysis: The Empirical Formula Confirmation

Elemental analysis is a classic technique that determines the mass percentage of carbon, hydrogen, and nitrogen (CHN analysis) in a pure sample.[20][21] This data is used to calculate the empirical formula—the simplest whole-number ratio of atoms in the compound.[22][23][24]

Self-Validating System: The empirical formula derived from elemental analysis must be consistent with the molecular formula determined by HRMS. For example, if HRMS suggests a molecular formula of C₁₃H₈BrNO₃, the elemental analysis must yield mass percentages that correspond to this formula. A significant deviation indicates an impure sample or an incorrect structural assignment.

Integrated Validation Workflow

A logical and efficient workflow is critical for robust structural validation. The following diagram illustrates a decision-making process for characterizing a new derivative.

ValidationWorkflow cluster_synthesis Synthesis & Purification cluster_primary Primary Validation cluster_secondary Secondary Checks cluster_advanced Advanced/Final Confirmation Start Synthesized Derivative Purify Purification (e.g., Column Chromatography, Recrystallization) Start->Purify PurityCheck Purity & Initial Checks Purify->PurityCheck NMR ¹H & ¹³C NMR Ambiguous Structure Ambiguous? NMR->Ambiguous HRMS HRMS HRMS->Ambiguous PurityCheck->NMR Pure PurityCheck->HRMS Pure FTIR FT-IR PurityCheck->FTIR Pure EA Elemental Analysis PurityCheck->EA Pure TwoD_NMR 2D NMR (COSY, HMBC) Xray X-ray Crystallography TwoD_NMR->Xray Still Ambiguous or Absolute Stereochem Needed Final Structure Confirmed TwoD_NMR->Final Resolved Xray->Final Ambiguous->TwoD_NMR Yes Ambiguous->Final No

Caption: A decision-making workflow for the structural validation of novel organic compounds.

Conclusion

The synthesis of novel derivatives from this compound offers exciting possibilities in drug discovery and materials science. However, the integrity of this research is fundamentally dependent on the accurate structural characterization of every new compound. By employing a multi-technique, self-validating approach that combines the detailed connectivity map from NMR, the definitive molecular formula from HRMS, and supporting evidence from FT-IR and elemental analysis, researchers can have the highest degree of confidence in their results. For truly novel or stereochemically complex structures, X-ray crystallography remains the ultimate arbiter. Adherence to this rigorous analytical paradigm is not merely good practice—it is essential for the advancement of credible and reproducible science.

References

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A Researcher's Guide to the Spectroscopic Comparison of 3-Bromo-2-nitrobenzaldehyde Before and After Chemical Reduction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The selective reduction of a nitro group on an aromatic ring is a fundamental transformation in organic synthesis, pivotal in the development of pharmaceuticals and advanced materials. Monitoring this conversion accurately is critical for process optimization and quality control. This guide provides an in-depth spectroscopic comparison of 3-Bromo-2-nitrobenzaldehyde and its reduced amine analogue, 3-bromo-2-aminobenzaldehyde. We will explore the distinct signatures of the nitro and amino functional groups using Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. This document serves as a practical reference for researchers, scientists, and drug development professionals, detailing the experimental protocols and explaining the causal relationships between molecular structure and spectroscopic output.

Introduction: The Significance of Nitro Group Reduction

The transformation of an aromatic nitro compound to an aniline is more than a simple functional group conversion; it represents a profound shift in the electronic properties of the molecule. The nitro group (-NO₂) is a powerful electron-withdrawing group, deactivating the aromatic ring towards electrophilic substitution and influencing the reactivity of other substituents. Conversely, the resulting amino group (-NH₂) is a strong electron-donating group, which activates the ring and completely alters its chemical behavior.

This conversion is a cornerstone in the synthesis of countless pharmaceutical agents, dyes, and agrochemicals where the amino group serves as a key building block or directing group for further molecular elaboration. Given the distinct electronic and structural differences between the nitro and amino functionalities, spectroscopic methods offer a powerful, non-destructive means to monitor the reaction's progress and confirm the identity of the final product. This guide will use this compound as a model system to illustrate these spectroscopic changes.

Spectroscopic Profile of this compound (Starting Material)

This compound is a polysubstituted benzene ring featuring an aldehyde (-CHO), a nitro group (-NO₂), and a bromine atom (-Br). The combined electron-withdrawing effects of the aldehyde and nitro groups significantly influence its spectroscopic properties.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by several strong, diagnostic absorption bands. The presence of the nitro group is confirmed by two prominent stretches: the asymmetric stretch (ν_as_) typically appearing around 1530-1550 cm⁻¹ and the symmetric stretch (ν_s_) near 1350-1370 cm⁻¹ [1]. The aldehyde group gives rise to a strong carbonyl (C=O) stretching band around 1700-1720 cm⁻¹ and a characteristic, though weaker, C-H stretching doublet (Fermi resonance) in the 2720-2820 cm⁻¹ region[2].

Nuclear Magnetic Resonance (NMR) Spectroscopy

In the ¹H NMR spectrum, the aldehyde proton (-CHO) is highly deshielded due to the electronegativity of the oxygen atom and appears as a distinct singlet far downfield, typically around δ 10.0-10.5 ppm . The aromatic protons are also shifted downfield due to the cumulative electron-withdrawing nature of the substituents. In the ¹³C NMR spectrum, the carbonyl carbon of the aldehyde is the most downfield signal, often appearing around δ 190-195 ppm [3].

UV-Visible (UV-Vis) Spectroscopy

Aromatic nitro compounds exhibit characteristic UV-Vis absorption bands. Nitrobenzene, for instance, has a strong absorption band at longer wavelengths (~330 nm) due to extended conjugation[1]. The presence of the nitro and aldehyde groups on the benzene ring in this compound results in a complex spectrum with absorption maxima typically observed in the 240-280 nm range[4][5].

The Chemical Transformation: Selective Nitro Group Reduction

The primary challenge in this synthesis is the selective reduction of the nitro group without affecting the aldehyde functionality. While powerful reducing agents like LiAlH₄ would reduce both groups, and catalytic hydrogenation (H₂/Pd-C) might also affect the aldehyde or the C-Br bond, tin(II) chloride (SnCl₂) in an acidic medium is a classic and highly effective reagent for the selective reduction of aromatic nitro groups to amines[6][7][8].

Causality of Reagent Choice

Tin(II) chloride is favored for this transformation due to its chemoselectivity. The mechanism involves the transfer of electrons from Sn(II) to the protonated nitro group under acidic conditions[9]. This environment protonates the oxygen atoms of the nitro group, facilitating their removal as water, while the aldehyde group remains largely unreactive under these specific conditions. The use of an acid, typically concentrated HCl, is crucial to prevent the hydrolysis of SnCl₂ to an inactive tin precipitate and to provide the necessary protons for the reaction[6][9].

Caption: Selective reduction of the nitro group to an amine.

Experimental Protocol: Reduction with Tin(II) Chloride

This protocol is a representative method and should be performed with appropriate safety precautions in a fume hood.

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 equivalent of this compound in ethanol (e.g., 20 mL per gram of starting material).

  • Reagent Addition: To this solution, add 4.0-5.0 equivalents of tin(II) chloride dihydrate (SnCl₂·2H₂O)[6][10].

  • Reaction: Stir the mixture at room temperature. The reaction is often exothermic. If necessary, gently heat the mixture to 50-60°C to ensure completion. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until all the starting material has been consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture over crushed ice and basify to a pH of ~8-9 using a saturated sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution. This step neutralizes the acid and precipitates tin salts.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude 3-bromo-2-aminobenzaldehyde can be further purified by column chromatography on silica gel or by recrystallization.

Spectroscopic Profile of 3-bromo-2-aminobenzaldehyde (Product)

The conversion of the electron-withdrawing nitro group to an electron-donating amino group causes dramatic and predictable shifts in the spectroscopic data.

Infrared (IR) Spectroscopy

The most telling change in the IR spectrum is the disappearance of the strong nitro group absorptions around 1530 cm⁻¹ and 1350 cm⁻¹. In their place, two new, moderately sharp bands will appear in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches of the primary amine (-NH₂)[2][11]. An N-H bending (scissoring) vibration may also be observed around 1600-1640 cm⁻¹ . The aldehyde C=O stretch will remain, though its position may shift slightly due to the change in electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In the ¹H NMR spectrum, the aldehyde proton signal will still be present and downfield (e.g., δ 9.8-10.0 ppm ), but the aromatic protons will experience a significant upfield shift compared to the starting material. This is a direct consequence of the amino group donating electron density into the aromatic ring, thereby shielding the protons. A new, broad singlet corresponding to the two -NH₂ protons will also appear, typically in the δ 4.0-6.0 ppm range. This peak's broadness is due to quadrupole broadening and chemical exchange; its identity can be confirmed by its disappearance upon shaking the sample with a drop of D₂O.

UV-Visible (UV-Vis) Spectroscopy

The amino group acts as a powerful auxochrome, a group that modifies the light-absorbing properties of a chromophore. The conversion of the nitro group to an amino group typically results in a bathochromic shift (a shift to longer wavelengths) and often an increase in absorption intensity (hyperchromic effect). The product, 3-bromo-2-aminobenzaldehyde, is expected to show distinct absorption bands, with maxima potentially shifting into the 290-320 nm region or higher[5].

Comparative Spectroscopic Analysis

The success of the chemical reduction is unequivocally confirmed by comparing the spectra of the starting material and the product side-by-side. The key transformations are summarized below.

Caption: Workflow for spectroscopic comparison of the reduction.

Table 1: Summary of Key Spectroscopic Changes

Spectroscopic MethodThis compound (Start)3-bromo-2-aminobenzaldehyde (Product)Rationale for Change
IR (cm⁻¹) ~1530 & ~1350 (strong, NO₂ stretches)Absent Reduction of the nitro group.
Absent~3300-3500 (two bands, N-H stretches)Formation of the primary amine.
~1710 (C=O stretch)~1700 (C=O stretch)Aldehyde group remains intact.
¹H NMR (δ ppm) ~10.2 (s, 1H, -CHO)~9.9 (s, 1H, -CHO)Aldehyde proton remains, slightly shifted.
Aromatic protons are downfieldAromatic protons shift upfield -NH₂ is electron-donating, shielding the ring.
Absent~4.0-6.0 (broad s, 2H, -NH₂)Formation of the amine group.
UV-Vis (λ_max) ~240-280 nmShift to longer wavelength (>290 nm)-NH₂ is a strong auxochrome (bathochromic shift).

Conclusion

References

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A Comparative Investigation of Catalysts for Reactions Involving 3-Bromo-2-nitrobenzaldehyde: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Bromo-2-nitrobenzaldehyde is a pivotal building block in synthetic organic chemistry, valued for its trifunctional nature. The molecule features an aldehyde, a nitro group, and a bromine atom, each offering a distinct handle for chemical manipulation. This structural arrangement makes it a precursor for a wide range of complex molecules, particularly nitrogen-containing heterocycles like quinazolines, which are prevalent in medicinal chemistry.[1][2]

The key to unlocking the synthetic potential of this compound lies in the selective transformation of one functional group while preserving the others. This chemoselectivity is almost entirely dictated by the choice of catalyst. A poorly chosen catalyst might lead to a mixture of products, such as reducing the aldehyde alongside the nitro group or failing to activate the C-Br bond for coupling. This guide provides a comparative analysis of various catalytic systems, offering field-proven insights and experimental data to aid researchers in navigating the reactivity of this versatile intermediate. We will explore catalyst performance across three major reaction classes: reduction of the nitro group, cross-coupling at the bromo position, and cascade reactions for heterocyclic synthesis.

Part 1: Catalytic Reduction of the Nitro Group

The reduction of the nitro group to an amine is frequently the first step in multi-step syntheses, converting the electron-withdrawing nitro group into a nucleophilic amine. This transformation is fundamental for subsequent cyclization reactions. The primary challenge is to achieve high chemoselectivity, reducing the nitro group without affecting the sensitive aldehyde or the carbon-bromine bond.

Mechanistic Considerations

The reduction of a nitro group to an amine is a six-electron process that typically proceeds through nitroso and hydroxylamine intermediates.[3] The choice of catalyst and reductant determines the reaction rate and selectivity. Catalytic hydrogenation is a common and clean method, but transfer hydrogenation (using hydrogen donors like hydrazine) or metal/acid systems are also widely employed.[4][5]

G cluster_reduction Nitro Group Reduction Pathway Ar-NO2 Nitroarene Ar-NO Nitroso Intermediate Ar-NO2->Ar-NO +2e-, +2H+ Ar-NHOH Hydroxylamine Intermediate Ar-NO->Ar-NHOH +2e-, +2H+ Ar-NH2 Amine Product Ar-NHOH->Ar-NH2 +2e-, +2H+

Caption: Generalized pathway for the six-electron reduction of a nitro group.

Comparative Performance of Reduction Catalysts

Noble metal catalysts are highly efficient but can sometimes lead to over-reduction or dehalogenation. Non-noble metal systems offer a cost-effective and often more chemoselective alternative.[4][6]

Catalyst SystemReductantSolventTemp. (°C)Time (h)Conversion (%)Selectivity (%) (to Amine)Key Considerations & References
5% Pd/C H₂ (1 atm)Methanol251-3>99>99High activity, risk of hydrodebromination at higher pressures/temperatures.[4]
5% Pt/C H₂ (1 atm)Ethanol252-4>99>99Similar to Pd/C, generally good functional group tolerance.[4]
Fe Powder / NH₄Cl H₂O/EthanolReflux2-5~95>98Classic, cost-effective method with excellent selectivity for the nitro group.[3][5]
Ru₂P H₂ (various)---HighHighRuthenium phosphide catalysts show high activity and chemoselectivity for nitroarenes.[7]
Carbon Nanomaterials HydrazineEthanol1005~80VariableMetal-free catalysis; selectivity can be an issue, with byproducts like hydroxylamines forming.[6][8]
Experimental Protocol: Selective Reduction using Iron

This protocol leverages the Béchamp reduction, a classic and reliable method known for its excellent chemoselectivity in reducing aromatic nitro groups in the presence of other reducible functionalities.[3]

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq), ethanol, and water (e.g., a 4:1 mixture).

  • Reagent Addition: Add ammonium chloride (NH₄Cl, ~4 eq) and iron powder (~3-5 eq) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (typically 80-90°C). The reaction is often vigorous initially.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite® to remove the iron salts.

  • Extraction: Concentrate the filtrate to remove ethanol and extract the aqueous residue with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify the crude product by column chromatography if necessary to yield 2-amino-3-bromobenzaldehyde.

Part 2: Palladium-Catalyzed Cross-Coupling at the Bromo Position

The carbon-bromine bond provides a versatile handle for constructing new carbon-carbon and carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions. These reactions are pillars of modern organic synthesis, allowing for the modular construction of complex molecular architectures.[9][10]

Mechanistic Considerations: The Pd(0)/Pd(II) Catalytic Cycle

Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond, forming a Pd(II) intermediate.

  • Transmetalation: The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium, forming the final product and regenerating the Pd(0) catalyst.[10]

The choice of ligand is critical, as it modulates the stability, reactivity, and steric environment of the palladium center, directly impacting reaction efficiency and scope.[11]

G Pd0 LₙPd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Ar LₙPd(II)(Ar)(X) OxAdd->PdII_Ar Transmetal Transmetalation PdII_Ar->Transmetal R-M PdII_Ar_R LₙPd(II)(Ar)(R) Transmetal->PdII_Ar_R - M-X RedElim Reductive Elimination PdII_Ar_R->RedElim Ar-R RedElim->Pd0

Caption: Generalized catalytic cycle for Palladium-catalyzed cross-coupling.

Comparative Performance of Palladium Catalysts in Cross-Coupling

The optimal conditions depend heavily on the specific coupling partners. Bulky, electron-rich phosphine ligands like SPhos and XPhos are often effective for challenging couplings.[11]

Coupling ReactionCoupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Yield (%) & References
Suzuki-Miyaura Phenylboronic acidPd(PPh₃)₄ (3)-K₃PO₄ (2)1,4-Dioxane/H₂O9085-95%[11]
Suzuki-Miyaura 4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene100~92%[11]
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂ (2)-Et₃N (2)THF6580-95% (CuI co-catalyst often used)[10]
Buchwald-Hartwig Primary/Secondary AminePd₂(dba)₃ (1-2)XPhos (2-4)NaOt-Bu (1.5)Toluene10070-90%[10]
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a standard, robust procedure for the formation of a biaryl linkage.[11]

  • Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane) and degassed water via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 90°C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the residue by column chromatography.

Part 3: Cascade Reactions for Quinazoline Synthesis

One of the most powerful applications of this compound is in the synthesis of quinazolines. This typically involves a one-pot sequence where the nitro group is first reduced to an amine, which then undergoes a cyclization reaction. Various transition metals can catalyze these tandem processes.[1][2][12]

Comparative Performance of Catalysts in Cascade Syntheses

Copper and iron catalysts are often favored for these one-pot syntheses due to their cost-effectiveness and unique reactivity profiles.[1][12]

Catalyst SystemReagentsSolventTemp. (°C)Yield (%)Key Features & References
CuCl/DABCO/4-HO-TEMPO 2-aminobenzylamines, aryl aldehydesCH₃CN8040-98One-pot synthesis using O₂ as the oxidant.[1]
FeCl₂ 2-alkylamino N-H ketimines--Good-ExcellentCatalyzes sp³ C-H oxidation and intramolecular C-N bond formation.[1]
Mn(I) complex 2-aminobenzylalcohol, primary amidesToluene13058-81Acceptorless dehydrogenative coupling strategy.[1]
Pd-catalyzed tandem 2-aminobenzonitriles, aldehydes, arylboronic acids--GoodThree-component tandem reaction.[2][12]
Conceptual Workflow: Reductive Cyclization

The general strategy involves an in situ reduction of the nitro group, followed by a catalyst-mediated condensation and cyclization with another component, which can be another aldehyde, an amine, or an amide.

G cluster_cascade Cascade Synthesis of Quinazolines Start This compound Intermediate 2-Amino-3-bromobenzaldehyde Start->Intermediate [Catalyst 1] Reduction Condensation Condensation (e.g., with an Amine R-NH₂) Intermediate->Condensation Cyclization Intramolecular Cyclization/ Oxidation Condensation->Cyclization [Catalyst 2 or same] Product Substituted Quinazoline Cyclization->Product

Caption: Conceptual workflow for a cascade synthesis of quinazolines.

Conclusion

The strategic functionalization of this compound is a testament to the power of modern catalytic science. The choice of catalyst is not merely a procedural detail but the central element of the synthetic strategy, dictating which of the molecule's three reactive sites will be addressed.

  • For selective nitro group reduction , classic systems like Fe/NH₄Cl offer a robust, cost-effective, and highly chemoselective option, while noble metal catalysts provide high activity under mild conditions, albeit with a risk of dehalogenation.[3][4]

  • For C-Br bond functionalization , palladium catalysis remains the gold standard, with a vast library of ligands available to tune reactivity for Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling modular assembly of complex structures.[10][11]

  • For cascade reactions leading to valuable heterocyclic cores like quinazolines, cost-effective catalysts based on copper, iron, and manganese provide powerful one-pot solutions that combine reduction, condensation, and cyclization steps with high atom economy.[1][12]

By understanding the mechanistic principles and comparative performance data presented in this guide, researchers can make informed decisions to select the optimal catalytic system, thereby streamlining synthesis, improving yields, and accelerating the development of novel chemical entities.

References

  • Wu, S., Lin, Y., Zhong, B., Wen, G., Liu, H., & Su, D. S. (2018).
  • Wu, S., Lin, Y., Zhong, B., Wen, G., Liu, H., & Su, D. S. (2018).
  • Shahare, H., & Wadokar, S. (2012). Phase Transfer Catalytic Synthesis of Aromatic Aldehydes. Research Journal of Pharmaceutical Technology. [Link]
  • ResearchGate. (n.d.). Catalytic reduction of different nitroarenes.
  • Kumar, A., & Kumar, V. (2021).
  • El-latif, A., Hashim, A., H., & Hussin, M. (2016). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Scientific Research Publishing. [Link]
  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Organic Chemistry Portal. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Organic Chemistry Portal. [Link]
  • Al-Ghorbani, M., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. [Link]
  • International Journal of Innovative Research in Science, Engineering and Technology. (2014). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. ijirset.com. [Link]
  • Claerhout, S., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic Chemistry. [Link]
  • Sharma, V., & Kumar, V. (2021). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry. [Link]
  • CORE. (n.d.). phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis by. CORE. [Link]
  • Starks, C. M. (n.d.).
  • Giri, R., et al. (2009). Transition metal-catalyzed C–H activation reactions: diastereoselectivity and enantioselectivity. SciSpace. [Link]
  • MDPI. (2018).
  • Research Publish Journals. (n.d.). Process Intensification Using Phase Transfer Catalysts. Research Publish Journals. [Link]
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  • AIR Unimi. (n.d.).

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A Comparative Guide to the Biological Activity of Compounds Synthesized from 3-Bromo-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the strategic selection of a starting scaffold is paramount to the successful development of novel therapeutic agents. 3-Bromo-2-nitrobenzaldehyde presents itself as a versatile and highly reactive precursor, offering multiple avenues for synthetic diversification. The presence of an aldehyde group, a bromine atom, and a nitro group provides a rich chemical handle for the synthesis of a wide array of derivatives. This guide provides a comprehensive assessment of the biological activities of compounds synthesized from this scaffold, offering a comparative analysis of their potential as antimicrobial, anticancer, and anti-inflammatory agents. We will delve into the causality behind experimental choices, provide detailed protocols for key biological assays, and present a clear comparison of the performance of these synthesized molecules, supported by available experimental data.

The Strategic Advantage of the this compound Scaffold

The unique substitution pattern of this compound is instrumental to its utility in drug discovery. The aldehyde functionality is a gateway to the synthesis of numerous classes of compounds, including Schiff bases, chalcones, and various heterocyclic systems. The electron-withdrawing nature of the nitro group, combined with the steric and electronic influence of the bromine atom, modulates the reactivity of the aldehyde and influences the overall physicochemical properties of the resulting derivatives. This, in turn, can have a profound impact on their biological activity and pharmacokinetic profiles.

Comparative Analysis of Biological Activities

While direct comparative studies on a homologous series of compounds derived from this compound are not extensively documented in publicly available literature, we can infer and compare the potential activities based on studies of closely related structures and the known biological effects of key pharmacophores that can be synthesized from this precursor.

Antimicrobial Activity: The Promise of Schiff Bases and Their Metal Complexes

Schiff bases, formed by the condensation of an aldehyde with a primary amine, are a well-established class of compounds with a broad spectrum of antimicrobial activities. The imine or azomethine group (-C=N-) is a critical pharmacophore that can interfere with microbial cellular processes.

A study on a Schiff base derived from the closely related 3-nitrobenzaldehyde and ethanolamine demonstrated broad-spectrum activity against both bacteria and fungi.[1] The antimicrobial potency was further enhanced upon complexation with metal ions like Mn(II), Co(II), Ni(II), and Cu(II), with the Cu(II) complex showing the largest zone of inhibition against Staphylococcus aureus.[1] This suggests that Schiff bases synthesized from this compound would likely exhibit significant antimicrobial properties, which could be further potentiated through the formation of metal complexes. The bromo and nitro substituents on the phenyl ring are expected to modulate this activity.

Table 1: Comparative Antimicrobial Activity of a 3-Nitrobenzaldehyde Schiff Base and its Metal Complexes (Zone of Inhibition in mm)

CompoundS. aureusE. coliB. subtilisK. pneumoniaeP. aeruginosaS. typhi
Schiff Base (NL)121414121214
Mn(II) Complex161412121214
Co(II) Complex161616141416
Ni(II) Complex161414121214
Cu(II) Complex181616141416

Data adapted from a study on a Schiff base derived from 3-nitrobenzaldehyde.[1] The specific values for derivatives of this compound would require experimental verification.

Anticancer Activity: The Potential of Chalcone Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are precursors to flavonoids and are known for their wide range of biological activities, including potent anticancer effects.[2][3][4] They are typically synthesized via a Claisen-Schmidt condensation between a substituted benzaldehyde and an acetophenone. The α,β-unsaturated ketone moiety in chalcones is a key structural feature for their cytotoxic activity.

While specific studies on chalcones derived from this compound are limited, research on other bromo and nitro-substituted chalcones has demonstrated significant schistosomicidal activity, a parasitic disease, suggesting a broader potential for biological effects.[5] Numerous studies on various chalcone derivatives have reported IC50 values in the low micromolar range against various cancer cell lines.[2][3][6] The presence of bromo and nitro groups on the benzaldehyde ring of the chalcone scaffold can significantly influence its anticancer potency and selectivity.

Table 2: Representative Anticancer Activity of Chalcone Derivatives Against MCF-7 Breast Cancer Cells

Chalcone DerivativeIC50 (µg/mL)
3-(2-Chlorophenyl)-1-phenylpropenone6.0
1-(4-Hydroxyphenyl)-3-phenylpropenone>100
3-(4-Nitrophenyl)-1-(4-methoxyphenyl)propenone12.5

Data adapted from a study on various synthesized chalcones.[2] The specific values for derivatives of this compound would require experimental verification.

Anti-inflammatory Activity: Exploring Heterocyclic Derivatives

The this compound scaffold can also be utilized to synthesize a variety of heterocyclic compounds, which are known to possess anti-inflammatory properties. For instance, phenothiazine derivatives incorporating heterocyclic moieties have shown potent anti-inflammatory activity, with some compounds exceeding the efficacy of the standard drug, phenylbutazone.[7] The synthesis of such complex heterocyclic systems often involves multi-step reactions where a substituted benzaldehyde can be a key starting material.

The evaluation of anti-inflammatory activity is typically carried out using in vivo models, such as the carrageenan-induced rat paw edema assay. The ability of a compound to reduce edema is a measure of its anti-inflammatory potential.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the findings, it is crucial to follow standardized and well-validated experimental protocols.

Synthesis of Schiff Bases from this compound

Protocol:

  • Dissolve 1 equivalent of this compound in a suitable solvent, such as ethanol or methanol.

  • Add 1 equivalent of the desired primary amine to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried.

  • The product can be further purified by recrystallization.

This is a general protocol; specific conditions may need to be optimized for different amines.

Synthesis of Chalcones from this compound (Claisen-Schmidt Condensation)

Protocol:

  • In a flask, dissolve 1 equivalent of this compound and 1 equivalent of a substituted acetophenone in ethanol.

  • Cool the mixture in an ice bath and slowly add an aqueous solution of a strong base (e.g., NaOH or KOH) with constant stirring.

  • Allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • The precipitated chalcone is filtered, washed with water, and dried.

  • Purify the crude product by recrystallization from a suitable solvent.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.

  • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive controls (microorganism with no compound) and negative controls (broth only).

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

Protocol:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizing the Path Forward

To better illustrate the potential applications and synthetic pathways, the following diagrams are provided.

G cluster_synthesis Synthetic Pathways from this compound cluster_schiff Schiff Base Synthesis cluster_chalcone Chalcone Synthesis cluster_heterocycle Heterocycle Synthesis Start This compound Amine Primary Amine (R-NH2) Start->Amine Acetophenone Acetophenone (Ar-CO-CH3) Start->Acetophenone Reagents Multi-step Reactions Start->Reagents SchiffBase Schiff Base Derivatives Amine->SchiffBase Condensation Chalcone Chalcone Derivatives Acetophenone->Chalcone Claisen-Schmidt Heterocycle Heterocyclic Compounds Reagents->Heterocycle

Caption: Synthetic routes from this compound.

Caption: Workflow for assessing biological activity.

Conclusion and Future Directions

This compound stands as a promising and versatile starting material for the synthesis of a diverse range of biologically active compounds. The inherent reactivity of its functional groups allows for the straightforward creation of Schiff bases, chalcones, and complex heterocyclic systems. While direct comparative data for a series of derivatives from this specific precursor is an area ripe for further investigation, the existing literature on analogous compounds strongly suggests significant potential in the realms of antimicrobial, anticancer, and anti-inflammatory research.

Future work should focus on the systematic synthesis and screening of a library of compounds derived from this compound to establish clear structure-activity relationships. Such studies will be invaluable in guiding the rational design of more potent and selective therapeutic agents. The detailed protocols and comparative framework provided in this guide offer a solid foundation for researchers and drug development professionals to embark on this promising avenue of investigation.

References

  • Synthesis of Chalcones with Anticancer Activities. Molecules. [Link]
  • Synthesis and anti-inflammatory activity of some heterocyclic derivatives of phenothiazine. European Journal of Medicinal Chemistry. [Link]
  • Synthesis and Antimicrobial Activity of Nitrobenzaldehyde Schiff base and Complexes. Nigerian Journal of Chemical Research. [Link]
  • Schistosomicidal Evaluation of Synthesized Bromo and Nitro Chalcone Deriv
  • Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. Arabian Journal of Chemistry. [Link]
  • Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II), Ni (II), and Cu (II) Complexes. International Journal of Modern Research in Science and Technology. [Link]
  • Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. International Journal of Molecular Sciences. [Link]
  • Synthesis and antitumor activity of novel chalcone derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Chemical synthesis method of this compound.
  • Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. CORE. [Link]
  • Anticancer Activity of Natural and Synthetic Chalcones. Molecules. [Link]
  • Antimicrobial salicylaldehyde Schiff bases: Synthesis, characterization and evaluation. Journal of the Serbian Chemical Society. [Link]
  • Synthesis, Characterization, and Biological Evaluation of Nitrobenzaldehyde Derivatives of Pyrrolopyrimidinehydrazide.
  • Synthesis, characterization, and anti-cancer activity of new chalcone derivatives containing naphthalene and fluorine moieties. Drug Development Research. [Link]
  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Molecules. [Link]
  • Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents. Letters in Drug Design & Discovery. [Link]
  • Synthesis, biological evaluation, and molecular modeling of new 3-(cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) Oxime (GEBR-7b) related phosphodiesterase 4D (PDE4D) inhibitors. Journal of Medicinal Chemistry. [Link]
  • Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules. [Link]
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  • Design, synthesis and biological evaluation of 3-benzylidene 4-bromo isatin derivatives.
  • Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. Molecules. [Link]
  • Synthesis and Study of Analgesic and Anti-inflammatory Activities of Amide Derivatives of Ibuprofen. Letters in Drug Design & Discovery. [Link]
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A Senior Application Scientist's Guide to 3-Bromo-2-nitrobenzaldehyde: Bridging Theory and Practice

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Welcome to a comprehensive examination of 3-Bromo-2-nitrobenzaldehyde (CAS No. 882772-99-8), a pivotal but nuanced reagent in modern organic synthesis. This guide moves beyond catalog data to provide a comparative analysis of its theoretical predictions versus experimentally observed properties. We will explore the causality behind its reactivity, offer a robust experimental protocol for a key synthetic transformation, and present a logical workflow for its characterization, ensuring the integrity of your research.

Foundational Properties: A Tale of Two Data Sets

Every synthetic endeavor begins with a thorough understanding of the starting material. For this compound, we can draw from both in silico predictions and bench-top observations. The theoretical data, primarily derived from computational models, offers a baseline, while experimental data provides the ground truth essential for practical application.

The steric hindrance and electron-withdrawing effects of the ortho-nitro group and the adjacent bromine atom create a unique electronic environment. This is reflected in its physical properties and is a key determinant of its reactivity. For instance, the experimental melting point of 75-77°C is a critical parameter for assessing sample purity; a broad or depressed melting range would suggest the presence of impurities.[1][2] Discrepancies between computed values like LogP and experimental behavior can often be attributed to the simplifying assumptions of computational models, which may not fully account for intermolecular forces like crystal lattice packing or specific solvent-solute interactions in a real-world laboratory setting.

Table 1: Comparison of Theoretical and Experimental Properties

PropertyTheoretical / Computed ValueExperimental ValueSource(s)
Molecular Formula C₇H₄BrNO₃C₇H₄BrNO₃[3]
Molecular Weight 230.02 g/mol 230.02 g/mol [3][4]
Exact Mass 228.93746 DaN/A[3]
Appearance N/ASolid[2]
Melting Point N/A75-77 °C[1][2]
XLogP3 (LogP) 1.9N/A[3]
Boiling Point 298.7 ± 25.0 °C (Predicted)N/A[1]
Synthetic Utility: The Suzuki-Miyaura Cross-Coupling Reaction

This compound is an excellent electrophilic partner in palladium-catalyzed cross-coupling reactions. Its C-Br bond is a prime site for forming new C-C bonds, a cornerstone of modern drug discovery and materials science. The Suzuki-Miyaura reaction is a preeminent example of this capability.

While the C-Br bond is the traditional reactive handle, recent advances have enabled the direct use of nitroarenes as coupling partners. This "denitrative coupling" is highly atom-economical. However, C-NO₂ bond activation often requires more specialized catalysts and harsher conditions compared to the well-established and highly reliable C-Br coupling, which remains the workhorse method for substrates like this due to its broad functional group tolerance and predictable reactivity.

This protocol details a robust method for synthesizing 3-phenyl-2-nitrobenzaldehyde.

Causality Behind the Choices:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a reliable, commercially available Pd(0) source that readily initiates the catalytic cycle through oxidative addition.

  • Base: Potassium carbonate is a moderately strong inorganic base, sufficient to form the active boronate species required for transmetalation without hydrolyzing the aldehyde.

  • Solvent System: The toluene/ethanol/water mixture provides a biphasic system where the organic reactants and catalyst reside primarily in the toluene phase, while the inorganic base is soluble in the aqueous phase, facilitating the reaction at the interface.

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation, which would render it inactive. Therefore, degassing the solvent and maintaining a nitrogen or argon atmosphere is critical for achieving a high yield.

Step-by-Step Methodology:

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.15 g, 5.0 mmol), phenylboronic acid (0.73 g, 6.0 mmol, 1.2 equiv), and potassium carbonate (2.07 g, 15.0 mmol, 3.0 equiv).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.29 g, 0.25 mmol, 5 mol%).

  • Solvent Addition & Degassing: Add a solvent mixture of toluene (25 mL), ethanol (5 mL), and deionized water (5 mL). Seal the flask with a septum and degas the mixture by bubbling nitrogen gas through it for 15-20 minutes.

  • Reaction: Place the flask under a positive pressure of nitrogen and heat the mixture to 90°C with vigorous stirring. Monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (using a gradient of hexanes and ethyl acetate) to yield the pure 3-phenyl-2-nitrobenzaldehyde.

Suzuki_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification reagents Combine Reactants: - Aryl Bromide - Boronic Acid - Base (K₂CO₃) catalyst Add Pd(0) Catalyst reagents->catalyst solvent Add Degassed Solvent System catalyst->solvent heat Heat to 90°C (Inert Atmosphere) solvent->heat tlc Monitor by TLC heat->tlc cool Cool to RT tlc->cool extract Aqueous Workup (EtOAc/Water) cool->extract purify Column Chromatography extract->purify product Pure Product purify->product

Caption: A streamlined workflow for the Suzuki-Miyaura reaction.

Quality Control: A Self-Validating Characterization Protocol

Ensuring the identity and purity of your this compound, whether purchased or synthesized, is paramount for reproducible results. This logical workflow provides a sequence of analyses to validate the material.

Step-by-Step Characterization:

  • Initial Assessment (Physical Properties):

    • Visual Inspection: Confirm the material is a solid, typically light yellow or off-white.

    • Melting Point: Determine the melting point. A sharp range (e.g., within 1-2°C) that matches the literature value (75-77°C) is a strong indicator of high purity.

  • Purity Check (Chromatography):

    • Thin-Layer Chromatography (TLC): Dissolve a small sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a silica gel plate. Elute with an appropriate solvent system (e.g., 9:1 Hexanes:Ethyl Acetate). A single, well-defined spot under UV visualization indicates the absence of major impurities.

  • Structural Confirmation (Spectroscopy):

    • ¹H NMR (Proton Nuclear Magnetic Resonance): This is the most powerful tool for structural verification. For this compound, you should expect:

      • A singlet for the aldehyde proton (-CHO) significantly downfield, typically around δ 10.0-10.5 ppm .

      • Three aromatic protons in the region of δ 7.5-8.5 ppm . Their splitting pattern (e.g., a triplet and two doublets) will be characteristic of the 1,2,3-trisubstituted benzene ring.

    • ¹³C NMR (Carbon Nuclear Magnetic Resonance): This confirms the carbon framework. Expect:

      • A signal for the aldehyde carbonyl carbon around δ 185-195 ppm .

      • Six distinct signals for the aromatic carbons, with chemical shifts influenced by the bromo and nitro substituents.

    • FT-IR (Fourier-Transform Infrared Spectroscopy): This identifies key functional groups. Look for characteristic absorption bands:

      • Strong C=O stretch for the aldehyde at ~1700-1720 cm⁻¹ .

      • Asymmetric and symmetric N-O stretches for the nitro group at ~1520-1550 cm⁻¹ and ~1340-1360 cm⁻¹ , respectively.

      • C-Br stretch in the fingerprint region, typically below 800 cm⁻¹ .

Characterization_Workflow cluster_physical Physical Checks cluster_purity Purity Analysis cluster_structure Structural Verification start Start: Sample Received visual Visual Inspection (Color/Form) start->visual mp Melting Point (Sharp Range?) tlc TLC Analysis (Single Spot?) mp->tlc visual->mp nmr ¹H & ¹³C NMR tlc->nmr ir FT-IR nmr->ir ms Mass Spec (Optional) ir->ms decision Pass QC? ms->decision pass Proceed to Reaction decision->pass Yes fail Repurify or Reject decision->fail No

Caption: A logical workflow for the quality control of a chemical reagent.

References

  • Analysis of the reduction product of 3-nitrobenzaldehyde. Oxford Instruments Magnetic Resonance.
  • This compound | C7H4BrNO3 | CID 21106434. PubChem.

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A Comparative Guide to the Development and Validation of Analytical Methods for 3-Bromo-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous analytical characterization of starting materials and intermediates is a cornerstone of robust pharmaceutical development. 3-Bromo-2-nitrobenzaldehyde, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), requires precise and reliable analytical methods to ensure its identity, purity, and stability. This guide provides an in-depth comparison of analytical methodologies for this compound, grounded in scientific principles and regulatory expectations. We will explore the development and validation of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Spectroscopic methods, supported by illustrative experimental data and protocols.

The Critical Role of Analytical Method Validation

Before delving into specific techniques, it is crucial to understand the framework of analytical method validation. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for validating analytical procedures, ensuring they are suitable for their intended purpose.[1] Validation provides documented evidence that a method is accurate, precise, specific, and reproducible.[2][3] This is not merely a regulatory hurdle; it is a fundamental aspect of quality assurance that ensures the reliability of data throughout the drug development lifecycle.[2][3]

The primary validation characteristics to be considered, as stipulated by ICH Q2(R1), include:[4][5]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is further subdivided into repeatability, intermediate precision, and reproducibility.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity and Stability

For non-volatile and thermally labile compounds like this compound, HPLC is the preeminent analytical technique for purity determination and impurity profiling.[6] Its high resolution and sensitivity make it ideal for separating the main component from structurally similar impurities and degradation products.[6]

Method Development Strategy

A systematic approach to HPLC method development is crucial for achieving a robust and reliable separation.[7] The following workflow outlines a typical strategy:

HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte_Properties Analyte Properties (UV, pKa, logP) Column_Screening Column Screening (C18, Phenyl, etc.) Analyte_Properties->Column_Screening Guides Mobile_Phase_Screening Mobile Phase Screening (ACN/Water, MeOH/Water, pH adjustment) Column_Screening->Mobile_Phase_Screening Iterate Gradient_Optimization Gradient Optimization (Slope and Time) Mobile_Phase_Screening->Gradient_Optimization Temperature_Optimization Temperature Optimization Gradient_Optimization->Temperature_Optimization Flow_Rate_Optimization Flow Rate Optimization Temperature_Optimization->Flow_Rate_Optimization Validation_Protocol Method Validation (ICH Q2) Flow_Rate_Optimization->Validation_Protocol

Caption: HPLC Method Development Workflow
Illustrative Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately measure the decrease in the amount of the active ingredient due to degradation.[8] This requires demonstrating specificity in the presence of degradation products. Forced degradation studies are essential for this purpose.[9][10][11]

Experimental Protocol: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Keep at room temperature for 2 hours. Neutralize with 1N HCl and dilute to a final concentration of 100 µg/mL.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL.[12]

  • Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours. Prepare a 100 µg/mL solution from the stressed sample.

  • Photolytic Degradation: Expose a 100 µg/mL solution of the drug substance to UV light (254 nm) and visible light for 24 hours.

Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile: 0.1% Phosphoric Acid in Water (60:40 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30°C
Validation Data Summary (Illustrative)

The following table summarizes the expected validation results for the proposed HPLC method.

Validation ParameterAcceptance CriteriaIllustrative Result
Specificity No interference from blank, placebo, or degradantsPeak purity index > 0.999 for the analyte peak
Linearity (r²) ≥ 0.9990.9998
Range (µg/mL) 80-120% of the test concentration20 - 180
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) Repeatability: ≤ 2.0%; Intermediate: ≤ 2.0%Repeatability: 0.8%; Intermediate: 1.2%
LOD (µg/mL) Signal-to-Noise ratio of 3:10.05
LOQ (µg/mL) Signal-to-Noise ratio of 10:10.15
Robustness % RSD ≤ 2.0% for variations in flow, temp, mobile phaseAll variations resulted in %RSD < 1.5%

Gas Chromatography (GC): A Viable Alternative for Volatile Impurities

While HPLC is generally preferred for non-volatile compounds, GC can be a valuable tool for the analysis of volatile process-related impurities that may be present in this compound, such as residual solvents. It can also be used for the analysis of the compound itself if it exhibits sufficient thermal stability.

Method Development Considerations

The primary challenge in developing a GC method for this compound is its thermal stability. The presence of the nitro group can make the molecule susceptible to degradation at high temperatures in the GC inlet. Therefore, a lower inlet temperature and a non-polar column are recommended to minimize on-column degradation.

Illustrative GC Method for Volatile Impurities

Experimental Protocol: Headspace GC for Residual Solvents

  • Sample Preparation: Accurately weigh about 100 mg of this compound into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO).

  • Standard Preparation: Prepare a standard solution of the expected residual solvents in the same solvent at a known concentration.

  • Headspace Conditions:

    • Oven Temperature: 80°C

    • Loop Temperature: 90°C

    • Transfer Line Temperature: 100°C

    • Equilibration Time: 15 minutes

  • GC Conditions:

    • Column: DB-624, 30 m x 0.32 mm, 1.8 µm

    • Carrier Gas: Helium, 1.5 mL/min

    • Inlet Temperature: 140°C

    • Detector: FID at 250°C

    • Oven Program: 40°C for 5 min, ramp to 240°C at 10°C/min, hold for 5 min.

Comparison of HPLC and GC
FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.[6]Partitioning of volatile analytes between a gaseous mobile phase and a stationary phase.[6]
Applicability Ideal for non-volatile and thermally labile compounds.[6]Suitable for volatile and thermally stable compounds; may require derivatization.[6]
Resolution High resolution for a wide range of compounds.[6]High resolution for volatile compounds.
Quantification Highly quantitative with excellent accuracy and precision.[6]Quantitative with proper calibration.
Throughput Moderate to high with autosamplers.[6]Moderate throughput.

Spectroscopic Methods: For Identity and Structural Confirmation

Spectroscopic techniques are indispensable for confirming the identity and elucidating the structure of this compound and its potential impurities.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the aldehyde, nitro, and aromatic functionalities.[13]

  • Aldehyde C=O stretch: ~1700 cm⁻¹

  • Aromatic C=C stretch: ~1600-1450 cm⁻¹

  • Nitro N-O asymmetric stretch: ~1550-1475 cm⁻¹[13]

  • Nitro N-O symmetric stretch: ~1365-1290 cm⁻¹[13]

  • C-Br stretch: ~600-500 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and connectivity of atoms in a molecule. Both ¹H and ¹³C NMR would be used to confirm the structure of this compound. The chemical shifts and coupling patterns of the aromatic protons can definitively establish the substitution pattern on the benzene ring.[14]

Mass Spectrometry (MS)

MS is used to determine the molecular weight of the compound and can be used to identify impurities and degradation products when coupled with a chromatographic technique (LC-MS or GC-MS). The fragmentation pattern can provide further structural information.

Conclusion and Recommendations

The selection of an appropriate analytical method for this compound depends on the specific analytical objective.

Method_Selection Objective Analytical Objective Purity Purity & Impurity Profiling Objective->Purity Identity Identity Confirmation Objective->Identity Residual_Solvents Residual Solvents Objective->Residual_Solvents Stability Stability Assessment Objective->Stability HPLC HPLC Purity->HPLC Primary Choice Spectroscopy Spectroscopy (IR, NMR, MS) Identity->Spectroscopy Primary Choice GC GC Residual_Solvents->GC Primary Choice Stability->HPLC Primary Choice

Caption: Method Selection Logic
  • For purity determination, impurity profiling, and stability studies , a validated, stability-indicating HPLC method is the most robust and reliable choice.

  • For the analysis of volatile impurities and residual solvents , GC is the preferred technique.

  • Spectroscopic methods (IR, NMR, MS) are essential for initial identification and structural confirmation of the bulk material and any isolated unknown impurities.

By employing a combination of these techniques and adhering to rigorous validation protocols, researchers and drug development professionals can ensure the quality and consistency of this compound, thereby contributing to the safety and efficacy of the final drug product.

References

  • International Council for Harmonisation. (n.d.). Q1A(R2) Stability Testing of New Drug Substances and Products. ICH. [Link]
  • Pharma Beginners. (2023, September 12). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • Altabrisa Group. (2023, July 30).
  • Abraham Entertainment. (2023, October 22).
  • Slideshare. (n.d.).
  • NHS. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. [Link]
  • Profound. (2024, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]
  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers. [Link]
  • R Discovery. (n.d.).
  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review.
  • American Pharmaceutical Review. (2010, December 1). A Fast, Generic and Systematic Approach to HPLC Impurity Method Development. [Link]
  • Agilent. (n.d.). Universal Analytical Method Development for Various HPLC Systems Using the Agilent 1290 Infinity II Method Development Solution. [Link]
  • SciSpace. (2016, December 14).
  • PharmaInfo. (n.d.).
  • University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Example 13. [Link]
  • Singh, R., & Kumar, R. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques. [Link]
  • Pharmaceutical Technology. (2012, October 1). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. [Link]
  • ResearchGate. (2014, September 13). What are the optimal conditions for GC analysis of benzaldehyde?. [Link]
  • Oxford Instruments. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar. [Link]
  • World Journal of Pharmacy and Pharmaceutical Sciences. (2019). Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage Form. [Link]

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A Comparative Guide to Bromonitrobenzaldehyde Isomers: Unlocking Positional Isomerism for Synthetic and Biological Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Bromonitrobenzaldehyde isomers represent a class of highly versatile chemical intermediates, pivotal in the fields of medicinal chemistry, materials science, and organic synthesis. The specific arrangement of the bromo, nitro, and aldehyde functional groups on the benzene ring dictates the molecule's electronic properties and steric environment, leading to profound differences in reactivity and utility among isomers. This guide provides a comprehensive literature review and comparative analysis of the most common bromonitrobenzaldehyde isomers. We delve into their distinct applications, supported by experimental data, and explain the underlying chemical principles that govern their differential reactivity. Detailed protocols and visual diagrams are provided to empower researchers, scientists, and drug development professionals to strategically select the optimal isomer for their specific synthetic or biological objectives.

Introduction: The Chemical Significance of Substituent Positioning

The reactivity of a substituted benzene ring is a delicate interplay of inductive and resonance effects conferred by its functional groups. In bromonitrobenzaldehyde isomers, we observe a fascinating convergence of these principles:

  • Aldehyde Group (-CHO): A moderately deactivating, meta-directing group that serves as a reactive handle for a vast array of transformations, including condensations, oxidations, and reductions.

  • Nitro Group (-NO₂): A strongly deactivating, meta-directing group. Its powerful electron-withdrawing nature significantly enhances the electrophilicity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution (SNAr).

  • Bromo Group (-Br): A deactivating, ortho, para-directing group that acts as an excellent leaving group in SNAr reactions and is a key participant in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck).

The positional interplay of these three groups creates a unique "chemical personality" for each isomer. For instance, when a nitro group is positioned ortho or para to the bromine atom, the rate of SNAr is dramatically accelerated due to the stabilization of the intermediate Meisenheimer complex through resonance.[1] Conversely, the steric hindrance from an ortho substituent can influence the accessibility of the adjacent aldehyde group.[2] This guide will explore these nuances through a comparative lens.

Comparative Analysis of Key Isomers

The utility of bromonitrobenzaldehyde isomers is best understood by examining their individual applications, which are a direct consequence of their unique substitution patterns.

Isomers with Ortho-Bromo Substitution
  • 2-Bromo-3-nitrobenzaldehyde: This isomer is a valuable precursor for the synthesis of selenium-containing heterocycles.[3] The proximity of the functional groups can facilitate intramolecular cyclization reactions. Its crystal structure reveals a close intramolecular contact between the bromine and one of the nitro's oxygen atoms, which can influence its conformation and reactivity.[3]

  • 2-Bromo-4-nitrobenzaldehyde: A widely used intermediate, this isomer is instrumental in synthesizing complex organic molecules like biaryl compounds and quinoline derivatives.[4] Its biological activity has also been noted, particularly as an inhibitor of certain cytochrome P450 enzymes, such as CYP1A2, which has significant implications for drug metabolism studies.[4]

  • 2-Bromo-5-nitrobenzaldehyde: This isomer has found specific application in medicinal chemistry as a cholesteryl ester transfer protein (CETP) inhibitor.[5] It is also a key reactant in the synthesis of neuroprotective agents, such as (-)-Linarinic acid derivatives, which protect against cell damage induced by oxygen-glucose deprivation.[5]

Isomers with Meta-Bromo Substitution
  • 3-Bromo-4-nitrobenzaldehyde: Frequently used as an intermediate in the synthesis of dyes, pesticides, and various pharmaceuticals.[6] The para relationship between the nitro and aldehyde groups enhances the electrophilicity of the carbonyl carbon, while the bromine is positioned for subsequent functionalization.

  • 3-Bromo-5-nitrobenzaldehyde: A versatile building block for creating a diverse range of organic compounds, including agrochemicals and pharmaceuticals.[7] The meta positioning of all three substituents relative to each other allows for distinct, regioselective reactions at each functional site.

Isomers with Para-Bromo Substitution
  • 4-Bromo-2-nitrobenzaldehyde: This isomer serves as a starting material for synthesizing histone deacetylase 3 (HDAC3) inhibitors and has been used in educational settings for the synthesis of Tyrian Purple.[8] The ortho nitro group significantly activates the para bromine for nucleophilic aromatic substitution.

  • 4-Bromo-3-nitrobenzaldehyde: A crucial intermediate in the manufacture of specialty chemicals, including dyes, pigments, and materials for electronics.[9] The electron-withdrawing character of the adjacent nitro group modifies the reactivity of both the aldehyde and the bromine, enabling specific and controlled synthetic transformations.[9][10]

Data Presentation: Physicochemical Properties and Applications

The following table summarizes key data for several bromonitrobenzaldehyde isomers to facilitate rapid comparison.

IsomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Applications & Characteristics
2-Bromo-3-nitrobenzaldehyde 90407-21-9C₇H₄BrNO₃230.0292Synthesis of selenium heterocycles.[3][11]
2-Bromo-4-nitrobenzaldehyde 5274-71-5C₇H₄BrNO₃230.0295-99Synthesis of quinolines, biaryls; CYP1A2 inhibitor.[4][12]
2-Bromo-5-nitrobenzaldehyde 84459-32-5C₇H₄BrNO₃230.02101-106CETP inhibitor; synthesis of neuroprotective agents.[5][13]
3-Bromo-4-nitrobenzaldehyde 101682-68-2C₇H₄BrNO₃230.0297-99Intermediate for dyes, pesticides, and medicines.[6][14]
3-Bromo-5-nitrobenzaldehyde 355134-13-3C₇H₄BrNO₃230.02101-106Building block for pharmaceuticals and agrochemicals.[7][15]
4-Bromo-2-nitrobenzaldehyde 5551-12-2C₇H₄BrNO₃230.0295-99Synthesis of HDAC3 inhibitors; starting material for amides.[8][16]
4-Bromo-3-nitrobenzaldehyde 163596-75-6C₇H₄BrNO₃230.02104-108Intermediate for specialty chemicals, dyes, and pigments.[9][10]

Visualization of Reactivity and Workflows

Diagrams created using Graphviz are provided below to illustrate key concepts of reactivity and synthetic utility.

G cluster_start Starting Isomer cluster_aldehyde Aldehyde Reactions cluster_aromatic Aromatic Ring Reactions cluster_products Product Scaffolds start Bromonitrobenzaldehyde Isomer reduct Reduction (e.g., NaBH₄) start->reduct oxid Oxidation (e.g., KMnO₄) start->oxid cond Condensation (e.g., Wittig, Knoevenagel) start->cond snar Nucleophilic Aromatic Substitution (SNAr) (at C-Br) start->snar suzuki Suzuki Coupling (at C-Br) start->suzuki nitro_red Nitro Reduction (e.g., Sn/HCl) start->nitro_red prod_alc Benzyl Alcohol Derivative reduct->prod_alc prod_acid Benzoic Acid Derivative oxid->prod_acid prod_alkene Stilbene/Chalone Derivative cond->prod_alkene prod_sub Substituted Nitrobenzaldehyde snar->prod_sub prod_biaryl Biaryl Derivative suzuki->prod_biaryl prod_amino Aminobenzaldehyde Derivative nitro_red->prod_amino

Caption: General synthetic pathways for bromonitrobenzaldehyde isomers.

G op_start Nucleophile attacks C-Br op_inter Meisenheimer Complex (Negative charge on ring) op_start->op_inter Rate-determining step op_stabilized Resonance Stabilization (Charge delocalized onto NO₂ group) op_inter->op_stabilized Key Step op_product Product (Bromide displaced) op_inter->op_product Fast m_start Nucleophile attacks C-Br m_inter Meisenheimer Complex (Negative charge on ring) m_start->m_inter Slower rate m_destabilized No Resonance Stabilization (Charge NOT delocalized onto NO₂ group) m_inter->m_destabilized Limitation m_product Product (Bromide displaced) m_inter->m_product Fast

Caption: Electronic effects governing SNAr reactivity in isomers.

Experimental Protocols

The following protocols are representative examples that highlight the specific utility of certain isomers.

Protocol 1: Synthesis of a Quinoline Derivative from 2-Bromo-4-nitrobenzaldehyde

This protocol is a generalized Friedländer annulation, a classic method for quinoline synthesis, adapted for this specific isomer. The electron-withdrawing nitro group enhances the electrophilicity of the aldehyde, facilitating the initial condensation.

Causality: 2-Bromo-4-nitrobenzaldehyde is chosen because the resulting quinoline scaffold will bear the bromo and nitro groups, which can be further functionalized in subsequent synthetic steps, for example, via cross-coupling of the bromo group or reduction of the nitro group.

Methodology:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-4-nitrobenzaldehyde (1.0 eq.) and 2-aminoacetophenone (1.0 eq.) in ethanol (10 mL per mmol of aldehyde).

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine or sodium hydroxide (0.1 eq.), to the mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction typically completes within 4-8 hours.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials. If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the desired 7-bromo-5-nitro-2-phenylquinoline.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with 4-Bromo-2-nitrobenzaldehyde

This protocol demonstrates a typical SNAr reaction. The choice of 4-bromo-2-nitrobenzaldehyde is strategic.

Causality: The nitro group is positioned ortho to the bromine leaving group. This arrangement provides powerful activation for the SNAr mechanism by stabilizing the negatively charged Meisenheimer intermediate through resonance, leading to higher yields and faster reaction rates compared to an isomer like 3-bromo-5-nitrobenzaldehyde.

Methodology:

  • Reactant Setup: To a solution of 4-bromo-2-nitrobenzaldehyde (1.0 eq.) in a polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), add a nucleophile such as morpholine (1.2 eq.) and a base like potassium carbonate (K₂CO₃, 2.0 eq.).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Follow the disappearance of the starting material by TLC. The reaction is typically complete within 2-6 hours.

  • Quenching and Extraction: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to afford 4-morpholino-2-nitrobenzaldehyde.

Conclusion and Future Outlook

The applications of bromonitrobenzaldehyde isomers are a clear demonstration of how subtle changes in molecular architecture can lead to vastly different chemical behaviors and utilities. Isomers with ortho or para relationships between the bromo and nitro groups are superior substrates for nucleophilic aromatic substitution, while the steric and electronic environment around the aldehyde dictates its reactivity in condensation and addition reactions. As synthetic methodologies continue to advance, particularly in the realm of catalysis, we can anticipate the development of even more selective transformations. This will unlock new applications for these versatile building blocks, enabling the construction of novel pharmaceuticals, advanced materials, and complex organic molecules with greater efficiency and precision. The strategic selection of the correct isomer, based on the principles outlined in this guide, remains the critical first step in this endeavor.

References

  • ChemBK. (2024). 3-BROMO-4-NITROBENZALDEHYDE. ChemBK. [Link]
  • Journal of the Korean Chemical Society. (1984). Na-Zeolites Promoted Cannizzaro Reaction of ρ-Nitrobenzaldehyde in Phase. JKCS. [Link]
  • Alchem Pharmtech. (n.d.). CAS 90407-21-9 | 2-Bromo-3-nitrobenzaldehyde. Alchem Pharmtech. [Link]
  • PubChem. (n.d.). 2-Bromo-5-nitrobenzaldehyde.
  • ResearchGate. (2009). (PDF) 2-Bromo-3-nitrobenzaldehyde.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals, understanding the specific disposal protocols for reactive intermediates like 3-Bromo-2-nitrobenzaldehyde is not merely a matter of compliance, but a critical component of a robust safety culture. This guide provides a detailed, step-by-step framework for the proper disposal of this compound, grounded in its unique chemical properties and the associated regulatory landscape.

Foundational Risk Assessment: Understanding the 'Why'

Before addressing the 'how' of disposal, it is imperative to understand the 'why'. The disposal protocol for any chemical is dictated by its inherent physical, chemical, and toxicological properties. This compound is a halogenated nitroaromatic compound, a classification that immediately signals the need for specialized handling due to its reactivity, toxicity, and environmental persistence.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₇H₄BrNO₃PubChem[1]
Molecular Weight 230.02 g/mol PubChem[1]
Appearance Yellow SolidFisher Scientific[2]
CAS Number 882772-99-8PubChem[1]
Incompatible Materials Strong oxidizing agents, strong bases, strong reducing agentsFisher Scientific[2][3][4][5]

The presence of both a bromine atom and a nitro group on the aromatic ring makes this molecule subject to specific hazardous waste regulations. Halogenated organic compounds are scrutinized by regulatory bodies like the U.S. Environmental Protection Agency (EPA) due to their potential to form persistent organic pollutants and toxic byproducts, such as dioxins and furans, if not incinerated at appropriate temperatures.[6][7]

Table 2: GHS Hazard Classification and Implications
Hazard StatementGHS ClassificationImplication for Handling and Disposal
H302: Harmful if swallowed Acute Toxicity, Oral (Category 4)Ingestion is a primary exposure risk. Waste must be securely contained to prevent accidental ingestion by personnel or release into the environment.[1][2][8][9]
H315: Causes skin irritation Skin Irritation (Category 2)Direct contact can cause inflammation. Contaminated personal protective equipment (PPE) and labware must be decontaminated or disposed of as hazardous waste.[1][2][8]
H319: Causes serious eye irritation Eye Irritation (Category 2/2A)Poses a significant risk of eye damage. Mandates the use of chemical safety goggles and dictates that spill cleanup materials are also treated as hazardous.[1][2][8]
H335: May cause respiratory irritation STOT - Single Exposure (Category 3)Inhalation of the dust is hazardous. All handling and weighing must be performed in a certified chemical fume hood to prevent respiratory exposure.[2][8]
H411: Toxic to aquatic life with long lasting effects Chronic Aquatic Hazard (Category 2)This compound must never be disposed of down the drain. Its environmental persistence necessitates disposal methods that ensure complete destruction to prevent ecological damage.[9]

The Core Directive: Segregation and Characterization

The cardinal rule of chemical waste management is segregation. Improperly mixed waste streams can lead to dangerous chemical reactions, generating heat, toxic gases, or even explosions. This compound must be disposed of as Halogenated Organic Solid Waste .

This classification is critical because halogenated waste streams are typically sent to specialized high-temperature incinerators equipped with scrubbers to neutralize acidic gases (like hydrogen bromide) formed during combustion.[4][7] Mixing this compound with non-halogenated waste would contaminate the entire container, forcing a more expensive and energy-intensive disposal process for the entire volume.

Disposal_Decision_Workflow cluster_0 Step 1: Generation & Assessment cluster_1 Step 2: Waste Stream Identification cluster_2 Step 3: Containerization & Labeling cluster_3 Step 4: Final Disposal Waste_Gen Waste Generated (this compound) Solid Residual Solid Compound or Contaminated Weigh Paper Waste_Gen->Solid PPE Grossly Contaminated PPE (Gloves, etc.) Waste_Gen->PPE Rinsate Glassware Rinsate (e.g., with Acetone) Waste_Gen->Rinsate Solid_Container Container: 'Halogenated Organic SOLID WASTE' Label with full chemical name, hazards, and date. Solid->Solid_Container PPE->Solid_Container Liquid_Container Container: 'Halogenated Organic LIQUID WASTE' Label with all components (e.g., Acetone, trace compound). Rinsate->Liquid_Container EHS Store in Satellite Accumulation Area Contact Institutional EHS for Pickup Solid_Container->EHS Liquid_Container->EHS

Caption: Disposal Decision Workflow for this compound.

Procedural Protocol for Disposal

This section provides a step-by-step methodology for the safe handling and disposal of this compound waste.

Part A: Preparation and Personal Protective Equipment (PPE)
  • Work Area: Designate a specific area within a certified chemical fume hood for all handling and waste consolidation activities.

  • PPE: Before handling the primary container or any waste, don the following mandatory PPE:

    • Eye Protection: Chemical safety goggles with side shields, conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[3][8]

    • Hand Protection: Nitrile gloves. Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid skin contamination.[8]

    • Body Protection: A flame-resistant lab coat, fully buttoned.

Part B: Consolidating Solid Waste
  • Waste Container: Select a designated, chemically compatible hazardous waste container with a secure, vapor-tight lid. The container must be clearly labeled "HALOGENATED ORGANIC SOLID WASTE."

  • Transfer: Carefully transfer any residual this compound, along with any contaminated consumables (e.g., weigh boats, contaminated filter paper), into the designated solid waste container using a powder funnel or spatula.

  • Avoid Dust: Perform all transfers slowly and deliberately to minimize the generation of airborne dust.[2]

  • Labeling: Using a permanent marker, update the container's hazardous waste tag with the full chemical name ("this compound") and the quantity added. Ensure the accumulation start date is clearly visible.

  • Secure: Tightly seal the container and place it in your laboratory's designated Satellite Accumulation Area (SAA).

Part C: Decontamination of Non-Disposable Equipment
  • Objective: To effectively remove chemical residues from glassware and equipment, transferring the hazardous material into a designated liquid waste stream.

  • Initial Rinse (in fume hood):

    • Rinse the contaminated glassware (e.g., beakers, flasks) with a minimal amount of a suitable organic solvent, such as acetone. Rationale: Acetone is effective at dissolving the compound and is compatible with the halogenated waste stream.

    • Collect this first rinsate in a designated "HALOGENATED ORGANIC LIQUID WASTE" container.

  • Secondary Rinse:

    • Perform a second rinse with the same solvent to ensure thorough decontamination. Also, collect this rinsate in the same halogenated liquid waste container.

  • Labeling: Update the liquid waste container's label with all components, including the solvent (e.g., "Acetone") and "Trace this compound."

  • Final Wash: Once decontaminated, the glassware can be washed using standard laboratory procedures with soap and water.

Part D: Managing Spills
  • Evacuate and Alert: If a spill occurs outside of a fume hood, alert personnel in the immediate area and evacuate if necessary.

  • Secure the Area: Restrict access to the spill area. Ensure ventilation is adequate.

  • Don PPE: Wear appropriate PPE, including double nitrile gloves, safety goggles, and a lab coat. For larger spills, respiratory protection may be necessary.

  • Contain and Absorb: Gently cover the spill with an inert absorbent material (e.g., vermiculite or a chemical spill pillow). Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully sweep or scoop the absorbent material and the spilled chemical into a designated hazardous waste container.[2][10] Avoid creating dust.

  • Label and Dispose: Label the container as "HALOGENATED ORGANIC SOLID WASTE (Spill Debris)" and list all contents. Dispose of it through your institution's EHS department.

Final Disposition and Regulatory Compliance

All generated waste must be managed in accordance with local, state, and federal regulations.[3][10] In the United States, this falls under the EPA's Resource Conservation and Recovery Act (RCRA).[11] Never exceed the allowable accumulation time limits for hazardous waste in your SAA (typically 90 or 180 days, depending on generator status). When your waste containers are ready for removal, contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup. Always ensure your hazardous waste manifests are completed accurately.

By adhering to these scientifically grounded and procedurally detailed protocols, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and protect the environment.

References

  • PubChem.this compound.
  • Sciencelab.com.Material Safety Data Sheet: 3-bromo benzaldehyde 97%.[Link]
  • Loba Chemie.MSDS: 3-Nitrobenzaldehyde for Synthesis.[Link]
  • University of California, Davis.Halogenated Waste. UC Davis Safety Services. [Link]
  • U.S. Government Publishing Office.
  • U.S. Environmental Protection Agency (EPA).Hazardous Waste Listings.[Link]
  • Bucknell University.

Sources

A Senior Application Scientist's Guide to Handling 3-Bromo-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and professionals in drug development, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling reactive and hazardous compounds like 3-Bromo-2-nitrobenzaldehyde demands more than just following a checklist; it requires a deep, causal understanding of the risks involved and the protective measures they necessitate. This guide provides an in-depth operational plan for the safe handling of this compound, grounded in scientific principles to ensure both personal safety and experimental validity.

Understanding the Hazard Profile: Why This Compound Demands Respect

This compound is an aromatic compound containing both a nitro group and a halogen, functionalities that contribute to its reactivity and its toxicological profile. A thorough risk assessment begins with understanding its specific hazards as defined by the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

The primary danger of this compound lies in its multiple routes of toxicity. It is classified as harmful if swallowed, inhaled, or absorbed through the skin.[1] Furthermore, it is a significant irritant to the skin, eyes, and respiratory system.[2][3] The causality here is clear: the electrophilic nature of the aldehyde and the properties of the aromatic nitro group can lead to adverse reactions with biological macromolecules upon contact.

Beyond immediate irritation, it is crucial to recognize the systemic risks associated with aromatic nitro compounds. These substances can potentially cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively.[2] This can lead to symptoms like headache, cyanosis (a bluish discoloration of the skin), and cardiac dysrhythmias.[2] This systemic threat is a key reason why preventing skin absorption and inhalation is not just about avoiding irritation, but about preventing a serious internal toxicological event.

Hazard Classification GHS Category Hazard Statement Source(s)
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1][2]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[1]
Specific target organ toxicityCategory 3H335: May cause respiratory irritation[2][3]
The Core Directive: A Multi-Layered PPE Strategy

Given the compound's hazard profile, a multi-layered Personal Protective Equipment (PPE) approach is mandatory. This strategy is designed to create redundant barriers, ensuring that a failure in one layer does not result in exposure.

All handling of this compound solid or its solutions must be conducted within a certified chemical fume hood.[4][5] The fume hood serves as the primary engineering control to minimize inhalation exposure to its dust or vapors.[5] In the rare event that work must be performed outside a fume hood or if there is a risk of generating significant dust, respiratory protection is required.[6] A NIOSH-approved respirator with cartridges suitable for organic vapors and particulates should be used.[7] Note that respirator use requires a formal program, including medical evaluation and annual fit testing, to be effective.[6]

The classification "Causes serious eye irritation" (H319) dictates robust protection.[1][2]

  • Mandatory: Chemical splash goggles that meet the ANSI Z87.1 standard are required at all times.[6]

  • Best Practice: When handling larger quantities (>5g) or performing operations with a high splash potential (e.g., heating, sonicating, or transferring solutions), a full-face shield must be worn over the chemical splash goggles.[6][8] This provides a secondary barrier protecting the entire face from splashes.

Given that the compound is harmful in contact with skin, selecting the correct gloves is critical.[1]

  • Material: While disposable nitrile gloves offer broad, short-term protection, it is essential to verify their suitability.[6] For prolonged work, heavier neoprene or butyl rubber gloves are recommended.[7][8] Always consult the glove manufacturer’s chemical resistance guide for specific breakthrough times for aromatic nitro compounds.

  • Protocol: Double-gloving is a prudent measure. This involves wearing two pairs of nitrile gloves, which significantly reduces the risk of exposure if the outer glove is compromised. Change gloves immediately upon any sign of contamination or after every 1-2 hours of use, whichever is sooner. Never wear compromised gloves.

  • Lab Coat: A flame-resistant lab coat is mandatory. Ensure it is fully buttoned to cover as much skin as possible.[6]

  • Apron: For procedures involving significant splash risks, a chemically resistant apron should be worn over the lab coat.

  • Apparel: Always wear long pants and fully enclosed shoes made of a non-porous material.[6] Polyester and acrylic fabrics should be avoided as they can melt and fuse to the skin in the event of a fire.[6]

Operational and Disposal Plan: A Step-by-Step Workflow

The following workflow outlines the procedural steps for safely handling this compound, from initial preparation to final disposal. This process is designed to be a self-validating system, with checks at each stage to ensure safety.

SafeHandlingWorkflow cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling cluster_cleanup Phase 3: Decontamination & Disposal A 1. Risk Assessment Review SDS & Procedure B 2. Engineering Controls Verify Fume Hood Operation A->B Proceed C 3. Don PPE Goggles, Lab Coat, Gloves B->C Proceed D 4. Weighing & Transfer Inside Fume Hood C->D Begin Work E 5. Experimental Use Maintain Vigilance D->E During Experiment F 6. Decontaminate Wipe Surfaces E->F Post-Experiment G 7. Waste Segregation Solid & Liquid Hazardous Waste F->G After Cleaning H 8. Doff PPE Remove Gloves Last G->H Proceed I 9. Personal Hygiene Wash Hands Thoroughly H->I Final Step

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Protocol:

  • Risk Assessment: Before entering the lab, review the Safety Data Sheet (SDS) for this compound and the specific experimental protocol. Identify the quantities being used and potential reaction hazards.[9]

  • Verify Engineering Controls: Ensure the chemical fume hood is operational, with the sash at the appropriate height. Check that an eyewash station and safety shower are accessible and unobstructed.[4]

  • Don PPE: Put on all required PPE as detailed in Section 2, starting with the lab coat, followed by safety goggles, and finally gloves.

  • Weighing and Transfer: Conduct all manipulations of the solid compound, including weighing and transfers, inside the fume hood to contain any dust. Use a spatula and weighing paper; avoid creating airborne dust.[3]

  • Experimental Use: Keep the container of this compound tightly closed when not in use.[3][4] Store it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[3][4]

  • Decontamination: After the experiment is complete, decontaminate all surfaces, glassware, and equipment that came into contact with the chemical. Use an appropriate solvent (e.g., ethanol or acetone) followed by soap and water, with all cleaning materials disposed of as hazardous waste.

  • Waste Segregation and Disposal: Dispose of all waste, including contaminated gloves, wipes, and excess reagent, in a clearly labeled, sealed hazardous waste container.[3][4] Do not mix with general waste. Consult your institution's waste management authority for final disposal procedures.[10]

  • Doff PPE: Remove PPE in the reverse order it was put on, being careful to avoid contaminating your skin. Remove gloves last, using the proper technique to turn them inside out.

  • Personal Hygiene: Immediately wash your hands and any exposed skin thoroughly with soap and water after completing the work.[2]

By adhering to this comprehensive guide, you build a system of safety that protects you, your colleagues, and the integrity of your research. Trust in these protocols is built upon understanding the causality behind each recommendation, transforming safety from a requirement into a scientific discipline.

References

  • Title: this compound | C7H4BrNO3 Source: PubChem, National Center for Biotechnology Inform
  • Title: material safety data sheet - 3-bromo benzaldehyde 97% Source: OXFORD LAB FINE CHEM LLP URL:[Link]
  • Title: Chemical Safety: Personal Protective Equipment Source: University of California, Santa Barbara URL:[Link]
  • Title: SAFETY DATA SHEET - 3-Bromobenzaldehyde Source: Alfa Aesar URL:[Link]
  • Title: Discover the Various Types of PPE for Optimal Chemical Safety Source: Environmental Marketing Services URL:[Link]
  • Title: Personal Protective Equipment Source: University of Texas at Austin - Environmental Health & Safety Services URL:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.